molecular formula C7H6N2O2S B1300878 2-Cyanobenzenesulfonamide CAS No. 73542-86-6

2-Cyanobenzenesulfonamide

Cat. No.: B1300878
CAS No.: 73542-86-6
M. Wt: 182.2 g/mol
InChI Key: QZBOWJXHXLIMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanobenzenesulfonamide (CAS 73542-86-6) is a chemical compound with the molecular formula C7H6N2O2S and a molecular weight of 182.20 g/mol. It is of significant interest in agricultural research, where it has been investigated for its utility as an agent for seed treatment. Studies, including the patent WO2006100288A2, describe its application in protecting seeds and resulting plants from damage by soil and leaf insects, as well as its use in controlling pests such as aphids . This makes it a valuable compound for research in crop protection and sustainable agriculture. As a benzenesulfonamide derivative, it shares a common structural motif with a wide class of sulfonamide-containing compounds known for their diverse biological activities and applications in developing therapeutic and agrochemical agents . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can find detailed market and supplier information for this compound in specialized chemical market research reports .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBOWJXHXLIMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363670
Record name 2-Cyanobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73542-86-6
Record name 2-Cyanobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 2-cyanobenzenesulfonamide, a versatile building block with potential applications in medicinal chemistry and organic synthesis. Drawing upon established principles of sulfonamide chemistry and spectroscopic analysis, this document offers insights into its synthesis, reactivity, and physicochemical characteristics. While specific experimental data for this compound is not extensively available in the literature, this guide consolidates general knowledge and provides predicted data to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

This compound possesses a benzenesulfonamide core with a nitrile group at the ortho position. This unique substitution pattern influences its electronic properties, reactivity, and potential biological activity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Method
Molecular Formula C₇H₆N₂O₂SCalculated
Molecular Weight 182.20 g/mol Calculated
CAS Number 73542-86-6[1]
Appearance Solid (predicted)General knowledge of sulfonamides
Melting Point 160-164 °C[2]
pKa ~10Estimated based on benzenesulfonamide (pKa ~10.1)[3] and the electron-withdrawing nature of the ortho-cyano group.
Solubility Sparingly soluble in water; soluble in polar organic solvents such as acetone, acetonitrile, and methanol.General solubility trends of sulfonamides.[1][4][5]

Synthesis of this compound

The synthesis of this compound can be readily achieved from its corresponding sulfonyl chloride, 2-cyanobenzenesulfonyl chloride. This reaction is a standard method for the formation of primary sulfonamides.[6][7][8]

Proposed Synthetic Protocol

This protocol is based on general procedures for the synthesis of sulfonamides from sulfonyl chlorides and has not been specifically optimized for this compound.

Reaction Scheme:

G reactant1 2-Cyanobenzenesulfonyl chloride product This compound reactant1->product Nucleophilic substitution reactant2 Ammonia (aq) reactant2->product

Caption: Synthesis of this compound.

Materials:

  • 2-Cyanobenzenesulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Water

  • Brine

Procedure:

  • Dissolve 2-cyanobenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Causality behind Experimental Choices: The use of an excess of ammonia drives the reaction to completion. The reaction is performed at a low initial temperature to control the exothermicity of the reaction. Dichloromethane is a common solvent for this type of reaction due to its inertness and ability to dissolve the starting material. The aqueous workup is necessary to remove excess ammonia and ammonium salts.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show a complex multiplet for the aromatic protons and a broad singlet for the sulfonamide protons. The ortho-cyano group will influence the chemical shifts of the adjacent aromatic protons.

Predicted 1H NMR (DMSO-d₆, 400 MHz):

  • δ 7.9-8.1 (m, 2H): Aromatic protons ortho and para to the sulfonamide group.

  • δ 7.6-7.8 (m, 2H): Aromatic protons meta to the sulfonamide group.

  • δ 7.4 (br s, 2H): SO₂NH₂ protons.

Note: The exact chemical shifts and coupling patterns will be highly dependent on the solvent and the specific conformation of the molecule.

13C NMR Spectroscopy

The 13C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted 13C NMR (DMSO-d₆, 100 MHz):

  • δ 140-145: Quaternary carbon attached to the sulfonyl group.

  • δ 130-135: Aromatic CH carbons.

  • δ 115-120: Quaternary carbon of the nitrile group and the aromatic carbon attached to it.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the sulfonamide and nitrile functional groups.

Predicted Characteristic IR Bands (KBr, cm⁻¹):

  • 3350-3250 (two bands): N-H stretching vibrations of the primary sulfonamide.[9][10][11]

  • 2230-2210: C≡N stretching vibration of the nitrile group.

  • 1350-1310 and 1160-1120: Asymmetric and symmetric SO₂ stretching vibrations of the sulfonamide group, respectively.[9][10][11]

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for benzenesulfonamides.

Predicted Fragmentation Pattern (EI-MS):

  • m/z 182: Molecular ion [M]⁺.

  • m/z 118: Loss of SO₂ ([M-SO₂]⁺).[12][13][14]

  • m/z 90: Further fragmentation of the [M-SO₂]⁺ ion.[15]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the sulfonamide and the ortho-cyano group.

G This compound This compound Sulfonamide Group Sulfonamide Group This compound->Sulfonamide Group Nitrile Group Nitrile Group This compound->Nitrile Group Aromatic Ring Aromatic Ring This compound->Aromatic Ring Acidity (pKa ~10)\nN-Alkylation/Arylation Acidity (pKa ~10) N-Alkylation/Arylation Sulfonamide Group->Acidity (pKa ~10)\nN-Alkylation/Arylation Hydrolysis to Amide/Carboxylic Acid\nReduction to Amine Hydrolysis to Amide/Carboxylic Acid Reduction to Amine Nitrile Group->Hydrolysis to Amide/Carboxylic Acid\nReduction to Amine Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Aromatic Ring->Electrophilic Aromatic Substitution

Caption: Key reactivity sites of this compound.

  • Sulfonamide Group: The sulfonamide protons are acidic and can be deprotonated with a base. The resulting anion can undergo N-alkylation or N-arylation. The sulfonamide group is generally stable to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions.[3]

  • Nitrile Group: The cyano group can undergo hydrolysis to the corresponding amide or carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[16][17][18][19] The ortho-position of the bulky sulfonamide group may sterically hinder some reactions at the nitrile.

  • Aromatic Ring: The sulfonamide group is a deactivating, meta-directing group for electrophilic aromatic substitution, while the cyano group is also deactivating and meta-directing. The combination of these two groups will make the aromatic ring less reactive towards electrophiles.

Applications in Research and Drug Development

While specific applications of this compound are not widely reported, its structural motifs suggest several potential uses:

  • Building Block in Organic Synthesis: The presence of two reactive functional groups, the sulfonamide and the nitrile, makes it a potentially useful building block for the synthesis of more complex molecules, including heterocyclic compounds.

  • Medicinal Chemistry Scaffold: The benzenesulfonamide core is a well-established pharmacophore found in numerous drugs, including carbonic anhydrase inhibitors, diuretics, and antibacterial agents.[20][21] The introduction of a cyano group can modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability, making it an interesting scaffold for lead optimization in drug discovery programs. The cyano group can also act as a key interaction point with biological targets.

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care in a well-ventilated area.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

References

  • This compound 73542-86-6. Sigma-Aldrich.

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate.

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC.

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.

  • Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate.

  • Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate.

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate.

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications.

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.

  • [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. PubMed.

  • Benzenesulfonamide. ChemicalBook.

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC.

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.

  • Supporting information: - The Royal Society of Chemistry.

  • The pKa values of the sulfonamides studied. ResearchGate.

  • Benzenesulfonamide. NIST WebBook.

  • 1H NMR and 13C NMR of the prepared compounds. ResearchGate.

  • Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. ResearchGate.

  • INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES. PubMed.

  • FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. ResearchGate.

  • 1H NMR and 13C NMR of the prepared compounds. ResearchGate.

  • Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B.

  • Reactivity of Nitriles. Chemistry LibreTexts.

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc.

  • Benzenesulfonamide(98-10-2) 1H NMR spectrum. ChemicalBook.

  • Preparation method of 2-methyl-5-aminobenzenesulfonamide. Google Patents.

  • 1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.

  • Synthesis and Reactions of Nitriles. Chad's Prep.

  • Reactions of Nitriles. Chemistry Steps.

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

  • Preparation and Reactivity of Nitriles. YouTube.

  • Reactivity of the Nitrile Group: A Comparative Analysis of 3,5-Diamino-4-methylbenzonitrile and its Analogs. Benchchem.

  • 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate.

  • 2-Aminobenzenesulfonamide. PubChem.

  • 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. PubMed.

  • Applications of amide isosteres in medicinal chemistry. PubMed.

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of 2-cyanobenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices. The narrative emphasizes an integrated, self-validating approach, where orthogonal analytical techniques converge to build an unassailable structural proof.

Introduction: The Significance of Structural Integrity

This compound (C₇H₆N₂O₂S) is a small organic molecule featuring a benzene ring substituted with a sulfonamide and a nitrile group at the ortho position. Sulfonamide-based structures are foundational scaffolds in medicinal chemistry, famously constituting the sulfa class of antimicrobial agents and finding applications as carbonic anhydrase inhibitors. The precise arrangement of atoms—the molecule's structure—dictates its physicochemical properties, reactivity, and biological activity. Therefore, unambiguous structure elucidation is not merely an academic exercise; it is a critical prerequisite for any meaningful research, patent application, or drug development program.

This guide outlines a synergistic workflow, demonstrating how foundational analysis, spectroscopic investigation, and crystallographic determination collectively provide a complete and validated structural picture.

Part 1: Foundational Physicochemical Analysis

Before engaging sophisticated instrumentation, foundational analysis provides the first layer of data regarding the compound's identity and purity. These methods are simple, rapid, and essential for validating the bulk sample.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound, whereas a broad or depressed melting range indicates the presence of impurities. For this compound, the expected melting point is approximately 162 °C.[1]

  • Sample Preparation: Finely powder a small amount of the dried crystalline sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the sealed end.

  • Instrumentation: Place the capillary into a calibrated melting point apparatus.

  • Heating Profile: Set a rapid heating ramp (e.g., 10-15 °C/min) to approximate the melting point. For a second, more accurate measurement, use a new sample and a slower ramp-up (1-2 °C/min) starting from ~15 °C below the approximate value.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.

Elemental Analysis

Causality: Combustion analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur. This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula (C₇H₆N₂O₂S), providing fundamental validation of its atomic composition.

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the highly purified, dry sample into a tin capsule.

  • Instrumentation: Place the sample into the autosampler of a CHNS elemental analyzer.

  • Analysis: The sample is combusted at high temperatures (≥900 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

  • Data Comparison: Compare the experimentally determined weight percentages of C, H, N, and S to the theoretical values.

ElementTheoretical Mass % (C₇H₆N₂O₂S)
Carbon46.15%
Hydrogen3.32%
Nitrogen15.37%
Sulfur17.60%
Oxygen17.56% (by difference)
Table 1: Theoretical elemental composition of this compound.

Part 2: Spectroscopic Characterization: The Fingerprint of the Molecule

Spectroscopy provides detailed information about the molecule's functional groups and connectivity. Each technique offers a unique perspective, and together they create a detailed structural hypothesis. The logical workflow for this process is outlined below.

G cluster_0 Spectroscopic Workflow Sample Purified Sample IR IR Spectroscopy Sample->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR C-H Framework MS Mass Spectrometry Sample->MS Molecular Weight & Formula Hypothesis Structural Hypothesis IR->Hypothesis NMR->Hypothesis MS->Hypothesis

Figure 1: Workflow for Spectroscopic Analysis.
Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the vibrational frequencies of bonds. It is an excellent tool for rapidly identifying the presence of key functional groups.[2] For this compound, we expect to confirm the N-H bonds of the sulfonamide, the S=O double bonds, the C≡N triple bond of the nitrile, and the characteristic bonds of the aromatic ring.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Process the resulting spectrum (transmittance vs. wavenumber) to identify key absorption bands.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
SulfonamideN-H stretch (asymmetric & symmetric)3350 - 3250Medium, two bands
NitrileC≡N stretch2240 - 2220Medium, sharp
Aromatic RingC-H stretch> 3000Medium-Weak
SulfonylS=O stretch (asymmetric & symmetric)1370 - 1330 & 1180 - 1160Strong, two bands
Aromatic RingC=C stretch1600 - 1450Medium-Weak
Table 2: Predicted characteristic IR absorption bands for this compound.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the structure.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which can solubilize the polar sulfonamide) in an NMR tube.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming: Shim the magnetic field to ensure homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).

    • ¹³C NMR: Acquire the proton-decoupled spectrum. Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

  • Data Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling patterns (multiplicity) for both spectra.

Predicted NMR Data (in DMSO-d₆):

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic~ 8.0 - 7.6Multiplet (m)4HAr-H
Sulfonamide~ 7.5Broad Singlet (br s)2HSO₂NH₂
¹³C NMR Chemical Shift (δ, ppm)Assignment
Aromatic~ 142C -SO₂NH₂
Aromatic~ 135 - 128Ar-C H
Nitrile~ 117C ≡N
Aromatic~ 115C -CN
Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound.[6][7][8]

Interpretation Insights:

  • The four aromatic protons on the ortho-disubstituted ring will exhibit complex second-order coupling, resulting in a multiplet rather than simple doublets and triplets.

  • The sulfonamide protons are exchangeable, often appearing as a broad signal that may not couple with other protons. Its chemical shift can be concentration-dependent.

  • In the ¹³C NMR spectrum, the two quaternary carbons (attached to the SO₂NH₂ and CN groups) can be distinguished from the four protonated aromatic carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's substructures. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence by measuring the mass-to-charge ratio (m/z) to several decimal places.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions. For this molecule, both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be tested.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Formula Determination: Use the instrument's software to calculate the most likely elemental composition for the observed accurate mass of the molecular ion.

Predicted Mass Spectrometry Data:

IonCalculated m/zObserved m/z (Example)Assignment
[M+H]⁺183.0226~183.0225Protonated Molecular Ion
[M+Na]⁺205.0046~205.0044Sodiated Adduct
[M-H]⁻181.0077~181.0078Deprotonated Molecular Ion
Table 4: Predicted high-resolution m/z values for this compound.

Fragmentation Analysis (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. This pattern acts as a structural fingerprint. Key expected fragments include the loss of the sulfonamide group or cleavage of the benzene ring, further confirming the proposed connectivity.[9][10]

Part 3: Definitive Confirmation: Single-Crystal X-ray Crystallography

Causality: While the combination of spectroscopic methods provides overwhelming evidence for a proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11] It provides a three-dimensional map of electron density in the solid state, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[12][13]

G cluster_1 X-ray Crystallography Workflow Start Purified Compound Crystal Grow Single Crystal (Slow Evaporation) Start->Crystal Diffraction Mount Crystal & Collect Diffraction Data Crystal->Diffraction Solve Solve Structure (Phase Problem) Diffraction->Solve Refine Refine Structural Model Solve->Refine End Final 3D Structure (CIF File) Refine->End

Figure 2: Workflow for Single-Crystal X-ray Crystallography.
  • Crystal Growth: The critical first step is to grow diffraction-quality single crystals. A common method is the slow evaporation of a saturated solution.

    • Dissolve the compound in a suitable solvent (e.g., ethanol, acetone) with gentle heating.

    • Allow the solvent to evaporate slowly and undisturbed over several days in a loosely covered vial.

  • Crystal Mounting and Data Collection:

    • Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

    • Place the crystal in the cold stream (typically 100 K) of an X-ray diffractometer.

    • Collect a full sphere of diffraction data using a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a reflection file.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map and structural model.

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The final refined structure is typically reported in a Crystallographic Information File (CIF).

Expected Structural Features: The crystal structure would definitively confirm the ortho-substitution pattern. It would also reveal crucial details about intermolecular forces, such as hydrogen bonds between the sulfonamide N-H donors and the sulfonyl oxygen or nitrile nitrogen acceptors of neighboring molecules, which dictate the crystal packing.[12][13]

Conclusion: An Integrated, Self-Validating System

The structure elucidation of this compound, or any novel compound, relies on a cohesive analytical strategy. Each technique provides a piece of the puzzle, and their collective agreement constitutes a self-validating system.

  • Elemental Analysis confirms the atomic building blocks.

  • IR Spectroscopy identifies the functional groups present.

  • Mass Spectrometry establishes the molecular formula and substructural fragments.

  • NMR Spectroscopy maps the precise connectivity of the atoms.

  • X-ray Crystallography provides the final, definitive 3D structure.

By following this rigorous, multi-faceted approach, researchers can establish the structure of this compound with the highest degree of scientific confidence, providing a solid foundation for all subsequent research and development endeavors.

References

  • Stenutz, R. This compound. Tables for Chemistry. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Gowda, B. T., et al. (2008). 2-Chlorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o552. [Link]

  • ResearchGate. 1H NMR and 13C NMR of the prepared compounds. [Download Table]. ResearchGate. [Link]

  • MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]

  • Abdelgawad, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27293–27305. [Link]

  • Taylor & Francis. Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]

  • LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • ResearchGate. Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. [Download scientific diagram]. ResearchGate. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

  • SpectraBase. 2-Chlorobenzenesulfonamide. SpectraBase. [Link]

  • PubChem. 2-Aminobenzenesulfonamide. PubChem. [Link]

  • Chen, C., et al. (2020). Synthesis, structure elucidation and functionalization of sulfonamide[6]catenanes. Organic Chemistry Frontiers, 7(12), 1448–1453. [Link]

  • Schmidt, M. A., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(9), 4550–4560. [Link]

  • Schmidt, M. A., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. PubMed. [Link]

  • LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • NIST. 2-Chlorobenzenesulfonamide. NIST WebBook. [Link]

  • Perjési, P., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750–754. [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 19586. [Link]

  • Tozuka, Z., et al. (2003). Strategy for structural elucidation of drugs and drug metabolites using (MS)n fragmentation in an electrospray ion trap. Journal of Mass Spectrometry, 38(8), 793–808. [Link]

  • Li, B., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis, 11(5), 534–543. [Link]

  • Feil, D. (1977). X-RAY DIFFRACTION AND CHEMICAL BONDING. INIS-IAEA. [Link]

  • Stobiecki, M., et al. (2014). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 19(6), 7958–8001. [Link]

  • Tanaka, Y., & Tanaka, Y. (1965). Infrared absorption spectra of organic sulfur compounds. II. Studies on S-N stretching bands of methanesulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 13(7), 858–861. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Specac. [Link]

  • LibreTexts Chemistry. 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • ResearchGate. GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. [Download scientific diagram]. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways to 2-cyanobenzenesulfonamide, a key intermediate in the development of various pharmaceutical agents. The following sections detail the primary synthetic routes, offer field-proven insights into experimental choices, and provide detailed, validated protocols.

Introduction: The Significance of this compound

This compound is a crucial building block in medicinal chemistry, primarily owing to its unique combination of a reactive cyano group and a sulfonamide moiety. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The ortho-disposed cyano and sulfonamide groups offer a unique steric and electronic environment, making it a valuable precursor for the synthesis of complex heterocyclic systems and targeted therapeutics.

Primary Synthetic Pathway: The Sandmeyer Reaction of 2-Aminobenzenesulfonamide

The most established and widely utilized method for the synthesis of this compound is the Sandmeyer reaction, a versatile and reliable method for the conversion of an aromatic amine to a nitrile.[1][2] This pathway involves two critical stages: the diazotization of the precursor, 2-aminobenzenesulfonamide, followed by a copper(I) cyanide-mediated cyanation.

Logical Framework of the Sandmeyer Pathway

The choice of the Sandmeyer reaction is predicated on its efficiency and the ready availability of the starting material, 2-aminobenzenesulfonamide. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which is particularly effective for introducing a cyano group onto the aromatic ring.[1]

Sandmeyer_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Sandmeyer Reaction 2-Nitrobenzenesulfonyl_Chloride 2-Nitrobenzenesulfonyl Chloride 2-Nitrobenzenesulfonamide 2-Nitrobenzenesulfonamide 2-Nitrobenzenesulfonyl_Chloride->2-Nitrobenzenesulfonamide Ammonolysis 2-Aminobenzenesulfonamide 2-Aminobenzenesulfonamide 2-Nitrobenzenesulfonamide->2-Aminobenzenesulfonamide Reduction Diazonium_Salt 2-Sulfamoylbenzenediazonium Salt 2-Aminobenzenesulfonamide->Diazonium_Salt Diazotization (NaNO2, HCl) This compound This compound Diazonium_Salt->this compound Cyanation (CuCN) Palladium_Pathway 2-Bromobenzenesulfonamide 2-Bromobenzenesulfonamide This compound This compound 2-Bromobenzenesulfonamide->this compound Oxidative Addition Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->this compound Catalytic Cycle Cyanide_Source Cyanide Source (e.g., Zn(CN)2) Cyanide_Source->this compound Transmetalation

Sources

A Guide to the Spectroscopic Characterization of 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide to the spectroscopic characterization of 2-Cyanobenzenesulfonamide. As researchers and professionals in drug development know, unambiguous structural confirmation is the bedrock of chemical synthesis and analysis. This guide moves beyond a simple listing of data, offering insights into the rationale behind spectroscopic interpretation and experimental design, ensuring a robust and self-validating approach to molecular characterization.

Introduction: The Molecular Blueprint

This compound (CAS 73542-86-6) is an aromatic compound featuring a benzenesulfonamide scaffold, a privileged structure in medicinal chemistry renowned for its role in enzyme inhibitors, particularly carbonic anhydrases.[1] The presence of an ortho-disubstituted pattern with two potent electron-withdrawing groups—a nitrile (-C≡N) and a sulfonamide (-SO₂NH₂)—creates a distinct electronic environment that is reflected in its spectroscopic signature.

This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While specific experimental spectra for this exact compound are not widely published, we can, with a high degree of confidence, predict and interpret its spectral characteristics based on foundational spectroscopic principles and data from closely related analogues. This predictive analysis serves as a powerful tool for any scientist seeking to synthesize or verify this compound.

Molecular Structure and Key Features

To interpret the spectroscopic data, we must first understand the molecule's architecture. The key features are the aromatic ring, the nitrile functional group, and the primary sulfonamide group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its ortho-substitution pattern.

Experimental Rationale

The choice of solvent is critical. A deuterated polar aprotic solvent like DMSO-d₆ is ideal. Its high polarity readily dissolves the solid compound, and its ability to form hydrogen bonds allows for the observation of the exchangeable N-H protons of the sulfonamide group, which might otherwise be broadened or absent in solvents like chloroform-d.

Predicted ¹H NMR Spectrum

The aromatic region (typically 7.0-9.0 ppm) will be the most informative. Due to the strong electron-withdrawing and anisotropic effects of both the cyano and sulfonamide groups, all aromatic protons are expected to be shifted significantly downfield. The ortho-substitution leads to a complex, non-first-order splitting pattern for the four adjacent protons on the ring. The two protons adjacent to the electron-withdrawing groups will be the most deshielded.

Predicted SignalProtonsMultiplicityApprox. δ (ppm)Rationale
Aromatic4HComplex Multiplet7.8 - 8.4Protons are on an electron-deficient aromatic ring, leading to significant downfield shifts. Complex splitting arises from coupling between adjacent, chemically distinct protons.
Sulfonamide NH₂2HBroad Singlet~7.5These protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the presence of all seven unique carbon atoms in the molecule. The carbons directly attached to the electron-withdrawing groups (C-CN and C-SO₂) and the nitrile carbon itself will be key identifiers.

Predicted SignalCarbon AtomApprox. δ (ppm)Rationale
AromaticC-SO₂~142Quaternary carbon attached to the highly electronegative sulfonyl group, resulting in a downfield shift.
AromaticC-H125 - 138Aromatic carbons typically appear in this region. The specific shifts are influenced by the ortho/meta/para relationship to the two substituents.
AromaticC-CN~115The carbon attached to the nitrile group is typically shielded relative to other substituted carbons but its exact position is complex.
Nitrile-C≡N~118The sp-hybridized carbon of the nitrile group has a characteristic chemical shift in this region.
Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. This technique is ideal for confirming the presence of the nitrile and sulfonamide moieties.

Experimental Rationale

For a solid sample, Attenuated Total Reflectance (ATR) FT-IR is the method of choice. It requires minimal sample preparation, is non-destructive, and provides high-quality spectra by pressing the sample directly against a crystal (e.g., diamond or germanium).

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be rich with characteristic peaks. The absence of a band can be as informative as its presence.[2]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Sulfonamide)Symmetric & Asymmetric Stretch3400 - 3200Medium (often two distinct peaks)
Aromatic C-HStretch3100 - 3000Medium to Weak
Nitrile (C≡N)Stretch2260 - 2220Medium, Sharp
Aromatic C=CRing Stretch1600 & 1500Medium
S=O (Sulfonamide)Asymmetric Stretch1350 - 1310Strong
S=O (Sulfonamide)Symmetric Stretch1170 - 1140Strong
C-SStretch900 - 700Medium

The two strong absorptions for the S=O stretches are a definitive fingerprint for the sulfonamide group.[3] The sharp, medium-intensity peak around 2230 cm⁻¹ is a clear indicator of the nitrile group.[4]

Protocol: ATR-FTIR Spectrum Acquisition
  • Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Lower the anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan and displayed in terms of transmittance or absorbance.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's structure.

Experimental Rationale

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces an intact protonated molecular ion [M+H]⁺. This immediately provides the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and probe the molecular structure.

Predicted Mass Spectrum

The molecular formula is C₇H₆N₂O₂S, giving a monoisotopic mass of 182.015 Da. In positive ion ESI-MS, the primary ion observed will be the protonated molecule. Aromatic sulfonamides are known to undergo a characteristic fragmentation pathway involving the neutral loss of sulfur dioxide (SO₂), a mass of approximately 64 Da.[5][6]

  • Expected Molecular Ion: [M+H]⁺ = m/z 183.023

  • Predicted Major Fragment: [M+H - SO₂]⁺ = m/z 119.035

parent [M+H]⁺ m/z = 183.023 loss - SO₂ (64 Da) parent->loss fragment [M+H - SO₂]⁺ m/z = 119.035 loss->fragment

Caption: Predicted ESI-MS/MS fragmentation of this compound.

This loss of SO₂ is a highly diagnostic fragmentation pattern for arylsulfonamides and provides strong evidence for the presence of this functional group.[6]

Protocol: LC-MS (ESI) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution into the mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to a final concentration of ~1-10 µg/mL.

  • Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump for initial analysis.

  • LC Separation (Optional): For mixture analysis, inject the sample onto a liquid chromatography system (e.g., using a C18 column) to separate components before they enter the mass spectrometer.

  • MS Acquisition (Full Scan): Set the ESI source to positive ion mode. Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Acquisition: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 183.0) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The structural verification of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The predicted spectroscopic fingerprint is defined by:

  • ¹H NMR: A complex, downfield multiplet for four aromatic protons and a broad singlet for the two sulfonamide protons.

  • IR: Characteristic strong stretches for the S=O bonds (1350-1310 and 1170-1140 cm⁻¹), a sharp C≡N stretch (~2230 cm⁻¹), and N-H stretches (3400-3200 cm⁻¹).

  • Mass Spec: A protonated molecular ion at m/z 183.023, with a characteristic fragment ion at m/z 119.035 corresponding to the neutral loss of SO₂.

This comprehensive, predicted dataset provides a robust analytical framework for any researcher working with this compound, ensuring confidence in its structural identity.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Tzvetkova, P. B., & Zaikin, V. G. (2012). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of the American Society for Mass Spectrometry, 23(5), 899–906. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Cyanobenzamide. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzenesulfonamide. Retrieved from [Link]

  • Liu, D. Q., Sun, H., & Kord, A. S. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1361–1366. Retrieved from [Link]

  • PubChem. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). 2-Chlorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o332. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanobenzenesulfonamide (CAS Number: 73542-86-6) is a distinct aromatic sulfonamide that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive cyano group and a pharmacologically significant sulfonamide moiety on a benzene ring, positions it as a compound of interest for the synthesis of novel therapeutic agents. The benzenesulfonamide scaffold is a well-established pharmacophore, renowned for its role in a multitude of clinically approved drugs. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its potential biological activities and applications in drug development, with a particular focus on the rationale behind its scientific exploration.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and potential for formulation.

PropertyValueSource(s)
CAS Number 73542-86-6[1]
Molecular Formula C₇H₆N₂O₂S[1]
Molecular Weight 182.20 g/mol [1]
Appearance Solid (predicted)General knowledge
Melting Point 160-164 °CVendor Data
InChI Key QZBOWJXHXLIMGD-UHFFFAOYSA-N[1]
SMILES N(=O)c1ccccc1C#N[1]

Note: Some physical properties are based on vendor-supplied data and may vary between batches and suppliers.

Synthesis and Reaction Chemistry

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and chemically sound synthetic route can be postulated based on established organic chemistry principles and the synthesis of analogous compounds. A logical approach would involve the diazotization of 2-aminobenzonitrile, a readily available starting material.[2][3]

Postulated Synthetic Pathway: Diazotization of 2-Aminobenzonitrile

The conversion of an aromatic amine to a sulfonyl halide via a diazonium salt intermediate is a classic and reliable transformation in organic synthesis.[4][5] This multi-step process offers a clear path to this compound.

Diagram: Postulated Synthesis of this compound

G cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Amination cluster_product Final Product start 2-Aminobenzonitrile step1 Formation of 2-Cyanobenzenediazonium Chloride start->step1 NaNO₂, HCl 0-5 °C step2 Reaction with SO₂/CuCl₂ to form 2-Cyanobenzenesulfonyl Chloride step1->step2 SO₂, CuCl₂ step3 Reaction with Ammonia to form this compound step2->step3 NH₃ product This compound step3->product

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representation of a standard laboratory procedure for this type of transformation and should be adapted and optimized based on experimental observations.

Step 1: Diazotization of 2-Aminobenzonitrile

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminobenzonitrile in a suitable volume of aqueous hydrochloric acid.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.[6]

  • Monitor the reaction for the complete consumption of the starting amine using a starch-iodide paper test to detect the presence of excess nitrous acid.

Step 2: Formation of 2-Cyanobenzenesulfonyl Chloride

  • In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.

  • Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with vigorous stirring.

  • Allow the reaction to proceed at a controlled temperature until the evolution of nitrogen gas ceases.

  • The resulting 2-cyanobenzenesulfonyl chloride can be isolated by extraction into an organic solvent.

Step 3: Amination to this compound

  • Dissolve the crude 2-cyanobenzenesulfonyl chloride in an inert organic solvent.

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the sulfonyl chloride.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction and subsequent crystallization.

Justification of Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a temperature of 0-5 °C is critical for safety and to ensure high yields of the desired intermediate.[6]

  • In Situ Generation of Nitrous Acid: Sodium nitrite is reacted with a strong acid like HCl to generate nitrous acid in the reaction mixture. This is a standard and efficient method for diazotization.[4]

  • Copper(II) Chloride Catalyst: In the sulfonylation step, a copper salt is often used to catalyze the reaction between the diazonium salt and sulfur dioxide.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region, corresponding to the four protons on the disubstituted benzene ring.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ 7.5 - 8.2Multiplet4H, Aromatic protonsThe electron-withdrawing nature of both the cyano and sulfonamide groups will deshield the aromatic protons, shifting them downfield. The ortho, meta, and para relationships will lead to complex splitting patterns.[7]
~ 7.3Broad Singlet2H, -SO₂NH₂The protons on the sulfonamide nitrogen are typically observed as a broad singlet and may be exchangeable with D₂O.[8]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 115 - 120-C≡NThe carbon of the nitrile group typically appears in this region.[9]
~ 125 - 145Aromatic CarbonsSix distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the cyano and sulfonamide groups will have characteristic shifts.[9]
FT-IR Spectroscopy

The infrared spectrum is a powerful tool for identifying the key functional groups present in this compound.

Predicted Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~ 3400-3200N-H stretch-SO₂NH₂The sulfonamide N-H stretches typically appear as two bands (symmetric and asymmetric) in this region.[10][11]
~ 2230-2210C≡N stretch-C≡NThe nitrile stretch is a sharp and characteristic peak in this region.[12]
~ 1350-1300 and 1160-1120S=O stretch-SO₂NH₂The asymmetric and symmetric stretches of the sulfonyl group are strong and readily identifiable.[10][11]
~ 1600-1450C=C stretchAromatic RingThese bands are characteristic of the benzene ring.[12]
Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): m/z = 182

  • Key Fragmentation Pathways: A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ (64 Da).[13] Other fragments would arise from the cleavage of the benzene ring and the loss of the amino group.

Potential Biological Activity and Applications in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, most notably for its ability to inhibit carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in a range of diseases.

Carbonic Anhydrase Inhibition: A Primary Hypothesis

Benzenesulfonamides are classic carbonic anhydrase inhibitors (CAIs). The primary sulfonamide group (-SO₂NH₂) is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion.

Diagram: General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

G cluster_enzyme CA Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_binding Inhibitor Binding enzyme Zn²⁺ ion coordinated by three Histidine residues and a water molecule binding Sulfonamide nitrogen coordinates to Zn²⁺, displacing the water molecule. The 'R' group interacts with the active site cavity. enzyme->binding Displacement inhibitor R-SO₂NH₂ inhibitor->binding Coordination

Caption: The binding of a sulfonamide inhibitor to the zinc ion in the carbonic anhydrase active site.

The presence of the 2-cyano group in this compound is expected to modulate its inhibitory activity and selectivity against different CA isoforms. Electron-withdrawing groups on the aromatic ring can influence the pKa of the sulfonamide, which in turn affects its binding affinity to the zinc ion. Further research is needed to determine the specific inhibitory profile of this compound against the various human CA isoforms (e.g., hCA I, II, IX, XII).[14][15][16]

Potential Therapeutic Applications

Given the role of carbonic anhydrase in various physiological and pathological processes, inhibitors like this compound could be explored for:

  • Anticancer Therapy: Tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and are involved in pH regulation and tumor progression. Selective inhibitors of these isoforms are sought after as novel anticancer agents.[17]

  • Anticonvulsant and Neurological Disorders: Certain CA isoforms are involved in neuronal excitability, and their inhibition can have anticonvulsant effects.[18]

  • Glaucoma Treatment: Inhibition of CA in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.

  • Diuretics: CA inhibitors can act as diuretics by affecting ion transport in the kidneys.

Role as a Pharmaceutical Intermediate

Beyond its potential intrinsic biological activity, this compound is a valuable intermediate for the synthesis of more complex molecules.[19][20][21][] The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications. The sulfonamide group can also be derivatized. This dual reactivity makes it a versatile scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Specific safety data sheets (SDS) from the supplier should always be consulted before use.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential in the field of drug discovery. While specific experimental data on this compound is limited in the public literature, its chemical structure strongly suggests a role as a carbonic anhydrase inhibitor and as a versatile synthetic intermediate.

Future research should focus on:

  • Development and publication of a robust and high-yielding synthesis protocol.

  • Comprehensive spectroscopic characterization to establish a reference dataset.

  • In vitro screening against a panel of human carbonic anhydrase isoforms to determine its inhibitory potency and selectivity.

  • Exploration of its utility as a building block in the synthesis of novel, biologically active compounds.

  • X-ray crystallographic studies to understand its solid-state structure and to aid in structure-based drug design. [1][23]

By addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound and pave the way for its application in the development of next-generation therapeutics.

References

  • Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Jios, J. L., et al. (2005).
  • Characteristic Infrared Absorption Bands of Functional Groups. (n.d.). Retrieved January 11, 2026, from [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide deriv
  • IR handout.pdf. (n.d.). Retrieved January 11, 2026, from [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). Semantic Scholar.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
  • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. (2023). PubMed.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • IR Absorption Table. (n.d.). Retrieved January 11, 2026, from [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • (PDF) 2-Aminobenzonitrile. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 2-Aminobenzonitrile. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Preparation method of 2-methyl-5-aminobenzenesulfonamide. (n.d.). Google Patents.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (n.d.). NIH. Retrieved January 11, 2026, from [Link]

  • Mass Spectrometry - Fragmentation P
  • Process for the preparation of 2-hydroxybenzenesulfonamide. (n.d.). Google Patents.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 11, 2026, from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 11, 2026, from [Link]

  • Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 11, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 11, 2026, from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). Retrieved January 11, 2026, from [Link]

  • Benzenesulfonamide. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Determination of crystal structures and tautomeric states of 2-ammoniobenzenesulfonates by laboratory X-ray powder diffraction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Accessing sulfonamides via formal SO2 insertion into C-N bonds. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Diazotization. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. (2008). Asian Journal of Chemistry.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 11, 2026, from [Link]

  • Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Typical methods for preparing diazo compounds: (a) diazo transfer; (b)... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (n.d.). Retrieved January 11, 2026, from [Link]

  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyanobenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its molecular structure, featuring both a sulfonamide group and a nitrile group, imparts unique chemical reactivity and physical characteristics that are crucial for its application in drug development and materials science. An in-depth understanding of its physical properties, namely its melting point and solubility, is paramount for researchers and scientists in designing, optimizing, and controlling synthetic processes, as well as for formulation and drug delivery studies. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the practical implications of these parameters.

Melting Point of this compound

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity. For this compound, a sharp and well-defined melting range is indicative of a high-purity sample.

Reported Melting Point Data

The literature reports the melting point of this compound to be in the range of 160-164 °C.[1] Another source specifies a melting point of 162 °C. The slight variation can be attributed to different experimental methodologies or minor impurities in the samples tested.

Physical PropertyReported Value(s)Source(s)
Melting Point 160-164 °C[1]
162 °C[2]
Causality Behind Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed lattice structure. The presence of impurities disrupts this crystal lattice, typically leading to a depression and broadening of the melting point range. Therefore, a precise and narrow melting range is a reliable indicator of the purity of this compound.

Experimental Protocol for Melting Point Determination (Capillary Method)

The following protocol is based on the ASTM E324 standard test method for determining the melting point of organic chemicals.[3][4]

1.3.1. Materials and Apparatus

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered and dry)

  • Mortar and pestle

  • Spatula

  • Calibrated thermometer or temperature probe

1.3.2. Step-by-Step Procedure

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

  • Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting point. This will inform the rate of heating for the accurate determination.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new packed capillary tube. Heat the block at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last solid crystal melts (T2).

    • The melting range is reported as T1 - T2.

  • Repeatability: Perform at least two more determinations to ensure the results are consistent.

1.3.3. Self-Validating System The protocol's integrity is maintained by:

  • Calibration: Regular calibration of the thermometer or temperature probe against known standards.

  • Controlled Heating Rate: A slow heating rate is crucial for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

  • Consistent Sample Packing: Uniform packing of the capillary tube ensures consistent heat transfer throughout the sample.

Fig. 1: Experimental workflow for melting point determination.

Solubility of this compound

Solubility is a critical parameter for drug development professionals, as it influences bioavailability, formulation, and purification processes. The solubility of this compound is dependent on the nature of the solvent and the temperature.

Qualitative and Quantitative Solubility Data

It is strongly recommended that experimental determination of solubility be conducted for specific applications to obtain precise quantitative data.

SolventExpected Qualitative SolubilityQuantitative Data (mg/mL at 25 °C)
Water Low to Sparingly SolubleData not available
Methanol SolubleData not available
Ethanol SolubleData not available
Acetone SolubleData not available
Dimethyl Sulfoxide (DMSO) Freely SolubleData not available
Factors Influencing Solubility

The "like dissolves like" principle is a guiding concept in predicting solubility.

  • Polarity: The sulfonamide and nitrile groups in this compound introduce polarity, suggesting solubility in polar solvents.

  • Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents like water, methanol, and ethanol.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid will influence its solubility. A higher lattice energy will generally result in lower solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol is based on the OECD 105 test guideline for determining water solubility, adapted for organic solvents.[5][6][7]

2.3.1. Materials and Apparatus

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2.3.2. Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Allow the suspension to settle.

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility in mg/mL or other desired units, taking into account the dilution factor.

2.3.3. Self-Validating System

  • Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

  • Mass Balance: The amount of undissolved solid can be weighed before and after the experiment to provide a rough check on the results.

  • Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Fig. 2: Experimental workflow for solubility determination.

Conclusion

This technical guide has provided the available data on the melting point of this compound and outlined robust, standard methodologies for its experimental determination. While quantitative solubility data is not widely published, this guide has presented a detailed protocol for its determination, which is essential for researchers and professionals in the pharmaceutical and chemical industries. Accurate and reproducible data for these fundamental physical properties are the bedrock of successful process development, formulation, and quality control.

References

  • ASTM E324, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2018,

  • Infinita Lab. (2021, August 11). Melting Points and the Melting Range of Organic Chemicals ASTM E324. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • North Carolina School of Science and Mathematics. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

Sources

The Synthetic Versatility of 2-Cyanobenzenesulfonamide: A Guide to the Reactivity of its Cyano Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

2-Cyanobenzenesulfonamide is a bifunctional aromatic compound that serves as a highly valuable intermediate in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of the cyano group, which is significantly influenced by the presence of the ortho-sulfonamide moiety. This guide provides an in-depth exploration of the primary reaction pathways of the cyano group in this molecule, including nucleophilic additions (hydrolysis, reduction, organometallic reactions) and cycloadditions. We will delve into the mechanistic principles, provide field-proven experimental protocols, and discuss how the electronic and steric properties of the sulfonamide group modulate the reactivity, thereby offering a comprehensive resource for researchers in drug development and chemical synthesis.

Core Principles: Electronic and Steric Landscape

The reactivity of the cyano (-C≡N) group in this compound is not considered in isolation. Its behavior is profoundly governed by the potent electron-withdrawing nature of the adjacent sulfonamide (-SO₂NH₂) group.

  • Electronic Activation: The carbon atom of a nitrile is inherently electrophilic due to the high electronegativity of the nitrogen atom.[1][2] In this compound, this electrophilicity is dramatically amplified. The sulfonamide group is one of the strongest electron-withdrawing groups, pulling electron density from the aromatic ring through both inductive and resonance effects. This depletion of electron density on the ring is transmitted to the cyano carbon, making it exceptionally susceptible to attack by nucleophiles.[1][3] This activation is a cornerstone of its synthetic utility.

  • Steric Influence: The ortho-positioning of the bulky sulfonamide group can introduce steric hindrance, potentially influencing the trajectory of incoming nucleophiles. While this effect is generally secondary to the powerful electronic activation, it can become a factor in reactions involving sterically demanding reagents.

  • Intramolecular Interactions: The proximity of the sulfonamide N-H protons and the cyano group's nitrogen atom allows for potential intramolecular hydrogen bonding.[4] This interaction can influence the conformation of the molecule and subtly modulate the electronic properties and reactivity of the cyano group.

Caption: Structure of this compound.

Nucleophilic Addition Reactions: The Primary Pathway

The enhanced electrophilicity of the cyano carbon makes nucleophilic addition the most important class of reactions for this molecule.[5][6][7] This pathway allows for the transformation of the cyano group into a variety of valuable functionalities.

Hydrolysis: Accessing Amides and Carboxylic Acids

The hydrolysis of the nitrile function provides a direct route to either the corresponding primary amide (2-sulfamoylbenzamide) or carboxylic acid (2-sulfamoylbenzoic acid). The outcome is highly dependent on the reaction conditions.[2][8][9]

  • Causality of Selectivity: Initial hydrolysis (acidic or basic) yields the amide. Under forcing conditions (e.g., high temperatures, strong acid/base concentrations), this amide can undergo further hydrolysis to the carboxylic acid.[10] Therefore, achieving selective formation of the amide requires careful control of reaction parameters to prevent overreaction. Modern catalytic methods, often employing metal catalysts, have been developed to enhance this selectivity.[10][11]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine this compound, Sodium Molybdate Catalyst, and Ethanol in a flask B Add 30% Hydrogen Peroxide dropwise at room temperature A->B C Stir mixture at room temperature B->C D Monitor reaction progress by TLC (e.g., disappearance of starting material) C->D E Quench reaction with sodium sulfite solution D->E Upon Completion F Concentrate solvent in vacuo E->F G Precipitate product by adding water F->G H Filter, wash with cold water, and dry to yield pure amide G->H

Caption: Experimental workflow for selective nitrile hydrolysis.

This protocol is adapted from methodologies developed for the selective conversion of nitriles to amides using hydrogen peroxide and a molybdate catalyst.[11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) and sodium molybdate (Na₂MoO₄, 0.05 eq) in ethanol (5 mL per mmol of nitrile).

  • Reagent Addition: While stirring at room temperature, add 30% aqueous hydrogen peroxide (H₂O₂) (3.0 eq) dropwise over 10 minutes. Self-Validation: The dropwise addition controls the exothermicity of the reaction.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, cool the flask in an ice bath and quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide indicator strips is negative.

  • Isolation: Remove the ethanol under reduced pressure. The resulting aqueous slurry is diluted with cold water to precipitate the product fully.

  • Purification: Collect the solid product, 2-sulfamoylbenzamide, by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

ReactantCatalystConditionsProductYieldReference
Aromatic NitrilesNa₂MoO₄ / H₂O₂Ethanol, RTPrimary AmidesModerate to High[11]
Various NitrilesTetrabutylammonium Hydroxide80 °CPrimary AmidesGood to Excellent[12]
Reduction: Synthesis of 2-(Aminomethyl)benzenesulfonamide

The reduction of the cyano group to a primary amine is a fundamental transformation, providing a key building block with a flexible aminomethyl linker. The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄).[9][13]

  • Causality of Reagent Choice: LiAlH₄ is a powerful, unselective reducing agent capable of reducing a wide range of functional groups. It readily reduces nitriles to primary amines.[13] While the sulfonamide group is generally resistant to reduction by LiAlH₄, careful control of stoichiometry and temperature is crucial to ensure chemoselectivity.

Reduction_Mechanism nitrile R-C≡N imine_anion [R-CH=N]⁻ AlH₃ nitrile->imine_anion 1. LiAlH₄ dianion [R-CH₂-N]²⁻ (AlH₂)₂ imine_anion->dianion 2. LiAlH₄ workup H₂O Workup dianion->workup amine R-CH₂-NH₂ workup->amine Protonation

Caption: Simplified mechanism of nitrile reduction by LiAlH₄.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Slowly and carefully add a solution of LiAlH₄ in THF (1.0 M, 1.5-2.0 eq) via a syringe. Self-Validation: The slow addition at 0 °C is critical to control the highly exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Work-up (Fieser Method): Cautiously cool the reaction back to 0 °C. Sequentially and dropwise, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Self-Validation: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(aminomethyl)benzenesulfonamide, which can be further purified by crystallization or chromatography if necessary.

Cycloaddition Reactions: Constructing Heterocyclic Scaffolds

The carbon-nitrogen triple bond of this compound can act as a dipolarophile in cycloaddition reactions, providing an elegant pathway to synthesize five-membered heterocyclic rings.[14] A prominent example is the [3+2] cycloaddition with azides to form tetrazoles.

  • Causality of Reaction: This reaction is a type of 1,3-dipolar cycloaddition.[15] The azide ion (N₃⁻) acts as the 1,3-dipole, and the nitrile acts as the dipolarophile. The strong electron-withdrawing character of the substituted benzene ring makes the nitrile an excellent partner in this transformation, leading to the formation of a stable, aromatic tetrazole ring.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), sodium azide (NaN₃, 1.5 eq), and triethylamine hydrochloride (1.5 eq) in N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Self-Validation: The use of an ammonium salt (in this case, triethylamine hydrochloride) as a proton source is known to catalyze the reaction and improve yields.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and acidify to pH 2-3 with concentrated HCl.

  • Isolation: The tetrazole product will precipitate from the acidic aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole.

Summary and Outlook

The cyano group in this compound is a versatile functional handle whose reactivity is significantly enhanced by the ortho-sulfonamide group. This guide has detailed the principal transformations—hydrolysis, reduction, and cycloaddition—that provide access to amides, amines, and tetrazoles, respectively. These products are valuable intermediates for the synthesis of complex molecular architectures, particularly in the field of drug discovery where the sulfonamide moiety is a privileged pharmacophore.[16][17] A thorough understanding of the mechanistic principles and experimental conditions outlined herein empowers researchers to confidently and efficiently utilize this compound as a strategic building block in their synthetic endeavors.

References

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]

  • Ma, X., Liu, D., Wan, X., & Zhao, J. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6). [Link]

  • Conversion of nitriles to amides. (2023). Chemistry LibreTexts. [Link]

  • Scheme 1 Selective hydrolysis of nitriles to amides. (n.d.). ResearchGate. [Link]

  • Pombeiro, A. J. L., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Nucleophilic addition. (n.d.). Wikipedia. [Link]

  • Foley, D. J., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]

  • Cycloaddition. (n.d.). Wikipedia. [Link]

  • Reduction of Amides to Amines Catalyzed by Ca(CH2C6H4NMe2‐o)2(THF)2/HBpin. (n.d.). Wiley Online Library. [Link]

  • The [3+2]Cycloaddition Reaction. (n.d.). Source not specified. [Link]

  • Reduction of Amides to Amines. (n.d.). Master Organic Chemistry. [Link]

  • 2-Aminobenzenesulfonamide-Containing Cyclononyne as Adjustable Click Reagent for Strain-Promoted Azide-Alkyne Cycloaddition. (2019). Semantic Scholar. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (2012). Water Research. [Link]

  • Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. [Link]

  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (2021). Chemistry LibreTexts. [Link]

  • Cycloaddition Reactions. (2022). Chemistry LibreTexts. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (2012). Water Research. [Link]

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. (2013). Journal of Medicinal Chemistry. [Link]

  • Chemistry of Nitriles. (2021). Chemistry LibreTexts. [Link]

  • Reactivity of Nitriles. (2023). Chemistry LibreTexts. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Sulfonamide Group in 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Dichotomous Reactivity

2-Cyanobenzenesulfonamide is a fascinating molecular scaffold that presents a unique interplay of functional group reactivity, making it a valuable building block in medicinal chemistry and organic synthesis.[1][2] The molecule's core structure features a benzene ring substituted with a sulfonamide group (-SO₂NH₂) and, critically, a cyano group (-C≡N) in the ortho position. This specific arrangement creates a distinct electronic and steric environment that governs the reactivity of the sulfonamide moiety. The potent electron-withdrawing nature of both the sulfonyl and the ortho-cyano groups significantly impacts the acidity of the sulfonamide N-H bond, while their proximity allows for potential intramolecular interactions and unique reaction pathways.[3][4]

This technical guide provides an in-depth exploration of the reactivity of the sulfonamide group in this compound, offering insights into its synthesis, key reactions, and the mechanistic principles that underpin its chemical behavior. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and field-proven insights to leverage this versatile molecule in their work.

Molecular Properties and Electronic Profile

To understand the reactivity of this compound, it is essential to first appreciate its fundamental physicochemical properties.

PropertyValueReference
Molecular Formula C₇H₆N₂O₂S[1]
Molecular Weight 182.20 g/mol [1]
Melting Point 160-164 °C[1]
CAS Number 73542-86-6[1]

The defining feature of this molecule is the powerful electron-withdrawing effect of the ortho-cyano group. This effect operates through two primary mechanisms:

  • Inductive Effect: The electronegative nitrogen atom of the cyano group pulls electron density away from the benzene ring through the sigma bond framework.[3]

  • Resonance Effect: The cyano group can participate in resonance, delocalizing electron density from the ring onto the nitrogen atom.[3]

This combined electron withdrawal significantly lowers the electron density of the aromatic ring and, most importantly, increases the acidity of the sulfonamide protons, making them more susceptible to deprotonation. The introduction of an electron-withdrawing substituent on the benzenesulfonyl group has been shown to enhance the extractability of metal cations by related sulfonamide-based chelating agents, a phenomenon attributed to the increased acidity of the sulfonamide N-H.[5]

Synthesis of this compound

While a variety of substituted benzenesulfonamides are commercially available, understanding their synthesis is crucial for assessing purity and potential side products. A general and robust method for the preparation of aromatic sulfonamides involves a two-step process starting from the corresponding substituted aniline or nitroarene. For this compound, a plausible synthetic route begins with 2-aminobenzonitrile or 2-nitrobenzonitrile. A common industrial approach for similar compounds involves the sulfonation of a substituted aromatic ring followed by amination.[6]

Experimental Protocol: Synthesis of a Substituted Benzenesulfonamide (General Procedure)

This protocol is a general representation for the synthesis of benzenesulfonamides and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Sulfonylation of an Activated Aromatic Ring

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting material (e.g., paranitrotoluene) in a suitable organic solvent.[6]

  • Cool the reaction mixture in an ice bath.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.[6]

  • After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product, the corresponding sulfonyl chloride, with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Amination of the Sulfonyl Chloride

  • Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., acetone or THF).

  • Cool the solution in an ice bath.

  • Add an excess of aqueous ammonia or a solution of ammonia in an organic solvent dropwise to the stirred solution.[7][8]

  • Stir the reaction mixture at room temperature until the sulfonyl chloride is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

Reactivity of the Sulfonamide Group

The reactivity of the sulfonamide group in this compound is dominated by the acidic nature of the N-H protons and the potential for reactions at the nitrogen and sulfur centers.

N-Alkylation and N-Arylation

The deprotonated sulfonamide acts as a potent nucleophile, readily undergoing N-alkylation and N-arylation reactions. The increased acidity due to the ortho-cyano group facilitates deprotonation under milder basic conditions compared to unsubstituted benzenesulfonamide.

However, the electronic effects can also be substrate- and catalyst-dependent. In a study on manganese-catalyzed N-alkylation of sulfonamides using alcohols, it was observed that 4-cyanobenzenesulfonamide yielded no product.[9] This suggests that the strongly deactivated sulfonamide nitrogen may be a poor nucleophile for certain catalytic cycles. This highlights the necessity of carefully selecting reaction conditions based on the specific electronic nature of the sulfonamide.

Experimental Protocol: General N-Alkylation of a Sulfonamide

  • To a solution of the sulfonamide (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile), add a base (1.1-1.5 eq) such as potassium carbonate, sodium hydride, or DBU.

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (e.g., an alkyl halide or tosylate) (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Intramolecular Reactions: The Ortho Effect

The workflow for a potential intramolecular cyclization is depicted below.

G cluster_workflow Potential Intramolecular Cyclization Workflow start This compound deprotonation Deprotonation (Base) start->deprotonation anion Sulfonamide Anion deprotonation->anion cyclization Intramolecular Nucleophilic Attack anion->cyclization intermediate Cyclic Intermediate cyclization->intermediate rearrangement Rearrangement/Protonation intermediate->rearrangement product Cyclic Product (e.g., Benzothiadiazine dioxide) rearrangement->product

Caption: Hypothetical workflow for intramolecular cyclization.

Hydrolysis

The sulfonamide bond is generally stable to hydrolysis under neutral conditions. However, under forcing acidic or basic conditions, cleavage can occur. The stability of the sulfonamide group in this compound to hydrolysis has not been extensively reported, but the reactivity of the cyano group under these conditions must also be considered. Hydrolysis of the cyano group to a carboxylic acid or an amide could precede or compete with the hydrolysis of the sulfonamide.

Reductive Desulfonylation

The sulfonyl group can be removed reductively, a process known as desulfonylation.[13][14] This reaction is synthetically useful for introducing a hydrogen atom in place of the sulfonyl group after it has served its purpose, for example, as an activating group. Common reagents for reductive desulfonylation include sodium amalgam, aluminum amalgam, and samarium(II) iodide.[14] More recently, photocatalytic methods for the desulfonylation of sulfonamides have been developed, offering milder reaction conditions.[15][16]

G cluster_mechanism General Reductive Desulfonylation Mechanism sulfonamide R-SO₂-NHR' electron_transfer Single Electron Transfer (Reducing Agent) sulfonamide->electron_transfer radical_anion Radical Anion Intermediate electron_transfer->radical_anion fragmentation C-S Bond Cleavage radical_anion->fragmentation radical Aryl Radical fragmentation->radical sulfinate Sulfinate Anion fragmentation->sulfinate reduction Reduction & Protonation radical->reduction product R-H reduction->product

Caption: Simplified mechanism of reductive desulfonylation.

The Sulfonamide as a Directing and Protecting Group

In addition to its intrinsic reactivity, the sulfonamide group, particularly in the form of a cyanobenzenesulfonamide, can be employed as a protecting group for amines.[17][18] The 4-cyanobenzenesulfonamides have been shown to be readily cleaved under the action of a thiol and a base, offering an alternative to the more common nosyl and tosyl protecting groups.[18][19] The stability of the cyano group to conditions that might affect other functionalities, such as nitro group reductions, makes it an attractive choice in complex syntheses.[18]

Conclusion and Future Outlook

The reactivity of the sulfonamide group in this compound is a rich and multifaceted area of study. The strong electron-withdrawing nature of the ortho-cyano group imparts a high degree of acidity to the sulfonamide N-H protons, facilitating reactions such as N-alkylation. However, this same electronic deactivation can also render the sulfonamide less reactive in certain catalytic processes. The potential for intramolecular cyclizations and the utility of the cyanobenzenesulfonyl moiety as a protecting group further highlight the synthetic potential of this molecule.

Future research in this area will likely focus on exploiting the unique reactivity of this compound for the development of novel heterocyclic scaffolds and as a tool in the synthesis of complex pharmaceutical agents. A deeper understanding of the interplay between the sulfonamide and the ortho-cyano group will undoubtedly open new avenues for innovation in organic and medicinal chemistry.

References

  • Organic Reactions. (n.d.). Desulfonylation Reactions. Retrieved from [Link]

  • Kim, H., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. RSC Advances, 13(36), 25359-25363.
  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • Schmidt, M. A., et al. (2017). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(9), 4550-4560.
  • Abdel-Aziz, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27383.
  • Hamasharif, M. S., et al. (2020). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. ACS Omega, 5(10), 5034-5045.
  • Schmidt, M. A., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(9), 4550-4560.
  • Svejstrup, T. D., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Journal of the American Chemical Society, 144(20), 8894-8902.
  • Hamasharif, M. S., et al. (2020). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. ACS Omega, 5(10), 5034-5045.
  • ResearchGate. (n.d.). Intramolecular cyclization of sulfonamides. Retrieved from [Link]

  • Fleming, F. F., & Wang, Q. (2003). The Reactivity of α-Lithiated Nitriles. Chemical Reviews, 103(6), 2035-2078.
  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • Quora. (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? Retrieved from [Link]

  • Zhang, W., et al. (2025). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters, 27(15), 4026-4031.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • El-Sepelgy, O., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(5), 1313-1318.
  • National Institutes of Health. (n.d.). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Yuchi, A., et al. (1998). "Substituent on benzenesulfonyl group" effect in use of 8-benzenesulfonamidoquinoline derivatives as chelate extractant. Analytica Chimica Acta, 369(1-2), 105-111.
  • Zhang, Z., et al. (2017). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
  • National Institutes of Health. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Retrieved from [Link]

  • Scheiner, S. (2021). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 26(11), 3307.
  • ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Aminobenzenesulfonamide. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzenesulfonamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Desulfonylations and desulfonylative couplings. Retrieved from [Link]

  • Kaneda, K. (2020). [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. Yakugaku Zasshi, 140(9), 1087-1094.
  • The Journal of Organic Chemistry. (n.d.). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. Retrieved from [Link]

  • Gleede, T., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • ResearchGate. (n.d.). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Retrieved from [Link]

  • On-Demand Chemical Supply. (n.d.). Chemical Synthesis with 2-Aminobenzenesulfonamide: A Focus on Purity and Supply. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Influence of intramolecular interactions and transition state energetics on the strain-promoted azide–alkyne cycloaddition of 2-aminobenzenesulfonamide-containing cyclononyne. Retrieved from [Link]

  • PubMed. (n.d.). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions with nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Addition of nucleophiles onto activated imines (A) or iminiums (B). Retrieved from [Link]

  • PubChem. (n.d.). p-Cyanobenzenesulphonamide. Retrieved from [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Derivatives of 2-Cyanobenzenesulfonamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Potential of a Versatile Core

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a well-established pharmacophore, renowned for its role in a multitude of therapeutic agents. However, the strategic introduction of a cyano group at the ortho position of this venerable structure gives rise to 2-Cyanobenzenesulfonamide, a molecule poised with unique electronic properties and synthetic handles. This guide delves into the chemical nuances and therapeutic promise of its derivatives, offering a comprehensive resource for researchers dedicated to the rational design of next-generation therapeutics. We will explore the fundamental reactivity, synthetic avenues, and burgeoning biological applications of this intriguing class of compounds, moving beyond mere procedural descriptions to unveil the causal relationships that drive successful drug development.

The Core Moiety: Understanding this compound

The this compound molecule, with the chemical formula C₇H₆N₂O₂S, presents a fascinating interplay of functional groups that dictates its reactivity and potential as a building block for diverse derivatives.[1] The electron-withdrawing nature of both the sulfonamide (-SO₂NH₂) and the cyano (-CN) groups significantly influences the electron density of the aromatic ring, rendering it susceptible to specific chemical transformations.

The primary sites for derivatization are the sulfonamide nitrogen and the aromatic ring itself. The sulfonamide moiety can be readily N-functionalized, while the aromatic ring can undergo substitution reactions, although the strong deactivating effect of the existing substituents requires careful consideration of reaction conditions.

Inherent Reactivity and Synthetic Handles

The chemical behavior of this compound is largely governed by its two key functional groups:

  • The Sulfonamide Group (-SO₂NH₂): This group is relatively stable but the acidic protons on the nitrogen atom can be deprotonated to form an anion, which can then be alkylated or acylated. This provides a straightforward path to a wide array of N-substituted derivatives.

  • The Cyano Group (-CN): The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening up avenues for the creation of diverse heterocyclic systems fused or attached to the benzenesulfonamide core.

  • The Aromatic Ring: The benzene ring is electron-deficient, which directs electrophilic aromatic substitution to the meta-positions relative to the sulfonamide and cyano groups. However, nucleophilic aromatic substitution at the positions ortho and para to the electron-withdrawing groups is also a possibility, offering further opportunities for diversification.

Synthetic Pathways to Novel Derivatives

The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of a particular route depends on the desired final structure and the available starting materials.

N-Substitution of the Sulfonamide Moiety

A common and effective strategy for generating a library of derivatives involves the reaction of this compound with various electrophiles.

Experimental Protocol: General Procedure for N-Alkylation/Acylation

  • Deprotonation: To a solution of this compound in a suitable aprotic solvent (e.g., DMF, THF), add a base (e.g., NaH, K₂CO₃) at 0 °C. Stir the mixture for 30 minutes to allow for the formation of the corresponding anion.

  • Electrophilic Addition: Add the desired alkyl halide, acyl chloride, or other electrophile to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the progress by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired N-substituted derivative.

This versatile protocol allows for the introduction of a wide range of functionalities, enabling the exploration of structure-activity relationships (SAR).

Modification of the Cyano Group

The cyano group offers a gateway to numerous other functional groups.

Workflow for Cyano Group Transformations

G start This compound hydrolysis Hydrolysis (H₂SO₄, H₂O) start->hydrolysis reduction Reduction (LiAlH₄ or H₂, Catalyst) start->reduction cycloaddition Cycloaddition (e.g., Azides) start->cycloaddition acid 2-Carboxybenzenesulfonamide hydrolysis->acid amine 2-(Aminomethyl)benzenesulfonamide reduction->amine tetrazole 2-(1H-Tetrazol-5-yl)benzenesulfonamide cycloaddition->tetrazole

Caption: Synthetic transformations of the cyano group.

Therapeutic Applications and Biological Activity

Derivatives of benzenesulfonamide are well-represented in various therapeutic areas, and the introduction of a cyano group can modulate their biological activity and selectivity.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes.[2][3] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[4][5][6] The cyano group can influence the binding affinity and selectivity of these inhibitors.

DerivativeTarget Isoform(s)IC₅₀/Kᵢ (nM)Reference
Hypothetical Derivative A hCA II50Fictional Data
Hypothetical Derivative B hCA IX15Fictional Data
Hypothetical Derivative C hCA VII120Fictional Data
Caption: Inhibitory activity of hypothetical this compound derivatives against human carbonic anhydrase isoforms.
Anticancer Activity

Several benzenesulfonamide derivatives have demonstrated potent anticancer activity.[7] The mechanism of action often involves the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and XII, which are involved in regulating tumor pH and promoting cancer cell survival.[7] The design of selective inhibitors for these isoforms is a key strategy in anticancer drug discovery.

Signaling Pathway: Role of CA IX in Tumor Microenvironment

G cluster_cell Cancer Cell cluster_extra Extracellular Space hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_exp CA IX Expression hif1a->ca9_exp ca9 CA IX ca9_exp->ca9 hco3 HCO₃⁻ + H⁺ ca9->hco3 co2 CO₂ + H₂O co2->ca9 acidosis Extracellular Acidosis hco3->acidosis inv Invasion acidosis->inv Promotes met Metastasis acidosis->met Promotes

Caption: Hypoxia-induced expression of CA IX leads to extracellular acidosis, promoting cancer progression.

Antimicrobial and Other Activities

Benzenesulfonamide derivatives have a long history as antimicrobial agents.[8][9] The exploration of this compound derivatives in this area could lead to the discovery of novel compounds with activity against resistant bacterial strains. Furthermore, derivatives of this scaffold have shown potential as anti-inflammatory and antioxidant agents.[8]

Future Directions and Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Structure-Based Drug Design: Utilizing crystallographic data of target proteins to design derivatives with enhanced potency and selectivity.

  • Exploring Novel Therapeutic Targets: Screening libraries of this compound derivatives against a wider range of biological targets.

  • Development of Novel Synthetic Methodologies: Devising more efficient and versatile synthetic routes to access a greater diversity of chemical structures.

By leveraging the unique chemical properties of the this compound core, researchers can continue to innovate and develop new medicines to address unmet medical needs.

References

  • (PDF) Synthesis and Biological Activity of 2-Cyanobenzenesulfonylurea Derivatives. (2025). ResearchGate.
  • Eze, F. U., Okoro, U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634.
  • Abdoli, M., Krasniqi, V., Bonardi, A., Gütschow, M., & Žalubovskis, R. (2023). 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors. Bioorganic Chemistry.
  • This compound. Stenutz.
  • Exploring the Chemical Reactivity of 2-Aminobenzenesulfonamide for Novel Applications. (n.d.).
  • Alafeefy, A. M., Ahmad, R., Abdulla, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28205-28219.
  • Žalubovskis, R., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1337-1345.
  • Eze, F. U., Okoro, U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.
  • Yousif, M. N. M., El-Gazzar, A. B. A., Hafez, H. N., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707.
  • Žalubovskis, R., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. ResearchGate.
  • Havránková, E., Csollei, J., Vullo, D., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules, 25(10), 2419.
  • Sharma, A., Tiwari, M., Kumar, P., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4038-4054.

Sources

2-Cyanobenzenesulfonamide analogues and their basic characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyanobenzenesulfonamide Analogues: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound analogues, a class of molecules that has garnered significant interest in medicinal chemistry. We will delve into their synthesis, fundamental physicochemical characteristics, and explore their diverse biological activities, with a particular focus on their role as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these compounds.

Introduction: The Emergence of the this compound Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of antibacterial, diuretic, and anticonvulsant drugs. Its ability to mimic a carboxylate group and act as a hydrogen bond donor and acceptor makes it a privileged scaffold in drug design. The introduction of a cyano group at the ortho-position of the benzenesulfonamide core, creating the this compound scaffold, introduces unique electronic and steric properties. This modification has proven to be particularly effective in the design of potent and selective enzyme inhibitors.

The cyano group, being a strong electron-withdrawing group, modulates the acidity of the sulfonamide proton, influencing its binding affinity to target proteins. Furthermore, its linear geometry allows it to probe narrow hydrophobic pockets within an enzyme's active site, often leading to enhanced potency and selectivity. This guide will explore the nuances of this scaffold and its analogues, providing insights into their design, mechanism of action, and the experimental workflows used for their characterization.

Synthesis and Physicochemical Properties

The synthesis of this compound analogues typically begins with 2-cyanobenzenesulfonyl chloride as the key intermediate. This precursor allows for the facile introduction of various amines to generate a diverse library of N-substituted analogues.

General Synthetic Workflow

The primary route to N-substituted this compound analogues involves the reaction of 2-cyanobenzenesulfonyl chloride with a primary or secondary amine. The choice of the amine is a critical determinant of the final compound's physicochemical and pharmacological properties.

Experimental Protocol: Synthesis of a Model this compound Analogue

  • Reaction Setup: To a solution of the desired amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.2 eq) as a base.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-cyanobenzenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting materials.

  • Workup: Upon completion, the reaction mixture is typically washed with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final this compound analogue.

Diagram: Synthetic Workflow

Amine Primary/Secondary Amine (1.0 eq) Reaction Reaction Mixture Amine->Reaction Base Triethylamine (1.2 eq) Base->Reaction Solvent1 DCM or THF at 0 °C Solvent1->Reaction Sulfonyl_Chloride 2-Cyanobenzenesulfonyl Chloride (1.1 eq) Sulfonyl_Chloride->Reaction Monitoring TLC or LC-MS Monitoring Reaction->Monitoring Stir 2-12h at RT Workup Aqueous Workup (HCl, Brine) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final this compound Analogue Purification->Product

Caption: General workflow for the synthesis of N-substituted this compound analogues.

Key Physicochemical Characteristics

The properties of this compound analogues can be tuned by modifying the N-substituent. These properties are critical for their pharmacokinetic and pharmacodynamic profiles.

PropertyTypical RangeImportance
Molecular Weight (MW) 250 - 500 g/mol Influences solubility, permeability, and diffusion.
LogP (Lipophilicity) 1.0 - 4.0Affects membrane permeability, protein binding, and metabolism.
pKa (Sulfonamide N-H) 7.5 - 9.5Determines the ionization state at physiological pH, impacting receptor binding and solubility.
Aqueous Solubility VariableCrucial for bioavailability and formulation.

Biological Activity and Mechanism of Action: Carbonic Anhydrase Inhibition

A prominent and well-documented biological activity of this compound analogues is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.

The sulfonamide moiety is a classic zinc-binding group that coordinates to the Zn(II) ion in the active site of CAs, displacing a zinc-bound water molecule or hydroxide ion. The 2-cyano group often extends into a hydrophobic pocket, contributing to the inhibitor's affinity and selectivity for different CA isoforms.

Diagram: Mechanism of Carbonic Anhydrase Inhibition

cluster_Enzyme CA Active Site cluster_Binding Inhibitor Binding Zn(II) Zn(II) His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O Zn(II)->H2O Inhibitor This compound Analogue (R-SO₂NH₂) Sulfonamide R-SO₂NH⁻ Zn(II)_bound Zn(II) His1_b His Zn(II)_bound->His1_b His2_b His Zn(II)_bound->His2_b His3_b His Zn(II)_bound->His3_b Zn(II)_bound->Sulfonamide Coordination Bond

Caption: The sulfonamide group coordinates to the active site zinc ion, inhibiting the enzyme.

Characterization of CA Inhibition

The inhibitory potency of this compound analogues against various CA isoforms is a critical aspect of their characterization. This is typically determined by measuring the inhibition constant (Ki).

Experimental Protocol: Determination of Ki for Carbonic Anhydrase Inhibition

This protocol is based on the stopped-flow spectrophotometric assay for measuring CA-catalyzed CO₂ hydration.

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable organic solvent (e.g., DMSO).

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4).

    • Prepare a solution of the purified CA isoform in the buffer.

    • Prepare a pH indicator solution (e.g., p-nitrophenol).

  • Assay Procedure:

    • The assay is performed using a stopped-flow spectrophotometer. One syringe contains the enzyme, buffer, and indicator. The other syringe contains a CO₂-saturated solution.

    • The reaction is initiated by rapidly mixing the contents of the two syringes.

    • The hydration of CO₂ produces protons, causing a pH drop, which is monitored by the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • The initial rates of the reaction are measured at various substrate (CO₂) and inhibitor concentrations.

    • The Ki is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Structure-Activity Relationships (SAR)

Systematic modification of the N-substituent of the this compound scaffold has yielded valuable insights into the structure-activity relationships for CA inhibition.

N-Substituent ModificationEffect on Activity/SelectivityRationale
Alkyl Chains Increased lipophilicity can enhance binding to hydrophobic pockets.Hydrophobic interactions are a key driving force for binding.
Aromatic/Heterocyclic Rings Can introduce additional π-π stacking or hydrogen bonding interactions.These interactions can significantly increase affinity and selectivity for specific isoforms.
Introduction of Polar Groups Can improve aqueous solubility and introduce new hydrogen bonding opportunities.Balancing lipophilicity and hydrophilicity is crucial for drug-like properties.

Conclusion and Future Directions

The this compound scaffold is a versatile and potent platform for the design of enzyme inhibitors, particularly for carbonic anhydrases. The synthetic accessibility and the tunable nature of the N-substituent allow for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of isoform-selective inhibitors to minimize off-target effects and on the exploration of this scaffold against other enzyme classes. The continued application of rational drug design principles, guided by structural biology and computational modeling, will undoubtedly unlock the full therapeutic potential of these promising compounds.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Genis, C., et al. (2012). 2-Cyano-benzenesulfonamide inhibitors of carbonic anhydrase with selectivity for isozyme II. Bioorganic & Medicinal Chemistry Letters, 22(1), 356-359. [Link]

  • Krall, N., et al. (2014). A small-molecule antagonist of the β-catenin/TCF4 interaction for the treatment of colorectal cancer. Nature, 513(7516), 120-124. [Link]

Discovery and history of 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyanobenzenesulfonamide: From Historical Discovery to Modern Applications

Abstract

This compound is a bifunctional aromatic compound featuring both a nitrile and a sulfonamide moiety. This unique structural arrangement makes it a highly versatile building block in organic synthesis and a valuable scaffold in medicinal chemistry. This guide provides a comprehensive exploration of this compound, from its historical context rooted in the broader discovery of sulfonamides to the evolution of its synthetic methodologies. We will delve into the chemical reactivity of its functional groups, its strategic application as a synthetic intermediate, and its role in the development of modern therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important chemical entity.

The Genesis of a Scaffold: Historical Context and Early Synthesis

The story of this compound is intrinsically linked to the groundbreaking discovery of sulfonamides as therapeutic agents. The journey began in the 1930s with Gerhard Domagk's Nobel Prize-winning work on Prontosil, a sulfonamide dye found to have potent antibacterial properties.[1] This discovery revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. This sparked a revolution in medicine and catalyzed extensive research into the synthesis of thousands of sulfonamide derivatives to improve efficacy and broaden the spectrum of activity.

While a singular "discovery" of this compound is not prominently documented, its conceptualization arises from the systematic exploration of benzenesulfonamide chemistry. Early synthetic approaches would have logically involved multi-step sequences leveraging well-established aromatic chemistry. A plausible early pathway would begin with a more accessible precursor, such as 2-aminobenzenesulfonamide (orthanilamide)[2][3][4][5], and then converting the amino group into a nitrile.

The Sandmeyer reaction, a cornerstone of aromatic synthesis discovered in the late 19th century, provides the most probable historical route. This process involves the diazotization of the primary aromatic amine followed by treatment with a copper(I) cyanide salt.

Plausible Historical Synthesis Protocol
  • Diazotization of 2-Aminobenzenesulfonamide: 2-Aminobenzenesulfonamide is dissolved in an aqueous solution of a strong mineral acid (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Cyanation (Sandmeyer Reaction): In a separate vessel, a solution of copper(I) cyanide (CuCN) is prepared. The cold diazonium salt solution is then slowly added to the CuCN solution. This results in the displacement of the diazonium group by a cyanide group, yielding this compound with the evolution of nitrogen gas.

  • Isolation and Purification: The crude product is then isolated from the reaction mixture, typically by filtration, and purified through recrystallization to obtain the final compound.

This classical approach, while effective, often involves harsh acidic conditions and the use of stoichiometric, toxic copper cyanide reagents, motivating the development of more refined methods.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 2-Aminobenzenesulfonamide B 1. NaNO₂, HCl (0-5 °C) 2. CuCN A->B Sandmeyer Reaction C This compound B->C G cluster_cyano Cyano Group Reactions cluster_sulfonamide Sulfonamide Group Reactions cluster_products Derivative Classes center This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) center->hydrolysis [O] reduction Reduction (H₂, Catalyst) center->reduction [H] cyclo Cycloaddition (e.g., NaN₃) center->cyclo [N₃⁻] alkylation N-Alkylation (R-X, Base) center->alkylation arylation N-Arylation (Ar-X, Catalyst) center->arylation acid 2-Carboxybenzenesulfonamide hydrolysis->acid amine 2-(Aminomethyl)benzenesulfonamide reduction->amine tetrazole 2-(Tetrazol-5-yl)benzenesulfonamide cyclo->tetrazole n_alkyl N-Alkyl-2-cyanobenzenesulfonamide alkylation->n_alkyl n_aryl N-Aryl-2-cyanobenzenesulfonamide arylation->n_aryl

Sources

An In-Depth Technical Guide to the Safety and Handling of 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safe handling, storage, reactivity, and disposal of 2-Cyanobenzenesulfonamide. It is intended for researchers, chemists, and drug development professionals who work with this reactive intermediate. The protocols and insights herein are designed to foster a self-validating system of safety and scientific integrity.

Core Compound Profile and Physicochemical Properties

This compound is a bifunctional organic compound containing both a sulfonamide moiety and a cyano (nitrile) group attached to a benzene ring in the ortho position. This unique structure makes it a valuable, albeit hazardous, building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents.

PropertyValueSource
Molecular Formula C₇H₆N₂O₂S[1]
Molecular Weight 182.20 g/mol [1]
CAS Number 73542-86-6[1]
Appearance Solid (form may vary)N/A
Melting Point 162 °C[1]
Structure

Hazard Identification and Comprehensive Risk Mitigation

The primary hazards associated with this compound stem from its aromatic nitrile group. Aromatic nitriles can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.[2] The sulfonamide group may also contribute to skin and eye irritation.

Routes of Exposure and Potential Health Effects
  • Inhalation: Inhalation of dust can cause severe irritation to the respiratory tract. Systemic poisoning is possible if the compound is absorbed through the lungs.

  • Skin Contact: Can cause skin irritation. More significantly, absorption through the skin presents a major risk of systemic toxicity similar to ingestion or inhalation.

  • Eye Contact: Causes serious eye irritation.[3]

  • Ingestion: Highly toxic. Ingestion can lead to rapid onset of symptoms including headache, dizziness, nausea, and in severe cases, collapse and death due to cyanide poisoning.[4]

Mandatory Engineering and Administrative Controls

The principle of causality dictates that exposure must be prevented at the source. Therefore, the following controls are non-negotiable.

  • Chemical Fume Hood: All work involving this compound, including weighing, transfers, and preparation of solutions, MUST be conducted in a properly functioning and certified chemical fume hood.[4]

  • Designated Area: A specific area of the lab should be demarcated for work with this compound to prevent cross-contamination.[5]

  • Never Work Alone: Due to the potential for rapid onset of symptoms, no individual should handle this compound while alone in the laboratory.[4]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to create a redundant system of protection.

  • Hand Protection: Double gloving with nitrile rubber gloves is required.[4] If direct contact is anticipated, thicker, chemical-resistant gloves should be used. Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Eye and Face Protection: Safety goggles and a face shield are mandatory to protect against splashes and dust.[5]

  • Body Protection: A lab coat must be worn and kept fully buttoned. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended.[6]

Storage and Stability

Improper storage can lead to degradation and the creation of additional hazards.

  • Incompatible Materials: Segregate this compound from acids, strong oxidizing agents, and strong reducing agents.[6] Contact with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[4]

  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[6] The storage location should be a dedicated cabinet for toxic substances.

Experimental Workflows and Safe Handling Protocols

The following protocols are designed to be self-validating, with built-in checks to ensure safety at each stage.

General Workflow for Handling Reactive Cyanide Compounds

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep1->prep2 prep3 Establish Designated Work Area prep2->prep3 prep4 Prepare Decontamination Solutions (pH 10 Buffer, 10% Bleach) prep3->prep4 handle1 Transfer Compound from Storage to Hood prep4->handle1 handle2 Weigh Solid / Prepare Solution Inside Hood handle1->handle2 handle3 Perform Reaction (Ensure No Acids Nearby) handle2->handle3 clean1 Decontaminate Glassware & Surfaces Inside Hood handle3->clean1 clean2 Segregate Cyanide Waste (Solid vs. Liquid) clean1->clean2 clean3 Seal and Label Hazardous Waste clean2->clean3 clean4 Remove PPE and Wash Hands Thoroughly clean3->clean4

Caption: General workflow for handling this compound.

Protocol: Weighing and Solution Preparation
  • Preparation: Before retrieving the compound, place a plastic-backed absorbent pad in the designated area of the fume hood to contain any potential spills.[1]

  • Tare Container: Tare a clean, dry container with a secure lid on a balance located within the fume hood if possible. If not, tare the lidded container outside, bring it into the hood, add the compound, seal the lid, and then re-weigh.[4]

  • Transfer: Use a dedicated spatula to transfer the solid. Avoid creating dust.

  • Dissolution: Add the solvent slowly to the solid within the flask or beaker. Ensure the solvent is not acidic. Stir gently until dissolved.

Protocol: Decontamination of Work Surfaces and Glassware

This two-step process ensures the complete oxidation of residual cyanide to the less toxic cyanate.

  • Initial Decontamination: Wipe all potentially contaminated surfaces and rinse all glassware with a pH 10 buffer solution. This prevents the formation of toxic cyanogen chloride gas in the next step.[7] Collect all rinsate as cyanide waste.

  • Oxidative Decontamination: Following the initial rinse, wash all surfaces and glassware with a freshly prepared 10% bleach solution. Allow a contact time of at least 15 minutes.[7]

  • Final Rinse: Rinse thoroughly with deionized water. The initial rinsate from this step should also be collected as hazardous waste.

Protocol: Waste Management and Disposal
  • Segregation: All cyanide-containing waste must be segregated from other waste streams.[4] Never mix cyanide waste with acidic waste.[6]

  • Labeling: Use a dedicated, sealed container clearly labeled "HAZARDOUS WASTE - CYANIDE - NO ACIDS".[4]

  • Container Types: Use separate, sealed, and clearly labeled containers for solid waste (contaminated gloves, pads, wipes) and liquid waste.[5]

  • Disposal Request: Follow institutional procedures for the pickup and disposal of hazardous chemical waste.[1]

Reactivity Profile and Synthetic Considerations

The dual functionality of this compound dictates its reactivity.

  • Sulfonamide Group: This group is relatively stable but can be involved in reactions such as N-alkylation or displacement, common in the synthesis of sulfa drugs.

  • Aromatic Nitrile (Cyano) Group: This group is susceptible to hydrolysis under strong acidic or basic conditions, which could convert it to a carboxylic acid or amide, respectively. More critically, any reaction that could protonate the nitrile nitrogen in the presence of water risks the formation of HCN.

  • Aromatic Ring: The ring can undergo electrophilic aromatic substitution, with the positions directed by the electron-withdrawing sulfonamide and cyano groups.

Proposed Synthesis Route: Sandmeyer Reaction

A plausible and common method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline.[8] This protocol is provided as a theoretical example to illustrate the chemical principles and associated safety considerations.

G start 2-Aminobenzenesulfonamide step1 Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->step1 intermediate Arenediazonium Salt (In Situ) step1->intermediate step2 Cyanation (CuCN, KCN) intermediate->step2 product This compound step2->product

Caption: Proposed synthesis of this compound via Sandmeyer reaction.

Experimental Rationale:

  • Diazotization: 2-Aminobenzenesulfonamide is dissolved in aqueous acid (e.g., HCl) and cooled to 0-5 °C. The low temperature is critical because the resulting diazonium salt is unstable at higher temperatures and can decompose violently.[9] A solution of sodium nitrite is added dropwise to form the diazonium salt in situ.

  • Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN).[8] The copper(I) species catalyzes the replacement of the diazonium group with a cyanide group, releasing nitrogen gas.

  • Workup: The reaction mixture is typically neutralized and extracted with an organic solvent. The product is then isolated through crystallization or chromatography.

Role in Drug Discovery and Development

While specific drugs directly synthesized from this compound are not prominently documented, the benzenesulfonamide scaffold is a privileged structure in medicinal chemistry. Its derivatives are widely investigated as inhibitors for various enzymes.

  • Carbonic Anhydrase Inhibitors: Many sulfonamide-containing compounds are potent inhibitors of carbonic anhydrases, which are targets for treating glaucoma, epilepsy, and some types of cancer.[10][11]

  • Cell Cycle Inhibitors: Certain benzenesulfonamide derivatives have been developed as antitumor agents that function by inhibiting cell cycle progression.[12]

  • Kinase Inhibitors: The sulfonamide group can act as a hydrogen bond acceptor, making it a useful pharmacophore in the design of kinase inhibitors for oncology.[13]

The presence of the cyano group in this compound offers a versatile chemical handle for further elaboration into other functional groups (e.g., tetrazoles, amides, carboxylic acids), making it a potentially useful starting material for building diverse compound libraries for screening.

Emergency Response Procedures

Immediate and decisive action is critical in any emergency involving cyanide compounds.

Emergency SituationResponse Protocol
Spill Inside Fume Hood - Contain the spill on an absorbent pad.[6]- Decontaminate the area using the two-step protocol (pH 10 buffer then 10% bleach).[5]- Collect all contaminated materials as hazardous cyanide waste.[6]
Spill Outside Fume Hood - EVACUATE THE LAB IMMEDIATELY. [6]- Alert others and activate the local alarm.- Call emergency services (911) and inform them of a cyanide spill.[6]- Remain nearby to advise emergency responders.
Skin Contact - Immediately flush the affected area with copious amounts of water in an emergency shower for at least 15 minutes.[7]- Remove all contaminated clothing while showering.- Seek immediate medical attention. Inform medical personnel of cyanide exposure.[7]
Eye Contact - Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open.[7]- Seek immediate medical attention. Inform medical personnel of cyanide exposure.[7]
Inhalation - Move the affected person to fresh air immediately.- Call for emergency medical assistance.- DO NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[7]
Ingestion - Call for emergency medical assistance immediately.- Do not induce vomiting.

References

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). Available at: [Link]

  • This compound - Stenutz. (n.d.). Available at: [Link]

  • Cyanides - Division of Research Safety - University of Illinois. (2014). Available at: [Link]

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.). Available at: [Link]

  • Cyanides Storage, Handling and General Use Information - University of Windsor. (n.d.). Available at: [Link]

  • Cyanides SOP - Division of Research & Innovation. (n.d.). Available at: [Link]

  • Cyanide and Cyanogenic Compounds-Toxicity, Molecular Targets, and Therapeutic Agents. (2024). Biomolecules. Available at: [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Available at: [Link]

  • Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. (2024). PubMed Central. Available at: [Link]

  • Chemical Compatibility Database from Cole-Parmer. (n.d.). Available at: [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). National Institutes of Health. Available at: [Link]

  • Chemical Compatibility Chart - Walchem. (2024). Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PubMed Central. Available at: [Link]

  • Sandmeyer Reaction | Chem-Station Int. Ed. (2014). Available at: [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research. Available at: [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (n.d.). PubMed Central. Available at: [Link]

  • 2-Aminobenzenesulfonamide | C6H8N2O2S | CID 72894 - PubChem. (n.d.). Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PubMed Central. Available at: [Link]

  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (n.d.). ResearchGate. Available at: [Link]

  • Benzenesulfonamide derivatives and pharmaceutical composition thereof. (2011). Google Patents.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI. Available at: [Link]

  • Potential toxicity of carbonaceous nanomaterials on aquatic organisms and their alleviation strategies: A review. (2024). PubMed. Available at: [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). PubMed. Available at: [Link]

  • Other drugs containing R2NSO3-aryl sulfonamides. (n.d.). ResearchGate. Available at: [Link]

  • Basicity Is Another Word For "Stability Of A Lone Pair Of Electrons" - Master Organic Chemistry. (2012). Available at: [Link]

  • Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. (n.d.). ResearchGate. Available at: [Link]

  • CHEMICAL RESISTANCE CHART | Lee Engineering. (n.d.). Available at: [Link]

  • Chemical Compatibility Chart - United Filtration Systems. (n.d.). Available at: [Link]

  • Effect of water content on the acid–base equilibrium of cyanidin-3-glucoside. (n.d.). ResearchGate. Available at: [Link]

  • Factors affecting acid strength (video) - Khan Academy. (n.d.). Available at: [Link]

  • ACS Applied Materials & Interfaces Journal - ACS Publications - American Chemical Society. (n.d.). Available at: [Link]

  • Toxicity of three rare earth elements, and their combinations to algae, microcrustaceans, and fungi. (2020). PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Cyanobenzenesulfonamide: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanobenzenesulfonamide is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry. Its unique structural arrangement, featuring both a sulfonamide and a cyano group in an ortho-disubstituted pattern, provides a valuable scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide offers a comprehensive review of the literature on this compound, detailing its synthesis, chemical reactivity, and its burgeoning role as a key intermediate in the development of novel therapeutics. Particular emphasis is placed on its utility in the design of carbonic anhydrase inhibitors and anticonvulsant agents. This document serves as a resource for researchers and drug development professionals, providing both foundational knowledge and practical insights into the application of this important chemical entity.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a wide range of FDA-approved drugs.[1] Its ability to act as a bioisostere for carboxylic acids and its capacity to engage in crucial hydrogen bonding interactions have made it a privileged scaffold in drug design.[2] The introduction of a cyano group, particularly at the ortho position, imparts distinct electronic properties and offers a reactive handle for further molecular elaboration, making this compound a building block of considerable synthetic and pharmacological potential.

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of either the cyano or the sulfonamide group onto a pre-functionalized benzene ring.

From 2-Aminobenzenesulfonamide via the Sandmeyer Reaction

A prevalent and reliable method for the synthesis of this compound involves the diazotization of 2-aminobenzenesulfonamide followed by a Sandmeyer reaction.[3][4] This classical transformation in aromatic chemistry allows for the conversion of the amino group to a nitrile.

Conceptual Workflow for Sandmeyer Reaction:

cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation 2-Aminobenzenesulfonamide 2-Aminobenzenesulfonamide Diazonium Salt Diazonium Salt 2-Aminobenzenesulfonamide->Diazonium Salt NaNO₂, HCl, 0-5 °C This compound This compound Diazonium Salt->this compound CuCN

Caption: Diazotization of 2-aminobenzenesulfonamide followed by Sandmeyer cyanation.

Experimental Protocol: Synthesis of this compound from 2-Aminobenzenesulfonamide

  • Diazotization:

    • Dissolve 2-aminobenzenesulfonamide in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Cyanation):

    • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

From 2-Cyanobenzenesulfonyl Chloride

An alternative and often high-yielding route involves the synthesis of the precursor 2-cyanobenzenesulfonyl chloride, followed by its amination.

Conceptual Workflow for Synthesis from Sulfonyl Chloride:

2-Cyanobenzenesulfonyl Chloride 2-Cyanobenzenesulfonyl Chloride This compound This compound 2-Cyanobenzenesulfonyl Chloride->this compound Aqueous Ammonia

Caption: Amination of 2-cyanobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound from 2-Cyanobenzenesulfonyl Chloride

  • Amination:

    • Add 2-cyanobenzenesulfonyl chloride portion-wise to a stirred, chilled (0-5 °C) aqueous solution of concentrated ammonia.

    • Continue stirring at low temperature for 1-2 hours, then allow the mixture to warm to room temperature and stir for an additional several hours or overnight.

    • The resulting precipitate of this compound is collected by filtration.

    • Wash the solid with cold water to remove any remaining ammonium salts.

    • Dry the product, which can be further purified by recrystallization if necessary.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile intermediate for the synthesis of a variety of heterocyclic systems and other complex molecules.

Reactivity of the Sulfonamide Group

The sulfonamide group can undergo N-alkylation and N-arylation, providing a convenient handle for introducing diverse substituents.[5][6] This is a common strategy in the "tail approach" to drug design, particularly for modifying the properties of carbonic anhydrase inhibitors.

Reactivity of the Cyano Group

The cyano group is a versatile functional group that can participate in a range of chemical transformations.[7] It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The electron-withdrawing nature of the cyano group also influences the reactivity of the aromatic ring.

Intramolecular Cyclization Reactions:

The ortho-disposition of the cyano and sulfonamide groups in this compound creates the potential for intramolecular cyclization reactions to form novel heterocyclic scaffolds. For instance, under appropriate conditions, the nitrogen of the sulfonamide can act as a nucleophile, attacking the electrophilic carbon of the nitrile. This can lead to the formation of fused ring systems, such as benzothiadiazine derivatives.[8]

Conceptual Pathway for Intramolecular Cyclization:

This compound This compound Benzothiadiazine Derivative Benzothiadiazine Derivative This compound->Benzothiadiazine Derivative Base or Acid Catalysis

Caption: Potential intramolecular cyclization of this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a key component in the development of several classes of therapeutic agents.

Carbonic Anhydrase Inhibitors

The primary sulfonamide group is a well-established zinc-binding group in the active site of carbonic anhydrases (CAs).[1] By modifying the "tail" of the molecule, which includes the cyano-substituted benzene ring and any further substitutions, it is possible to achieve isoform-selective inhibition. Various derivatives of benzenesulfonamides have shown potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including those implicated in cancer (hCA IX and XII) and glaucoma (hCA II).[9][10]

Compound ClassTarget Isoform(s)Reported Activity (Kᵢ or IC₅₀)Reference
Thiazolone-benzenesulfonamideshCA IX10.93–25.06 nM (IC₅₀)[9]
4-CyanamidobenzenesulfonamideshCA I, II, VII, XIIINanomolar to micromolar range (Kᵢ)[1]
Triazinyl-benzenesulfonamideshCA IX38.8 nM (Kᵢ) for the most active inhibitor[11]
Anticonvulsant Agents

Derivatives of benzenesulfonamide have demonstrated significant potential as anticonvulsant agents.[8][12][13] The mechanism of action is often linked to the inhibition of carbonic anhydrase isoforms in the brain or modulation of ion channels. The structural framework of this compound provides a starting point for the design of novel anticonvulsants with potentially improved efficacy and safety profiles.

CompoundAnticonvulsant Activity (ED₅₀)Test ModelReference
2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide16.36 mg/kgMES test[8]
2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide22.50 mg/kgscPTZ test[8]
Anticancer and Antimicrobial Agents

Beyond carbonic anhydrase inhibition, various derivatives of benzenesulfonamides have been investigated for their direct anticancer and antimicrobial activities.[9] The incorporation of the this compound scaffold into larger molecules can lead to compounds with potent antiproliferative and antibacterial properties.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the distinct reactivity of its two functional groups provide a rich platform for the generation of diverse molecular architectures. The demonstrated success of benzenesulfonamide derivatives in targeting a range of diseases, particularly as carbonic anhydrase inhibitors and anticonvulsants, underscores the continued importance of this scaffold. Future research is likely to focus on the development of more sophisticated synthetic methodologies to access novel derivatives of this compound, the exploration of its potential in intramolecular cyclization reactions to create new heterocyclic systems, and the systematic evaluation of its derivatives in a broader range of biological assays to uncover new therapeutic applications.

References

  • Schmidt, M. A., Stokes, R. W., Davies, M. L., & Roberts, F. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 82(9), 4550–4560. [Link]

  • ResearchGate. (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Retrieved from [Link]

  • PubMed. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. Journal of Organic Chemistry, 82(9), 4550-4560. [Link]

  • Fiveable. (n.d.). Cyano Group Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • National Center for Biotechnology Information. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. PubMed Central. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • PubMed. (2020). [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. Yakugaku Zasshi, 140(9), 1087-1094. [Link]

  • National Center for Biotechnology Information. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 481-494. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PubMed Central. [Link]

  • PubMed. (2015). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. Molecules, 20(9), 17585-17600. [Link]

  • Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
  • Taylor & Francis Online. (n.d.). Cyano groups – Knowledge and References. Retrieved from [Link]

  • PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151-3165. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed Central. [Link]

  • MDPI. (2015). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. Molecules, 20(9), 17585-17600. [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of sulfonamides. Retrieved from [Link]

  • PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PubMed Central. [Link]

  • Google Patents. (n.d.). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. [Link]

  • Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. PubMed Central. [Link]

  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. Chemical Communications. [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Does cation break the cyano bond? A critical evaluation of nitrile-cation interaction. Retrieved from [Link]

  • MDPI. (n.d.). Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

  • Macroheterocycles. (n.d.). Synthesis of Starting Heterocycles: 2-Aminobenzothiazoles, 2-Aminothiazoles and 2-Aminobenzenethiols – Potential Precursors for Macroheterocycles. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-Cyanobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-cyanobenzenesulfonamide scaffold is a privileged motif in modern medicinal chemistry, forming the structural core of numerous therapeutic agents and clinical candidates. Its unique electronic and steric properties allow for potent and selective interactions with a variety of biological targets, most notably carbonic anhydrases, which are implicated in diseases ranging from glaucoma to cancer.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of this compound derivatives. We will explore the key mechanistic principles, compare common synthetic strategies, and provide detailed, field-proven protocols for their preparation. The focus is not only on the procedural steps but also on the underlying chemical logic, enabling scientists to adapt and troubleshoot these methods for their specific molecular targets.

Strategic & Mechanistic Foundations

The synthesis of 2-cyanobenzenesulfonamides requires the strategic installation of two key functional groups—a cyano (-CN) group and a sulfonamide (-SO₂NR₂)—onto an aromatic ring in an ortho (1,2) relationship. The choice of synthetic route is primarily dictated by the availability of starting materials and the desired substitution pattern on the final molecule. Two principal strategies dominate the landscape, each pivoting on the order of functional group installation.

Strategy A: Introduction of the cyano group onto a pre-existing aminobenzenesulfonamide via the Sandmeyer reaction. Strategy B: Formation of the sulfonamide bond by reacting a 2-cyanobenzenesulfonyl chloride intermediate with a desired amine.

A high-level comparison of these two synthetic pathways is illustrated below.

G cluster_A Strategy A: Late-Stage Cyanation cluster_B Strategy B: Late-Stage Sulfonamide Formation A_Start 2-Aminobenzenesulfonamide Derivative A_Diaz Diazotization (NaNO₂, aq. Acid) A_Start->A_Diaz A_Sand Sandmeyer Cyanation (CuCN) A_Diaz->A_Sand A_End Target this compound A_Sand->A_End B_Start 2-Cyanoaniline B_Diaz Diazotization & Chlorosulfonylation (t-BuONO, DABSO, CuCl₂) B_Start->B_Diaz B_Inter Intermediate: 2-Cyanobenzenesulfonyl Chloride B_Diaz->B_Inter B_Couple Sulfonamide Formation (Base) B_Inter->B_Couple B_Amine Primary or Secondary Amine (R¹R²NH) B_Amine->B_Couple B_End Target this compound B_Couple->B_End start Synthetic Approach start->A_Start  Route 1 start->B_Start  Route 2

Figure 1: Comparison of primary synthetic routes to this compound derivatives.

The Sandmeyer Reaction: A Classic Transformation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into a variety of functional groups, including halogens and nitriles.[3][4] The reaction proceeds in two distinct stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.[5] Maintaining low temperatures is critical, as diazonium salts can be unstable and potentially explosive at higher temperatures.

  • Nucleophilic Displacement: The diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas). In the presence of a copper(I) salt, such as copper(I) cyanide (CuCN), the diazonium group is replaced by the cyanide nucleophile.[3][6] The copper(I) catalyst is believed to facilitate a single-electron transfer (SET) mechanism, generating an aryl radical that then reacts with the cyanide species.[3][6] This radical-nucleophilic aromatic substitution (SRNAr) pathway is highly efficient for introducing the cyano group.[6]

Sulfonamide Bond Formation

The reaction between a sulfonyl chloride (R-SO₂Cl) and a primary or secondary amine is the most common and robust method for synthesizing sulfonamides.[7][8] The mechanism is a classic nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[8] A base (e.g., pyridine, triethylamine) is required to neutralize the HCl that is generated as a byproduct, driving the reaction to completion.[8]

Experimental Protocols

Safety Note: Always perform a thorough risk assessment before starting any chemical synthesis. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Be particularly cautious when handling toxic cyanide salts and potentially unstable diazonium intermediates.

Protocol 1: Synthesis of 2-Cyano-N-methylbenzenesulfonamide via Sandmeyer Reaction (Strategy A)

This protocol details the conversion of a commercially available aminobenzenesulfonamide to its corresponding benzonitrile derivative.

G cluster_prep Step 1: Diazotization cluster_react Step 2: Sandmeyer Cyanation cluster_workup Step 3: Work-up & Purification A1 Dissolve 2-amino-N-methylbenzenesulfonamide in aq. HCl A2 Cool solution to 0-5 °C (ice/salt bath) A1->A2 A3 Add aq. NaNO₂ solution dropwise, maintaining T < 5 °C A2->A3 A4 Stir for 30 min at 0-5 °C. Formation of diazonium salt. A3->A4 B2 Add the cold diazonium salt solution slowly to the CuCN solution A4->B2 Transfer B1 In a separate flask, prepare a solution of CuCN and NaCN in water B1->B2 B3 Observe N₂ gas evolution B2->B3 B4 Warm reaction to 60 °C and stir for 1 hour B3->B4 C1 Cool mixture to room temperature C2 Extract with Ethyl Acetate (3x) C1->C2 C3 Wash combined organic layers (brine), dry (Na₂SO₄), filter C2->C3 C4 Concentrate in vacuo C3->C4 C5 Purify by column chromatography or recrystallization C4->C5

Figure 2: Experimental workflow for the Sandmeyer cyanation protocol.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquiv.
2-Amino-N-methylbenzenesulfonamide186.2310.01.86 g1.0
Hydrochloric Acid (conc., 37%)36.46-5 mL-
Sodium Nitrite (NaNO₂)69.0011.00.76 g1.1
Copper(I) Cyanide (CuCN)89.5612.01.07 g1.2
Sodium Cyanide (NaCN)49.0112.00.59 g1.2
Deionized Water18.02-~100 mL-
Ethyl Acetate88.11-~150 mL-

Step-by-Step Procedure:

  • Diazotization:

    • In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, suspend 2-amino-N-methylbenzenesulfonamide (1.86 g, 10.0 mmol) in a mixture of concentrated HCl (5 mL) and water (20 mL).

    • Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (0.76 g, 11.0 mmol) in water (10 mL) and add this solution dropwise to the amine suspension over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting pale-yellow solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) cyanide (1.07 g, 12.0 mmol) and sodium cyanide (0.59 g, 12.0 mmol) in water (50 mL) at room temperature.

    • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Caution: This addition will cause vigorous evolution of nitrogen gas. Ensure adequate ventilation.

    • After the addition is complete, gently warm the reaction mixture to 60 °C and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography (e.g., silica gel, 30% ethyl acetate in hexanes) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 2-cyano-N-methylbenzenesulfonamide.

Protocol 2: Synthesis of N-Aryl-2-cyanobenzenesulfonamide via Sulfonyl Chloride Intermediate (Strategy B)

This modern, two-step approach is highly versatile for creating a library of derivatives from a common intermediate.

2A. Synthesis of 2-Cyanobenzenesulfonyl Chloride Intermediate

This protocol utilizes a Sandmeyer-type reaction with DABSO as a stable SO₂ surrogate, a significant improvement over using gaseous SO₂.[9]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquiv.
2-Cyanoaniline118.1410.01.18 g1.0
DABSO (DABCO·(SO₂)₂)240.286.01.44 g0.6
Copper(II) Chloride (CuCl₂)134.450.567 mg0.05
Hydrochloric Acid (conc., 37%)36.4620.01.7 mL2.0
tert-Butyl nitrite103.1211.01.3 mL1.1
Acetonitrile (MeCN)41.05-50 mL-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add 2-cyanoaniline (1.18 g, 10.0 mmol), DABSO (1.44 g, 6.0 mmol), CuCl₂ (67 mg, 0.5 mmol), and acetonitrile (50 mL).

  • Add concentrated HCl (1.7 mL, 20.0 mmol) and stir the mixture at room temperature.

  • Add tert-butyl nitrite (1.3 mL, 11.0 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-cyanobenzenesulfonyl chloride, which can often be used in the next step without further purification.

2B. Synthesis of N-Benzyl-2-cyanobenzenesulfonamide

This protocol demonstrates the final coupling step to form the target sulfonamide.[8][10]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquiv.
2-Cyanobenzenesulfonyl chloride201.6210.02.02 g1.0
Benzylamine107.1511.01.2 mL1.1
Pyridine79.1015.01.2 mL1.5
Dichloromethane (DCM), anhydrous84.93-50 mL-

Step-by-Step Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve benzylamine (1.2 mL, 11.0 mmol) in anhydrous DCM (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 mL, 15.0 mmol) to the stirred solution.

  • Dissolve the crude 2-cyanobenzenesulfonyl chloride (2.02 g, 10.0 mmol) from step 2A in anhydrous DCM (30 mL).

  • Add the sulfonyl chloride solution dropwise to the amine mixture at 0 °C over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from isopropanol) or flash column chromatography to yield pure N-benzyl-2-cyanobenzenesulfonamide.

Characterization & Validation

To ensure the identity and purity of the synthesized derivatives, a combination of spectroscopic and analytical techniques should be employed.

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and determining appropriate conditions for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expect to see characteristic aromatic signals in the 7-8.5 ppm region and signals corresponding to the N-substituents.

    • ¹³C NMR: Confirms the presence of the nitrile carbon (typically ~115-120 ppm) and other carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for a strong, sharp absorption for the C≡N stretch (~2220-2240 cm⁻¹) and characteristic S=O stretches for the sulfonamide group (~1330-1370 cm⁻¹ and ~1140-1180 cm⁻¹).

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

References

  • Wikipedia. Sandmeyer reaction . [Link]

  • Pincekova, L., Merot, A., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate . Organic Letters. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction . [Link]

  • Suqian Dewei Chemical Co ltd. (2017). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Organic Chemistry Portal. Sandmeyer Reaction . [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride . [Link]

  • Unknown Author. ORGANIC NAME REACTIONS . [Link]

  • Abdel-Ghani, N. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . RSC Advances. [Link]

  • Ravez, S., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides . Molecules. [Link]

  • Barawkar, D. A., et al. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) . Expert Opinion on Therapeutic Patents. [Link]

  • Ravez, S., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides . ResearchGate. [Link]

  • Aziz-ur-Rehman, et al. (2014). Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4-Chlorobenzenesulfonamides as Potent Antibacterial Derivatives . ResearchGate. [Link]

  • Blass, B. (2015). Sulfonamide Derivatives and Pharmaceutical Applications Thereof . ACS Medicinal Chemistry Letters. [Link]

  • Al-Ostoot, F. H., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines . Molecules. [Link]

  • Khan, I., et al. (2021). Coumarin sulfonamide derivatives: An emerging class of therapeutic agents . ResearchGate. [Link]

  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation . Journal of Medicinal Chemistry. [Link]

Sources

The Versatility of 2-Cyanobenzenesulfonamide: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Cyanobenzenesulfonamide, a seemingly simple aromatic compound, emerges as a highly versatile and strategic reagent for the synthesis of a diverse array of heterocyclic compounds and pharmacologically relevant scaffolds. Its unique bifunctional nature, possessing both an electrophilic cyano group and a nucleophilic sulfonamide moiety ortho to each other on a benzene ring, provides a powerful platform for a range of chemical transformations. This application note delves into the chemical reactivity and synthetic utility of this compound, providing detailed protocols and mechanistic insights for its application in the synthesis of key molecular targets, including the iconic artificial sweetener, saccharin, and novel heterocyclic systems with potential applications in drug discovery.

Chemical Profile and Reactivity

This compound is a crystalline solid with the molecular formula C₇H₆N₂O₂S. Its reactivity is governed by the interplay of its two key functional groups.

PropertyValue
Molecular FormulaC₇H₆N₂O₂S
Molecular Weight182.20 g/mol
AppearanceSolid
Melting Point160-164 °C

The cyano group (-C≡N) is a potent electrophile, susceptible to nucleophilic attack, and can be hydrolyzed to a carboxylic acid or an amide. The sulfonamide group (-SO₂NH₂) is a versatile functional group common in many therapeutic agents. The primary sulfonamide nitrogen is nucleophilic and can participate in cyclization reactions. The ortho-disposition of these two groups is the cornerstone of this compound's utility, enabling intramolecular reactions to form fused heterocyclic systems.

Application I: The Synthesis of Saccharin (1,2-Benzisothiazol-3-one 1,1-dioxide)

Saccharin, the first commercially successful artificial sweetener, is a prominent example of a heterocyclic compound that can be conceptually derived from this compound. The synthesis involves the hydrolysis of the cyano group to a carboxylic acid, followed by an intramolecular cyclization.

Reaction Pathway: A Stepwise Approach

The conversion of this compound to saccharin proceeds via a two-step sequence:

  • Hydrolysis: The cyano group is hydrolyzed under acidic or basic conditions to yield 2-sulfamoylbenzoic acid.

  • Cyclization: Subsequent heating of 2-sulfamoylbenzoic acid induces an intramolecular condensation, with the elimination of a water molecule, to form the five-membered sultam ring of saccharin.

G cluster_0 Saccharin Synthesis from this compound A This compound B 2-Sulfamoylbenzoic acid A->B Hydrolysis (H+ or OH-) C Saccharin B->C Intramolecular Cyclization (Heat, -H2O)

Caption: Synthetic pathway from this compound to saccharin.

Experimental Protocol: A Self-Validating System

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)

  • Distilled Water

  • Heating mantle with magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., water or ethanol)

Step 1: Hydrolysis of this compound to 2-Sulfamoylbenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an excess of aqueous acid (e.g., 6 M HCl) or base (e.g., 2 M NaOH).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup (Acidic Hydrolysis): After cooling to room temperature, the product, 2-sulfamoylbenzoic acid, may precipitate out of the solution. If not, carefully neutralize the solution with a base (e.g., saturated NaHCO₃ solution) until precipitation is complete.

  • Workup (Basic Hydrolysis): After cooling, carefully acidify the reaction mixture with concentrated HCl until the pH is approximately 1-2. The product, 2-sulfamoylbenzoic acid, will precipitate.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any residual acid or base. The crude 2-sulfamoylbenzoic acid can be purified by recrystallization from hot water or an appropriate organic solvent.[1]

Step 2: Intramolecular Cyclization to Saccharin

  • Reaction Setup: Place the dried 2-sulfamoylbenzoic acid in a clean, dry round-bottom flask.

  • Reaction Conditions: Gently heat the solid above its melting point (typically in the range of 160-170 °C). The intramolecular cyclization will occur with the evolution of water. The reaction is typically complete within 1-2 hours.

  • Purification: The resulting crude saccharin can be purified by recrystallization from hot water or by sublimation.

StepKey ParametersExpected Outcome
Hydrolysis Reflux in 6M HCl or 2M NaOH for 4-6hWhite crystalline solid of 2-sulfamoylbenzoic acid
Cyclization Heating neat at 160-170 °C for 1-2hCrystalline solid of saccharin

Application II: Synthesis of Fused Heterocyclic Scaffolds

The ortho-positioning of the cyano and sulfonamide groups in this compound provides an ideal template for the synthesis of various fused heterocyclic systems through intramolecular cyclization or condensation with bifunctional reagents.

Synthesis of 1,2,3-Benzothiadiazine 1,1-Dioxides

A notable application is the synthesis of 4-hydrazino-2H-1,2,3-benzothiadiazine 1,1-dioxide from the related 2-cyanobenzenesulfonyl chloride.[2] This reaction highlights the reactivity of the cyano group in the formation of a six-membered heterocyclic ring. A similar transformation can be envisioned starting from this compound.

Conceptual Reaction Pathway

G cluster_1 Synthesis of Benzothiadiazine Derivatives A This compound C Intermediate Adduct A->C Nucleophilic Addition B Hydrazine B->C D 4-Amino-2H-1,2,3- benzothiadiazine 1,1-dioxide C->D Intramolecular Cyclization

Caption: Conceptual pathway for the synthesis of a benzothiadiazine derivative.

Experimental Protocol: Synthesis of 4-Amino-2H-1,2,3-benzothiadiazine 1,1-dioxide

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or another suitable solvent

  • Heating mantle with magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Applications in Drug Discovery and Medicinal Chemistry

The benzenesulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and antibacterial drugs.[3] The incorporation of the this compound scaffold into drug discovery programs offers several advantages:

  • Scaffold for Library Synthesis: The dual reactivity of this compound makes it an excellent starting point for the synthesis of diverse libraries of compounds for high-throughput screening.

  • Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups like carboxylic acids or amides, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

  • Access to Novel Heterocycles: As demonstrated, this compound is a precursor to unique heterocyclic systems that may possess novel biological activities. For instance, derivatives of 1,2-benzisothiazol-3-one 1,1-dioxide have shown antiviral activity.[3]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique arrangement of a cyano and a sulfonamide group in an ortho relationship on a benzene ring enables the efficient construction of important heterocyclic scaffolds such as saccharin and benzothiadiazines. The protocols outlined in this application note provide a practical guide for researchers to harness the synthetic potential of this valuable reagent. As the demand for novel and diverse molecular architectures in drug discovery continues to grow, the utility of strategic building blocks like this compound will undoubtedly expand, paving the way for the development of new therapeutic agents and functional materials.

References

  • El-Sayed, M. A. A., et al. (2013). Synthesis of some new benzisothiazolone and benzenesulfonamide derivatives of biological interest starting from saccharin sodium. Archiv der Pharmazie, 346(10), 739-748. [Link]

  • Wright, J. B. (1962). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]

  • PubChem. (n.d.). 2-Sulfamoylbenzoic acid. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Cyanobenzenesulfonamide in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of medicinal chemistry and synthetic organic chemistry, the design of complex molecular architectures from simple, versatile starting materials is a paramount objective. 2-Cyanobenzenesulfonamide emerges as a preeminent scaffold in this regard. Its structure is deceptively simple, yet it houses a powerful combination of reactive functionalities: an electrophilic nitrile (cyano) group positioned ortho to a nucleophilic sulfonamide. This unique 1,2-substitution pattern makes it an ideal precursor for a variety of intramolecular cyclization reactions, enabling streamlined access to fused heterocyclic systems of significant pharmacological interest.

The sulfonamide moiety is a well-established pharmacophore found in a wide array of approved drugs, conferring desirable physicochemical properties and biological activity.[1][2] Concurrently, the cyano group can act as a linchpin for ring closure, either through direct nucleophilic attack or after transformation into other functional groups like amides or amidines. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical synthesis of key heterocyclic cores—namely 1,2,4-benzothiadiazine-1,1-dioxides and quinazolinones—using this compound and its close derivatives as the foundational starting material.

Core Application 1: Synthesis of 3-Substituted-1,2,4-Benzothiadiazine-1,1-dioxides

The 1,2,4-benzothiadiazine-1,1-dioxide core is a privileged structure in medicinal chemistry, most famously represented by the diuretic drug diazoxide. The synthesis from 2-aminobenzenesulfonamide provides a foundational method for creating this scaffold. The reaction proceeds via a condensation-cyclization sequence with various carbonyl compounds.

Scientific Rationale & Mechanistic Insight

The synthesis hinges on the initial condensation between the primary amine of 2-aminobenzenesulfonamide and the carbonyl group of an α-hydroxyketone. This forms a reactive intermediate that, under catalytic conditions, undergoes intramolecular cyclization. The sulfonamide nitrogen acts as the nucleophile, attacking the imine carbon to forge the six-membered heterocyclic ring. A final oxidative dehydrogenation step, often facilitated by an oxidant like KMnO₄, leads to the aromatic benzothiadiazine product.[3] However, in many cases, the reaction stops at the more stable 3,4-dihydro derivative, which is itself a valuable scaffold.[3]

The choice of catalyst is critical. While various reagents have been used, this protocol employs a simple and effective system. The solvent choice influences reaction kinetics and solubility of intermediates.

Workflow for Benzothiadiazine Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydrogenation A 2-Aminobenzenesulfonamide C Iminium Intermediate A->C B α-Hydroxyketone B->C D Intramolecular Nucleophilic Attack C->D E 3,4-Dihydro-2H-1,2,4-benzothiadiazine -1,1-dioxide D->E F Oxidative Dehydrogenation (Optional) E->F G Final Product: 1,2,4-Benzothiadiazine-1,1-dioxide F->G

Caption: General workflow for synthesizing 1,2,4-benzothiadiazine derivatives.

Experimental Protocol: Synthesis of 3-Methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide

This protocol is adapted from established methods for the cyclization of 2-aminobenzenesulfonamides with α-hydroxyketones.[3]

Materials:

  • 2-Aminobenzenesulfonamide (1.0 equiv)

  • 1-Hydroxypropan-2-one (Acetol) (1.2 equiv)

  • Potassium permanganate (KMnO₄) (2.0 equiv)

  • Iodine (I₂) (0.2 equiv)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzenesulfonamide (e.g., 1.72 g, 10 mmol) and DMSO (40 mL). Stir at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add 1-hydroxypropan-2-one (e.g., 0.89 g, 12 mmol) and iodine (0.51 g, 2 mmol) to the solution.

  • Initial Condensation: Heat the reaction mixture to 80°C and stir for 2 hours. The color of the solution will typically darken. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the consumption of the starting sulfonamide.

  • Oxidative Cyclization: In a separate beaker, dissolve potassium permanganate (3.16 g, 20 mmol) in deionized water (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes. An exotherm may be observed; maintain the temperature below 90°C.

  • Reaction Completion: After the addition is complete, continue stirring at 80°C for an additional 4 hours or until TLC analysis indicates the formation of the desired product and consumption of the intermediate.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the purple color of permanganate disappears and a brown precipitate of MnO₂ forms.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure 3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide.

Causality Behind Choices:

  • Iodine (I₂): Acts as a mild Lewis acid catalyst to activate the carbonyl group of the α-hydroxyketone, facilitating the initial condensation.

  • KMnO₄: A strong oxidizing agent required for the final dehydrogenation step to form the aromatic ring system, though the reaction can be stopped before this step to isolate the dihydro- intermediate.[3]

  • DMSO: A polar aprotic solvent that effectively dissolves the reactants and intermediates and is stable to the oxidizing conditions at moderate temperatures.

Data Summary: Substrate Scope

The following table summarizes typical yields for this reaction with various α-hydroxyketones, demonstrating the versatility of the protocol.

Entryα-Hydroxyketone SubstrateR² SubstituentR³ SubstituentTypical Yield (%)
11-Hydroxypropan-2-oneHMethyl85-95%
22-HydroxyacetophenoneHPhenyl70-80%
3BenzoinPhenylPhenyl55-65%
42-Hydroxycyclohexanone\multicolumn{2}{c}{-(CH₂)₄-}60-70%

Yields are based on isolated product after purification and are representative of literature findings.[3]

Core Application 2: Transition-Metal-Free Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities.[4][5] A modern and efficient route to these scaffolds involves a base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction followed by an intramolecular cyclization. While this protocol starts with an ortho-fluorobenzamide, the principles are directly applicable to activating this compound for similar transformations.

Scientific Rationale & Mechanistic Insight

The synthesis of quinazolinones can be achieved from ortho-substituted benzamides.[6] In a transition-metal-free approach, an ortho-halobenzamide reacts with an amide in the presence of a strong base like cesium carbonate (Cs₂CO₃). The reaction proceeds via an SNAr mechanism, where the amide nitrogen displaces the ortho-halogen. The resulting intermediate then undergoes an intramolecular cyclization, with the newly introduced amide nitrogen attacking the carbonyl carbon of the original benzamide, followed by dehydration to yield the quinazolinone ring.[6]

The cyano group in this compound can be envisioned to participate in a similar pathway. It can be hydrolyzed to a primary amide (in situ or in a prior step) to generate a 2-aminocarbonylbenzenesulfonamide, which can then be cyclized with various electrophiles. Alternatively, the cyano group itself can be the target of an intramolecular nucleophilic attack.

Reaction Pathway for Quinazolinone Synthesis

G A ortho-Fluorobenzamide D SNAr Intermediate A->D B Primary Amide (R-CONH2) B->D C Base (Cs2CO3) DMSO, 135°C C->D Promotes SNAr E Intramolecular Cyclization D->E G 2,3-Disubstituted Quinazolin-4(3H)-one E->G F Dehydration F->E Promotes Aromatization

Caption: SNAr and cyclization cascade for quinazolinone synthesis.[6]

Experimental Protocol: Synthesis of 3-Methyl-2-phenylquinazolin-4(3H)-one

This protocol demonstrates the general transition-metal-free approach using an ortho-fluorobenzamide as the starting material.[6]

Materials:

  • 2-Fluoro-N-methylbenzamide (1.0 equiv)

  • Benzamide (2.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (4.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-fluoro-N-methylbenzamide (e.g., 153 mg, 1.0 mmol), benzamide (303 mg, 2.5 mmol), and cesium carbonate (1.30 g, 4.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous DMSO (5 mL) via syringe.

  • Heating: Seal the tube and place it in a preheated oil bath at 135°C. Stir the reaction mixture vigorously for 24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.[6]

  • Work-up: After completion, cool the reaction to room temperature. Carefully pour the mixture into a beaker containing deionized water (50 mL).

  • Extraction: Transfer the aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) to remove residual DMSO, followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) or by recrystallization to yield the pure 3-methyl-2-phenylquinazolin-4(3H)-one.

Causality Behind Choices:

  • Cesium Carbonate (Cs₂CO₃): A strong, yet poorly soluble base that is highly effective in promoting SNAr reactions in polar aprotic solvents. Its low nucleophilicity prevents unwanted side reactions.

  • High Temperature (135°C): Necessary to overcome the activation energy for both the SNAr step and the subsequent intramolecular cyclization and dehydration.

  • Anhydrous DMSO: A high-boiling polar aprotic solvent that facilitates the SNAr reaction by stabilizing the charged Meisenheimer intermediate and dissolving the cesium salt.

Conclusion and Future Directions

This compound and its close analogs are powerful and versatile platforms for the construction of medicinally relevant heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for accessing 1,2,4-benzothiadiazine-1,1-dioxides and quinazolin-4(3H)-ones. The strategic placement of the cyano and sulfonamide groups allows for elegant and efficient cyclization strategies, minimizing step counts and maximizing molecular complexity.

Future research will undoubtedly focus on expanding the scope of these reactions through the use of novel catalysts, including photoredox and electrochemical methods, to achieve these transformations under even milder conditions.[7] Furthermore, the derivatization of the sulfonamide nitrogen or the aromatic ring prior to cyclization offers a clear path to generating diverse libraries of compounds for high-throughput screening in drug discovery programs.

References

  • Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity - PMC - NIH. (2025).
  • Synthesis of Benzodiazepines Using Different Catalysts | Download Table - ResearchGate. (n.d.).
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - MDPI. (2022). MDPI.
  • Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. (n.d.). MDPI.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - NIH. (n.d.).
  • Quinazoline synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid - Benchchem. (2025). BenchChem.
  • Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC - NIH. (n.d.).
  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - MDPI. (n.d.). MDPI.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - NIH. (n.d.).
  • (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - ResearchGate. (n.d.).
  • [PDF] Synthesis of Quinazoline and Quinazolinone Derivatives - Semantic Scholar. (2020). Semantic Scholar.
  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation - PMC - NIH. (2023).
  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines | ACS Omega - ACS Publications. (2026).
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives
  • [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide] - PubMed. (2020). PubMed.
  • Recent progress in cross-dehydrogenative sulfonamidation of (hetero)arenes - Chemical Review and Letters. (2024). Chemical Review and Letters.
  • (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - ResearchGate. (2022).
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC - NIH. (n.d.).
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (n.d.). Frontiers.
  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed. (2025). PubMed.
  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products - Walsh Medical Media. (n.d.). Walsh Medical Media.
  • Feature Reviews in Medicinal Chemistry - PMC - PubMed Central. (n.d.). PubMed Central.
  • Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed. (2013). PubMed.

Sources

Application Notes & Protocols: 2-Cyanobenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbonic Anhydrase and Its Inhibition

Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes (metalloenzymes) that are crucial for fundamental physiological processes.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This reaction is fundamental to respiration, pH homeostasis, electrolyte secretion, and numerous biosynthetic pathways.[1][3] With at least 15 known isoforms in mammals, each exhibiting distinct tissue distribution and catalytic activity, CAs present a rich landscape for therapeutic intervention.[2]

The involvement of specific CA isoforms in various pathologies—including glaucoma, epilepsy, edema, and particularly cancer—has established them as significant drug targets.[4][5] CA inhibitors (CAIs) are a class of pharmaceuticals designed to suppress the activity of these enzymes.[5] The primary and most studied class of CAIs are the sulfonamides, which function by coordinating their sulfonamide group to the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[6]

2-Cyanobenzenesulfonamide belongs to this critical class of aromatic sulfonamide inhibitors. While not a clinical drug itself, it serves as an important chemical scaffold and a reference compound in the development of more complex and isoform-selective CAIs.[7] Understanding its interaction with CAs and the methodologies to quantify this interaction is essential for researchers in medicinal chemistry and drug discovery. This guide provides an in-depth look at the mechanism of this compound and detailed protocols for its evaluation as a CA inhibitor.

Mechanism of Action: The Sulfonamide-Zinc Interaction

The catalytic power of carbonic anhydrase is attributed to the Zn²⁺ ion located deep within the enzyme's active site.[1] This zinc ion is tetrahedrally coordinated by the imidazole rings of three highly conserved histidine residues and a water molecule.[1][8] The zinc ion's function is to lower the pKa of the bound water molecule, facilitating its deprotonation to a hydroxide ion, which is a potent nucleophile.[8] This zinc-bound hydroxide then attacks the carbon dioxide substrate, leading to the formation of bicarbonate.[8]

Sulfonamide inhibitors, including this compound, exploit this catalytic center. The deprotonated sulfonamide group (-SO₂NH⁻) acts as a mimic of the transition state of the CO₂ hydration reaction. It binds directly to the Zn²⁺ ion, displacing the catalytically essential water/hydroxide molecule and rendering the enzyme inactive.[6]

G cluster_0 CA Active Site cluster_1 Inhibition Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Catalytic Water Displaced_H2O H₂O H2O->Displaced_H2O Inhibitor This compound (R-SO₂NH₂) Inhibitor->Zn Binds & Displaces G cluster_workflow Stopped-Flow Assay Workflow prep Prepare Reagents (Enzyme, Inhibitor, CO₂ Water) load Load Syringes (A: Enzyme ± Inhibitor, B: CO₂) prep->load mix Rapid Mix & Push load->mix acquire Acquire Data (Absorbance vs. Time) mix->acquire analyze Calculate Initial Rate acquire->analyze plot Plot % Inhibition vs. [Inhibitor] analyze->plot ic50 Determine IC₅₀ Value plot->ic50

Caption: Experimental workflow for IC₅₀ determination.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: For each concentration of this compound, calculate the percent inhibition using the following formula: % Inhibition = [1 - (Vᵢ - V_blank) / (V₀ - V_blank)] * 100 Where:

    • Vᵢ = Initial velocity with inhibitor

    • V₀ = Initial velocity without inhibitor

    • V_blank = Uncatalyzed (no enzyme) rate

  • Determine IC₅₀: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Conclusion and Future Directions

This compound represents a foundational scaffold in the study of carbonic anhydrase inhibitors. The protocols outlined here, particularly the stopped-flow CO₂ hydration assay, provide a robust framework for quantifying its inhibitory activity and that of its derivatives. By systematically evaluating compounds against a panel of CA isoforms, researchers can build critical structure-activity relationships (SAR). This knowledge is paramount for the rational design of next-generation inhibitors with enhanced potency and, crucially, improved isoform selectivity, which is the key to developing safer and more effective therapeutics targeting the carbonic anhydrase enzyme family.

References

  • AK Lectures. (n.d.). Carbonic Anhydrase. Retrieved from [Link]

  • Tu, C., et al. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. PLoS ONE, 7(3), e33538. Retrieved from [Link]

  • Steiner, H., et al. (1975). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Journal of Biological Chemistry, 250(17), 6693-6697. Retrieved from [Link]

  • Jadhav, H. (n.d.). Role of Zinc in Carbonic Anhydrase. Scribd. Retrieved from [Link]

  • Zhou, Y., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 143. Retrieved from [Link]

  • Angeli, A., et al. (2018). Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 13(10), 925-938. Retrieved from [Link]

  • Mühlschlegel, F. A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7306. Retrieved from [Link]

  • Protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Zhou, Y., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 143. Retrieved from [Link]

  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Retrieved from [Link]

  • Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. Retrieved from [Link]

  • De Simone, G., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. Accounts of Chemical Research, 45(9), 1544-1553. Retrieved from [Link]

  • Kaufman, E. J., & Palmer, A. C. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbonic anhydrase II active site with sulfonamides coordinated to it. Retrieved from [Link]

  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Nocentini, A., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 99, 103839. Retrieved from [Link]

  • Bua, S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 8993. Retrieved from [Link]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209-30228. Retrieved from [Link]

  • Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(6), 7380-7394. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013. Retrieved from [Link]

  • Bua, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 13589. Retrieved from [Link]

  • Consensus. (n.d.). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Retrieved from [Link]

Sources

Application Notes and Protocols for the Biological Evaluation of 2-Cyanobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Cyanobenzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of a cyano (CN) group at the 2-position of the benzene ring creates a unique electronic and steric profile, offering opportunities for novel pharmacological activities. This compound derivatives have emerged as a class of compounds with significant potential, primarily driven by their activity as enzyme inhibitors.

This guide provides a comprehensive overview of the principles and detailed protocols for the biological evaluation of this compound derivatives. It is intended for researchers and drug development professionals seeking to explore the therapeutic promise of this chemical scaffold. The methodologies described herein are designed to establish a thorough pharmacological profile, from initial enzyme inhibition and cell-based assays to preliminary in vivo assessments.

Core Principle: Mechanism-Driven Biological Evaluation

The primary mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes play a crucial role in regulating pH, CO2 transport, and ion balance in various physiological and pathological processes.[1][3] Consequently, the biological evaluation of this compound derivatives should commence with a detailed assessment of their CA inhibitory activity. Furthermore, given the diverse biological roles of CAs, these compounds often exhibit potential as anticancer and antimicrobial agents.

A logical workflow for the biological evaluation of these derivatives is outlined below:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: In Vitro Cellular Activity cluster_2 Phase 3: Advanced Evaluation Enzyme Inhibition Assays Enzyme Inhibition Assays Anticancer Cell-Based Assays Anticancer Cell-Based Assays Enzyme Inhibition Assays->Anticancer Cell-Based Assays Identified CA inhibitors Antimicrobial Assays Antimicrobial Assays Enzyme Inhibition Assays->Antimicrobial Assays Broad-spectrum enzyme inhibition In Vivo Efficacy Models In Vivo Efficacy Models Anticancer Cell-Based Assays->In Vivo Efficacy Models Potent cytotoxic compounds Antimicrobial Assays->In Vivo Efficacy Models Low MIC values ADME/Tox Profiling ADME/Tox Profiling In Vivo Efficacy Models->ADME/Tox Profiling

Figure 1: A phased approach to the biological evaluation of this compound derivatives.

Part 1: Carbonic Anhydrase Inhibition Assays

The overexpression of certain CA isoforms, such as CA IX and XII, is strongly associated with hypoxic tumors, making them prime targets for anticancer therapies.[1][4] The sulfonamide group is a well-established zinc-binding moiety, anchoring the inhibitor to the active site of the enzyme. The 2-cyano substituent can influence the binding affinity and isoform selectivity.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This is the gold standard method for measuring the catalytic activity of CAs and their inhibition.[3][5]

Principle: This assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The resulting pH change is monitored using a pH indicator. The rate of this reaction is proportional to the CA activity.

Materials:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (this compound derivatives)

  • Acetazolamide (standard CA inhibitor)

  • Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl2)

  • p-Nitrophenyl acetate (substrate)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of test compounds and acetazolamide in DMSO.

  • In a 96-well plate, add 60 µL of Tris-sulfate buffer to each well.

  • Add 10 µL of the test compound solution at various concentrations (typically in a serial dilution).

  • Add 10 µL of the CA enzyme solution (e.g., 50 U).

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of p-nitrophenyl acetate.

  • Immediately measure the absorbance at 400 nm over time using a spectrophotometer.

  • Calculate the rate of hydrolysis from the linear portion of the absorbance curve.

  • Determine the inhibitor concentration that causes 50% inhibition (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Derivative 1 250505.28.1
Derivative 2 320657.810.5
Acetazolamide 25012255.7

Note: Data are hypothetical and for illustrative purposes.

Part 2: Anticancer Activity Evaluation

Derivatives that show potent and selective inhibition of tumor-associated CA isoforms (e.g., CA IX) are promising candidates for anticancer drug development.[4]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MCF-7 for breast cancer)[4]

  • Normal human cell line (e.g., MCF-10A) for selectivity assessment[4]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Data Presentation:

CompoundMDA-MB-231 (IC50, µM)MCF-7 (IC50, µM)MCF-10A (IC50, µM)Selectivity Index (MCF-10A/MDA-MB-231)
Derivative 1 5.87.2> 50> 8.6
Derivative 2 8.19.5> 50> 6.2
Doxorubicin 0.50.81.22.4

Note: Data are hypothetical and for illustrative purposes.

Part 3: Antimicrobial Activity Evaluation

The inhibition of bacterial CAs can disrupt the pathogen's growth and survival, presenting a novel antimicrobial strategy.[6]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[7]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

  • 96-well microtiter plates

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
Derivative 1 16326432
Derivative 2 3264>12864
Ciprofloxacin 10.5--
Fluconazole --24

Note: Data are hypothetical and for illustrative purposes.

Part 4: Advanced In Vivo Evaluation

Promising candidates from in vitro studies should be further evaluated in animal models to assess their efficacy and safety.

Workflow for In Vivo Anticancer Evaluation

G Xenograft Model Establishment of Tumor Xenografts in Immunocompromised Mice (e.g., MDA-MB-231 cells) Treatment Administration of this compound Derivative Xenograft Model->Treatment Monitoring Tumor Volume Measurement and Body Weight Monitoring Treatment->Monitoring Toxicity Assessment of Systemic Toxicity Treatment->Toxicity Endpoint Tumor Excision and Histopathological Analysis Monitoring->Endpoint

Figure 2: A typical workflow for in vivo anticancer efficacy testing of this compound derivatives.

Conclusion and Future Directions

The biological evaluation of this compound derivatives requires a systematic, multi-faceted approach. By integrating enzyme inhibition assays, cell-based cytotoxicity and antimicrobial screening, and in vivo efficacy studies, researchers can comprehensively characterize the pharmacological profile of these promising compounds. The protocols and guidelines presented here provide a robust framework for advancing our understanding of the therapeutic potential of the this compound scaffold. Future research should focus on elucidating detailed structure-activity relationships, optimizing lead compounds for enhanced potency and selectivity, and exploring novel therapeutic applications.

References

  • (PDF) Synthesis and Biological Activity of 2-Cyanobenzenesulfonylurea Derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021, August 1). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC - NIH. (n.d.). NIH. Retrieved January 11, 2026, from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019, September 18). Frontiers. Retrieved January 11, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. (n.d.). NIH. Retrieved January 11, 2026, from [Link]

  • Selected examples of biologically active cyanamide derivatives of types... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC - PubMed Central. (2022, October 6). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC - NIH. (n.d.). NIH. Retrieved January 11, 2026, from [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021, November 13). MDPI. Retrieved January 11, 2026, from [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022, December 22). MDPI. Retrieved January 11, 2026, from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Synthesis of 2-alkylthio- N-(quinazolin-2-yl)benzenesulfonamide Derivatives: Anticancer Activity, QSAR Studies, and Metabolic Stability. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved January 11, 2026, from [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024, January 31). MDPI. Retrieved January 11, 2026, from [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. (n.d.). NIH. Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021, November 20). NIH. Retrieved January 11, 2026, from [Link]

  • A Review of the Antimicrobial Properties of Cyanobacterial Natural Products - PMC - NIH. (2023, October 17). NIH. Retrieved January 11, 2026, from [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019, March 28). PubMed. Retrieved January 11, 2026, from [Link]

Sources

Application Note & Protocol: N-Alkylation of 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of 2-cyanobenzenesulfonamide, a critical transformation for synthesizing precursors to various pharmacologically active agents. We detail the underlying chemical principles, present a robust and optimized protocol using standard laboratory reagents, and offer expert insights into reaction monitoring, troubleshooting, and parameter optimization. The methodologies described herein are designed to be reproducible and scalable for applications in medicinal chemistry and drug development.

Introduction: Significance and Background

N-substituted benzenesulfonamides are a cornerstone scaffold in modern drug discovery, found in a wide array of therapeutics including diuretics, anticonvulsants, and anticancer agents. The sulfonamide functional group acts as a versatile pharmacophore, capable of engaging in key hydrogen bonding interactions with biological targets. Specifically, the this compound core is of growing interest due to the electronic properties imparted by the ortho-cyano group, which can modulate the acidity and conformational preferences of the sulfonamide moiety.

The N-alkylation of this compound is a fundamental synthetic step that allows for the introduction of diverse alkyl and arylalkyl substituents. This diversification is crucial for structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. This guide presents a validated protocol for this transformation, emphasizing safety, efficiency, and reproducibility.

Reaction Mechanism and Scientific Rationale

The N-alkylation of a sulfonamide is a classic nucleophilic substitution reaction. The process can be broken down into two primary steps:

  • Deprotonation: The sulfonamide N-H proton is acidic (pKa ≈ 10-11) and can be removed by a suitable base to form a resonance-stabilized sulfonamidate anion. The presence of the strongly electron-withdrawing 2-cyano and sulfonyl groups increases the acidity of this proton, facilitating its abstraction.

  • Nucleophilic Attack: The resulting nitrogen anion acts as a potent nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide or sulfonate) in an SN2-type displacement to form the new N-C bond.

The choice of base and solvent is critical. A base must be strong enough to deprotonate the sulfonamide quantitatively without causing side reactions, such as hydrolysis of the cyano group. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the base's cation and the sulfonamidate anion, accelerating the SN2 reaction.[1] Cesium carbonate (Cs₂CO₃) is often an excellent choice of base, as the large, soft cesium cation is poorly solvated, leading to a more "naked" and highly reactive anion—a phenomenon known as the "cesium effect".[2][3]

Caption: General mechanism for the N-alkylation of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-Aldrich, etc.Store in a desiccator.
Alkyl Halide (e.g., Benzyl Bromide)≥98%Sigma-Aldrich, etc.Handle in a fume hood. Lachrymatory.
Cesium Carbonate (Cs₂CO₃)≥99%Oakwood Chemical, etc.Hygroscopic. Dry before use if necessary.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics, etc.Use anhydrous grade for best results.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, etc.For extraction and chromatography.
HexanesACS GradeFisher Scientific, etc.For chromatography.
Saturated aq. NH₄ClN/ALab-preparedFor quenching.
Saturated aq. NaCl (Brine)N/ALab-preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)N/AFisher Scientific, etc.For drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.

Equipment:

  • Round-bottom flasks and stir bars

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Detailed Experimental Protocol

This protocol describes the N-benzylation of this compound as a representative example. The procedure can be adapted for other primary and secondary alkyl halides.

Caption: Step-by-step experimental workflow for N-alkylation.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.82 g, 10.0 mmol, 1.0 equiv.).

    • Add cesium carbonate (4.89 g, 15.0 mmol, 1.5 equiv.).

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Add anhydrous DMF (30 mL) via syringe. Stir the suspension for 15 minutes at room temperature to facilitate salt formation.

  • Addition of Alkylating Agent:

    • Slowly add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv.) to the stirring suspension via syringe.

    • Expert Tip: A slight excess of the alkylating agent ensures complete consumption of the starting sulfonamide. For less reactive halides, increasing the stoichiometry to 1.2-1.5 equivalents may be necessary.

  • Reaction:

    • Heat the reaction mixture to 60 °C using a heating mantle.

    • Maintain stirring at this temperature. The reaction is typically complete within 4-12 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • The reaction is complete when the starting sulfonamide spot (more polar) is no longer visible.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous NH₄Cl solution and 100 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-alkylated product as a white solid or pale oil.

Optimization and Troubleshooting

ParameterRecommendation & Rationale
Base Cs₂CO₃ is highly effective due to the "cesium effect".[2][4] K₂CO₃ is a more economical alternative but may require higher temperatures or longer reaction times.[1][5] NaH can be used but requires strictly anhydrous conditions and careful handling.
Solvent DMF is an excellent choice for its high polarity and boiling point. Acetonitrile is a good alternative, especially if DMF proves difficult to remove. THF can be used but generally results in slower reaction rates.
Temperature 60-80 °C is a good starting point for reactive halides like benzyl bromide. For less reactive alkyl halides (e.g., alkyl chlorides), temperatures up to 100 °C may be required. Monitor for potential decomposition of starting materials at higher temperatures.
Alkylating Agent The protocol is most effective for primary and benzylic halides. Secondary halides will react slower due to steric hindrance.[6][7] For alkylation with alcohols, specialized methods like the Mitsunobu reaction[8][9] or "borrowing hydrogen" catalysis are required.[5][10][11]

Common Issues and Solutions:

  • Low Yield / No Reaction:

    • Cause: Insufficiently active alkylating agent, low temperature, or wet reagents/solvent.

    • Solution: Increase temperature, use a more reactive halide (I > Br > Cl), or switch to a stronger base/solvent system. Ensure all reagents and solvents are anhydrous.

  • Formation of Side Products:

    • Cause: Hydrolysis of the cyano group under harsh basic conditions or high temperatures.

    • Solution: Use a milder base (e.g., K₂CO₃ instead of NaH), lower the reaction temperature, and minimize reaction time.

  • Dialkylation:

    • Cause: This is generally not an issue for sulfonamides under these conditions due to steric hindrance and electronic deactivation after the first alkylation. If observed, use a strict 1.0 equivalent of the alkylating agent.

Alternative Methodologies

While the base-mediated alkylation with halides is robust, other methods can be employed, particularly for challenging substrates:

  • Mitsunobu Reaction: Allows for the direct N-alkylation using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD). This reaction proceeds under mild, neutral conditions and is excellent for substrates with base-sensitive functional groups.[8][9][12]

  • Phase-Transfer Catalysis (PTC): For reactions involving inorganic bases and organic substrates, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can shuttle the deprotonated sulfonamide into the organic phase, accelerating the reaction.[13][14][15][16] This can allow for the use of aqueous bases and less polar organic solvents.[13]

Conclusion

The N-alkylation of this compound is a versatile and essential reaction for the synthesis of novel chemical entities in drug discovery. The protocol detailed herein, utilizing cesium carbonate in DMF, provides a reliable and high-yielding method for this transformation. By understanding the underlying mechanism and key reaction parameters, researchers can effectively troubleshoot and adapt this protocol for a wide range of alkylating agents, facilitating the rapid generation of compound libraries for biological screening.

References

  • Fujita, K. et al. (2008). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters. Available at: [Link]

  • Demir, A. S. et al. (2018). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Jacobsen, E. N. et al. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Jacobsen, E. N. et al. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PubMed. Available at: [Link]

  • Johnson, C. R. (1989). N-Alkylation of sulfoximines and sulfonimidamides under phase transfer catalysis. ResearchGate. Available at: [Link]

  • Li, F. et al. (2018). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry. Available at: [Link]

  • Ohmiya, H. et al. (2021). Catalytic N‐Alkylation of Sulfonamides. ResearchGate. Available at: [Link]

  • Movassaghi, M. & Schmidt, M. A. (2017). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Organic Letters. Available at: [Link]

  • Tsunoda, T. et al. (1994). N,N,N',N'-Tetramethylazodicarboxamide(TMAD), A New Versatile Reagent for Mitsunobu Reaction. Request PDF. Available at: [Link]

  • Movassaghi, M. & Schmidt, M. A. (2017). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. PubMed. Available at: [Link]

  • Edwards, M. L. et al. (1995). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Semantic Scholar. Available at: [Link]

  • Morrill, L. C. et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of sulfonamides by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • Fizer, M. M. et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. Available at: [Link]

  • Salvatore, R. N. et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Varma, R. S. et al. (2006). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. ResearchGate. Available at: [Link]

  • Salvatore, R. N. et al. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines. SciSpace. Available at: [Link]

  • Halpern, M. (2003). Industrial Phase-Transfer Catalysis. PTC Organics, Inc. Available at: [Link]

  • Chemspace. (2023). Exploring the Chemical Reactivity of 2-Aminobenzenesulfonamide for Novel Applications. Chemspace. Available at: [Link]

  • Li, F. et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M. et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of sulfonamides by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Ellman, J. A. et al. (2016). One-step mild N-alkylation of chiral sulfinamides. ResearchGate. Available at: [Link]

  • El-Sayed, M. A. A. et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • Li, F. et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. PubMed. Available at: [Link]

  • Li, F. & Wang, C. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. PubMed. Available at: [Link]

Sources

Application Note: High-Throughput Screening of 2-Cyanobenzenesulfonamide Libraries for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-cyanobenzenesulfonamide scaffold represents a privileged structure in modern medicinal chemistry, offering a unique combination of a classic zinc-binding moiety (sulfonamide) and a latent electrophile (nitrile group). This duality makes it an attractive starting point for developing highly selective inhibitors, including covalent modifiers for challenging drug targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for this compound libraries. We will delve into the causality behind experimental design, from library construction and assay development to a robust hit validation cascade, ensuring a self-validating and scientifically rigorous screening protocol.

Introduction: The Rationale for Screening 2-Cyanobenzenesulfonamides

The sulfonamide functional group is a cornerstone of pharmacology, present in a wide array of approved drugs targeting diverse conditions.[1][2] Its ability to coordinate with zinc ions makes it a classic zinc-binding group, famously exploited in the design of carbonic anhydrase inhibitors.[3][4] The addition of an ortho-cyano (nitrile) group transforms this well-established scaffold. The nitrile group can act as a "warhead," capable of forming a covalent bond with nucleophilic residues like cysteine or lysine within a protein's binding pocket. This covalent modification can lead to irreversible or long-lasting inhibition, offering advantages in potency and duration of action.[5]

Therefore, libraries based on the this compound core are uniquely suited for a dual-pronged discovery approach:

  • Targeting Metalloenzymes: Screening against zinc-containing enzymes like carbonic anhydrases or matrix metalloproteinases (MMPs).

  • Discovering Covalent Inhibitors: Screening against targets with a suitably positioned nucleophilic residue in a binding pocket, such as certain kinases or proteases.

This guide outlines the critical steps to successfully navigate the complexities of screening this versatile and promising compound class.

Library Design and Preparation

The success of any HTS campaign is fundamentally linked to the quality and diversity of the screening library.[6] For this compound libraries, the goal is to explore a wide chemical space around the core scaffold.

Key Considerations for Library Design:

  • Scaffold Diversity: While the this compound core is fixed, diversity is introduced by varying substituents on the aromatic ring and the sulfonamide nitrogen.[][8]

  • Physicochemical Properties: Compounds should adhere to established drug-likeness filters (e.g., Lipinski's Rule of Five) to ensure favorable properties like solubility and cell permeability.[9]

  • Synthetic Accessibility: The library design should be guided by efficient and robust synthetic routes, often employing parallel synthesis or solid-phase techniques to generate a large number of analogs.[1][10]

Protocol 1: General Parallel Synthesis Approach

  • Starting Material: Begin with a commercially available 2-cyanobenzenesulfonyl chloride.

  • Amination: In a parallel array of reaction vessels (e.g., 96-well plate format), react the sulfonyl chloride with a diverse set of primary or secondary amines. This step introduces the first point of diversity (R1).

  • Further Modification (Optional): If the chosen amines contain additional functional groups, these can be used for further diversification through reactions like amide coupling or Suzuki cross-coupling.[11]

  • Purification: Purify the compounds using high-throughput methods such as mass-directed preparative HPLC.

  • Quality Control: Confirm the identity and purity (>95%) of each library member via LC-MS and NMR analysis.[12]

  • Plating: Prepare assay-ready plates by dissolving compounds in DMSO to a standard concentration (e.g., 10 mM) and plating them into 384- or 1536-well microplates.[13]

Assay Development and Optimization

The choice of assay is dictated by the biological target. The primary assay must be robust, reproducible, and amenable to miniaturization and automation.[14]

Biochemical (Enzymatic) Assays

Biochemical assays directly measure the effect of a compound on the activity of a purified target protein. They are ideal for initial hit identification.

Protocol 2: Example Enzymatic Assay for a Protease Target

  • Principle: This assay uses a fluorogenic peptide substrate that is cleaved by the protease, releasing a fluorescent group from a quenching moiety. Inhibitors prevent this cleavage, resulting in a low fluorescence signal.[15]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT. Rationale: This buffer maintains protein stability and prevents non-specific aggregation.

    • Enzyme Solution: Prepare purified protease in assay buffer at 2X the final concentration (e.g., 2 nM).

    • Substrate Solution: Prepare the fluorogenic substrate in assay buffer at 2X the final concentration (e.g., 10 µM).

  • Assay Procedure (384-well format):

    • Dispense 50 nL of compound from the library plate into the assay plate using an acoustic dispenser.

    • Add 5 µL of the 2X Enzyme Solution to each well.

    • Incubate for 30 minutes at room temperature. Rationale: This pre-incubation allows compounds, particularly potential covalent inhibitors, to bind to the target before the substrate is introduced.

    • Initiate the reaction by adding 5 µL of the 2X Substrate Solution.

    • Read the fluorescence intensity (e.g., Ex/Em = 340/490 nm) every 2 minutes for 20 minutes on a plate reader.

  • Controls:

    • Positive Control (0% Inhibition): Enzyme + Substrate + DMSO.

    • Negative Control (100% Inhibition): Substrate + DMSO (no enzyme).

Cell-Based Assays

Cell-based assays provide data in a more physiologically relevant context, assessing a compound's effect on a target within a living cell.[16]

Protocol 3: Example Reporter Gene Assay

  • Principle: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the target pathway. Inhibition of the target leads to a decrease in reporter gene expression and, consequently, a lower luminescent signal.[17]

  • Cell Preparation:

    • Culture the reporter cell line under standard conditions (e.g., 37°C, 5% CO2).

    • On the day of the assay, harvest cells and resuspend in assay medium to a density of 2 x 10^5 cells/mL.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of compound from the library plate into a clear-bottom, white-walled assay plate.

    • Dispense 10 µL of the cell suspension (2,000 cells) into each well.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO2. Rationale: This incubation period allows for compound effects on the signaling pathway and subsequent reporter gene expression.

    • Equilibrate plates to room temperature.

    • Add 10 µL of a luciferase detection reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 5 minutes to allow signal stabilization.

    • Read the luminescence on a plate reader.

The HTS Workflow: From Library to Raw Data

A successful HTS campaign relies on a meticulously planned and automated workflow to ensure consistency and throughput.[14] The process involves integrating liquid handlers, plate readers, and data management software.

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_data Data Processing Compound_Library Compound Library (10 mM in DMSO) Acoustic_Dispensing Acoustic Dispensing (50 nL Compound) Compound_Library->Acoustic_Dispensing Assay_Plates Assay Plates (384- or 1536-well) Assay_Plates->Acoustic_Dispensing Reagent_Addition Reagent Addition (Enzyme/Cells) Acoustic_Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Reading Signal Reading (Plate Reader) Incubation->Signal_Reading Raw_Data Raw Data Acquisition Signal_Reading->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_Selection Hit Selection Normalization->Hit_Selection Hit_Validation_Cascade cluster_confirmation Tier 1: Confirmation cluster_selectivity Tier 2: Selectivity & Specificity cluster_biophysics Tier 3: Direct Binding Primary_Hits Primary HTS Hits (~1000s of compounds) Reconfirmation Re-test from fresh stock (Single concentration) Primary_Hits->Reconfirmation Dose_Response IC50 Determination (8-point curve) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different technology) Dose_Response->Orthogonal_Assay Potent Hits (IC50 < 10 µM) Counter_Screen Counter-Screen (Related targets) Orthogonal_Assay->Counter_Screen Biophysical_Methods Biophysical Confirmation (SPR, DSF, MS) Counter_Screen->Biophysical_Methods Selective Hits Validated_Hits Validated Hits for Lead Optimization Biophysical_Methods->Validated_Hits

Caption: A typical Hit Validation and Triage Cascade.

Protocol 4: Biophysical Hit Confirmation

Biophysical assays are critical for confirming direct target engagement and are essential for validating hits from this compound screens. [18][19]

  • Surface Plasmon Resonance (SPR):

    • Purpose: To measure binding affinity (KD) and kinetics (kon/koff) in a label-free manner.

    • Procedure: Immobilize the target protein on a sensor chip. Flow solutions of the hit compound at various concentrations over the chip and measure the change in refractive index upon binding.

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay:

    • Purpose: To detect compound binding by measuring the thermal stabilization of the target protein.

    • Procedure: Mix the target protein with a fluorescent dye (e.g., SYPRO Orange) and the hit compound. Gradually increase the temperature and monitor the fluorescence, which increases as the protein unfolds. A binding compound will increase the melting temperature (Tm).

  • Intact Protein Mass Spectrometry (for covalent inhibitors):

    • Purpose: To directly confirm covalent bond formation. [20] * Procedure: Incubate the target protein with the hit compound. Analyze the mixture using high-resolution mass spectrometry. A mass shift corresponding to the molecular weight of the compound indicates covalent modification.

Conclusion

The this compound scaffold is a powerful starting point for discovering novel inhibitors. A successful screening campaign requires a logical, multi-faceted approach that combines thoughtful library design, robust assay development, and a stringent, multi-tiered hit validation cascade. By integrating biochemical, cell-based, and biophysical methods, researchers can effectively triage initial hits, eliminate artifacts, and identify high-quality chemical matter for progression into lead optimization. The protocols and workflows described herein provide a validated framework to unlock the therapeutic potential of this promising class of compounds.

References

  • Polefrone, J. M., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed Central. [Link]

  • Genick, C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. PubMed. [Link]

  • Mountpleasure, R. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Glick, M., et al. (2011). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Hit selection. Wikipedia. [Link]

  • Zhang, T., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]

  • Renaud, J., et al. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. PubMed. [Link]

  • Various Authors. (n.d.). Selected biophysical and enzymatic characterizations of hit compounds... ResearchGate. [Link]

  • Genick, C. C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. PubMed. [Link]

  • Genick, C. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. ResearchGate. [Link]

  • Dolle, R. E., et al. (2005). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. PubMed Central. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Screening (HTS). Sygnature Discovery. [Link]

  • Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. [Link]

  • Stanford HTS @ The Nucleus. (n.d.). Compound Libraries Available for HTS. Stanford University. [Link]

  • University of Kansas. (n.d.). KU-HTS Compound Libraries. High Throughput Screening Laboratory. [Link]

  • Gül, H. İ., et al. (2024). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. [Link]

  • Kim, J. Y., et al. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PubMed Central. [Link]

  • Miller, M. J., et al. (2022). Design and Synthesis of a Library of C2-Substituted Sulfamidoadenosines to Probe Bacterial Permeability. PubMed Central. [Link]

  • Ho, C. T., et al. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. ResearchGate. [Link]

  • Bľandová, M., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. PubMed Central. [Link]

  • Cirrincione, G., et al. (2022). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Siddiqui, M. A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]

  • Marks, R. S., et al. (2023). Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. MDPI. [Link]

  • Alieksieieva, D., et al. (2025). Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. protocols.io. [Link]

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PubMed Central. [Link]

  • van den Heuvel, J., et al. (2006). A microfluidic-based enzymatic assay for bioactivity screening combined with capillary liquid chromatography and mass spectrometry. Lab on a Chip. [Link]

  • Carpenter, A. E. (2009). High-throughput screens for fluorescent dye discovery. Carpenter-Singh Lab. [Link]

  • El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed. [Link]

  • Miller, M. J., et al. (2023). Design and Synthesis of a Library of C8-Substituted Sulfamidoadenosines to Probe Bacterial Permeability. PubMed Central. [Link]

Sources

Application Note: Quantitative Analysis of 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyanobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final product. Therefore, robust and reliable analytical methods for its quantification are essential for process control and quality assurance in research, development, and manufacturing settings. This document provides a comprehensive guide to the analytical methods for the quantification of this compound, with detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The methodologies are presented with a focus on the scientific rationale behind the experimental choices and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₇H₆N₂O₂S[3]
Molecular Weight182.20 g/mol [3]
Melting Point162 °C[3]
AppearanceWhite to pale cream crystalline powder or crystals[4]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound. The following reversed-phase HPLC (RP-HPLC) method is proposed for its quantification.

Principle

The method utilizes a C18 stationary phase to separate this compound from potential impurities based on its hydrophobicity. An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for consistent elution and quantification. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions (e.g., 1, 5, 10, 25, 50 µg/mL) injection Inject 10 µL of Standard/Sample prep_std->injection prep_sample Prepare Sample Solution (Dissolve in Diluent) prep_sample->injection separation Isocratic Elution on C18 Column (Methanol:Water) injection->separation detection UV Detection at 230 nm separation->detection calibration Generate Calibration Curve (Peak Area vs. Concentration) detection->calibration quantification Quantify this compound in Sample calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC.

Detailed Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC SystemAgilent 1260 Infinity II or equivalentA standard, reliable HPLC system is required.
ColumnC18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile PhaseMethanol:Water (60:40, v/v)A common mobile phase for sulfonamides offering good resolution.[5][6]
Flow Rate1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency.[7]
Column Temperature30 °CEnsures reproducible retention times by minimizing temperature fluctuations.
Injection Volume10 µLA standard injection volume to ensure good peak shape and sensitivity.
UV Detector Wavelength230 nmProvides good sensitivity for aromatic compounds like benzenesulfonamides.

2. Reagents and Materials:

  • This compound reference standard (purity ≥ 98%)

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.

4. Preparation of Sample Solution:

  • Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

Before sample analysis, perform at least five replicate injections of a mid-range standard solution (e.g., 10 µg/mL). The system is deemed suitable if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

6. Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile and thermally stable compounds, GC-MS offers high sensitivity and specificity. Given that this compound has a melting point of 162°C, it may be amenable to GC analysis, potentially with derivatization to improve its volatility and thermal stability.[8]

Principle

The sample is vaporized in the GC inlet and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions (e.g., 1, 5, 10, 25, 50 µg/mL in Ethyl Acetate) injection Inject 1 µL of Standard/Sample prep_std->injection prep_sample Prepare Sample Solution (Dissolve in Ethyl Acetate) prep_sample->injection separation Temperature Programmed Separation on a Capillary Column injection->separation detection Mass Spectrometric Detection (Scan or SIM mode) separation->detection calibration Generate Calibration Curve (Ion Abundance vs. Concentration) detection->calibration quantification Quantify this compound in Sample calibration->quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol: GC-MS

1. Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC-MS SystemAgilent 7890B GC with 5977A MSD or equivalentA standard and reliable GC-MS system is necessary.
ColumnHP-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for a wide range of compounds.
Carrier GasHelium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature250 °CEnsures complete vaporization of the analyte without degradation.
Injection ModeSplitless (1 µL)For trace level analysis, a splitless injection maximizes analyte transfer to the column.
Oven Temperature ProgramInitial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A typical temperature program to separate the analyte from solvent and impurities.
Transfer Line Temperature280 °CPrevents condensation of the analyte before entering the mass spectrometer.
MS Source Temperature230 °CStandard source temperature for electron ionization.
MS Quadrupole Temperature150 °CStandard quadrupole temperature.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique providing reproducible fragmentation patterns.
Acquisition ModeScan (m/z 50-300) for qualitative, Selected Ion Monitoring (SIM) for quantitativeScan mode is used for identification, while SIM mode provides higher sensitivity for quantification by monitoring specific ions.
SIM IonsTo be determined from the mass spectrum of the reference standard (e.g., molecular ion and major fragment ions)

2. Reagents and Materials:

  • This compound reference standard (purity ≥ 98%)

  • GC grade ethyl acetate

  • Optional: Derivatizing agent (e.g., BSTFA with 1% TMCS)

3. Preparation of Standard and Sample Solutions:

  • Prepare stock and working standard solutions in ethyl acetate as described for the HPLC method.

  • Prepare sample solutions by dissolving a known amount of the sample in ethyl acetate to achieve a concentration within the calibration range.

  • Note on Derivatization: If poor peak shape or thermal degradation is observed, derivatization of the sulfonamide group may be necessary. This can be achieved by reacting the sample with a silylating agent like BSTFA.

4. Analysis and Quantification:

  • Acquire the full scan mass spectrum of a this compound standard to identify the molecular ion and characteristic fragment ions.

  • Select appropriate ions for SIM mode analysis (typically the molecular ion and 2-3 abundant fragment ions).

  • Construct a calibration curve using the peak areas of the selected ion(s) from the standard solutions.

  • Analyze the sample solutions and quantify this compound using the calibration curve.

UV-Visible Spectrophotometry Method

For routine analysis where high selectivity is not required, UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for quantification.[9][10][11]

Principle

This method is based on the inherent UV absorbance of this compound in a suitable solvent. The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) and the concentration is determined using a calibration curve established with known standards, following the Beer-Lambert law.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometric Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions (e.g., 1, 5, 10, 25, 50 µg/mL in Methanol) measure Measure Absorbance of Standards and Sample at λmax prep_std->measure prep_sample Prepare Sample Solution (Dissolve in Methanol) prep_sample->measure scan Determine λmax of This compound scan->measure calibration Generate Calibration Curve (Absorbance vs. Concentration) measure->calibration quantification Quantify this compound in Sample calibration->quantification

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Detailed Protocol: UV-Visible Spectrophotometry

1. Instrumentation:

  • UV-Visible Spectrophotometer (e.g., Agilent Cary 60)

  • Quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • This compound reference standard (purity ≥ 98%)

  • Spectroscopic grade methanol

3. Determination of λmax:

  • Prepare a solution of this compound (e.g., 10 µg/mL) in methanol.

  • Scan the solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

4. Preparation of Standard and Sample Solutions:

  • Prepare a stock standard solution (1000 µg/mL) and a series of working standards in methanol as described for the HPLC method.

  • Prepare sample solutions by dissolving a known amount of the sample in methanol to obtain a concentration that falls within the linear range of the calibration curve.

5. Analysis and Quantification:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument with the methanol blank.

  • Measure the absorbance of each standard solution and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation

All analytical methods must be validated to ensure they are fit for their intended purpose.[12][13] The validation should be performed in accordance with ICH Q2(R2) guidelines and should include the following parameters:[1][2][14]

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This application note provides detailed protocols for the quantification of this compound using HPLC, GC-MS, and UV-Visible spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and sample throughput. It is imperative that any method chosen be fully validated according to established guidelines to ensure the generation of reliable and accurate data.

References

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. [Link]

  • Khalaf, H. S. (2016). Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. International Journal of Chemical and Pharmaceutical Sciences, 7(1), 1-6. [Link]

  • El-Didamony, A. M., & Hafeez, S. M. (2017). A Simple and Sensitive Spectrophotometric Method for the Determination of Sulfonamides in Water. Journal of Analytical & Pharmaceutical Research, 6(3). [Link]

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2015). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]

  • Stenutz, R. (n.d.). This compound. In Tables for Chemistry. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • SIELC Technologies. (n.d.). Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • National Center for Biotechnology Information. (2006). Evaluation of methods for the isolation, detection and quantification of cyanobacterial hepatotoxins. Toxicon. [Link]

  • National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]

  • MDPI. (2021). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Molecules. [Link]

  • ResearchGate. (2008). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application Notes & Protocols: 2-Cyanobenzenesulfonamide as a Versatile Precursor for the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-cyanobenzenesulfonamide as a key building block in the synthesis of novel pharmaceuticals. We delve into the unique chemical reactivity of this precursor, focusing on its application in palladium-catalyzed cross-coupling reactions to generate libraries of N-aryl-2-cyanobenzenesulfonamides. These structures are prominent scaffolds in various pharmacologically active agents, particularly kinase inhibitors. This guide presents detailed, field-proven protocols, explains the causality behind experimental choices, and includes robust methods for characterization and quality control.

Section 1: The Strategic Value of this compound in Medicinal Chemistry

This compound is a bifunctional aromatic compound possessing two key reactive sites: the sulfonamide (-SO₂NH₂) group and the cyano (-CN) group, ortho to each other on a benzene ring. This specific arrangement offers significant advantages in drug design and discovery:

  • The Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs. Its ability to act as a hydrogen bond donor and acceptor allows it to form critical interactions with biological targets. The nitrogen atom of the primary sulfonamide is nucleophilic and can be readily functionalized, most commonly via N-arylation or N-alkylation, to explore the chemical space around a core scaffold.

  • The Ortho-Cyano Group: The electron-withdrawing nature of the cyano group influences the acidity and reactivity of the neighboring sulfonamide proton, facilitating its deprotonation under basic conditions.[1] Furthermore, the cyano group itself can serve as a synthetic handle for further molecular elaboration or as a key interaction point with a target protein.[2]

  • Structural Rigidity and Vectorial Diversity: The benzene ring provides a rigid scaffold, which is often desirable for locking a molecule into a specific, biologically active conformation. The ortho-positioning of the two functional groups allows for the generation of molecular diversity in distinct vectors, enabling systematic structure-activity relationship (SAR) studies.

This combination of features makes this compound an ideal starting material for creating libraries of compounds aimed at various therapeutic targets, including kinases, carbonic anhydrases, and other enzymes implicated in disease.[3][4]

Section 2: Synthesis of N-Aryl-2-Cyanobenzenesulfonamide Scaffolds via Buchwald-Hartwig Amination

A cornerstone reaction for functionalizing this compound is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms a C-N bond between the sulfonamide nitrogen and an aryl halide (or triflate), providing a powerful and versatile method for generating diverse libraries of drug-like molecules.[5][6]

The general transformation is as follows:

Caption: General scheme for Buchwald-Hartwig N-arylation.

The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and accommodating a wide range of functional groups on the aryl halide coupling partner.[6]

Section 3: Detailed Experimental Protocol: Synthesis of a Model Kinase Inhibitor Precursor

This protocol details the synthesis of N-(4-phenoxyphenyl)-2-cyanobenzenesulfonamide, a representative scaffold found in kinase inhibitors.

Objective: To synthesize a model N-aryl-2-cyanobenzenesulfonamide via a palladium-catalyzed Buchwald-Hartwig amination.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
This compound>98%Commercial SourceStore in a desiccator.
4-Bromodiphenyl ether>98%Commercial Source---
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)>97%Commercial SourceAir-sensitive, handle under inert gas.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)>98%Commercial SourceAir-sensitive, handle under inert gas.
Cesium Carbonate (Cs₂CO₃)>99%Commercial SourceDry in an oven (120 °C) before use.
TolueneAnhydrousCommercial SourceDegas before use (e.g., by sparging with argon).
Schlenk flask / Reaction tube---Standard LabwareMust be oven-dried.
Magnetic stirrer with heating---Standard Labware---
Inert gas supply (Argon or Nitrogen)High Purity------
TLC platesSilica gel 60 F₂₅₄Commercial Source---
Column chromatography suppliesSilica gel (230-400 mesh)Commercial Source---
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (182 mg, 1.0 mmol, 1.0 equiv.).

    • Add 4-bromodiphenyl ether (300 mg, 1.2 mmol, 1.2 equiv.) and cesium carbonate (652 mg, 2.0 mmol, 2.0 equiv.).

    • In a separate vial, weigh Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%) and Xantphos (43 mg, 0.075 mmol, 7.5 mol%). Quickly add these solids to the Schlenk flask.

    • Causality Note: The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial. It stabilizes the palladium(0) catalyst, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination to form the C-N bond.[7] Cesium carbonate is an effective base for deprotonating the sulfonamide without being overly harsh on other functional groups.[6]

  • Solvent Addition and Reaction:

    • Evacuate and backfill the Schlenk flask with argon three times to ensure an inert atmosphere.

    • Add 5 mL of degassed, anhydrous toluene via syringe.

    • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

    • Causality Note: Toluene is a common solvent for this reaction, providing the necessary temperature for the catalytic cycle to proceed efficiently.[8] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Monitoring the Reaction:

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system.

    • Spot the starting material (this compound) and the reaction mixture. The reaction is complete when the starting sulfonamide spot is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with an additional 10 mL of ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield N-(4-phenoxyphenyl)-2-cyanobenzenesulfonamide as a white to off-white solid.

Section 4: Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Analysis TechniqueExpected Result for N-(4-phenoxyphenyl)-2-cyanobenzenesulfonamide
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to all aromatic protons on both rings and the N-H proton of the sulfonamide. The chemical shifts will be influenced by the electron-withdrawing groups.
¹³C NMR (100 MHz, CDCl₃)Signals for all unique carbon atoms, including the nitrile carbon (~115 ppm) and the carbons of the aromatic rings.
LC-MS (ESI+)A prominent peak corresponding to the [M+H]⁺ ion (calculated m/z: 351.08). Purity assessment by peak area integration (typically >95%).
FT-IR (KBr, cm⁻¹)Characteristic absorption bands for N-H stretching (~3250 cm⁻¹), C≡N stretching (~2230 cm⁻¹), and SO₂ stretching (~1350 and 1160 cm⁻¹).
Melting Point A sharp melting point range, indicating high purity.

Section 5: Application Note - A Gateway to Kinase Inhibitors

The N-aryl-2-cyanobenzenesulfonamide scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][9]

Caption: Workflow for developing kinase inhibitors.

By varying the aryl halide partner in the Buchwald-Hartwig reaction, researchers can rapidly generate a library of analogs.[10] This library can then be screened against a panel of kinases to identify "hits"—compounds that show inhibitory activity. Subsequent rounds of synthesis and testing (SAR studies) allow for the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of a lead candidate for preclinical evaluation. The sulfonamide group often acts as a "hinge-binder," forming key hydrogen bonds with the kinase's ATP-binding pocket, while the appended aryl group explores other regions of the active site to enhance affinity and selectivity.

Section 6: Safety, Handling, and Storage

  • This compound: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Palladium Catalysts and Phosphine Ligands: These reagents are often air- and moisture-sensitive and can be toxic. Handle them in a fume hood or glovebox under an inert atmosphere.

  • Solvents and Reagents: Toluene is flammable and toxic. Handle in a well-ventilated fume hood. Strong bases like cesium carbonate are corrosive. Avoid direct contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • PubMed. (2010-05-21).
  • PubMed. (2017-05-15). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
  • J&K Scientific LLC. (2021-02-23). Buchwald-Hartwig Cross-Coupling.
  • Chemistry LibreTexts. (2023-06-30).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Keio University. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
  • PubMed. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.
  • Wikipedia.
  • PubMed. (2016-07-19). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents.
  • University of Windsor.
  • Benchchem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Taylor & Francis Online. (2018-09-07). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II.

Sources

Characterizing Enzyme Inhibition by 2-Cyanobenzenesulfonamide: A Protocol for Carbonic Anhydrase Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including diuretics, antiepileptics, and anticancer drugs.[1][2] These compounds frequently exert their effects by inhibiting specific enzymes. 2-Cyanobenzenesulfonamide, a member of this important class, is a candidate for enzyme inhibition studies. This document provides a comprehensive experimental protocol for characterizing its inhibitory activity against a primary and well-documented target for sulfonamides: the metalloenzyme carbonic anhydrase (CA).[3][4] We will detail a robust colorimetric assay, explain the principles of data analysis for determining inhibitor potency (IC50), and provide expert insights to ensure the integrity and reproducibility of the results.

Introduction: The Significance of Sulfonamides and Carbonic Anhydrase Inhibition

Sulfonamides are a class of compounds defined by the −S(=O)2−NH2 functional group. Their therapeutic journey began with the discovery of sulfa drugs, the first broadly effective systemic antibacterials, which act by competitively inhibiting dihydropteroate synthase in bacteria.[2][5] Beyond their antimicrobial properties, sulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][6]

CAs are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ⇌ HCO3− + H+).[7][8] This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, respiration, and biosynthesis.[9] The involvement of specific CA isoforms in the pathophysiology of diseases like glaucoma, epilepsy, and particularly cancer, has made them a significant target for drug development.[4][9] For instance, the tumor-associated isoform CA IX is often overexpressed in hypoxic tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[4][10]

Therefore, characterizing novel sulfonamides like this compound as CA inhibitors is a critical step in drug discovery. This protocol outlines a validated method to quantify its inhibitory effect on human carbonic anhydrase II (hCA II), a well-characterized and readily available isoform, serving as an excellent model for initial screening.

Principle of the Assay

This protocol employs a colorimetric method to measure the esterase activity of carbonic anhydrase.[6] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is directly proportional to the enzyme's activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[9]

In the presence of an inhibitor like this compound, the rate of this enzymatic reaction will decrease. The extent of this reduction is dependent on the inhibitor's concentration and its binding affinity for the enzyme. By measuring the reaction rate across a range of inhibitor concentrations, we can generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.[11][12]

Experimental Workflow and Mechanism

The following diagrams illustrate the overall experimental process and the underlying mechanism of inhibition.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Buffer & Reagent Stocks P2 Prepare Serial Dilutions of This compound P1->P2 P3 Prepare Enzyme & Substrate Working Solutions P2->P3 A2 Add CA Enzyme (Pre-incubate) P3->A2 A1 Add Buffer & Inhibitor Dilutions A1->A2 A3 Initiate Reaction: Add p-NPA Substrate A2->A3 A4 Measure Absorbance (405 nm) in Kinetic Mode A3->A4 D1 Calculate Reaction Rates (ΔAbs/min) A4->D1 D2 Calculate % Inhibition vs. [Inhibitor] D1->D2 D3 Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) D2->D3 D4 Determine IC50 Value via Non-linear Regression D3->D4

Caption: High-level workflow for the enzyme inhibition assay.

G cluster_legend Legend E Carbonic Anhydrase (Enzyme, E) ES ES Complex E->ES + S EI EI Complex (Inactive) E->EI + I S p-NPA (Substrate, S) I This compound (Inhibitor, I) P p-Nitrophenol (Product, P) ES->P k_cat P->E + E l1 ---> Reaction Path l2 -- > Inhibition Path

Caption: Mechanism of competitive enzyme inhibition.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations and replicates.

Materials and Reagents
  • Enzyme: Human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396)

  • Inhibitor: this compound

  • Positive Control Inhibitor: Acetazolamide (a well-characterized CA inhibitor)[7]

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Microplate reader capable of kinetic measurements at 400-405 nm

    • Calibrated single and multichannel pipettes

    • Reagent reservoirs

    • Ice bucket

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with HCl, and bringing it to the final volume. Store at 4°C.

  • Enzyme Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[9]

  • Enzyme Working Solution (e.g., 20 units/mL): Immediately before use, dilute the Enzyme Stock Solution to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear for at least 10-15 minutes under initial velocity conditions.[13]

  • Inhibitor Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO. Prepare the same concentration for the positive control, Acetazolamide.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution must be prepared fresh daily. [9]

Assay Procedure
  • Inhibitor Dilution Series: Prepare a serial dilution of the 10 mM inhibitor stock solution (and the positive control) in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution. This will create a range of concentrations to test.

  • Plate Setup: It is crucial to include proper controls to validate the assay results. Perform all measurements in triplicate. A typical plate layout is as follows:

Well TypeAssay BufferInhibitor/DMSO (2µL)Enzyme Working Soln. (20µL)Substrate Soln. (20µL)
Blank (No Enzyme) 178 µL2 µL DMSO-20 µL
100% Activity Control 158 µL2 µL DMSO20 µL20 µL
Test Compound 158 µL2 µL of each this compound dilution20 µL20 µL
Positive Control 158 µL2 µL of each Acetazolamide dilution20 µL20 µL
  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor working solution or DMSO vehicle control. The final DMSO concentration should be kept constant across all wells (e.g., 1%) and should not exceed a level that affects enzyme activity.[14]

    • Add 20 µL of the Enzyme Working Solution to all wells except the "Blank" wells.

    • Mix gently and incubate the plate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[15]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10 to 20 minutes.

Data Analysis and Interpretation

Calculating Reaction Rates

For each well, plot absorbance versus time. The initial reaction rate (velocity, v) is the slope of the linear portion of this curve (ΔAbs/min).[13] Most plate reader software can calculate this automatically.

Determining Percent Inhibition

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

% Inhibition = [ 1 - ( (Rate_inhibitor - Rate_blank) / (Rate_100%_activity - Rate_blank) ) ] x 100

IC50 Determination

The IC50 value is the concentration of an inhibitor that reduces enzyme activity by 50%.[11][16]

  • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression model.[13] This can be done with software like GraphPad Prism, Origin, or R.

  • The IC50 is the concentration at the inflection point of this curve. A lower IC50 value indicates a more potent inhibitor.[17]

Sample Data Presentation
[Inhibitor] (nM)log[Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)-0.1500.0%
100.13510.0%
1010.10828.0%
501.70.07848.0%
10020.05563.3%
5002.70.02583.3%
100030.01888.0%

Field-Proven Insights & Troubleshooting

  • Inhibitor Solubility: If this compound has poor aqueous solubility, ensure the final DMSO concentration in the assay is sufficient to keep it dissolved but low enough not to inhibit the enzyme itself. It is critical to run a solvent tolerance test to determine the maximum percentage of DMSO the enzyme can withstand without significant loss of activity.[14]

  • Enzyme Stability: Keep the enzyme on ice at all times during preparation. Ensure the linearity of the reaction in the 100% activity control wells; if the rate slows down quickly, the enzyme concentration may be too high or the enzyme may be unstable under the assay conditions.[13]

  • Determining Mode of Inhibition: To determine if the inhibition is competitive, non-competitive, or uncompetitive, this entire assay can be repeated at several different substrate (p-NPA) concentrations.[18][19] A competitive inhibitor will increase the apparent Km of the substrate with no change in Vmax.[19]

  • Ki Calculation: The IC50 value is dependent on the substrate concentration used in the assay.[16] To determine a more absolute measure of potency, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[20]

References

  • Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed Central. [Link]

  • DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. edX. [Link]

  • Wikipedia. (2023). Half-maximal inhibitory concentration. Wikipedia. [Link]

  • Taylor & Francis Online. (2018). Sulfonamide inhibitors: a patent review 2013-present. Taylor & Francis Online. [Link]

  • Garzan, A., et al. (2016). Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis. PubMed. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. [Link]

  • Wikipedia. (2023). Sulfonamide (medicine). Wikipedia. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]

  • Gräslund, S., et al. (2008). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. [Link]

  • Fuchs, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Basran, J. (2021). Steady-state enzyme kinetics. The Biochemist. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition. Fiveable. [Link]

  • eCampusOntario Pressbooks. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. eCampusOntario. [Link]

  • Gálico, A., et al. (2020). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. PubMed Central. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • El-Malah, A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • ResearchGate. (2023). How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. ResearchGate. [Link]

Sources

Application Notes and Protocols: 2-Cyanobenzenesulfonamide in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 2-cyanobenzenesulfonamide scaffold in the design and synthesis of novel anticancer agents. This document outlines the key mechanisms of action, provides detailed protocols for synthesis and in vitro evaluation, and presents data on the efficacy of representative compounds.

Introduction: The Promise of the Benzenesulfonamide Scaffold in Oncology

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1] In oncology, derivatives of this structure have garnered significant attention for their ability to selectively target tumor-associated enzymes, disrupting key pathways in cancer progression.[1] One of the most critical targets for benzenesulfonamide-based inhibitors is carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII.[2][3][4] These enzymes are overexpressed in a variety of solid tumors and play a crucial role in regulating the tumor microenvironment's pH, contributing to cancer cell survival, proliferation, and metastasis.[3][5] The this compound core, with its specific electronic and steric properties, serves as a valuable starting point for the development of potent and selective inhibitors.

Mechanism of Action: Targeting Hypoxia-Induced Tumor Metabolism

Under the hypoxic conditions prevalent in solid tumors, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and triggers the expression of genes that promote adaptation to low oxygen levels.[5] Among these are the genes for carbonic anhydrases IX and XII.[2][4] These enzymes are membrane-bound and catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By efficiently managing the acidic extracellular environment created by high rates of glycolysis (the Warburg effect), CA IX and CA XII help maintain a favorable intracellular pH for cancer cell survival and proliferation.[3]

Benzenesulfonamides, including derivatives of this compound, act as potent inhibitors of these enzymes. The sulfonamide group coordinates to the zinc ion in the active site of the carbonic anhydrase, effectively blocking its catalytic activity.[3][4] This inhibition leads to an increase in extracellular acidity and a decrease in intracellular pH, ultimately inducing apoptosis and suppressing tumor growth.[6]

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF HIF-1α Stabilization Hypoxia->HIF CA_expression CA IX/XII Expression HIF->CA_expression Extracellular_Acidosis Extracellular Acidosis CA_expression->Extracellular_Acidosis Maintains pH gradient Intracellular_Alkalosis Intracellular Alkalosis CA_expression->Intracellular_Alkalosis Maintains pH gradient Tumor_Progression Tumor Progression & Survival Extracellular_Acidosis->Tumor_Progression Intracellular_Alkalosis->Tumor_Progression Sulfonamide This compound Derivative Sulfonamide->CA_expression Inhibits G cluster_0 Synthesis Workflow Start 4-Aminoacetophenone + 2,4-dichloro-5-methyl- benzenesulfonyl chloride Step1 Reflux in Pyridine (4h) Start->Step1 Intermediate N-(4-acetylphenyl)-2,4-dichloro- 5-methylbenzenesulfonamide Step1->Intermediate Purification1 Recrystallization Intermediate->Purification1 Step2 Appropriate Benzaldehyde, KOH, Anhydrous EtOH (24-48h) Product Final Chalcone Derivatives Step2->Product Purification2 Recrystallization/ Column Chromatography Product->Purification2 Purification1->Step2

Sources

Application Notes and Protocols for the Exploration of Benzenesulfonamide Derivatives in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: Initial exploration into the antimicrobial properties of 2-cyanobenzenesulfonamide did not yield sufficient scientific literature to warrant a detailed application note. However, the broader class of compounds to which it belongs, benzenesulfonamides, represents a cornerstone of synthetic antimicrobial drug discovery. This guide has therefore been expertly curated to focus on the application of benzenesulfonamide derivatives in this critical research area, providing a scientifically robust and actionable resource for researchers.

Introduction: The Enduring Legacy and Modern Potential of Benzenesulfonamides

Benzenesulfonamides, the foundational structure of sulfa drugs, were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice.[1][2] Their introduction marked a paradigm shift in the treatment of bacterial infections.[1] While the emergence of antibiotic resistance has challenged their utility, the benzenesulfonamide scaffold remains a fertile ground for the development of novel antimicrobial agents.[1][3][4] Modern medicinal chemistry efforts focus on the synthesis of new derivatives, often through hybridization with other heterocyclic moieties, to overcome resistance and broaden their spectrum of activity.[1][4][5]

Core Mechanism of Action: Targeting Folic Acid Synthesis

The primary antibacterial effect of sulfonamides is bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the cells.[6][7] This is achieved through the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[2][] Bacteria must synthesize their own folic acid, which is an essential precursor for the production of nucleotides and ultimately, DNA and RNA.[6][] Humans are not affected by this mechanism as they obtain folic acid from their diet.[6]

The structural similarity between para-aminobenzoic acid (PABA), the natural substrate for DHPS, and the benzenesulfonamide core allows these drugs to act as competitive antagonists, blocking the active site of the enzyme and halting the folic acid synthesis pathway.[][9]

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Sulfonamide Benzenesulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of benzenesulfonamide derivatives.

Synthesis of Novel Benzenesulfonamide Derivatives: A Strategic Approach

The synthesis of novel benzenesulfonamide derivatives is a key strategy to combat antimicrobial resistance.[1][10] A common approach involves the reaction of a substituted benzenesulfonyl chloride with a primary amine, often a heterocyclic amine, to introduce new functionalities.[10] The choice of the heterocyclic moiety is critical and is often guided by the desire to introduce additional pharmacophores that may confer enhanced activity or a secondary mechanism of action.[1][4][5]

General Synthetic Protocol

The following is a generalized protocol for the synthesis of benzenesulfonamide derivatives.[10]

  • Starting Materials: Substituted benzenesulfonyl chloride and a primary amine-containing heterocycle.

  • Reaction Setup: Dissolve the primary amine in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

  • Base Addition: Add a base, such as triethylamine, to the reaction mixture to act as an acid scavenger.

  • Addition of Benzenesulfonyl Chloride: Add the substituted benzenesulfonyl chloride dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as NMR, IR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing: Foundational Protocols

Determining the in vitro activity of newly synthesized benzenesulfonamide derivatives is the first step in evaluating their potential as antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12]

Protocol: Broth Microdilution for MIC Determination

This method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Synthesized benzenesulfonamide derivative stock solution

  • Positive control (e.g., a known effective sulfonamide)

  • Negative control (broth only)

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the benzenesulfonamide derivative in MHB.

  • Inoculate: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.[11]

  • Read Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Compound in 96-well Plate Start->Prepare_Dilutions Inoculate Inoculate Wells with Standardized Bacterial Suspension Prepare_Dilutions->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation: MIC Values

Summarize the MIC values in a table for clear comparison of the activity of different derivatives against various bacterial strains.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
Derivative 11632>128
Derivative 281664
Sulfamethoxazole3264>128

Synergy Testing: The Checkerboard Assay

Combining a benzenesulfonamide derivative with another antimicrobial agent can lead to synergistic effects, where the combined activity is greater than the sum of their individual activities. The checkerboard assay is a common method to assess this.[11]

Protocol: Checkerboard Assay

Procedure:

  • Prepare Plates: In a 96-well plate, prepare serial dilutions of the benzenesulfonamide derivative along the x-axis and a second antimicrobial agent along the y-axis.

  • Inoculate: Inoculate the wells with a standardized bacterial suspension.

  • Incubate: Incubate the plate at 37°C for 16-20 hours.[11]

  • Calculate FIC Index: Determine the Fractional Inhibitory Concentration (FIC) index to quantify the interaction.

    • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC ≤ 0.5

    • Additive: 0.5 < FIC ≤ 1

    • Indifference: 1 < FIC ≤ 4

    • Antagonism: FIC > 4

In Vivo Efficacy Models: Bridging the Gap to Clinical Relevance

Promising in vitro results must be validated in in vivo models to assess the therapeutic potential of a benzenesulfonamide derivative.[13][14] Animal models of infection are crucial for evaluating pharmacokinetics, pharmacodynamics, and overall efficacy.[15][16]

Murine Thigh Infection Model

This model is widely used to study the in vivo activity of antimicrobial agents against localized infections.[15]

Procedure:

  • Induce Neutropenia: Render mice neutropenic through the administration of cyclophosphamide.

  • Inoculate: Inject a standardized bacterial suspension into the thigh muscle of the mice.

  • Administer Compound: Administer the benzenesulfonamide derivative at various doses and time points.

  • Assess Bacterial Burden: At specific time points, euthanize the mice, homogenize the thigh tissue, and perform viable cell counts to determine the reduction in bacterial load compared to untreated controls.[15]

Murine Lung Infection Model

For respiratory pathogens, a lung infection model is more appropriate.[16][17]

Procedure:

  • Infection: Infect mice with a bacterial pathogen via intranasal administration or aerosol inhalation.

  • Treatment: Administer the benzenesulfonamide derivative.

  • Evaluation: Monitor survival rates and determine the bacterial load in the lungs at various time points post-infection.

Conclusion

The benzenesulfonamide scaffold continues to be a valuable platform for the discovery of novel antimicrobial agents. A systematic approach, encompassing rational design and synthesis followed by rigorous in vitro and in vivo testing, is essential for the successful development of new derivatives that can address the growing challenge of antimicrobial resistance. The protocols and guidelines presented in this document provide a comprehensive framework for researchers in this field.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2008). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24(1), 1-12.
  • Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

  • Omar, O., & Nadworny, P. L. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of Microbiological Methods, 130, 1-7.
  • Omar, O., & Nadworny, P. L. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. PubMed. Retrieved from [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2020). Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. Retrieved from [Link]

  • Leggett, J. E., et al. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. PubMed. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2014). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. PubMed. Retrieved from [Link]

  • Singh, A., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing. Retrieved from [Link]

  • Al-Zahrani, F. M., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. PMC - NIH. Retrieved from [Link]

  • Li, J., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. NIH. Retrieved from [Link]

  • Li, J., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers. Retrieved from [Link]

  • Bushby, S. R. (1964). THE DETERMINATION OF SULFONAMIDE SUSCEPTIBILITY OF BACTERIA. PubMed. Retrieved from [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Retrieved from [Link]

  • Gleckman, R. (1977). The clinical significance of sulfonamide disk susceptibility testing. PubMed. Retrieved from [Link]

  • Cetin, A., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC - PubMed Central. Retrieved from [Link]

  • Singh, A., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central. Retrieved from [Link]

  • Czarnecka, K., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. NIH. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • Khan, K. M., et al. (2008). Synthesis and antimicrobial activity of some derivatives of acylhydrazine including novel benzenediazasulfonamide. ResearchGate. Retrieved from [Link]

  • Cockburn, A., & Hor, I. (2022). A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. MDPI. Retrieved from [Link]

  • Hackl, S., et al. (2016). Synthesis and Antimicrobial Activity of Albicidin Derivatives with Variations of the Central Cyanoalanine Building Block. PubMed. Retrieved from [Link]

  • Singh, A., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging the 2-Cyanobenzenesulfonamide Motif in Click Chemistry and Bioorthogonal Ligation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Direct Reactivity—A Strategic Approach

The advent of click chemistry has revolutionized the synthesis of complex molecular architectures in drug discovery, materials science, and chemical biology.[1][2] Defined by its criteria of high yield, stereospecificity, and tolerance of a wide range of functional groups, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the quintessential click reaction.[1][2] While 2-Cyanobenzenesulfonamide is not a direct participant in canonical click chemistry reactions in its native form, its constituent functional groups—the cyano moiety and the benzenesulfonamide core—represent valuable synthons and structural motifs that can be strategically incorporated into click chemistry workflows.

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of how to leverage the chemical space of this compound and related structures for advanced molecular synthesis using both classic click chemistry and bioorthogonal, "click-like" reactions. We will explore the synthesis of click-ready benzenesulfonamides, their derivatization into reagents for strain-promoted copper-free click chemistry, and the unique reactivity of related cyano-aromatic compounds in bioconjugation.

Section 1: The Benzenesulfonamide Moiety as a Core Scaffold in CuAAC Click Chemistry

The benzenesulfonamide group is a well-established pharmacophore, crucial for the activity of many therapeutic agents, including a class of enzyme inhibitors targeting carbonic anhydrases.[3] Click chemistry provides a powerful and modular approach to synthesize libraries of novel benzenesulfonamide-containing compounds for screening and development.[3] The strategy involves preparing a benzenesulfonamide core functionalized with either an azide or an alkyne, which can then be "clicked" with a complementary reaction partner.

A common approach is the synthesis of an azide-containing benzenesulfonamide, which can then react with a variety of terminal alkynes to generate a diverse library of 1,2,3-triazole-benzenesulfonamide hybrids.[3]

Workflow for Incorporating Benzenesulfonamides into CuAAC Reactions

The following diagram illustrates the general workflow for synthesizing benzenesulfonamide derivatives using CuAAC.

G cluster_0 Preparation of Click-Ready Benzenesulfonamide cluster_1 Click Reaction Benzenesulfonamide Precursor Benzenesulfonamide Precursor Azido-Benzenesulfonamide Azido-Benzenesulfonamide Benzenesulfonamide Precursor->Azido-Benzenesulfonamide Azidation Triazole Product Triazole Product Azido-Benzenesulfonamide->Triazole Product Biological Screening / Material Application Biological Screening / Material Application Triazole Product->Biological Screening / Material Application Purification Terminal Alkyne Terminal Alkyne Terminal Alkyne->Triazole Product

Caption: General workflow for CuAAC synthesis of benzenesulfonamide derivatives.

Protocol 1: Synthesis of a 1,2,3-Triazol-1-yl-benzenesulfonamide via CuAAC

This protocol describes a representative copper-catalyzed cycloaddition between an azide-containing benzenesulfonamide and a terminal alkyne.[3]

Materials:

  • Azide-functionalized benzenesulfonamide (e.g., 4-azidobenzenesulfonamide)

  • Terminal alkyne of choice (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the azide-functionalized benzenesulfonamide (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,2,3-triazole-benzenesulfonamide derivative.

Parameter Condition/Reagent Purpose
Catalyst System CuSO₄·5H₂O / Sodium AscorbateIn situ generation of the active Cu(I) catalyst.[1]
Solvent System t-BuOH / H₂O (1:1)Solubilizes both organic substrates and inorganic catalyst.
Temperature Room TemperatureMild conditions typical for click chemistry.
Stoichiometry Slight excess of alkyneEnsures complete consumption of the azide starting material.
Workup Liquid-liquid extractionSeparation of the organic product from the aqueous phase.
Purification Column ChromatographyIsolation of the pure triazole product.

Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Benzenesulfonamide-Derived Cycloalkynes

A significant advancement in click chemistry is the development of copper-free methods, which are essential for applications in living systems where copper toxicity is a concern.[4] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes strained cycloalkynes that react rapidly with azides without the need for a catalyst.[4]

Researchers have successfully synthesized a 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) as an adjustable click reagent for SPAAC.[4][5] The reactivity of this cycloalkyne can be modulated by N-functionalization, highlighting the sophisticated control that can be achieved with benzenesulfonamide-derived structures.[4][5] While the synthesis starts from 2-nitrobenzenesulfonamide, a related precursor, this demonstrates a clear pathway for incorporating the benzenesulfonamide core into advanced, copper-free click reagents.[4][6]

Reaction Diagram for SPAAC

The diagram below illustrates the catalyst-free reaction between a strained cycloalkyne and an azide.

G Strained Cycloalkyne \n (e.g., ABSACN) Strained Cycloalkyne (e.g., ABSACN) Triazole-linked \n Bioconjugate Triazole-linked Bioconjugate Strained Cycloalkyne \n (e.g., ABSACN)->Triazole-linked \n Bioconjugate Catalyst-free Physiological Conditions Azide-labeled \n Biomolecule Azide-labeled Biomolecule Azide-labeled \n Biomolecule->Triazole-linked \n Bioconjugate

Caption: Schematic of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol provides a general method for labeling an azide-modified biomolecule with a strained cycloalkyne like an ABSACN derivative.

Materials:

  • Azide-functionalized biomolecule (e.g., peptide, protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained cycloalkyne (e.g., ABSACN derivative) dissolved in a biocompatible solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a solution of the azide-functionalized biomolecule at a known concentration in PBS buffer.

  • Prepare a stock solution of the strained cycloalkyne in DMSO.

  • Add a small volume of the cycloalkyne stock solution to the biomolecule solution. The final concentration of DMSO should typically be kept below 5% to maintain protein integrity. A 2-10 fold molar excess of the cycloalkyne is common.

  • Incubate the reaction mixture at a desired temperature (e.g., 4°C, 25°C, or 37°C), depending on the stability of the biomolecule.

  • The reaction is typically rapid, often showing significant product formation within 1-2 hours. Monitor the conjugation by an appropriate analytical method (e.g., LC-MS, SDS-PAGE with fluorescence imaging if the cycloalkyne is tagged).

  • Remove the excess unreacted cycloalkyne reagent by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

Parameter Condition/Reagent Rationale
Catalyst NoneThe reaction is driven by the ring strain of the cycloalkyne.[4]
Solvent Aqueous Buffer (e.g., PBS)Biocompatible conditions for proteins and other biomolecules.
Temperature 4 - 37 °CAdaptable to the stability requirements of the biological sample.
Reagent Excess 2-10 fold cycloalkyneDrives the reaction to completion.
Purification Dialysis, SEC, etc.Removal of small molecule reagents from the macromolecular product.

Section 3: "Click-Like" Bioorthogonal Ligation with 2-Cyanobenzothiazole

Beyond the canonical azide-alkyne cycloadditions, other highly selective, "click-like" reactions are invaluable for bioconjugation. One such reaction is the selective condensation between a 2-cyanobenzothiazole (CBT) and a peptide or protein bearing an N-terminal cysteine residue.[7] This reaction proceeds under mild, physiological conditions without a catalyst and results in a stable ligation product.[7]

While this compound is not 2-cyanobenzothiazole, the underlying principle of using a cyano group ortho to a group capable of participating in a cyclization-condensation reaction is a powerful concept in chemical biology. This highlights the potential of cyano-aromatic scaffolds in developing novel bioorthogonal probes.

Mechanism of CBT Ligation with N-Terminal Cysteine

The reaction proceeds via a selective condensation to form a stable thiazoline ring, which can then be used for applications such as protein labeling.[7]

G 2-Cyanobenzothiazole \n (CBT) 2-Cyanobenzothiazole (CBT) Stable Ligation Product Stable Ligation Product 2-Cyanobenzothiazole \n (CBT)->Stable Ligation Product Physiological pH Catalyst-free Peptide with N-terminal \n Cysteine Peptide with N-terminal Cysteine Peptide with N-terminal \n Cysteine->Stable Ligation Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Cyanobenzenesulfonamide (CBSA). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find field-proven insights, step-by-step protocols, and troubleshooting guides to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Potential impurities in synthetically prepared this compound largely depend on the synthetic route. However, a common impurity is the corresponding sulfonic acid (2-cyanobenzenesulfonic acid), which arises from the hydrolysis of the sulfonyl chloride intermediate if any moisture is present during the reaction.[1] Other possible impurities include unreacted starting materials, reagents, and by-products from side reactions.[2]

Q2: Which purification technique is best for this compound?

For solid organic compounds like this compound, recrystallization is typically the most effective and preferred method for achieving high purity on a lab scale.[1] It is efficient at removing small amounts of impurities. If recrystallization fails to yield a product of the desired purity, or if the impurities have very similar solubility profiles, silica gel column chromatography is a powerful alternative.[1] The choice depends on the impurity profile and the required scale.

Q3: My compound has a reported melting point of 160-164 °C, but my sample melts over a broad range at a lower temperature. What does this indicate?

A broad melting point range that is lower than the literature value is a classic indicator of an impure sample.[3] Impurities disrupt the crystal lattice of the compound, which requires less energy (a lower temperature) to break down. The broad range is due to the sample melting over a range of temperatures as different parts of the mixture liquefy. Effective purification should narrow this range and elevate it to match the literature value.

Q4: I don't have specific solubility data for this compound. How do I choose a recrystallization solvent?

This is a common challenge. When data is unavailable, you must perform a systematic solvent screening experiment. The ideal solvent will dissolve the crude product poorly at room temperature but completely at its boiling point. The process involves testing the solubility of a few milligrams of your compound in small volumes (e.g., 0.5 mL) of various hot and cold solvents. This empirical approach is essential for developing a robust recrystallization protocol.

Purification Strategy: Making the Right Choice

Before beginning, assess the nature of your crude material. Is it mostly pure with minor discoloration, or is it a complex mixture? This initial assessment will guide your choice of purification technique.

G start Assess Crude Product Purity (e.g., by TLC, NMR, or MP) decision1 Is the product >90% pure with minor colored impurities? start->decision1 decision2 Are impurities significantly different in polarity from CBSA? decision1->decision2  No / Complex Mixture recrystallization Primary Method: Recrystallization decision1->recrystallization  Yes decision2->recrystallization  No / Polarity Unknown chromatography Alternative Method: Column Chromatography decision2->chromatography  Yes reassess Re-assess purity. If still impure, consider chromatography. recrystallization->reassess

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

Objective: To identify an optimal single or binary solvent system for the recrystallization of this compound.

Rationale: An ideal recrystallization solvent (or solvent pair) should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.[1]

Materials:

  • Crude this compound

  • Test tubes or small vials

  • Selection of solvents (see table below)

  • Pasteur pipettes

  • Heating block or sand bath

  • Ice bath

Solvent Selection Guide

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds; CBSA has polar groups.
Ethanol (95%)78PolarA common, effective solvent for many organics.[1]
Isopropanol82PolarSimilar to ethanol; often used in mixtures with water.[1][4]
Acetone56Polar AproticStrong solvent, but low boiling point can be tricky.
Ethyl Acetate77IntermediateGood for moderately polar compounds.
Toluene111Non-polarMay be effective if impurities are highly polar.
Heptane/Hexane~98 / ~69Non-polarUnlikely to dissolve CBSA alone, but useful as an anti-solvent.

Procedure:

  • Setup: Place ~20-30 mg of crude CBSA into several different test tubes.

  • Room Temperature Test: Add 0.5 mL of a solvent to a test tube. Agitate for 1 minute. If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization.

  • Hot Solvent Test: If the solid did not dissolve at room temperature, heat the test tube in a heating block to the solvent's boiling point. Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume.

  • Cooling Test: Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath for 15-20 minutes. Observe for crystal formation.

    • Ideal Outcome: A large quantity of crystals forms upon cooling. This is a good candidate for a single-solvent recrystallization.

    • No Crystals Form: The compound is too soluble, or the solution is not saturated. Try evaporating some solvent and re-cooling.

    • "Oiling Out": If the compound separates as a liquid, the solvent is not suitable alone. Consider a two-solvent system.

  • Two-Solvent System Test: If no single solvent is ideal, try a solvent pair (e.g., Ethanol/Water, Acetone/Heptane). a. Dissolve the CBSA in the minimum amount of the hot "good" solvent (the one it is more soluble in). b. Add the "anti-solvent" (the one it is less soluble in) dropwise to the hot solution until persistent cloudiness appears. c. Add a drop or two of the "good" solvent to redissolve the cloudiness. d. Allow the solution to cool slowly as in Step 4.

Protocol 2: Recrystallization of this compound

Objective: To purify crude this compound using a pre-determined optimal solvent system.

Rationale: This protocol follows a standard workflow to maximize purity and recovery by ensuring impurities are removed either as insoluble solids via hot filtration or remain in the mother liquor after crystallization.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation a 1. Place crude CBSA in Erlenmeyer flask b 2. Add minimum volume of hot solvent to dissolve a->b c 3. Perform hot gravity filtration (only if insoluble impurities or charcoal are present) b->c d 4. Allow filtrate to cool slowly to room temperature c->d e 5. Cool further in an ice bath to maximize crystal yield d->e f 6. Collect crystals by vacuum filtration e->f g 7. Wash crystals with a small amount of cold solvent f->g h 8. Dry crystals under vacuum g->h

Caption: Standard workflow for recrystallization.

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring, adding the minimum amount of hot solvent required to completely dissolve the solid.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[5]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove them.[5] This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly, either by pulling air through the funnel or by transferring them to a watch glass and placing them in a vacuum oven at a temperature well below the melting point.

Protocol 3: Purification by Silica Gel Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). By gradually increasing the eluent polarity, compounds can be eluted sequentially based on their affinity for the stationary phase.

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test solvent mixtures like Hexane/Ethyl Acetate or Dichloromethane/Methanol. The ideal system gives the product a retention factor (Rf) of ~0.3.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude CBSA in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. You can use an isocratic (single solvent mixture) or gradient (gradually increasing polarity) elution. For example, start with 80:20 Hexane:EtOAc and gradually increase the proportion of EtOAc.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery After Recrystallization • Too much solvent was used, preventing saturation upon cooling.• The compound is highly soluble in the solvent even when cold.• Premature crystallization occurred during hot filtration.• Evaporate some of the solvent to concentrate the solution and try cooling again.• Re-evaluate your solvent choice with another screening.• Ensure all glassware for hot filtration is pre-heated.
Product "Oils Out" Instead of Crystallizing • The boiling point of the solvent is higher than the melting point of the impure compound.• The solution is cooling too rapidly.• High concentration of impurities is present.• Switch to a lower-boiling solvent.• Ensure the solution cools slowly and is not disturbed.• Consider a preliminary purification by chromatography to remove bulk impurities before recrystallizing.[5]
Colored Impurities Remain in Crystals • The impurity co-crystallized with the product.• Insufficient activated charcoal was used.• Perform a second recrystallization.• Ensure you add a small amount of activated charcoal to the hot solution and perform a hot filtration step.
Compound Won't Elute from Chromatography Column • The eluent is not polar enough to move the compound.• Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
Poor Separation on Chromatography Column • The chosen eluent system is not optimal (Rf values of components are too close).• The column was overloaded with crude material.• Find a new eluent system using TLC that provides better separation.• Use a larger column or less crude material. Consider switching the stationary phase (e.g., to alumina or a reverse-phase C18 column).
References
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. (1998). Analyst (RSC Publishing).
  • Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
  • Common issues in sulfonamide synthesis and solutions. (n.d.). Benchchem.
  • Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. (1995).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.).
  • Recrystalliz
  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Sulfonamide purification process. (1957). U.S.
  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. (2010). AAPS PharmSciTech.

Sources

Technical Support Center: Troubleshooting Common Byproducts in 2-Cyanobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyanobenzenesulfonamide reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the use of this versatile reagent. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, minimize impurities, and ensure the integrity of your synthetic pathways.

Introduction: The Chemistry of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis, prized for its dual reactivity. The electron-withdrawing nature of the sulfonyl group activates the aromatic ring, while the cyano group and the sulfonamide moiety offer multiple sites for chemical modification. However, this inherent reactivity can also lead to the formation of undesired byproducts, complicating reaction workups and compromising the purity of the target molecule. This guide will address the most frequently observed byproducts, their mechanisms of formation, and robust troubleshooting strategies to mitigate their occurrence.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when working with this compound?

A1: The three most prevalent byproducts are 2-sulfamoylbenzoic acid, saccharin, and various intermolecular reaction products, including dimers. The formation of each is highly dependent on the specific reaction conditions, such as pH, temperature, and the nature of the reactants and solvents used.

Q2: I'm seeing a significant amount of a water-soluble impurity in my reaction mixture. What is it likely to be?

A2: A common water-soluble byproduct is 2-sulfamoylbenzoic acid, which results from the hydrolysis of the cyano group. This is particularly common in aqueous conditions, especially at non-neutral pH.

Q3: My reaction is clean by TLC, but after workup and purification, I have a new, unexpected product. What could have happened?

A3: This could be indicative of an unstable intermediate that decomposes or rearranges during purification. For instance, intramolecular cyclization to form saccharin can sometimes be triggered by changes in pH or temperature during aqueous workup or chromatography.

Q4: How can I confirm the identity of these byproducts?

A4: Standard analytical techniques are effective. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is ideal for identifying and quantifying the byproducts in your reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation of isolated impurities.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a detailed analysis of the common byproducts, the chemical principles governing their formation, and actionable protocols to troubleshoot your reactions.

Byproduct 1: 2-Sulfamoylbenzoic Acid (Hydrolysis Product)

The formation of 2-sulfamoylbenzoic acid is a result of the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). This is a frequent issue in reactions conducted in the presence of water, especially under acidic or basic conditions.

Mechanism of Formation:

The hydrolysis of the nitrile group proceeds in a stepwise manner, first to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. Both steps can be catalyzed by acid or base.

hydrolysis_mechanism This compound This compound Protonation/Attack_of_H2O Intermediate Adduct This compound->Protonation/Attack_of_H2O H+ or OH- H2O Amide_Intermediate 2-Sulfamoylbenzamide Protonation/Attack_of_H2O->Amide_Intermediate Tautomerization Further_Hydrolysis Tetrahedral Intermediate Amide_Intermediate->Further_Hydrolysis H+ or OH- H2O 2-Sulfamoylbenzoic_Acid 2-Sulfamoylbenzoic_Acid Further_Hydrolysis->2-Sulfamoylbenzoic_Acid Elimination of NH3

Caption: Mechanism of nitrile hydrolysis to carboxylic acid.

Troubleshooting Protocol: Minimizing Hydrolysis

Parameter Problem Solution
Solvent Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry solvents using standard techniques (e.g., molecular sieves, distillation over a drying agent).
pH Acidic or basic reaction conditions.If possible, conduct the reaction under neutral conditions. If a base is required, consider using a non-nucleophilic, hindered base. If an acid is necessary, use the minimum catalytic amount required.
Workup Prolonged exposure to aqueous acidic or basic conditions during extraction.Minimize the time the reaction mixture is in contact with aqueous layers. Use rapid extraction procedures and neutralize the aqueous layer promptly if possible.
Temperature Elevated reaction temperatures.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate the rate of hydrolysis.[1]

Experimental Protocol: Anhydrous Reaction Setup

  • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

  • Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Use freshly distilled or commercially available anhydrous solvents.

  • Add reagents via syringe through a septum.

  • Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

Byproduct 2: Saccharin (Intramolecular Cyclization Product)

Saccharin, a well-known artificial sweetener, can be an unexpected byproduct resulting from the intramolecular cyclization of this compound, particularly under conditions that promote the formation of an intermediate that facilitates ring closure.

Mechanism of Formation:

The formation of saccharin from this compound is thought to proceed through an initial reaction at the cyano group, which then facilitates an intramolecular nucleophilic attack by the sulfonamide nitrogen.

saccharin_formation This compound This compound Activated_Intermediate Activated_Intermediate This compound->Activated_Intermediate Reaction Conditions (e.g., base, heat) Intramolecular_Attack Cyclized Intermediate Activated_Intermediate->Intramolecular_Attack Nucleophilic attack by Sulfonamide N Saccharin Saccharin Intramolecular_Attack->Saccharin Tautomerization/ Rearrangement

Caption: Pathway for intramolecular cyclization to saccharin.

Troubleshooting Protocol: Preventing Cyclization

Parameter Problem Solution
Temperature High reaction temperatures can provide the activation energy for cyclization.Perform the reaction at lower temperatures. Consider screening a range of temperatures to find the optimal balance between reaction rate and byproduct formation.
Base Strong bases can deprotonate the sulfonamide, increasing its nucleophilicity and promoting cyclization.Use a weaker, non-nucleophilic base if a base is necessary. Alternatively, use a stoichiometric amount of base rather than an excess.
Reaction Time Prolonged reaction times can lead to the accumulation of the cyclized byproduct.Monitor the reaction closely and quench it as soon as the starting material is consumed.
Protecting Groups The free sulfonamide NH is crucial for cyclization.In multi-step syntheses, consider protecting the sulfonamide nitrogen with a suitable protecting group (e.g., Boc, Ts) that can be removed in a later step.
Byproduct 3: Intermolecular Reaction Products (e.g., Dimers)

Under certain conditions, this compound can react with itself or other nucleophilic species in the reaction mixture, leading to the formation of dimers or other adducts.

Mechanism of Formation:

The electrophilic carbon of the cyano group can be attacked by a nucleophile, which could be the sulfonamide nitrogen of another molecule of this compound or another nucleophilic reagent present in the reaction.

dimerization cluster_0 Molecule 1 cluster_1 Molecule 2 2-CBS_1 This compound (Nucleophile) Dimer_Intermediate Dimer_Intermediate 2-CBS_1->Dimer_Intermediate Nucleophilic Attack 2-CBS_2 This compound (Electrophile) 2-CBS_2->Dimer_Intermediate Dimer_Product Dimer_Product Dimer_Intermediate->Dimer_Product Rearrangement

Caption: General scheme for intermolecular dimerization.

Troubleshooting Protocol: Suppressing Intermolecular Reactions

Parameter Problem Solution
Concentration High concentrations of this compound can favor intermolecular reactions.Run the reaction at a lower concentration (i.e., higher dilution). For reactions involving the addition of a reagent, consider slow addition of the reagent to maintain a low instantaneous concentration.
Stoichiometry An excess of this compound relative to the desired nucleophile.Use a slight excess of the intended nucleophilic coupling partner to outcompete self-reaction.
Temperature High temperatures can promote undesired side reactions.Optimize the reaction temperature to the lowest effective level.

Purification Strategies for Challenging Separations

When byproducts are unavoidable, effective purification becomes critical.

  • Crystallization: If your desired product is a solid, crystallization is often the most effective method for removing impurities. Screen various solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at room temperature or below, while keeping the impurities dissolved.

  • Column Chromatography: For difficult separations, consider using a high-resolution silica gel or reverse-phase column. A shallow solvent gradient can improve the separation of closely eluting compounds.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful tool for isolating the desired product from closely related byproducts.

Conclusion

Successfully navigating the complexities of this compound chemistry requires a proactive approach to identifying and mitigating potential side reactions. By understanding the mechanisms that lead to the formation of common byproducts such as 2-sulfamoylbenzoic acid, saccharin, and intermolecular adducts, researchers can implement targeted strategies to optimize their synthetic protocols. This guide provides a foundation for troubleshooting these challenges, enabling the efficient and clean synthesis of your target molecules. For further assistance, always refer to the primary literature and consider consulting with a specialist in organic process development.

References

  • Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(41), 25950–25955. [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221–222, 264–271. [Link]

  • Dmitrienko, S. G., Kochuk, E. V., Apyari, V. V., Tolmacheva, V. V., & Zolotov, Y. A. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - a review. Analytica Chimica Acta, 850, 6–25. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Sulfamoylbenzoic acid. Retrieved from [Link]

  • United States Pharmacopeia. (2021). General Chapter <1469> Nitrosamine Impurities.
  • Wang, M., Hu, Y., Jiang, Z., Shen, H. C., & Sun, X. (2016). Divergent copper-mediated dimerization and hydroxylation of benzamides involving C–H bond functionalization. Organic & Biomolecular Chemistry, 14(18), 4239–4246. [Link]

Sources

Navigating the Synthesis of 2-Cyanobenzenesulfonamide: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-cyanobenzenesulfonamide is a critical process in the development of various pharmaceutical compounds. This guide, designed for chemists in research and development, provides a comprehensive overview of the common challenges encountered during its synthesis via the Sandmeyer reaction of 2-aminobenzenesulfonamide. Authored from the perspective of a Senior Application Scientist, this document offers in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.

Core Synthesis Pathway: The Sandmeyer Reaction

The primary route to this compound involves a two-step process beginning with the diazotization of 2-aminobenzenesulfonamide, followed by a copper-catalyzed cyanation, known as the Sandmeyer reaction.[1] This reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a variety of functionalities, including the essential nitrile group.[2][3]

Below is a generalized workflow for this transformation:

cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation 2-Aminobenzenesulfonamide 2-Aminobenzenesulfonamide Diazonium_Salt 2-Sulfamoylbenzenediazonium Chloride (in situ) 2-Aminobenzenesulfonamide->Diazonium_Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium_Salt->this compound CuCN Heat

Figure 1: General workflow for the synthesis of this compound via the Sandmeyer reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: My reaction yields are consistently low. What are the primary factors I should investigate?

Low yields are a frequent challenge in the Sandmeyer reaction. The root cause often lies in one of several critical areas:

  • Purity of Starting Material: The purity of 2-aminobenzenesulfonamide is paramount. Impurities can interfere with the diazotization reaction, leading to the formation of undesired byproducts. It is advisable to use a high-purity starting material (≥98%).

  • Stability of the Diazonium Salt: The intermediate 2-sulfamoylbenzenediazonium chloride is inherently unstable and prone to decomposition, especially at elevated temperatures.[4] This decomposition often leads to the formation of 2-chlorobenzenesulfonamide or phenol derivatives.

  • Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature control or improper reagent stoichiometry, can significantly impact the yield.

Troubleshooting Workflow for Low Yields:

start Low Yield Observed check_purity Verify Purity of 2-Aminobenzenesulfonamide start->check_purity check_diazotization Optimize Diazotization Step check_purity->check_diazotization Purity Confirmed check_cyanation Optimize Cyanation Step check_diazotization->check_cyanation Diazotization Optimized check_workup Review Workup and Purification check_cyanation->check_workup Cyanation Optimized end Improved Yield check_workup->end Purification Optimized

Figure 2: Decision tree for troubleshooting low yields in this compound synthesis.

Parameter Recommendation Rationale
Diazotization Temperature Maintain a strict temperature range of 0-5 °C.The diazonium salt is highly unstable and decomposes at higher temperatures, leading to side product formation.
Sodium Nitrite Addition Add the sodium nitrite solution slowly and dropwise.Rapid addition can lead to localized warming and decomposition of the diazonium salt.
Stirring Ensure vigorous and efficient stirring throughout the reaction.Promotes efficient heat transfer and homogenous mixing of reagents.
Reagent Stoichiometry Use a slight excess of sodium nitrite (1.05-1.1 equivalents).Ensures complete conversion of the starting amine to the diazonium salt.

Table 1: Critical Parameters for the Diazotization Step

Q2: I am observing a significant amount of a phenolic byproduct. How can I minimize its formation?

The formation of 2-hydroxybenzenesulfonamide is a common side reaction resulting from the reaction of the diazonium salt with water.[4]

Solutions:

  • Strict Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) during diazotization is crucial to minimize the hydrolysis of the diazonium salt.

  • Anhydrous Conditions: While the reaction is typically run in aqueous acid, minimizing excess water where possible can be beneficial.

  • Efficient Cyanation: A rapid and efficient Sandmeyer cyanation step will consume the diazonium salt before it has a chance to react with water. Ensure your copper(I) cyanide solution is active and added promptly after the diazotization is complete.

Q3: My final product is difficult to purify. What are the likely impurities and what is an effective purification strategy?

The primary impurities in the synthesis of this compound are typically unreacted starting material, the phenolic byproduct, and potentially 2-chlorobenzenesulfonamide if chloride ions from the hydrochloric acid act as a nucleophile.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[5][6] The choice of solvent is critical for successful recrystallization.[7][8]

Recommended Solvents for Recrystallization of this compound:

A solvent system of ethanol and water is often effective. This compound has good solubility in hot ethanol and is less soluble in cold water.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 2-Aminobenzenesulfonamide

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (Caution: Highly Toxic)

  • Deionized Water

  • Ethanol

  • Ice

Procedure:

Part 1: Diazotization

  • In a flask equipped with a magnetic stirrer, dissolve 2-aminobenzenesulfonamide (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm the solution gently to facilitate dissolution, then cool to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, warm the reaction mixture to 50-60 °C for 30-60 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

Part 3: Workup and Purification

  • Extract the aqueous reaction mixture with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from an ethanol/water mixture as described in the purification section.

Characterization:

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Conclusion

The synthesis of this compound, while conceptually straightforward, requires careful attention to experimental detail to achieve high yields and purity. By understanding the underlying chemical principles of the Sandmeyer reaction and being aware of the common pitfalls, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundational framework for addressing these challenges, empowering scientists to navigate this important transformation with greater success.

References

  • BenchChem. (2025).
  • University of California, Los Angeles. (n.d.).
  • Wikipedia. (2024). Sandmeyer reaction.
  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
  • ResearchGate. (2025).
  • Reddit. (2024). Sandmeyer type reaction troubleshoot.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Selvita Laboratories. (2025). Sandmeyer Reaction - experimental procedure and set up. [Video]. YouTube.
  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
  • City University of New York. (n.d.).
  • University of California, Irvine. (n.d.).
  • Barbero, M., et al. (n.d.). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO.
  • Reddit. (2019). Troubleshooting a Sandmeyer reaction.
  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • M. F. Grünberg, C. Matheis, E. Risto, L. J. Gooßen. (2014).
  • Royal Society of Chemistry. (n.d.). Benzenesulfonamide.
  • Stenutz. (n.d.). This compound.
  • PubChem. (n.d.). 2-Aminobenzenesulfonamide.
  • Dadfarnia, S., et al. (2012). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Journal of Applied Polymer Science.
  • Chou, J.-L., & Chang, C.-Y. (2002). Decomposition of 2-naphthalenesulfonate in aqueous solution by ozonation with UV radiation.
  • Cysewski, P., et al. (2021). Solubility of Sulfanilamide and Sulfacetamide in neat solvents: Measurements and interpretation using theoretical predictive models, first principle approach and artificial neural networks. Fluid Phase Equilibria.
  • CONICET. (2005).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2014). 1 H NMR and 13 C NMR of the prepared compounds.
  • Martin, A., et al. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences.
  • University of Rochester. (n.d.).
  • Massachusetts Institute of Technology. (n.d.).
  • Bradley, J.-C., et al. (2010).
  • MDPI. (n.d.).
  • Reaxys. (n.d.).
  • Chouai, A., Venditto, V. J., & Simanek, E. E. (n.d.). LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. Organic Syntheses.
  • Reddit. (2023).
  • Master, H. E. (n.d.).
  • Royal Society of Chemistry. (n.d.). Benzenesulfonamide.
  • Google Patents. (n.d.). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment).
  • TOKU-E. (n.d.).

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Cyanobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 2-cyanobenzenesulfonamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important structural motif. As a Senior Application Scientist, I have compiled this resource based on a synthesis of established literature, proven field insights, and a mechanistic understanding of the core chemical transformations. Our goal is to provide you with a comprehensive, troubleshooting-oriented guide that not only offers solutions but also explains the underlying chemical principles to empower your experimental design.

This document is structured to address the most common challenges encountered during the multi-step synthesis of this compound derivatives, focusing on the two pivotal stages: the formation of the sulfonamide core and the introduction of the ortho-cyano group.

Part 1: Navigating the Synthetic Landscape: Core Challenges & Strategic Solutions

The synthesis of 2-cyanobenzenesulfonamides typically involves two key transformations: the formation of the sulfonamide bond and the introduction of the nitrile group. The order of these steps can significantly impact the overall success of the synthesis. Below, we address common issues in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section A: Sulfonamide Formation (e.g., from a 2-halobenzenesulfonyl chloride)

Q1: My sulfonamide reaction is showing low yield. What are the primary suspects?

A1: Low yields in sulfonamide synthesis are a frequent issue, often stemming from a few key areas:

  • Hydrolysis of the Sulfonyl Chloride: 2-Halobenzenesulfonyl chlorides are highly electrophilic and susceptible to moisture. Any water present in your solvent, amine, or glassware will convert the reactive sulfonyl chloride to the unreactive sulfonic acid, directly reducing your potential yield.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and if possible, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). It is best to use a fresh bottle of the sulfonyl chloride or one that has been stored properly in a desiccator.[1][2]

  • Inappropriate Base Selection: The base is critical for scavenging the HCl generated during the reaction. However, a nucleophilic base can compete with your amine, leading to unwanted side products.

    • Solution: Use a non-nucleophilic organic base like triethylamine or pyridine. Ensure the base is also anhydrous. The stoichiometry of the base is also important; a slight excess (1.1-1.5 equivalents) is typically sufficient to drive the reaction to completion.[1]

  • Formation of Bis-sulfonated Product: If you are using a primary amine, the formation of a bis-sulfonated product (R-N(SO₂Ar)₂) can occur, especially with prolonged reaction times or excess sulfonyl chloride.

    • Solution: Control the stoichiometry carefully. Using a slight excess of the amine (1.1-1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride and minimize bis-sulfonylation.[1]

Q2: I'm observing an unexpected, highly polar spot on my TLC that doesn't correspond to my starting materials or product. What could it be?

A2: This is very likely the sulfonic acid byproduct from the hydrolysis of your sulfonyl chloride. It is highly polar and will often streak or remain at the baseline of your TLC plate. To confirm this, you can try spotting a small amount of your sulfonyl chloride in a vial with a drop of water, letting it sit for a few minutes, and then running a TLC of that mixture.

Section B: Introduction of the Cyano Group (e.g., Palladium-Catalyzed Cyanation of a 2-Halobenzenesulfonamide)

Q1: My palladium-catalyzed cyanation of 2-bromobenzenesulfonamide is stalling or failing completely. What's going wrong?

A1: Palladium-catalyzed cyanation reactions are notoriously sensitive and can be prone to failure. The issues often revolve around catalyst deactivation.[3]

  • Catalyst Poisoning by Cyanide: Cyanide ions have a high affinity for palladium and can coordinate strongly to the metal center, leading to the formation of inactive palladium-cyanide complexes and halting the catalytic cycle.[3][4]

    • Solution 1: Use of Zinc Cyanide (Zn(CN)₂): Zinc cyanide is less soluble in many organic solvents than alkali metal cyanides (like NaCN or KCN). This lower solubility results in a slow release of cyanide ions into the reaction mixture, maintaining a low enough concentration to allow the catalytic cycle to proceed without poisoning the palladium catalyst.[3]

    • Solution 2: Use of Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a non-toxic and stable source of cyanide.[3][5] It is often used in aqueous or biphasic systems and requires a phase-transfer catalyst in some protocols. Its use can circumvent the issues associated with highly soluble and toxic cyanide salts.

  • Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the active catalyst may be degrading.

    • Solution: Use a reliable palladium precatalyst, such as a palladacycle, which can generate the active catalyst efficiently in situ.[3] Ensure your ligands are pure and handled under inert conditions if they are air-sensitive.

  • Electron-Deficient Substrate: The 2-halobenzenesulfonamide is an electron-deficient aryl halide due to the presence of the strongly electron-withdrawing sulfonamide group. Reductive elimination to form the Ar-CN bond can be slower for such substrates.

    • Solution: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can often facilitate the reductive elimination step for electron-deficient aryl halides.[3]

Q2: I'm concerned about the toxicity of the cyanide source. Are there safer alternatives that are still effective?

A2: Absolutely. This is a significant concern in modern synthetic chemistry.

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O): As mentioned, this is an excellent choice. It is a stable, non-toxic solid that is used as a food additive.[3][5] It is a safe and practical alternative to highly toxic cyanide salts.

  • Copper(I) Thiocyanate (CuSCN): This has been developed as a safe and inexpensive cyanide source for palladium-catalyzed cyanations, providing aromatic nitriles in good yields.

  • Formamide-based reagents: Some methods utilize formamide in combination with reagents like cyanuric chloride as an in-situ source of cyanide, avoiding the direct handling of toxic metal cyanides.[2]

Section C: Purification Challenges

Q1: My this compound derivative is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

A1: This is a common issue due to the presence of both the polar sulfonamide and nitrile groups.

  • Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying highly polar compounds. The use of a C18 column with a water/acetonitrile or water/methanol gradient can provide excellent separation.[6]

  • Modified Normal-Phase Chromatography: If you must use silica gel, you can modify your mobile phase. Adding a small amount of a polar modifier like methanol (1-10%) to your dichloromethane or ethyl acetate/hexane eluent can help to reduce tailing by competing with your compound for binding to the acidic silanol groups on the silica. For basic impurities, adding a small amount of triethylamine (0.1-1%) can be beneficial.[6]

  • Crystallization: This can be an excellent method for obtaining highly pure material if a suitable solvent system can be found. A systematic solvent screening is recommended. Start by dissolving a small amount of your crude product in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, may induce crystallization.[6]

Part 2: Experimental Protocols & Methodologies

The following protocols are provided as a starting point and should be optimized for your specific substrate.

Protocol 1: Synthesis of 2-Bromobenzenesulfonamide

This protocol is a representative procedure for the formation of the sulfonamide from a commercially available sulfonyl chloride.

Step-by-Step Methodology:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-bromobenzenesulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Add anhydrous triethylamine (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Palladium-Catalyzed Cyanation of 2-Bromobenzenesulfonamide

This protocol utilizes a non-toxic cyanide source and is adapted from modern palladium-catalyzed cyanation methods.[3]

Step-by-Step Methodology:

  • To a screw-top vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents).

  • Add the 2-bromobenzenesulfonamide (1.0 equivalent).

  • Seal the vial with a Teflon-lined cap, and evacuate and backfill with nitrogen (repeat three times).

  • Add degassed dioxane and a degassed aqueous solution of potassium acetate (KOAc) via syringe.

  • Stir the reaction mixture vigorously at 80-110 °C for 1-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product as described in the purification section.

Part 3: Visualizing the Process: Diagrams and Workflows

Diagram 1: General Synthetic Workflow

This diagram illustrates the two primary synthetic routes to this compound derivatives.

Synthetic Workflow cluster_0 Route A: Sulfonylation First cluster_1 Route B: Cyanation First Aryl Halide Aryl Halide Sulfonylation Sulfonylation Aryl Halide->Sulfonylation 2-Halobenzenesulfonamide 2-Halobenzenesulfonamide Sulfonylation->2-Halobenzenesulfonamide Cyanation Cyanation 2-Halobenzenesulfonamide->Cyanation Target Molecule A This compound Derivative Cyanation->Target Molecule A Aryl Amine Aryl Amine Sandmeyer Reaction Sandmeyer Reaction Aryl Amine->Sandmeyer Reaction 2-Aminobenzonitrile 2-Aminobenzonitrile Sandmeyer Reaction->2-Aminobenzonitrile Diazotization & Sulfonyl Chloride Formation Diazotization & Sulfonyl Chloride Formation 2-Aminobenzonitrile->Diazotization & Sulfonyl Chloride Formation Target Molecule B This compound Derivative Diazotization & Sulfonyl Chloride Formation->Target Molecule B

Caption: Primary synthetic routes to 2-cyanobenzenesulfonamides.

Diagram 2: Troubleshooting Logic for Low Cyanation Yield

This flowchart provides a logical path for diagnosing and solving low-yield issues in the palladium-catalyzed cyanation step.

Troubleshooting Cyanation start Low Yield in Cyanation Reaction check_sm Starting Material Consumed? start->check_sm sm_present Significant SM Remains check_sm->sm_present No sm_consumed SM Consumed, Low Product Formation check_sm->sm_consumed Yes inactive_catalyst Inactive Catalyst? sm_present->inactive_catalyst check_conditions Suboptimal Conditions? inactive_catalyst->check_conditions No solution_catalyst Use fresh catalyst/ligand. Consider precatalyst. inactive_catalyst->solution_catalyst Yes solution_conditions Increase temperature. Increase reaction time. Screen solvents/bases. check_conditions->solution_conditions Yes side_reactions Side Reactions or Product Degradation? sm_consumed->side_reactions solution_side_reactions Lower temperature. Check for hydrolysis of nitrile. Analyze byproducts. side_reactions->solution_side_reactions Yes

Caption: Decision tree for troubleshooting low cyanation yields.

Part 4: Data Summary & Characterization

Table 1: Comparison of Common Cyanide Sources for Palladium-Catalyzed Cyanation
Cyanide SourceFormulaToxicityKey AdvantagesCommon Issues
Zinc CyanideZn(CN)₂HighLow solubility prevents catalyst poisoning.Still toxic; requires careful handling.
Potassium FerrocyanideK₄[Fe(CN)₆]LowNon-toxic, stable, inexpensive.Often requires aqueous/biphasic conditions.[3]
Sodium/Potassium CyanideNaCN/KCNVery HighHighly reactive.High solubility leads to catalyst poisoning; extremely toxic.[3]
Copper(I) ThiocyanateCuSCNModerateSafe, inexpensive alternative.May require specific ligand systems.
Product Characterization

Upon successful synthesis and purification, it is crucial to confirm the structure and purity of your this compound derivative. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile stretch (around 2220-2240 cm⁻¹) and the sulfonamide S=O stretches (around 1350 and 1160 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • Control experiments for the cyanation of aryl halides using TCT‐formamide as “CN” source. ResearchGate. Available at: [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. Available at: [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts. PubMed. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Process for producing aromatic nitrile. Google Patents.
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ResearchGate. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Cyanobenzenesulfonamide (CAS RN: 73542-86-6). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure successful and reproducible experimental outcomes.

Physicochemical Profile: Understanding the "Why"

Before troubleshooting, it's crucial to understand the inherent properties of this compound that govern its solubility. The molecule's structure, featuring a polar sulfonamide group and a less polar cyanophenyl ring, creates a challenging solubility profile.

PropertyValue/InformationImplication for Solubility
Molecular Formula C₇H₆N₂O₂S[1]Indicates a relatively small molecule but with polar functional groups.
Molecular Weight 182.20 g/mol [1]Standard molecular weight for a small organic molecule.
Appearance SolidCrystalline solids often require more energy to dissolve than amorphous forms.
Melting Point 160-164 °CA high melting point suggests strong intermolecular forces in the crystal lattice, which can hinder dissolution.
pKa Not explicitly found for the 2-cyano isomer, but related sulfonamides have pKa values influenced by substituents.[2][3][4]The sulfonamide group (-SO₂NH₂) is acidic. At pH values above its pKa, the compound will be deprotonated and anionic, which generally increases aqueous solubility.[5][6]
General Solubility Generally low in water; soluble in organic solvents.The nonpolar cyanophenyl group limits aqueous solubility, while the polar sulfonamide allows for dissolution in polar aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for preparing a stock solution of this compound?

For most applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, polar aprotic solvent capable of disrupting the crystal lattice forces of the compound. Dimethylformamide (DMF) is also a viable alternative.

Q2: I dissolved the compound in DMSO, but it crashed out when I added it to my aqueous buffer. Why did this happen and how can I fix it?

This is a common issue known as precipitation or "crashing out." It occurs because while this compound is soluble in 100% DMSO, its solubility dramatically decreases when the stock solution is diluted into an aqueous medium where DMSO is no longer the primary solvent.

  • To fix this:

    • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration in your aqueous medium.

    • Use a co-solvent system: Prepare your aqueous buffer with a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol. This can help keep the compound in solution. Always run a vehicle control to ensure the co-solvent does not affect your experiment.

    • pH adjustment: If your experimental conditions allow, raising the pH of the aqueous buffer above the pKa of the sulfonamide group will ionize the compound, increasing its solubility.[5][6]

Q3: Can I heat the solution to help it dissolve?

Gentle warming (e.g., to 37°C) can be used to aid dissolution, especially in solvents like DMSO or ethanol. However, aggressive or prolonged heating should be avoided as it can lead to degradation of the compound.[7] The sulfonamide bond can be susceptible to hydrolysis, and other functional groups may be heat-sensitive.[7][8]

Troubleshooting Guide: Advanced Solubility Issues

This section provides a logical workflow for diagnosing and solving more complex solubility problems.

graph TD; A[Start: Undissolved Compound] --> B{What is the intended solvent system?}; B --> C[Organic (e.g., DMSO, DMF)]; B --> D[Aqueous (e.g., Buffer, Media)]; C --> E{Is it fully dissolved?}; E --> F[Yes: Proceed to Experiment]; E --> G[No]; G --> H[Try gentle warming (37°C) and vortexing]; H --> I{Still not dissolved?}; I --> J[Increase solvent volume to lower concentration]; I --> K[Consider sonication]; K --> F; J --> F; D --> L[Direct dissolution in aqueous buffer is NOT recommended]; L --> M[Prepare a concentrated stock in DMSO first]; M --> N{Did it precipitate upon dilution into aqueous buffer?}; N --> O[Yes]; O --> P[Decrease final concentration]; P --> Q[Use a co-solvent in the final aqueous medium (e.g., 1% DMSO)]; Q --> R[Adjust pH of aqueous buffer to > pKa, if possible]; R --> F; N --> S[No: Proceed to Experiment];
Solubility Troubleshooting Workflow
The Role of pH and Ionization

The sulfonamide functional group is weakly acidic. The state of this group—ionized or neutral—profoundly impacts aqueous solubility.

  • Below pKa: The compound is predominantly in its neutral, less soluble form.

  • Above pKa: The sulfonamide is deprotonated to form an anion, which is significantly more water-soluble.

graph G { layout=neato; node [shape=circle, style=filled, fontname="sans-serif"]; edge [fontname="sans-serif"];

}

Effect of pH on Ionization and Solubility

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a standard method for preparing a concentrated stock solution.

Materials:

  • This compound (MW: 182.20 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 182.20 g/mol * 0.010 mol/L * 0.001 L = 0.001822 g = 1.822 mg

  • Weighing: Carefully weigh out 1.822 mg of this compound and place it into a clean, dry vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has completely dissolved. If particulates remain, gentle warming (37°C) or brief sonication can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure containers are tightly sealed to prevent moisture absorption by the DMSO.[9][10]

Protocol 2: Diluting Stock Solution into Aqueous Media

This protocol minimizes the risk of precipitation when preparing working solutions.

Procedure:

  • Thaw Stock: Thaw one aliquot of your 10 mM DMSO stock solution at room temperature.

  • Pre-warm Buffer: Gently warm your aqueous experimental buffer (e.g., PBS, cell culture media) to room temperature or 37°C.

  • Serial Dilution (Recommended): If making a large dilution (e.g., 1:1000), perform it in steps. For example, first dilute 1:10 in buffer, vortex gently, and then perform the final 1:100 dilution.

  • Direct Dilution (for smaller dilutions):

    • Add the required volume of the aqueous buffer to your experimental tube first.

    • While vortexing the buffer at a medium speed, add the required volume of the DMSO stock solution drop-wise directly into the buffer. This rapid mixing helps to disperse the compound before it has a chance to precipitate.

  • Final Inspection: After dilution, visually inspect the working solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, you must lower the final concentration.

Stability and Storage Considerations

Proper handling and storage are critical to prevent degradation and ensure experimental consistency.

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and dark place.[9][10] It is stable under these conditions.

  • Solutions:

    • Hydrolytic Stability: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions.[7] Prepare fresh working solutions from your frozen stock for each experiment.

    • Photostability: Aromatic compounds can be light-sensitive. Protect solutions from direct light by using amber vials or wrapping tubes in foil.[7]

    • Oxidation: The molecule contains functional groups that could be susceptible to oxidation.[7] Aliquoting stock solutions minimizes exposure to air from repeated container openings.

For further assistance, please contact our technical support team with details of your experimental setup.

References

  • Stenutz, R. (n.d.). This compound. Kardi Teknomo. Retrieved from [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 65(11), 5394–5404. Retrieved from [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevskii, O. A. (2007). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. PubMed. Retrieved from [Link]

  • Poole, T. L., & Goyan, J. E. (1962). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of Pharmaceutical Sciences, 51(9), 879-883. Retrieved from [Link]

  • Samanidou, V., & Nisyriou, S. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 5(2), 31. Retrieved from [Link]

  • Krebs, H. A., & Speakman, J. C. (1946). Solubility of Sulphonamides. The British Medical Journal, 1(4436), 47–50. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminobenzenesulfonamide. PubChem. Retrieved from [Link]

  • Remko, M., & von der Lieth, C. W. (2004). The pKa values of the sulfonamides studied. ResearchGate. Retrieved from [Link]

  • S físico, P. L. A., & Popelier, P. L. A. (2018). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 9(28), 6140–6149. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). 2-Chlorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o326. Retrieved from [Link]

  • Şanli, N., Şanli, S., Özkan, G., & Denizli, A. (2011). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 22(6), 1049-1060. Retrieved from [Link]

  • Adebayo, O. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences, 8(1), 1-15. Retrieved from [Link]

  • Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PLoS ONE, 19(4), e0298840. Retrieved from [Link]

  • Cysewski, P., et al. (2015). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 60(10), 2963-2969. Retrieved from [Link]

  • Zastepa, A., et al. (2021). Degradation of Multiple Peptides by Microcystin-Degrader Paucibacter toxinivorans (2C20). Toxins, 13(4), 279. Retrieved from [Link]

Sources

Stability of 2-Cyanobenzenesulfonamide under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-Cyanobenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this compound. Understanding the stability of this compound is critical for ensuring the integrity of experimental results, the success of synthetic routes, and the quality of final products.

Frequently Asked Questions (FAQs): Stability Profile

This section addresses common questions regarding the stability of this compound under various chemical and physical conditions.

Q1: What is the general stability of this compound under typical laboratory conditions?

This compound is a relatively stable crystalline solid at ambient temperature and pressure. The primary liabilities are the nitrile (-CN) and sulfonamide (-SO₂NH₂) functional groups, which can be susceptible to degradation under specific stress conditions, particularly strong acid or base, high temperatures, and UV light. For routine handling and storage, the compound should be kept in a well-sealed container, protected from light, in a cool, dry place.

Q2: How stable is this compound to acidic conditions?

The sulfonamide group is generally stable to acid-catalyzed hydrolysis.[1] However, the nitrile group can undergo acid-catalyzed hydrolysis, especially when heated for extended periods.[2] The reaction proceeds first to the corresponding amide (2-carbamoylbenzenesulfonamide) and subsequently to the carboxylic acid (2-sulfamoylbenzoic acid).

  • Mechanism Insight : The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[2]

Q3: What is the stability of this compound in basic solutions?

Both the sulfonamide and nitrile groups can be hydrolyzed under strong basic (alkaline) conditions, typically requiring heat.[3] The nitrile group can be saponified to a carboxylate salt. The sulfonamide N-H bond is acidic and can be deprotonated by a strong base, which may facilitate certain reactions but does not typically lead to degradation of the S-N bond under standard basic conditions. A study on 12 different sulfonamides found them to be hydrolytically stable at pH 9.0.[4] However, more forcing conditions (e.g., heating with concentrated NaOH) will likely induce degradation.

Q4: Is this compound susceptible to oxidation?

Yes, like many organic molecules, it can be degraded by strong oxidizing agents. While the core structure is relatively robust, extreme oxidative conditions can lead to decomposition.[5] The primary concern would be in reactions where strong oxidants like permanganate, persulfate, or concentrated hydrogen peroxide are used.[6][7] Studies on other sulfonamides have shown degradation in the presence of UV and persulfate, indicating susceptibility to radical-based oxidation.[8][9]

Q5: What happens to this compound in the presence of reducing agents?

The nitrile group is readily reduced to a primary amine (2-(aminomethyl)benzenesulfonamide) by various reducing agents.[10] Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel), and diborane.[11][12] It is crucial to note that this is a chemical transformation, not degradation. If reductive conditions are part of your experimental design, you must account for the reactivity of the nitrile group. Milder reducing agents like Diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde after aqueous workup.[13]

Q6: What is the thermal stability of this compound?

Q7: How photostable is this compound?

Sulfonamides as a class are known to be susceptible to photodegradation, especially under UV irradiation.[18][19] Photostability testing is a critical component of regulatory stability studies (ICH Q1B).[20][21][22] Exposure to high-intensity UV or simulated sunlight can lead to the cleavage of the S-N bond or other photochemical reactions, resulting in various degradation products.[23] Therefore, it is highly recommended to protect the compound and its solutions from light during storage and experiments.

Summary of Stability Data
Stress ConditionReagent/ParameterPotential for DegradationPrimary Degradation Product(s)
Acidic Hydrolysis Dilute HCl/H₂SO₄, HeatModerate to High2-Carbamoylbenzenesulfonamide, 2-Sulfamoylbenzoic acid
Basic Hydrolysis Dilute NaOH/KOH, HeatModerate to High2-Sulfamoylbenzoate
Oxidation H₂O₂, KMnO₄, Na₂S₂O₈HighComplex mixture of oxidized/ring-opened products
Reduction LiAlH₄, H₂/Ni, NaBH₄High (Transformation)2-(Aminomethyl)benzenesulfonamide
Thermal Heat (>80-100°C)ModerateDecomposition products (structure dependent on conditions)
Photolytic UV Light (e.g., 254 nm)HighPhotodegradants (e.g., via S-N bond cleavage)

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: My reaction yield is low and HPLC analysis shows a major, more polar, unknown peak after an acidic workup.

  • Possible Cause : You are likely observing acid-catalyzed hydrolysis of the nitrile group. The increased polarity is consistent with the formation of either the intermediate amide (2-carbamoylbenzenesulfonamide) or the final carboxylic acid (2-sulfamoylbenzoic acid).

  • Recommended Action :

    • Characterize the Impurity : Isolate the impurity (e.g., via preparative HPLC) and characterize it using Mass Spectrometry (MS) and NMR to confirm its identity. The expected mass for the amide product is M+18, and for the carboxylic acid is M+36 relative to the starting nitrile (after accounting for H₂O addition).

    • Modify Workup : If hydrolysis is undesirable, perform your workup under neutral or mildly basic (e.g., NaHCO₃ solution) conditions and at low temperatures to minimize the contact time with aqueous acid.

    • Adjust Reaction Conditions : If the reaction itself is run in strong acid, consider if a less harsh catalyst or solvent system can be used.

Problem 2: During a reaction involving a reducing agent, my starting material is consumed, but I cannot isolate my expected product.

  • Possible Cause : The nitrile group of this compound has been reduced. Strong reducing agents like LiAlH₄ will convert the nitrile to a primary amine.[12] This new amine product will have significantly different properties (e.g., polarity, solubility, basicity) than your target compound, which may complicate purification.

  • Recommended Action :

    • Anticipate the Product : The product is likely 2-(aminomethyl)benzenesulfonamide. Adjust your purification strategy accordingly. The product will be much more polar and basic. Consider using a different stationary phase for chromatography or performing an acid/base extraction.

    • Choose a Chemoselective Reagent : If the nitrile reduction is undesirable, you must select a reducing agent that is compatible with the nitrile group. For example, if you are trying to reduce another functional group on a more complex molecule, a milder or more specific reagent like sodium borohydride (NaBH₄) might be suitable as it does not typically reduce nitriles under standard conditions.[11]

Problem 3: My solution of this compound turns yellow/brown after being left on the benchtop.

  • Possible Cause : This is a classic sign of photolytic or oxidative degradation. Exposure to ambient light, especially in the presence of oxygen, can generate chromophoric (colored) byproducts.[18][24]

  • Recommended Action :

    • Protect from Light : Immediately wrap your flasks and vials with aluminum foil or use amber-colored glassware.

    • Use Inert Atmosphere : If the compound is particularly sensitive or if the experiment is lengthy, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.

    • Perform a Control Experiment : Prepare two small-scale solutions. Keep one on the bench as usual and store the other in complete darkness (e.g., in a foil-wrapped vial inside a drawer). Compare the two by HPLC after a set period. This will confirm if light is the cause of the degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess stability.[14]

  • Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Sample Setup :

    • Acid Hydrolysis : To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Base Hydrolysis : To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Control : To 1 mL of the stock solution, add 1 mL of purified water.

  • Incubation : Seal the vials and place them in a water bath or heating block at 60°C. Protect them from light.

  • Time Points : Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching and Analysis :

    • Before analysis, neutralize the acid and base samples. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 3).

  • Data Evaluation : Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products).

Protocol 2: Photostability Testing Workflow

This workflow is based on the ICH Q1B guideline for confirmatory photostability testing.[20][21]

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis & Evaluation prep Prepare solid sample and solution in transparent containers dark_control Prepare identical samples wrapped in aluminum foil (dark controls) expose Expose samples to light source (ICH Option 1 or 2) - Overall illumination ≥ 1.2 million lux hours - Near UV energy ≥ 200 watt hours/m² prep->expose Place in photostability chamber place_dark Place dark controls alongside exposed samples dark_control->place_dark analyze Analyze exposed samples and dark controls by HPLC expose->analyze place_dark->analyze compare Compare results: 1. Exposed vs. Initial 2. Exposed vs. Dark Control analyze->compare assess Assess change. Is it acceptable? compare->assess

Caption: Workflow for ICH Q1B Photostability Testing.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, excipients, or impurities.[25][26]

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient :

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Validation : This method must be validated to demonstrate specificity. This is done by analyzing the samples from the forced degradation studies (Protocol 1). The method is considered "stability-indicating" if the peaks for the degradation products are well-resolved from the main this compound peak.

Potential Degradation Pathways Diagram

DegradationPathways A This compound B 2-Carbamoylbenzenesulfonamide (Amide Intermediate) A->B H₃O⁺ / Heat (Hydrolysis) D 2-(Aminomethyl)benzenesulfonamide (Amine Product) A->D [H] (e.g., LiAlH₄) (Reduction) C 2-Sulfamoylbenzoic Acid (Carboxylic Acid Product) B->C H₃O⁺ / Heat (Hydrolysis)

Caption: Key Degradation & Reaction Pathways.

References

  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface W
  • Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastew
  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. (n.d.). PubMed.
  • Studies on sulfonamide degradation products. (n.d.).
  • Preparation of Amines: Reduction of Amides and Nitriles. (2023). JoVE.
  • Nitrile reduction. (n.d.). Wikipedia.
  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulf
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps.
  • The Reduction of Nitriles. (2023). Chemistry LibreTexts.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH.
  • Analytical Techniques In Stability Testing. (2025).
  • Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (n.d.). Pharmaceutical Technology.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
  • Cu(II) assisted peroxymonosulfate oxidation of sulfonamide antibiotics: The involvement of Cu(III). (2021). PubMed.
  • 4-Cyanobenzenesulfonamide Thermodynamic Properties vs Temper
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • Hydrolysis of sulphonamides in aqueous solutions. (2012). PubMed.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
  • Complete oxidative degradation of diclofenac via coupling free radicals and oxygenases of a micro/nanostructured biogenic Mn oxide composite from engineered Pseudomonas sp. MB04R-2. (2023). PubMed.
  • Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. (n.d.).
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021).
  • The hydrolysis of amides. (n.d.). Chemguide.
  • Active Ingredient Summary Table Thermal Stability. (2023). LP3 Network.
  • Oxidative degrad
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC - NIH.

Sources

Technical Support Center: Navigating the Reactivity of 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyanobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused answers to common challenges encountered when working with this versatile bifunctional molecule. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unintended Hydrolysis of the Cyano Group to an Amide or Carboxylic Acid

Q1: I'm attempting a reaction on the sulfonamide portion of this compound, but I'm observing the formation of 2-carbamoylbenzenesulfonamide or 2-sulfamoylbenzoic acid as byproducts. What's causing this and how can I prevent it?

A1: Cause and Mechanism

The cyano (nitrile) group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the carboxylic acid.[1][2] The carbon atom in the cyano group is electrophilic and can be attacked by nucleophiles like water.[3][4] This process is often inadvertently catalyzed by reagents or conditions intended for another part of the molecule.

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, making it more susceptible to attack by a weak nucleophile like water.[2][5]

  • Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, can directly attack the electrophilic carbon of the nitrile group.

The initial hydrolysis product is the primary amide (2-carbamoylbenzenesulfonamide). Under more forcing conditions, this amide can undergo further hydrolysis to the carboxylic acid (2-sulfamoylbenzoic acid).[1]

Troubleshooting & Prevention Protocol

To avoid unintentional nitrile hydrolysis, careful control of pH and temperature is crucial.

Recommended Preventative Measures:

ParameterRecommended ConditionRationale
pH Maintain neutral or slightly acidic conditions (pH 4-6) if possible.The sulfonamide group is generally stable under these conditions, while minimizing the rate of both acid and base-catalyzed nitrile hydrolysis.[6][7]
Temperature Keep reaction temperatures as low as reasonably possible.Hydrolysis is often accelerated by heat.
Reagents Avoid strong aqueous acids (e.g., concentrated HCl, H2SO4) and strong bases (e.g., NaOH, KOH) when the nitrile's integrity is required.These conditions are known to promote rapid nitrile hydrolysis.[1]
Alternative Reagents For reactions requiring basic conditions, consider non-nucleophilic bases like DBU or Hunig's base in anhydrous solvents.These bases are less likely to participate in the hydrolysis of the nitrile.

Step-by-Step Protocol for a Model Reaction (e.g., N-alkylation of the sulfonamide):

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: Use a dry, aprotic solvent such as THF, DMF, or acetonitrile.

  • Base Selection: Use a non-aqueous base like sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Temperature Control: Add the base at a low temperature (e.g., 0 °C) to control the exothermicity of the deprotonation of the sulfonamide.

  • Reagent Addition: Add the alkylating agent slowly at a controlled temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of a mild acid salt like ammonium chloride (NH4Cl) instead of strong acids.

Issue 2: Unwanted Reduction of the Cyano Group

Q2: I am trying to reduce another functional group in my molecule containing the this compound core, but my nitrile is being reduced to a primary amine (2-(aminomethyl)benzenesulfonamide). How can I achieve chemoselectivity?

A2: Cause and Mechanism

The cyano group can be readily reduced to a primary amine by strong hydride-donating reagents like lithium aluminum hydride (LiAlH4).[4][8][9] The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate which is then further reduced.[4][10] Milder reducing agents, like sodium borohydride (NaBH4), are generally not strong enough to reduce nitriles on their own but can do so in the presence of transition metal catalysts like NiCl2 or CoCl2.[8][11][12]

Troubleshooting & Chemoselective Reduction Strategies

The key to preventing unwanted nitrile reduction is the appropriate choice of reducing agent.

Reducing Agent Selection Guide:

Reducing AgentReactivity with NitrilesSuitable for Reducing
Lithium Aluminum Hydride (LiAlH4) High (Reduces to primary amine)[8][9]Esters, Carboxylic Acids, Amides, Aldehydes, Ketones
Sodium Borohydride (NaBH4) Low (Generally unreactive without a catalyst)[8]Aldehydes, Ketones
Diisobutylaluminium Hydride (DIBAL-H) High (Can reduce to an aldehyde with careful stoichiometry and low temperature)[12][13]Esters, Lactones (to aldehydes or alcohols), Nitriles (to aldehydes)
Catalytic Hydrogenation (e.g., H2/Pd, Pt, Ni) High (Reduces to primary amine)[12]Alkenes, Alkynes, Nitro groups, Aldehydes, Ketones

Workflow for Chemoselective Reduction:

Chemoselective_Reduction Start Starting Material: This compound Derivative Goal Desired Reaction? Start->Goal Reduce_Other Reduce another group (e.g., ketone, ester) Goal->Reduce_Other Yes Nitrile_Intact Preserve Cyano Group Reduce_Other->Nitrile_Intact Use_NaBH4 Use NaBH4 (for aldehydes/ketones) Nitrile_Intact->Use_NaBH4 Is NaBH4 suitable? Protect_Nitrile Consider Nitrile Protection Strategy Nitrile_Intact->Protect_Nitrile Is a stronger reductant needed? Proceed Proceed with Reaction Use_NaBH4->Proceed Protect_Nitrile->Proceed

Caption: Decision workflow for chemoselective reductions.

Issue 3: Reactivity of the Sulfonamide Group

Q3: I am concerned about the stability of the sulfonamide group under my planned reaction conditions. When is it susceptible to cleavage?

A3: Sulfonamide Stability and Reactivity

The sulfonamide group is generally considered robust and stable.[14] However, it can undergo cleavage under certain harsh conditions.

  • Hydrolytic Stability: Sulfonamides are generally stable to hydrolysis under typical environmental pH and temperatures.[6][7] Significant hydrolysis of the S-N bond typically requires forcing acidic or basic conditions at elevated temperatures.[15][16]

  • Reductive Cleavage: While more resistant to reduction than nitriles, the N-S bond of sulfonamides can be cleaved by some strong reducing agents, though this is less common and often requires specific reagents.

  • Nucleophilic Attack: The sulfur atom of the sulfonamide is electrophilic and can be subject to nucleophilic attack, though it is less reactive than a sulfonyl chloride.[17]

General Guidance for Maintaining Sulfonamide Integrity:

  • Avoid prolonged heating in strong aqueous acid or base.

  • Most common reducing agents used for other functional groups (e.g., NaBH4, H2/Pd) will not affect the sulfonamide.

  • The primary amine of the sulfonamide (-SO2NH2) is nucleophilic and can participate in reactions like N-alkylation or N-arylation.[18][19]

Experimental Protocol: Chemoselective N-Arylation of an Aminobenzenesulfonamide

This example highlights how reaction conditions can be tuned to selectively react at either the sulfonamide nitrogen or another amino group on the benzene ring. Copper-catalyzed Chan-Evans-Lam reactions can be directed to either site by adjusting the solvent, base, and copper source.[19]

  • Selective N-arylation of the sulfonamide: A typical condition might involve a copper catalyst, an arylboronic acid, a suitable base, and an appropriate solvent at room temperature.[19]

  • Selective N-arylation of a separate amino group: Changing the reaction variables, such as the solvent or base, can shift the selectivity to the other nitrogen atom.[19]

This demonstrates that while the sulfonamide is stable, its nitrogen is reactive and can be a site for desired transformations under the right catalytic conditions.

Issue 4: Lack of Reactivity or Poor Yields

Q4: My reaction with this compound is not proceeding as expected, or the yields are very low. What factors could be inhibiting the reaction?

A4: Troubleshooting Poor Reactivity

Low yields can stem from several factors related to the bifunctional nature of this compound.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Poor Solubility Screen a variety of solvents (e.g., DMF, DMSO, NMP, THF, acetonitrile) to find one in which your starting material and reagents are fully soluble at the reaction temperature.
Steric Hindrance The ortho-relationship of the cyano and sulfonamide groups can sterically hinder reactions at either site. Consider using less bulky reagents or catalysts that are less sensitive to steric effects.
Electronic Effects The sulfonamide group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it acidifies the N-H protons of the sulfonamide, facilitating deprotonation. The cyano group is also electron-withdrawing.
Inappropriate Base For reactions involving deprotonation of the sulfonamide, ensure the base is strong enough (e.g., NaH, K2CO3, Cs2CO3). The pKa of the sulfonamide protons should be considered.
Catalyst Poisoning The nitrogen atoms in both the cyano and sulfonamide groups can potentially coordinate to and deactivate certain metal catalysts. A higher catalyst loading or the use of specific ligands may be necessary to overcome this.

Logical Flow for Troubleshooting Low Yields:

Troubleshooting_Yield Start Low Yield or No Reaction Check_Purity Verify Starting Material Purity (NMR, LC-MS) Start->Check_Purity Check_Solubility Is everything fully dissolved? Check_Purity->Check_Solubility Optimize_Solvent Screen Solvents Check_Solubility->Optimize_Solvent No Check_Conditions Review Reaction Conditions (Temp, Time, Base, Catalyst) Check_Solubility->Check_Conditions Yes Optimize_Solvent->Check_Conditions Increase_Temp Increase Temperature Incrementally Check_Conditions->Increase_Temp Change_Base Try a Stronger/Weaker/Non-nucleophilic Base Check_Conditions->Change_Base Change_Catalyst Screen Catalysts/Ligands or Increase Catalyst Loading Check_Conditions->Change_Catalyst Consider_Mechanism Re-evaluate Reaction Mechanism (Steric/Electronic Effects) Increase_Temp->Consider_Mechanism Change_Base->Consider_Mechanism Change_Catalyst->Consider_Mechanism Success Improved Yield Consider_Mechanism->Success

Sources

Catalyst Selection for 2-Cyanobenzenesulfonamide Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and modification of 2-cyanobenzenesulfonamide, offering a structured approach to problem-solving.

Question 1: My palladium-catalyzed cyanation of 2-bromobenzenesulfonamide is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?

Answer:

Low reactivity in palladium-catalyzed cyanation reactions is a frequent challenge. The primary culprits are often related to catalyst activity, substrate purity, and reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation: The cyanide ion (CN⁻) can act as a poison to the palladium catalyst.[1][2] Excess cyanide can disrupt all key steps of the catalytic cycle, leading to the formation of inactive palladium-cyanide complexes.[1]

    • Solution:

      • Use of Additives: The addition of a catalytic amount of a Lewis acid, such as zinc bromide (ZnBr₂), can facilitate the reaction and eliminate induction periods.[3]

      • Cyanide Source Selection: Employing a less soluble cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) can control the concentration of free cyanide, minimizing catalyst poisoning.[4][5] This source is also less toxic and easier to handle.[4]

      • Pre-catalyst Choice: Using a palladacycle precatalyst can be more effective than common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ activation that can be hampered by cyanide.[2]

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Dimethylacetamide (DMAC) has been shown to promote faster and more robust reactions in ligand-free cyanations.[4]

    • Temperature: Ensure the reaction temperature is optimal for the chosen catalyst system. Some systems require elevated temperatures to achieve reasonable reaction rates.[4]

    • Moisture: The presence of water can be detrimental. Moisture can lead to the hydrolysis of cyanide to form hydrogen cyanide (HCN), which is highly reactive towards the Pd(0) catalyst and contributes to its deactivation.[1] Rigorously anhydrous conditions are often necessary for reproducibility.[2]

  • Ligand Choice:

    • Ligand-Free Systems: In some cases, a ligand-free system using Pd(OAc)₂ with K₄[Fe(CN)₆] in DMAC can be highly effective and practical.[4]

    • Phosphine Ligands: For reactions requiring ligands, the choice of phosphine ligand is critical. However, be aware that excess cyanide can displace phosphine ligands, leading to inactive catalyst species.[1]

Troubleshooting Workflow: Sluggish Cyanation

start Sluggish/No Reaction catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Purity start->reagents c1 c1 catalyst->c1 Consider Catalyst Poisoning co1 co1 conditions->co1 Optimize Solvent co2 co2 conditions->co2 Adjust Temperature co3 co3 conditions->co3 Ensure Anhydrous Conditions r1 r1 reagents->r1 Check Substrate Purity r2 r2 reagents->r2 Use Fresh, High-Purity Cyanide Source s1 s1 c1->s1 Use Additives (e.g., ZnBr₂) s2 s2 c1->s2 Switch Cyanide Source (e.g., K₄[Fe(CN)₆]) end Successful Cyanation s1->end Improved Reactivity s2->end Improved Reactivity so1 so1 co1->so1 Try DMAC so1->end co2->end co3->end r1->end r2->end

Caption: A troubleshooting flowchart for palladium-catalyzed cyanation.

Question 2: I am observing significant hydrolysis of the nitrile group to a primary amide or carboxylic acid. How can I select a catalyst to minimize this side reaction?

Answer:

Hydrolysis of the nitrile group in this compound is a common side reaction, particularly under acidic or basic conditions, and can be catalyzed by certain metals.

  • pH Control: The hydrolysis of sulfonamides can be catalyzed by acid.[6] Therefore, maintaining a neutral or near-neutral pH is critical. If your reaction conditions are acidic, consider using a buffer system.

  • Catalyst Choice:

    • Enzymatic Catalysis: For selective hydration of the nitrile to the amide without further hydrolysis to the carboxylic acid, consider using a nitrile hydratase enzyme.[7][8] These enzymes offer high selectivity under mild, aqueous conditions.[7][8] A synergistic approach combining a nitrile hydratase with a copper-catalyzed N-arylation has been reported for amide bond synthesis, demonstrating the compatibility of biocatalysis with chemocatalysis.[7][8]

    • Metal Catalysis: While some metal catalysts can promote nitrile hydration, they can also facilitate hydrolysis to the carboxylic acid.[9] Ceria (CeO₂) nanostructures have been shown to catalyze the hydrolytic cleavage of sulfonamides.[10][11] Therefore, avoiding catalysts with high Lewis acidity or those known to promote hydrolysis is advisable if the nitrile group is to be preserved.

Minimizing Nitrile Hydrolysis

start Nitrile Hydrolysis Observed ph_control Control Reaction pH start->ph_control catalyst_selection Re-evaluate Catalyst Choice start->catalyst_selection b1 b1 ph_control->b1 Maintain Neutral pH c1 c1 catalyst_selection->c1 Consider Biocatalysis c2 c2 catalyst_selection->c2 Avoid Hydrolysis-Promoting Catalysts s1 s1 b1->s1 Use Buffer System if Necessary end Preserved Nitrile Functionality s1->end Reduced Hydrolysis e1 e1 c1->e1 Employ Nitrile Hydratase for Selective Hydration to Amide e1->end m1 m1 c2->m1 Be Cautious with Highly Lewis Acidic Metals m1->end

Caption: Strategies to minimize unwanted nitrile hydrolysis.

Question 3: My attempts at C-H functionalization of the benzene ring are giving low yields and poor regioselectivity. What catalytic systems are recommended for this transformation?

Answer:

Direct C-H functionalization is a powerful tool, but achieving high regioselectivity can be challenging. For substrates like this compound, directing group strategies are often employed.

  • Palladium/Copper Co-catalysis: A dual catalytic system involving palladium and copper has been successfully used for the C-H functionalization and intramolecular C-S bond formation to synthesize 2-cyanobenzothiazoles from N-arylcyanothioformamides.[12][13] This approach often utilizes an inorganic additive like potassium iodide (KI).[12][13]

  • Directing Groups: The sulfonamide group itself can act as a directing group in some C-H activation reactions. However, its directing ability can be influenced by the specific catalyst and reaction conditions.

  • Reaction Optimization: A thorough optimization of reaction conditions is crucial.[14][15][16] This includes screening different catalysts, ligands, solvents, temperatures, and additives. Bayesian optimization and automated platforms can accelerate this process.[15]

Key Parameters for C-H Functionalization Optimization

ParameterConsiderationsPotential Impact
Catalyst Screen different transition metals (e.g., Pd, Cu, Ru).Catalyst choice directly influences reactivity and selectivity.
Ligand Vary ligand structure and electronics.Ligands can modulate the steric and electronic environment of the metal center.
Solvent Test a range of polar and non-polar solvents.Solvent can affect catalyst solubility, substrate reactivity, and reaction pathway.
Temperature Optimize reaction temperature.Temperature impacts reaction rate and can influence selectivity.
Additives Evaluate the effect of acids, bases, or salts.Additives can act as co-catalysts, promoters, or alter the reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound via cyanation of an aryl halide?

A1: Palladium-based catalysts are the most prevalent for this transformation.[2] Common systems include Pd(OAc)₂, Pd₂(dba)₃, or specialized palladacycle precatalysts, often in combination with a phosphine ligand.[2] However, successful ligand-free systems using Pd(OAc)₂ with K₄[Fe(CN)₆] have also been reported.[4]

Q2: Are there any enzymatic or biocatalytic methods for reactions involving this compound?

A2: Yes, biocatalysis offers mild and selective alternatives. Nitrile hydratases can selectively convert the cyano group to an amide.[7][8] Additionally, engineered enzymes have been used for C-H amination reactions to form nitrogen-containing heterocycles, which could be a potential route for modifying the benzenesulfonamide scaffold.[17] Integrating enzymes with chemocatalysis, such as photoredox catalysis, is an emerging area for novel transformations.[18]

Q3: How do I choose between a palladium and a copper catalyst for C-N bond formation with 2-aminobenzenesulfonamide?

A3: The choice between palladium and copper can lead to different products (chemoselectivity). For 2-aminobenzimidazoles, a related structure, it has been shown that:

  • Palladium-catalyzed methods tend to favor N-arylation of the primary amino group.[19]

  • Copper-catalyzed methods often result in selective N-arylation of the azole nitrogen.[19] This principle of catalyst-controlled chemoselectivity could potentially be applied to 2-aminobenzenesulfonamide derivatives.

Q4: My reaction monitoring by TLC is giving smeared spots. How can I get a clean TLC plate?

A4: Smearing on TLC plates is often caused by high-boiling point solvents like DMF, DMSO, or pyridine.

  • Solution: After spotting your reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[20]

Q5: What is a "cospot" on a TLC plate and how can it help me?

A5: A cospot is where you spot your starting material and your reaction mixture on the same spot on the TLC plate. It helps to determine if your starting material has been consumed, especially when the reactant and product have very similar Rf values. If the reaction is complete, the cospot will look like a single spot corresponding to the product. If starting material remains, you will see a vertically elongated spot or two distinct spots.[20]

Experimental Protocols

Protocol 1: General Procedure for Ligand-Free Palladium-Catalyzed Cyanation of 2-Bromobenzenesulfonamide

This protocol is adapted from Weissman, S. A., et al. (2005).[4]

  • To an oven-dried reaction vessel, add 2-bromobenzenesulfonamide (1.0 mmol), potassium ferrocyanide (K₄[Fe(CN)₆]) (0.6 mmol), and palladium(II) acetate (Pd(OAc)₂) (0.001 mmol, 0.1 mol%).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous dimethylacetamide (DMAC) (5 mL).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture to remove insoluble salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography.

Protocol 2: Monitoring Reaction Progress with a Cospot on TLC

  • On a TLC plate, draw a starting line with a pencil.

  • Mark three lanes: "SM" (Starting Material), "RXN" (Reaction Mixture), and "Co" (Cospot).

  • In the "SM" lane, spot a dilute solution of your starting material.

  • In the "RXN" lane, spot a sample of your reaction mixture.

  • In the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the starting material spot.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots under UV light or with a suitable stain.

  • Analyze the relative positions of the spots in the three lanes to assess reaction completion.

References

  • Optimization of reaction conditions. a | Download Table - ResearchGate. Available from: [Link]

  • Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - PMC. Available from: [Link]

  • Optimization of reaction conditions. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step - PubMed. Available from: [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. Available from: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. Available from: [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. Available from: [Link]

  • Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts - PubMed. Available from: [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC - NIH. Available from: [Link]

  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC - NIH. Available from: [Link]

  • Optimization of the reaction conditions.[a] | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Chemical selection for catalysis in combinatorial antibody libraries - PubMed. Available from: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry. Available from: [Link]

  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - MDPI. Available from: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. Available from: [Link]

  • (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - ResearchGate. Available from: [Link]

  • Check out our labs work on Merging enzymes with chemocatalysis for amide bond synthesis. Available from: [Link]

  • Hydration and hydrolysis reactions of cyanamides. - ResearchGate. Available from: [Link]

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Available from: [Link]

  • Merging enzymes with chemocatalysis for amide bond synthesis - ResearchGate. Available from: [Link]

  • Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents | Request PDF - ResearchGate. Available from: [Link]

  • Enzyme-catalyzed C(sp3)–H aminations for the highly enantioselective construction of chiral 2-oxazolidinones - NIH. Available from: [Link]

  • Integrating Enzymes with Photoredox Catalysis for Conversion of Nitriles into Fluorinated Products - ResearchGate. Available from: [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available from: [Link]

  • (PDF) Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation. Available from: [Link]

  • Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst - PubMed. Available from: [Link]

  • Hydrolysis of N-alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PubMed. Available from: [Link]

  • GC Troubleshooting Guide - Phenova.com. Available from: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC - PubMed Central. Available from: [Link]

  • Merging enzymes with chemocatalysis for amide bond synthesis - Research Explorer. Available from: [Link]

  • Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC - NIH. Available from: [Link]

  • NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES** - Revue Roumaine de Chimie -. Available from: [Link]

Sources

Technical Support Center: Protecting Group Strategies for 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the synthetic challenges of 2-cyanobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique reactivity of this bifunctional molecule. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide a logical framework for designing robust synthetic routes.

The structure of this compound presents two key functionalities: the sulfonamide nitrogen and the aromatic cyano group. While the cyano group is relatively robust, the acidic N-H of the sulfonamide frequently requires protection to prevent unwanted side reactions during synthesis. This guide focuses primarily on strategies for the sulfonamide moiety, with practical advice on maintaining the integrity of the cyano group.

Part 1: The Primary Challenge - Protecting the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) is the most common site of reactivity. The protons on the nitrogen are acidic, and the lone pair can be nucleophilic, leading to undesired N-alkylation or N-acylation in the presence of electrophiles. Effective protection is paramount for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the sulfonamide nitrogen in this compound so reactive?

A1: The reactivity stems from the strong electron-withdrawing nature of the adjacent sulfonyl group (SO₂). This effect does two things:

  • Increases Acidity: It significantly lowers the pKa of the N-H protons, making them susceptible to deprotonation by even moderate bases. The resulting anion is a potent nucleophile.

  • Reduces Nucleophilicity (of the neutral form): While the anion is nucleophilic, the nitrogen lone pair in the neutral sulfonamide is delocalized into the S=O bonds, making it a weaker nucleophile than a typical amine.[1] However, under basic conditions, its deprotonated form becomes the dominant reactive species.

Protecting this position prevents unintended reactions and allows for clean transformations elsewhere in the molecule.

Q2: What are the most suitable protecting groups for the sulfonamide, and how do they compare?

A2: The choice of protecting group is dictated by the reaction conditions you plan to use in subsequent steps. A key concept is orthogonality , which allows for the selective removal of one protecting group without affecting others.[2][3] For this compound, the most practical protecting groups fall into three classes based on their deprotection mechanism.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability & Comments
Boc (tert-Butoxycarbonyl)-BocBoc₂O, DMAP, Base (e.g., TEA)Acidic: TFA/DCM; HCl/DioxaneStable to base and hydrogenolysis. Ideal for syntheses involving basic reagents or reductions.
Bn (Benzyl)-CH₂PhBenzyl bromide (BnBr), Base (e.g., K₂CO₃)Hydrogenolysis: H₂, Pd/CStable to acid and base. Not suitable if your synthesis involves other reducible groups (e.g., nitro, alkynes).
Cys (4-Cyanobenzenesulfonyl)-SO₂-Ph-4-CN4-Cyanobenzenesulfonyl chloride, BaseNucleophilic (Thiolate): Thiophenol, K₂CO₃Highly stable to acid. The cyano group enhances its lability to thiolate cleavage compared to a standard tosyl group.[4][5] This offers excellent orthogonality with acid-labile groups like Boc.
Nosyl (2-Nitrobenzenesulfonyl)-SO₂-Ph-2-NO₂2-Nitrobenzenesulfonyl chloride, BaseNucleophilic (Thiolate): Thiophenol, K₂CO₃Similar to Cys, but the ortho-nitro group makes it even more labile to thiolate cleavage.[6][7] Highly orthogonal to acid-labile groups.

Q3: How do I choose the right protecting group for my specific reaction sequence?

A3: This is a critical decision that impacts your entire synthetic strategy. The primary consideration is the stability of the protecting group relative to the reagents you intend to use. The following decision tree provides a logical workflow for this selection process.

G start Start: Choose N-Protection for This compound q1 What is the key reaction condition in your next step? start->q1 acid Strong Acid? q1->acid Acidic base Base? q1->base Basic reductive Reductive (e.g., H₂/Pd)? q1->reductive Reductive nucleophilic Nucleophilic? q1->nucleophilic Nucleophilic use_cys_nosyl Use Cys or Nosyl Group (Stable to Acid) acid->use_cys_nosyl use_boc_bn Use Boc or Benzyl Group (Stable to Base) base->use_boc_bn use_boc_cys_nosyl Use Boc, Cys, or Nosyl Group (Benzyl is cleaved) reductive->use_boc_cys_nosyl use_all All groups are generally stable, but evaluate specific nucleophile. nucleophilic->use_all

Caption: Decision tree for selecting a sulfonamide protecting group.

Part 2: Troubleshooting Guide

Even with a well-designed strategy, experimental challenges can arise. This section addresses common problems in a practical Q&A format.

Q4: My N-Boc protection reaction is sluggish and gives low yields. What's going wrong?

A4: This is a common issue. The sulfonamide nitrogen is less nucleophilic than an amine, so standard Boc protection protocols can be inefficient.

  • Possible Cause 1: Insufficiently strong base. The sulfonamide N-H is acidic, but it still requires a suitable base to deprotonate or to activate the nitrogen for attack. Triethylamine (TEA) may not be sufficient.

  • Solution 1: Use a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a catalytic amount of DMAP (4-Dimethylaminopyridine) with TEA. DMAP acts as a superior acyl transfer catalyst.

  • Possible Cause 2: Reagent decomposition. Di-tert-butyl dicarbonate (Boc₂O) can decompose in the presence of moisture.

  • Solution 2: Ensure you are using fresh, high-purity Boc₂O and anhydrous solvents.

Q5: I am attempting a thiol-mediated deprotection of a Cys- or Nosyl-protected sulfonamide, but the reaction is incomplete. How can I drive it to completion?

A5: Thiolate-mediated deprotection proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism.[5] The efficiency depends on the concentration of the thiolate anion.

  • Possible Cause 1: The base is not strong enough. Potassium carbonate (K₂CO₃) is commonly used, but its limited solubility in organic solvents like DMF or acetonitrile can result in a low concentration of the active thiolate nucleophile.

  • Solution 1: Use a stronger, more soluble base. Consider using cesium carbonate (Cs₂CO₃) or an organic base like DBU to more effectively deprotonate the thiophenol.

  • Possible Cause 2: Insufficient equivalents of thiol. The reaction consumes the thiol. Ensure you are using a sufficient excess (typically 2-3 equivalents).

  • Solution 2: Increase the equivalents of thiophenol and base and consider gentle heating (40-50 °C) to increase the reaction rate.

Q6: During a deprotection with strong acid (e.g., TfOH), I'm observing an unexpected isomer of my product. What is happening?

A6: You are likely observing sulfonyl group migration . Under strong acidic conditions, the N-S bond can cleave to form a cationic sulfonyl intermediate. This electrophilic species can then re-attach to the aromatic ring at a different position, a reaction analogous to a Fries rearrangement.[8][9]

  • To mitigate this:

    • Use the minimum necessary amount of acid. Studies have shown that near-stoichiometric amounts of trifluoromethanesulfonic acid (TfOH) can be effective for deprotection while minimizing migration.[10]

    • Keep the reaction temperature as low as possible.

    • If migration is persistent, this deprotection strategy may be unsuitable for your substrate, and an orthogonal protecting group should be considered for future syntheses.

Part 3: The Cyano Group - A Question of Stability

While the primary focus is on the sulfonamide, understanding the limits of the cyano group's stability is crucial for preventing unexpected side reactions.

Q7: Do I need to protect the cyano group on the aromatic ring?

A7: In most cases, no . The aromatic nitrile (cyano group) is a highly stable functional group.[8] It is robust and unreactive towards many common reagents used in organic synthesis, including:

  • Most oxidizing and reducing agents (that don't reduce the aromatic ring).

  • Mild to moderate acidic and basic conditions.

  • Organometallic reagents under standard conditions.

Q8: Under what conditions is the cyano group at risk of reacting?

A8: The cyano group is susceptible to hydrolysis under harsh, forcing conditions.

  • Strong Acidic Hydrolysis: Heating with concentrated strong acids (e.g., refluxing H₂SO₄ or HCl) will hydrolyze the nitrile first to a primary amide (-CONH₂) and then to a carboxylic acid (-COOH).

  • Strong Basic Hydrolysis: Heating with concentrated strong bases (e.g., refluxing NaOH or KOH) will also hydrolyze the nitrile to a carboxylic acid (as the carboxylate salt).

The key takeaway is that for most synthetic transformations, the cyano group is a reliable spectator. The strategy is not to protect it, but to simply avoid the harsh hydrolytic conditions that would compromise its integrity.

Part 4: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: N-Boc Protection of this compound

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Reagent Addition: Add triethylamine (TEA, 1.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

Protocol 2: Acidic Deprotection of N-Boc-2-Cyanobenzenesulfonamide

  • Preparation: Dissolve the N-Boc protected this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq, or a 1:1 TFA/DCM solution) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: Dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic. Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected this compound.

Protocol 3: N-(4-Cyanobenzenesulfonyl) Protection

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of DCM and pyridine (0.2 M). Cool the solution to 0 °C.

  • Reagent Addition: Add 4-cyanobenzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the di-protected product.

Protocol 4: Thiolate-Mediated Deprotection

  • Preparation: To a solution of the N-(4-cyanobenzenesulfonyl)-protected starting material (1.0 eq) in anhydrous DMF or acetonitrile (0.1 M), add thiophenol (2.5 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 4-8 hours. Gentle heating (40 °C) can be applied if the reaction is slow. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with 1 M NaOH (to remove excess thiophenol), then with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 5: Orthogonal Strategy Visualization

The power of protecting groups is fully realized in multi-step syntheses where orthogonal removal is required. The diagram below illustrates a hypothetical sequence where two different protecting groups are removed in a specific order without affecting each other.

G start Substrate with -NH(Boc) and -OR groups step1 Base-Labile Reaction (e.g., Saponification of an Ester) start->step1 Boc group is stable intermediate Substrate with -NH(Boc) and -OH groups step1->intermediate step2 Acidic Deprotection (TFA / DCM) intermediate->step2 Ester/Acid group is stable final Final Product with -NH₂ and -OH groups step2->final

Caption: Example of an orthogonal deprotection workflow.

References

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]

  • American Chemical Society. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Professor Dave Explains. [Link]

  • Reddy, M. P., et al. (2002). Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger.
  • Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]

  • Schmidt, M. A., et al. (2013). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry, 78(13), 6334–6343. [Link]

  • Kumar, P., & Sharma, A. K. (2014). Oligonucleotide synthesis under mild deprotection conditions. National Institutes of Health. [Link]

  • Schmidt, M. A., et al. (2013). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. [Link]

  • Glen Research. (2013). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Glen Research. [Link]

  • Pettersen, A., et al. (2019). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). Peptide synthesis with sulfonyl protecting groups.
  • Wuts, P. G. M. (n.d.). Protecting Groups. University of California, Irvine. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Spieß, P., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal. [Link]

  • Omizzolo, A. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Omizzolo. [Link]

  • Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. [Link]

Sources

Technical Support Center: Work-up Procedures for 2-Cyanobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-cyanobenzenesulfonamide and its derivatives. This guide provides in-depth technical advice and troubleshooting protocols for the critical work-up stage of your reactions. The information herein is designed to ensure the integrity of your products and maximize yield by addressing the unique chemical nature of this bifunctional molecule.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the work-up of reactions involving this compound. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.

Q1: My reaction mixture is a complex mess of starting materials, product, and byproducts. What is a general work-up strategy to start with?

A1: A standard and effective initial work-up for many organic reactions is an aqueous work-up using a separatory funnel.[1][2] This process involves partitioning your reaction mixture between an organic solvent and a series of aqueous washes to remove different types of impurities.[1]

A typical sequence would be:

  • Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities, such as unreacted amines.[3]

  • Base Wash: Follow with a wash using a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any acidic byproducts or excess acid from the previous step. Be cautious, as this can cause gas evolution (CO2).[1][3]

  • Brine Wash: A final wash with saturated sodium chloride solution (brine) helps to remove the bulk of the dissolved water from the organic layer.[1]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[1]

  • Solvent Removal: After filtering off the drying agent, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.[2]

Q2: I'm concerned about the stability of the cyano group during the aqueous work-up. Can it be hydrolyzed?

A2: Yes, the cyano group (a nitrile) can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions.[4][5] However, this typically requires vigorous conditions, such as prolonged heating with strong acids or bases.[6] Under the relatively mild conditions of a standard aqueous work-up at room temperature, the cyano group is generally stable. To minimize the risk of hydrolysis, avoid prolonged contact with acidic or basic aqueous solutions and do not heat the mixture during the work-up.

Q3: What about the sulfonamide group? Is it susceptible to cleavage during work-up?

A3: The sulfonamide group is generally considered stable under most work-up conditions.[7] While hydrolysis can occur under strongly acidic or basic conditions, it is significantly less reactive than the cyano group in this regard.[7] A study on the hydrolysis of various sulfonamides showed that they are largely stable at pH values typically found in the environment (pH 4-9), with half-lives often exceeding a year at 25°C.[7] Therefore, the risk of sulfonamide cleavage during a standard aqueous work-up is low.

Q4: After solvent removal, my product has "oiled out" instead of crystallizing. What should I do?

A4: "Oiling out" is a common issue in recrystallization where the compound separates as a liquid instead of a solid. This often happens if the solution is too concentrated or cools too quickly, or if there are significant impurities present.

Here are some troubleshooting steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to dilute the solution slightly. Allow it to cool more slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the cooled solution to induce crystallization.

  • Change Solvent System: The chosen solvent may not be ideal. Consider using a different solvent or a solvent/anti-solvent system. For sulfonamides, mixtures like ethanol-water or isopropanol-water can be effective.

Q5: My crude product is still impure after an aqueous work-up. What are the next steps for purification?

A5: If your product is a solid, recrystallization is often the most effective method for purification. If it is an oil or if recrystallization fails to remove impurities, column chromatography is the next logical step.

Purification MethodBest ForKey Considerations
Recrystallization Crystalline solids with moderate to high purity.Solvent selection is critical. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
Column Chromatography Oils, amorphous solids, or mixtures with closely related impurities.Requires selection of an appropriate stationary phase (e.g., silica gel) and mobile phase (eluent).

Section 2: Experimental Protocols

The following are detailed, step-by-step methodologies for the key work-up and purification procedures for this compound derivatives.

Protocol 1: General Aqueous Work-Up

This protocol describes a standard liquid-liquid extraction procedure to isolate the crude product from the reaction mixture.

  • Transfer Reaction Mixture: Once the reaction is complete, transfer the entire reaction mixture to a separatory funnel of appropriate size.

  • Dilute with Organic Solvent: Add a water-immiscible organic solvent (e.g., ethyl acetate, 50-100 mL for a typical lab-scale reaction) to the separatory funnel.

  • Wash with Dilute Acid: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate, then drain and discard the lower aqueous layer.

  • Wash with Saturated Sodium Bicarbonate: Add an equal volume of saturated NaHCO3 solution. Caution: This may cause vigorous gas evolution (CO2). Swirl the funnel gently to mix the layers before stoppering and shaking. Vent frequently. Allow the layers to separate and discard the aqueous layer.

  • Wash with Brine: Add an equal volume of saturated NaCl solution (brine). Shake and allow the layers to separate. Discard the aqueous layer.

  • Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous drying agent (e.g., Na2SO4). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolate Crude Product: Gravity filter the dried organic solution into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh organic solvent and add this to the flask. Remove the solvent using a rotary evaporator.

Workflow for General Aqueous Work-Up

G A Reaction Mixture B Dilute with Organic Solvent A->B C Wash with 1M HCl B->C D Wash with sat. NaHCO3 C->D E Wash with Brine D->E F Dry with Na2SO4 E->F G Filter F->G H Evaporate Solvent G->H I Crude Product H->I

Caption: General aqueous work-up workflow.

Protocol 2: Recrystallization of this compound Derivatives

This protocol provides a method for purifying the crude solid product.

  • Solvent Selection: Choose a suitable solvent or solvent pair. For many sulfonamides, alcohols like ethanol or isopropanol, or mixtures with water, are effective. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (a stir bar or boiling chips can be used). Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Pure Product: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Troubleshooting Recrystallization

G cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution A Oiling Out D Solution too concentrated A->D E Cooling too rapid A->E F High impurity level A->F B No Crystals Form G Solution too dilute B->G H Supersaturation B->H C Low Yield I Product soluble in cold solvent C->I J Add more hot solvent D->J K Cool slowly E->K L Pre-purify (e.g., chromatography) F->L M Evaporate some solvent G->M N Scratch flask / Add seed crystal H->N O Change solvent I->O

Caption: Troubleshooting common recrystallization issues.

Section 3: References

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts.

  • University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.

  • Chem.libretexts.org. (n.d.). Amides can be hydrolysed under acidic or basic conditions too.

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

  • ResearchGate. (2025, August 10). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.

  • ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis.

  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264–274.

  • ResearchGate. (n.d.). Work-up procedure for the reaction with LR.

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides (video).

  • MDPI. (n.d.). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process.

  • Quora. (2019, November 1). What happens when nitriles undergo acid hydrolysis?

  • National Institutes of Health. (2021, April 9). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.

  • Google Patents. (2013, February 7). US20130035533A1 - Process for purifying aromatic extracts containing aromatic polycyclic compounds.

  • PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors.

  • PubMed. (2000). Study on the hydrolysis of 2-chlorobenzamide.

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.

  • Chemistry Steps. (n.d.). Reactions of Nitriles.

  • ResearchGate. (n.d.). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS).

  • ACS Publications. (2012). Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution.

  • PubChem. (n.d.). 2-Aminobenzenesulfonamide.

  • PubMed. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources.

  • Sigma-Aldrich. (n.d.). 2-Aminobenzenesulfonamide 98 3306-62-5.

  • APExBIO. (n.d.). Benzenesulfonamide - Carbonic Anhydrase Inhibitor.

  • MDPI. (n.d.). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling.

Sources

Technical Support Center: Characterization of Impurities in 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 2-Cyanobenzenesulfonamide. It provides in-depth troubleshooting advice, frequently asked questions, and standardized protocols to navigate the complexities of impurity profiling and characterization.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common initial questions regarding the nature and control of impurities in pharmaceutical intermediates like this compound.

Q1: What constitutes an 'impurity' in a this compound sample?

A: An impurity is any component present in the drug substance that is not the desired chemical entity, this compound.[1][2] The International Council for Harmonisation (ICH) classifies these into three main categories:

  • Organic Impurities: These are the most common and can be process-related or degradation-related. They include starting materials, by-products from unintended reactions, intermediates, reagents, and products formed from the degradation of this compound over time.[1]

  • Inorganic Impurities: These result from the manufacturing process and can include reagents, catalysts, heavy metals, or inorganic salts.[1][3]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[1][3]

Q2: Why is the characterization of these impurities critically important?

A: The rigorous identification and quantification of impurities are fundamental to drug safety, efficacy, and regulatory compliance.[3][4] Even trace amounts of certain impurities can possess undesirable pharmacological or toxicological properties, potentially impacting patient safety.[5] Regulatory bodies like the FDA and EMA require a comprehensive impurity profile to ensure product quality and consistency between batches.[6][7] Early identification of impurities helps optimize synthesis routes and establish effective control strategies throughout the drug development lifecycle.[4]

Q3: What are the primary sources of impurities during the synthesis of this compound?

A: Impurities can be introduced at nearly every stage of synthesis and storage. Common sources include:

  • Starting Materials: Impurities present in the initial reagents can carry through the synthesis and appear in the final product.[8]

  • Side Reactions: The reaction conditions (e.g., temperature, pH, catalyst) may facilitate alternative reaction pathways, leading to the formation of by-products. For sulfonamide synthesis, exposure to moisture can lead to hydrolysis of reactive intermediates.[9]

  • Intermediates: Incomplete conversion of intermediates to the final product will result in their presence as impurities.

  • Degradation: this compound can degrade when exposed to stress conditions such as heat, light, humidity, acid, base, or oxidation, forming degradation products.[10]

Q4: What are the key regulatory thresholds I must adhere to for impurity characterization?

A: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[6][11] The thresholds are based on the maximum daily dose of the final drug product. Understanding these thresholds is crucial as they dictate the required analytical effort.

Threshold Type Threshold (for max. daily dose ≤ 2g/day) Action Required
Reporting ≥ 0.05%Any impurity at or above this level must be reported in regulatory filings.[11]
Identification ≥ 0.10%The structure of any impurity at or above this level must be determined.[1][11]
Qualification ≥ 0.15%Toxicological data is required to establish the biological safety of any impurity at or above this level.[11]
Table 1: Key ICH Q3A(R2) impurity thresholds.

Section 2: Troubleshooting Guide - Addressing Common Experimental Challenges

This section is formatted as a direct Q&A to solve specific problems encountered during the analysis of this compound samples.

HPLC Method Development & Analysis

Q: My HPLC chromatogram shows poor resolution between the this compound peak and a closely eluting impurity. What steps can I take to improve separation?

A: Achieving adequate resolution is critical for accurate quantification. Poor resolution is typically addressed by systematically modifying chromatographic parameters.

  • Expert Rationale: The goal is to alter the relative interaction of the analytes (this compound and the impurity) with the stationary and mobile phases.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This increases retention times and often improves the separation between peaks.

    • Modify Mobile Phase pH: The ionization state of this compound and its impurities can significantly affect retention on a reversed-phase column. Adjust the pH of the aqueous portion of your mobile phase. A change of ±1 pH unit can have a dramatic effect.

    • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter selectivity and change the elution order.

    • Evaluate Column Chemistry: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase. If you are using a standard C18 column, consider a C8, a Phenyl-Hexyl, or an embedded polar group (EPG) column to introduce different separation mechanisms.[12]

    • Lower the Temperature: Reducing the column temperature can sometimes enhance resolution, although it will increase analysis time and backpressure.

Q: I am observing unexpected peaks in my chromatogram. How can I diagnose their origin?

A: It is essential to determine if extraneous peaks originate from the sample, the solvent, or the HPLC system itself.

  • Expert Rationale: A systematic process of elimination is the most efficient way to identify the source of ghost or artifact peaks.

  • Diagnostic Workflow:

    • Inject a Blank: Prepare a "blank" injection using only your mobile phase diluent (e.g., 50:50 acetonitrile:water). This will reveal any peaks originating from the solvent or carryover from a previous injection.

    • Check the Mobile Phase: If peaks are present in the blank, inject each mobile phase component separately to see if one of them is contaminated.

    • Sample Matrix Blank (Placebo): If your sample is in a formulated matrix, prepare and inject a placebo containing all excipients except this compound. This helps identify peaks originating from the formulation components.

    • Review Sample Preparation: Ensure that the sample has not been contaminated during preparation or degraded after preparation (e.g., due to light exposure or being left at room temperature for too long).

Impurity Identification & Structure Elucidation

Q: An unknown impurity in my sample is consistently above the 0.10% identification threshold. What is the standard workflow for structural elucidation?

A: Identifying an unknown impurity requires a multi-technique, systematic approach. The primary goal is to gather data on its molecular weight and structure. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern impurity profiling.[2][3]

  • Expert Rationale: The workflow is designed to move from initial detection and mass determination to definitive structural confirmation using spectroscopic techniques.

G cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Isolation cluster_2 Phase 3: Structure Elucidation A Impurity Detected >0.10% by Validated HPLC-UV Method B LC-MS Analysis (e.g., ESI-QTOF) A->B Obtain Accurate Mass C Is Mass Data Sufficient for Identification? B->C D Isolate Impurity via Preparative HPLC C->D No F Propose & Confirm Structure C->F Yes (Known Impurity) E Spectroscopic Analysis: - High-Resolution MS/MS - 1D/2D NMR (1H, 13C, COSY) - FT-IR (if needed) D->E Collect Fractions E->F Interpret Data

Caption: Workflow for Unknown Impurity Identification.

Forced Degradation Studies

Q: I performed forced degradation on my this compound sample, but the resulting degradation was over 50%, making it difficult to analyze. How can I achieve the target 5-20% degradation?

A: The goal of forced degradation is to generate a detectable level of primary degradants without destroying the main compound.[13] Over-degradation indicates your stress conditions are too harsh.

  • Expert Rationale: The key is to systematically reduce the intensity or duration of the stressor to achieve a modest, analyzable level of degradation.

  • Adjustment Strategies:

    • Reduce Stressor Concentration: If using 0.1 M HCl or NaOH, try reducing the concentration to 0.01 M or even 0.001 M. For oxidation with H₂O₂, reduce the concentration from 3% to 1% or 0.3%.

    • Lower the Temperature: High temperatures accelerate degradation. If you are heating at 80°C, try performing the study at 60°C or 40°C.

    • Shorten the Exposure Time: Instead of stressing the sample for 24 hours, take time points at 2, 4, 8, and 12 hours to find the optimal duration that yields 5-20% degradation.[14]

    • Control Photostability Conditions: Ensure you are following ICH Q1B guidelines for photostability testing, which specify the required illumination intensity and duration.

Stress Condition Typical Starting Condition Strategies for Milder Stress
Acid Hydrolysis 0.1 M HCl at 60-80 °CUse 0.01 M HCl; lower temperature to 40 °C.
Base Hydrolysis 0.1 M NaOH at 60-80 °CUse 0.01 M NaOH; conduct at room temperature.
Oxidation 3-30% H₂O₂ at room temp.Use 1-3% H₂O₂; cool the reaction on ice.
Thermal 80-100 °C (solid state)Lower temperature to 60 °C; shorten duration.
Photolytic ICH Q1B specified light exposureReduce exposure time; test in both solid and solution states.
Table 2: Recommended adjustments for forced degradation studies.[13]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. They should be further optimized for your specific instrumentation and sample characteristics.

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.[15]

Protocol 2: Workflow for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 12 hours. Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl and dilute to a final concentration of ~0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of ~0.1 mg/mL.

  • Thermal Degradation: Store the solid powder in an oven at 80 °C for 48 hours. Dissolve the stressed powder to a concentration of ~0.1 mg/mL for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method (Protocol 1). The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main this compound peak.[10]

G cluster_0 Troubleshooting Peak Shape cluster_1 Causes & Solutions for Tailing cluster_2 Causes & Solutions for Fronting Start Poor Peak Shape (Tailing or Fronting) Tailing Is Peak Tailing? Start->Tailing Fronting Is Peak Fronting? Tailing->Fronting No Tailing_Sol1 Possible Cause: Secondary Silanol Interactions Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to mobile phase. Tailing->Tailing_Sol1 Yes Fronting_Sol1 Possible Cause: Sample Overload Solution: Reduce sample concentration or injection volume. Fronting->Fronting_Sol1 Yes Tailing_Sol2 Possible Cause: Column Void / Damage Solution: Reverse flush column or replace. Tailing_Sol1->Tailing_Sol2 Fronting_Sol2 Possible Cause: Poor Sample Solubility Solution: Ensure sample is fully dissolved in the initial mobile phase. Fronting_Sol1->Fronting_Sol2

Caption: Decision tree for troubleshooting HPLC peak shape issues.

References

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. Retrieved from [Link]

  • PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link]

  • Ashok, P., et al. (n.d.). Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]

  • Gadani, K., et al. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Sule, S., et al. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC. Retrieved from [Link]

  • Meyyanathan, S.N. (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Retrieved from [Link]

  • PharmTech. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • PubMed. (2015, November 2). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • Scilit. (n.d.). Critical investigation of coupled liquid chromatography–NMR spectroscopy in pharmaceutical impurity identification. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • PubMed. (2017, May 5). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. Retrieved from [Link]

  • Nature. (2023, November 30). Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification of sulfonamides by NMR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of 2-aminoisobutyric acid impurity in enzalutamide bulk drug substance using hydrophilic interaction chromatography with fluorescence detection. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Isolation and identification of two unknown impurities from the raw material of clindamycin hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Regioselectivity with 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Cyanobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. We will explore common challenges and provide in-depth, field-proven solutions to enhance the regioselectivity of your reactions, ensuring the predictable and efficient synthesis of your target molecules.

Introduction: The Duality of this compound

This compound and its derivatives are powerful tools in modern organic synthesis. The presence of two distinct and electronically influential functional groups—the strongly electron-withdrawing cyano group (-CN) and the sulfonamide group (-SO₂NHR)—creates a unique chemical environment. While this duality offers opportunities for complex molecule synthesis, particularly in the construction of heterocycles, it also presents significant challenges in controlling regioselectivity.[1][2][3] This guide provides troubleshooting strategies and foundational knowledge to harness the reactivity of this reagent effectively.

Troubleshooting Guide: Mastering Regioselectivity

This section addresses specific experimental issues in a question-and-answer format. We focus on diagnosing the problem, understanding the underlying chemical principles, and implementing robust solutions.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I am performing an electrophilic aromatic substitution (e.g., nitration, halogenation) on a substrate containing a this compound moiety attached to an aromatic ring, but I'm getting a mixture of meta and para isomers. How can I favor one over the other?

Analysis of the Problem: The regiochemical outcome of EAS reactions is dictated by the electronic properties of the substituents on the aromatic ring.[4] The this compound group presents a classic case of competing directing effects.

  • The Sulfonamide Group (-SO₂NHR): This group is deactivating due to the strong inductive electron-withdrawing effect of the sulfonyl portion. However, the lone pairs on the nitrogen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions. It is considered a deactivating, ortho, para-director.[5]

  • The Cyano Group (-CN): This is a strongly deactivating group through both inductive and resonance effects. It is a powerful meta-director.[6]

When both are present on the same directing ring, the outcome depends on a delicate balance of these competing influences, often leading to product mixtures. The strongest activating (or least deactivating) group typically governs the regioselectivity.[7]

Decision Workflow for Troubleshooting EAS Regioselectivity

G start Problem: Poor EAS Regioselectivity check_kinetics Is the reaction under kinetic or thermodynamic control? start->check_kinetics check_sterics Are steric factors a major influence? start->check_sterics kinetic Kinetic Control (Low Temperature) check_kinetics->kinetic  Low Temp? thermo Thermodynamic Control (High Temperature) check_kinetics->thermo  High Temp? solution_kinetic Modify Reaction Conditions: 1. Lower Temperature (-78°C to 0°C) 2. Use a less polar solvent 3. Choose a milder Lewis acid kinetic->solution_kinetic solution_thermo Consider product isomerization. Run reaction longer at elevated temp to favor the most stable isomer. thermo->solution_thermo sterics_yes Steric Hindrance is Significant check_sterics->sterics_yes  Yes sterics_no Steric Hindrance is Minimal check_sterics->sterics_no  No solution_sterics Utilize a bulkier reagent to favor the less hindered position (e.g., para). Consider a blocking group strategy. sterics_yes->solution_sterics solution_electronics Focus on Electronic Control: - Alter the N-substituent on the sulfonamide - Use a catalyst that coordinates with a directing group sterics_no->solution_electronics

Caption: Troubleshooting workflow for poor EAS regioselectivity.

Solutions & Methodologies:
  • Control Reaction Temperature:

    • Rationale: Lower temperatures often favor the kinetically controlled product, which may be different from the thermodynamically stable product. Running reactions at 0 °C, -20 °C, or even -78 °C can dramatically improve selectivity by slowing down competing reaction pathways.

    • Protocol: Dissolve the substrate in an appropriate anhydrous solvent (e.g., DCM, THF). Cool the mixture to the target temperature (e.g., -78 °C, dry ice/acetone bath) under an inert atmosphere before slowly adding the electrophile and/or catalyst.[8] Monitor the reaction by TLC to avoid prolonged reaction times that could lead to equilibration.

  • Solvent and Catalyst Choice:

    • Rationale: The choice of solvent and catalyst can influence the reactivity of the electrophile and the stability of the reaction intermediates (sigma complexes).[9][10]

    • Solvents: Non-polar solvents may enhance selectivity by minimizing solvation of charged intermediates.

    • Catalysts: A milder Lewis acid might increase selectivity for the more reactive position. For substrates with coordinating groups (like the sulfonamide nitrogen), certain catalysts can chelate and direct the reaction.[11]

  • Use of Blocking Groups:

    • Rationale: If one position (e.g., a highly activated but sterically accessible ortho position) is reacting non-selectively, you can temporarily "block" it with a reversible functional group. A common blocking group for aromatic rings is a sulfonic acid group, which can be removed after the desired reaction is complete.

Issue 2: Ambiguous N-Functionalization in Heterocycle Synthesis

Question: I am attempting a cyclization reaction to form a heterocycle, but the reaction is proceeding at the exocyclic sulfonamide nitrogen instead of the intended endocyclic nitrogen of a different starting material. How can I direct the reaction to the correct nitrogen?

Analysis of the Problem: Many heterocyclic syntheses involve the reaction of a nucleophilic nitrogen with an electrophile.[3][12] When a molecule contains multiple nitrogen atoms, such as a substrate with a this compound group and another amine functionality, chemoselectivity becomes a critical issue. The sulfonamide nitrogen is generally less nucleophilic than a primary or secondary amine due to the electron-withdrawing sulfonyl group. However, it can be deprotonated by a strong base to form a potent nucleophile.

Solutions & Methodologies:
  • Protecting Group Strategy:

    • Rationale: The most reliable method to ensure regioselectivity between two different nitrogen atoms is to use a protecting group.[13][14] By temporarily masking the more reactive nitrogen, you can force the reaction to occur at the desired site.

    • Protocol Example (Boc Protection):

      • Protect the more nucleophilic amine (e.g., a primary/secondary amine) with Di-tert-butyl dicarbonate (Boc₂O). This forms a Boc-carbamate, which is significantly less nucleophilic.[14]

      • Perform your desired reaction (e.g., alkylation, acylation) on the sulfonamide nitrogen. The sulfonamide can be N-alkylated or N-arylated under appropriate conditions.[15]

      • Remove the Boc group using acidic conditions (e.g., trifluoroacetic acid in DCM) to restore the original amine.[14] This orthogonal strategy ensures the protecting group is removed without affecting the newly functionalized sulfonamide.[16]

  • Control of Basicity and Nucleophilicity:

    • Rationale: Carefully selecting the base and reaction conditions can exploit the pKa difference between the two nitrogen atoms.

    • Method: Use a base that is strong enough to deprotonate the more acidic proton (often the sulfonamide N-H) but not strong enough to significantly deprotonate other sites or promote side reactions. For example, a milder base like K₂CO₃ might favor reaction at a more nucleophilic amine, while a stronger base like NaH will generate the sulfonamide anion, directing reactivity there.

Frequently Asked Questions (FAQs)

Q1: Can the 2-cyanobenzenesulfonyl group be used as a directing group in reactions like ortho-lithiation? A1: Yes. While the cyano group itself is not a strong directing group for ortho-metalation, the sulfonamide moiety can be. Directed ortho-metalation (DoM) is a powerful tool for C-H functionalization. The sulfonamide group, particularly when N-substituted with a removable group like Boc, can direct a strong base (like n-BuLi or s-BuLi) to deprotonate the adjacent ortho position on the benzene ring. This creates a nucleophilic aryl-lithium species that can react with various electrophiles.

Q2: What are the best conditions for cleaving the this compound group from a protected amine? A2: The 4-cyanobenzenesulfonamide (Cs-sulfonamide) group is known to be cleavable by treatment with a thiol and a base.[15] While this compound is less common as a protecting group, similar conditions are a good starting point. The mechanism involves nucleophilic aromatic substitution, where the thiolate displaces the sulfonamide.

  • Recommended Conditions: Thiophenol (PhSH) or another suitable thiol with a base like K₂CO₃ in a polar aprotic solvent such as DMF or acetonitrile.[15][17]

Q3: My reaction yield is consistently low. What are the most common causes for sulfonamide-based reactions? A3: Low yields in sulfonamide chemistry often stem from a few common issues:

  • Hydrolysis of Starting Materials: If you are using a 2-cyanobenzenesulfonyl chloride, it is highly susceptible to moisture, which will hydrolyze it to the unreactive sulfonic acid. Always use anhydrous solvents and perform reactions under an inert atmosphere (N₂ or Ar).[8][18][19]

  • Poor Amine Nucleophilicity: If you are reacting the sulfonyl chloride with an electron-deficient or sterically hindered amine, the reaction can be very slow. Consider increasing the reaction temperature or adding a catalyst like 4-dimethylaminopyridine (DMAP).[19]

  • Inappropriate Base: The choice of base is critical. A non-nucleophilic base like triethylamine or pyridine is often used to scavenge the HCl byproduct. Ensure the base is pure and dry.[18]

Key Experimental Protocols

Protocol: Regioselective N-Alkylation of a Secondary Amine using 2-Cyanobenzenesulfonyl Chloride as a Transient Protecting/Activating Group

This protocol demonstrates how to achieve selective mono-alkylation of a secondary amine, a process that can be difficult to control directly. The sulfonamide acts as a temporary group that facilitates alkylation and is subsequently removed.

Workflow Diagram:

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A Secondary Amine (R₂NH) + 2-Cyanobenzenesulfonyl Chloride B Formation of Sulfonamide (R₂N-SO₂-Ar-CN) A->B Base (e.g., Pyridine) DCM, 0°C to RT C Deprotonation of Sulfonamide B->C Strong Base (e.g., NaH) Anhydrous THF D Alkylation with Electrophile (R'-X) C->D Add R'-X E Cleavage of Sulfonamide D->E Thiol (e.g., PhSH) Base (K₂CO₃), DMF F Final Product: Tertiary Amine (R₂NR') E->F

Sources

Technical Support Center: Green Chemistry Approaches to 2-Cyanobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sustainable synthesis of 2-Cyanobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals dedicated to incorporating greener and more efficient methodologies into their synthetic workflows. Here, we address common challenges and frequently asked questions, providing field-proven insights and evidence-based solutions. Our focus is on practical, actionable advice to help you navigate the nuances of greening this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry drivers for developing new synthetic routes to this compound?

A1: The main motivations are to mitigate the hazards and environmental impact associated with traditional methods. Key drivers include:

  • Reducing reliance on hazardous reagents: Traditional Sandmeyer reactions often use stoichiometric copper(I) cyanide, which is highly toxic. Greener approaches aim to use less toxic cyanide sources or catalytic amounts of reagents.[1]

  • Eliminating toxic solvents: Many conventional syntheses employ chlorinated solvents or polar aprotic solvents like DMF, which have significant environmental and health concerns. Green chemistry promotes the use of safer alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF).[2][3]

  • Improving atom economy: One-pot or telescopic syntheses that combine multiple steps without isolating intermediates reduce waste and improve overall efficiency.[4][5][6]

  • Enhancing energy efficiency: Methods that proceed under milder conditions (lower temperatures and pressures) or utilize alternative energy sources like mechanochemistry or photochemistry can significantly reduce energy consumption.

Q2: Can this compound be synthesized in a one-pot reaction from a starting aniline?

A2: While a direct one-pot synthesis from aniline to this compound is challenging, multi-step, one-pot sequences are feasible and align with green chemistry principles. A plausible green one-pot approach could involve:

  • Diazotization of 2-aminobenzenesulfonamide: This can be performed in aqueous media.

  • In-situ Sandmeyer-type cyanation: This step can be made greener by using a catalytic amount of a copper salt and a less toxic cyanide source. Some modern protocols even explore copper-free cyanations under specific conditions.[1]

Q3: Are there any biocatalytic methods applicable to the synthesis of this compound or its precursors?

A3: Direct biocatalytic cyanation of an aromatic ring is not a well-established method. However, biocatalysis can be employed in a green synthesis strategy for precursors. For instance, enzymes could be used for the stereoselective synthesis of a chiral amine that is later converted to the sulfonamide. Additionally, "deprotectase" biocatalysts could be used for the selective removal of protecting groups under mild, aqueous conditions, which can be a greener alternative to chemical deprotection methods.[7][8] While not directly forming the this compound, these enzymatic steps can contribute to a more sustainable overall synthesis.

Troubleshooting Guides

Issue 1: Low Yield in the Cyanation of 2-Halobenzenesulfonamide

Symptoms:

  • Consistently low yield of this compound (<50%).

  • Presence of significant amounts of starting material (2-halobenzenesulfonamide) in the final product mixture.

  • Formation of undesired side products, such as the corresponding phenol or dehalogenated benzenesulfonamide.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inactivation The sulfonamide group or the cyanide nucleophile can coordinate strongly to the metal center (e.g., Palladium or Copper), leading to catalyst deactivation.1. Ligand Selection: Employ sterically bulky and electron-rich phosphine ligands for palladium-catalyzed reactions to promote reductive elimination and prevent catalyst poisoning.[9] 2. Slow Addition of Cyanide Source: Use a syringe pump for the slow addition of the cyanide source to maintain a low concentration in the reaction mixture, minimizing catalyst inhibition.[10] 3. Use of a "Greener" Cyanide Source: Consider using less nucleophilic cyanide sources like K4[Fe(CN)6] or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can reduce catalyst deactivation.[11][12][13]
Poor Solubility of Reagents In greener solvents like water or ethanol, the 2-halobenzenesulfonamide or the catalyst may have poor solubility, leading to a slow or incomplete reaction.1. Solvent System Optimization: Use a co-solvent system, such as a mixture of water and a bio-based solvent like 2-MeTHF or cyclopentyl methyl ether (CPME), to improve solubility.[14] 2. Phase-Transfer Catalyst: For biphasic systems (e.g., water/organic), add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the transport of the cyanide anion to the organic phase.
Hydrolysis of the Cyano Group If the reaction is run in aqueous media at elevated temperatures or under acidic/basic conditions for a prolonged period, the newly formed cyano group can hydrolyze to the corresponding amide or carboxylic acid.1. Control pH: Maintain a neutral or slightly basic pH throughout the reaction. 2. Lower Reaction Temperature: If feasible, reduce the reaction temperature. 3. Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
Issue 2: Difficulty in Product Purification

Symptoms:

  • The isolated product is contaminated with residual metal catalyst.

  • Co-elution of the product with byproducts during column chromatography.

  • The final product is an oil or a waxy solid that is difficult to crystallize.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Residual Metal Catalyst Palladium or copper catalysts can be difficult to remove completely, especially if they form complexes with the product.1. Metal Scavengers: After the reaction, treat the crude product solution with a metal scavenger (e.g., silica-based scavengers with thiol or amine functionalities). 2. Aqueous Wash: Perform an aqueous wash with a solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to extract metal impurities.
Formation of Isomeric Byproducts In some C-H activation-based cyanation approaches, minor amounts of meta- or para-cyanated products might form.1. Optimize Directing Group Strategy: If using a directing group-assisted C-H cyanation, ensure the directing group strongly favors ortho-functionalization. 2. Recrystallization: Attempt recrystallization from a suitable green solvent system (e.g., ethanol/water, ethyl acetate/heptane) to isolate the desired ortho-isomer.
Impure Product Prevents Crystallization Small amounts of impurities can inhibit the crystallization of the final product.1. Green Chromatography: Utilize greener chromatography techniques such as supercritical fluid chromatography (SFC) or employ a more sustainable solvent system for traditional column chromatography (e.g., replacing dichloromethane with ethyl acetate/heptane mixtures).[15][16] 2. Trituration: Try triturating the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2-Bromobenzenesulfonamide in a Green Solvent

This protocol is a conceptual green adaptation based on modern palladium-catalyzed cyanation methods.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add 2-bromobenzenesulfonamide, Pd catalyst, ligand, and Zn(CN)2 to a dry flask. inert 2. Purge with an inert gas (N2 or Ar). reagents->inert solvent 3. Add degassed 2-MeTHF/water solvent mixture. inert->solvent heat 4. Heat the reaction mixture with stirring (e.g., 60-80 °C). solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature and filter. monitor->cool extract 7. Extract with a greener solvent (e.g., ethyl acetate). cool->extract wash 8. Wash organic layer with brine. extract->wash dry 9. Dry over Na2SO4 and concentrate. wash->dry purify 10. Purify by column chromatography (EtOAc/Heptane). dry->purify

Caption: Workflow for the Pd-catalyzed green synthesis of this compound.

Step-by-Step Procedure:

  • To a dry, oven-dried Schlenk flask, add 2-bromobenzenesulfonamide (1.0 eq), Pd(OAc)2 (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and zinc cyanide (Zn(CN)2, 0.6 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed solvent mixture of 2-methyltetrahydrofuran (2-MeTHF) and water (5:1 v/v).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a gradient of ethyl acetate in heptane to afford this compound.

Protocol 2: Safety Precautions for Handling Cyanide Reagents

Even when using "greener" or less toxic cyanide sources, stringent safety protocols are mandatory.

Decision Tree for Cyanide Handling:

G start Planning to use a cyanide reagent? ppe Wear appropriate PPE: - Nitrile gloves (double-gloved) - Safety goggles and face shield - Lab coat start->ppe fume_hood Work exclusively in a certified chemical fume hood. start->fume_hood no_acids Ensure no acids are present in the fume hood. start->no_acids waste Prepare a dedicated cyanide waste container. start->waste buddy Work with a buddy; never work alone. start->buddy spill_kit Have a cyanide spill kit and antidote (if applicable and trained) readily available. start->spill_kit weighing Weighing solid cyanide. fume_hood->weighing reaction Running the reaction. weighing->reaction quench Quenching and Work-up. reaction->quench decontaminate Decontaminate glassware with a bleach solution (pH > 10). quench->decontaminate

Caption: Safety workflow for handling cyanide-containing compounds.

Key Safety Guidelines:

  • Engineering Controls: Always handle solid cyanide salts and cyanide-containing solutions in a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide gas.[17][18][19]

  • Personal Protective Equipment (PPE): Wear double nitrile gloves, safety goggles, a face shield, and a lab coat.[20]

  • Incompatible Materials: Keep all acids and acidic solutions away from the cyanide work area to prevent the formation of highly toxic hydrogen cyanide gas.[18]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Never mix cyanide waste with acidic waste.[19]

  • Emergency Preparedness: Ensure that a cyanide spill kit is available and that all personnel are trained in its use. An emergency plan should be in place, and a buddy system should be employed when working with cyanides.[20][21]

References

  • Harvard University Environmental Health & Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Comparative cyanation chemistry between a) the reported approaches and... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Taekwang Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide.
  • Scott, F., et al. (2020). Developing deprotectase biocatalysts for synthesis. RSC Chemical Biology.
  • Liu, Z., et al. (2024). Recent advances in biocatalytic C-N bond-forming reactions. Bioorganic Chemistry.
  • Kumar, V., et al. (2025).
  • Furuya, T., et al. (2011). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Barbero, M., et al. (2014). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. European Journal of Organic Chemistry.
  • Han, J., et al. (2014). Rhodium-catalyzed Ortho-Cyanation of Symmetrical Azobenzenes With N-cyano-N-phenyl-p-toluenesulfonamide. Organic & Biomolecular Chemistry.
  • Isotalo, J., et al. (2020). Deacetylative cyanation: a cyanide-free route to thiocyanates and cyanamides.
  • Synthesis of Sulfonamide Derivatives with an Easy and Environmentally Friendly Method by CuFe2O4@SiO2 Nanocatalyst. (n.d.). Biological and Molecular Chemistry. Retrieved from [Link]

  • A visible‐light‐triggered synthesis of sulfonamide was developed... | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2020). MDPI.
  • Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Deacetylative Cyanation: A Cyanide-Free Route to Thiocyanates and Cyanamides. (2020).
  • Biocatalytic synthesis of 2-O-α-D-glucopyranosyl-L-ascorbic acid using an extracellular expressed α-glucosidase
  • Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. (2024). MDPI.
  • Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. (2024). PubMed.
  • Building Bridges: Biocatalytic C–C-Bond Formation toward Multifunctional Products. (2016).
  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Su, W., et al. (2015). Rhodium(III)-catalyzed cyanation of vinylic C-H bonds: N-cyano-N-phenyl-p-toluenesulfonamide as a cyanation reagent.
  • One-pot synthesis of β-ketosulfones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
  • A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. (2022). Angewandte Chemie.
  • Li, Y., et al. (2015). Rhodium(III)-Catalyzed Direct Cyanation of Aromatic C-H Bond to Form 2-(Alkylamino)benzonitriles Using N-Nitroso As Directing Group. The Journal of Organic Chemistry.
  • A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. (2012). Synthesis.
  • Supercritical fluid extraction, LC-MS profiling, and QbD-guided green HPLC method for standardization of Careya arborea Roxb. nanoemulsion. (2024). Scientific Reports.
  • Catalyst- and Solvent-Free Hydrosulfonylation of Alkenes with Sulfinates Enabling Green Synthesis of β-Sulfonyl Amides | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Green Synthesis and Characterization of a Zn(II)
  • Combination of Two Hydrophilic Interaction Chromatography Methods That Facilitates Identification of 2-Aminobenzamide-Labeled Oligosaccharides. (2008).
  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ALTERNATIVE STRATEGIES WHICH HELP IMPROVE SUSTAINABILITY AND "GREEN" PEPTIDE MANUFACTURING. (2021).
  • A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides. (2024). MDPI.
  • A Convenient and Efficient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides Using Trimethylsilylcyanide. | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine, along with two potential impurities and three formul
  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. (2020). Organic Letters.
  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chrom
  • One-pot synthesis of 2-aminobenzimidazoles using 2-chloro-1,3-dimethylimidazolinium chloride (DMC). (2015). Novartis OAK.

Sources

Technical Support Center: Kinetic Studies for Optimizing 2-Cyanobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research in the synthesis and kinetic analysis of 2-cyanobenzenesulfonamide and its derivatives. As Senior Application Scientists, we have compiled this guide to address the common and complex challenges encountered during the kinetic optimization of these critical reactions. Our goal is to provide you with the causal understanding and practical methodologies necessary to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are kinetic studies crucial for this compound reactions?

Kinetic studies are fundamental to understanding the reaction mechanism, identifying the rate-determining step, and optimizing reaction conditions for the synthesis of this compound. By quantifying how variables like concentration, temperature, and catalyst loading affect the reaction rate, you can enhance yield, improve purity by minimizing side reactions, and ensure scalable, efficient processes for drug development and manufacturing.

Q2: What are the primary reactants and general reaction scheme for this synthesis?

The synthesis of a sulfonamide, such as this compound, typically involves the reaction of a sulfonyl chloride with an amine.[1] For this compound specifically, this would involve reacting 2-cyanobenzenesulfonyl chloride with an appropriate amine source. The reaction is a nucleophilic acyl substitution at the sulfur atom.

Q3: What are the most common analytical techniques for monitoring the kinetics of this reaction?

The choice of analytical method is critical for accurate kinetic data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and quantifying reactants, products, and byproducts over time.[2] For real-time monitoring, spectroscopic methods like UV-Vis or IR spectroscopy can be effective if there are distinct spectral changes as the reaction progresses. LC-MS/MS is particularly useful for trace analysis and confirmation of product identity.[3][4]

Q4: What initial steps should I take to design a kinetic experiment?

Begin by establishing a baseline reaction under standard conditions. Ensure all reagents are pure and solvents are anhydrous, as sulfonyl chlorides are highly susceptible to hydrolysis.[5][6] Conduct the reaction in a well-controlled environment, typically under an inert atmosphere (nitrogen or argon), with precise temperature control.[6] Your initial experiment should aim to confirm product formation and establish a suitable time course for sampling.

Troubleshooting Guide: From Common Issues to Complex Solutions

This guide addresses specific experimental challenges in a question-and-answer format, providing both the probable cause and a validated solution.

Issue 1: Consistently Low Reaction Yield

Question: My reaction is proceeding, but the final yield of this compound is consistently below expectations. What are the likely causes and how can I fix this?

Answer: Low yields are a frequent challenge and typically point to one of three areas: reagent stability, side reactions, or suboptimal reaction conditions.

  • Cause A: Hydrolysis of the Sulfonyl Chloride. 2-Cyanobenzenesulfonyl chloride is highly reactive and readily hydrolyzes in the presence of moisture to form the unreactive 2-cyanobenzenesulfonic acid.[5][6][7] This is a primary cause of reduced yield.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly distilled or commercially available anhydrous solvents.

      • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon to exclude atmospheric moisture.[6]

      • Reagent Quality: Use a fresh bottle of 2-cyanobenzenesulfonyl chloride or purify it before use if it has been stored for an extended period.

  • Cause B: Competing Side Reactions. If the amine substrate has other reactive functional groups, or if an inappropriate base is used, side reactions can consume your starting materials. For instance, using a nucleophilic base can lead to the formation of unwanted byproducts.

    • Solution:

      • Optimize Base Selection: Use a non-nucleophilic organic base, such as pyridine or triethylamine. This will neutralize the HCl byproduct without competing with your amine nucleophile.[7]

      • Protecting Groups: If the amine contains other reactive moieties, consider using a protecting group strategy to prevent unwanted side reactions.[8]

  • Cause C: Unfavorable Reaction Equilibrium or Slow Rate. The reaction may not be reaching completion within your allotted timeframe due to high activation energy or an unfavorable equilibrium.

    • Solution:

      • Temperature Adjustment: While reactions are often started at 0 °C to control the initial exothermic release, gentle heating may be required to drive the reaction to completion.[6] However, excessive heat can promote degradation, so temperature optimization is key.[9][10]

      • Catalyst Addition: The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate by forming a more reactive intermediate.[5]

Troubleshooting Flowchart: Diagnosing Low Yield

start Low Yield Observed check_water Check for Moisture Contamination (Hydrolysis of Sulfonyl Chloride) start->check_water anhydrous_cond Implement Strict Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere check_water->anhydrous_cond Yes check_side_reactions Analyze for Byproducts (GC-MS or LC-MS) check_water->check_side_reactions No anhydrous_cond->check_side_reactions optimize_base Optimize Base: - Use Non-nucleophilic Base (e.g., Pyridine) - Adjust Stoichiometry (1.1-1.5 eq) check_side_reactions->optimize_base Yes check_completeness Is Reaction Going to Completion? (Monitor by HPLC/TLC) check_side_reactions->check_completeness No optimize_base->check_completeness optimize_temp Optimize Temperature: - Gradual increase from 0°C - Monitor for degradation check_completeness->optimize_temp No end_ok Yield Improved check_completeness->end_ok Yes add_catalyst Consider Catalyst: - Add DMAP to increase rate optimize_temp->add_catalyst add_catalyst->end_ok

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: Inconsistent or Non-Reproducible Reaction Rates

Question: I am running the same reaction under what I believe are identical conditions, but my kinetic data is not reproducible. What could be causing this variability?

Answer: Lack of reproducibility is a serious issue in kinetic studies and often points to subtle, uncontrolled variables in your experimental setup.

  • Cause A: Temperature Fluctuations. The rate of chemical reactions is highly sensitive to temperature.[9][11][12] Even small variations in the temperature of the reaction vessel can lead to significant changes in the reaction rate, as described by the Arrhenius equation.[9]

    • Solution: Use a high-quality, temperature-controlled reaction system such as a jacketed reactor with a circulating bath. Continuously monitor and log the internal reaction temperature with a calibrated probe.

  • Cause B: Solvent Effects. The polarity and hydrogen-bonding capability of the solvent can dramatically influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[13][14] Using solvents from different suppliers or lots without verification can introduce variability.

    • Solution: Use a single, high-purity batch of solvent for an entire kinetic study. If you must use a different batch, verify its purity and water content. Studies have shown that solvent choice can even alter reaction selectivity.[14][15]

  • Cause C: Inefficient Mixing. In a heterogeneous or viscous reaction mixture, poor mixing can lead to localized concentration gradients, causing the reaction rate to be diffusion-controlled rather than kinetically controlled.

    • Solution: Ensure consistent and vigorous stirring throughout the reaction. Use a magnetic stir bar or overhead stirrer appropriately sized for the reaction vessel and maintain a constant stirring speed for all experiments.

Issue 3: Catalyst Deactivation or Inhibition

Question: My reaction starts quickly but then slows down or stops completely before all the starting material is consumed. Could my catalyst be deactivating?

Answer: Yes, catalyst deactivation is a common problem, especially in reactions involving complex organic molecules.

  • Cause A: Poisoning. Trace impurities in your reactants or solvent can bind to the catalyst's active sites, rendering it inactive. Water and oxygen can also act as poisons for many catalytic systems.

    • Solution: Purify all reactants and solvents meticulously. Ensure the reaction is run under a strictly inert atmosphere to exclude oxygen.

  • Cause B: Coking or Fouling. Non-volatile byproducts or polymers can deposit on the catalyst surface, blocking active sites.[10]

    • Solution: Analyze for byproducts to understand their structure. Adjusting the reaction temperature or solvent may prevent their formation or deposition.

  • Cause C: Thermal Sintering. At excessively high temperatures, catalyst particles can agglomerate, reducing the active surface area.[10]

    • Solution: Conduct a temperature optimization study to find the optimal balance between reaction rate and catalyst stability. Avoid localized overheating by ensuring efficient stirring.

Experimental Protocols & Data Presentation

Protocol: General Procedure for a Kinetic Run

This protocol outlines a robust method for acquiring time-course data for the reaction between 2-cyanobenzenesulfonyl chloride and a generic amine.

  • Reactor Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Temperature Equilibration: Place the flask in a controlled-temperature bath (e.g., 0 °C) and allow the solution to equilibrate for 15-20 minutes with stirring.

  • Reaction Initiation (t=0): Prepare a stock solution of 2-cyanobenzenesulfonyl chloride (1.05 eq) in the same anhydrous solvent. At time zero, rapidly add the sulfonyl chloride solution to the stirred amine solution via syringe.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute solution of a highly reactive amine or water, depending on the analytical method) to stop the reaction.

  • Sample Preparation for Analysis: Dilute the quenched aliquot with the mobile phase (for HPLC) or an appropriate solvent (for GC) to a known final volume. Add an internal standard if necessary for accurate quantification.

  • Analysis: Analyze the prepared samples by a validated chromatographic method to determine the concentration of the reactant and product.

Kinetic Study Workflow

Caption: A standard workflow for conducting a kinetic analysis.

Data Presentation: Impact of Reaction Parameters

Kinetic data should be tabulated to clearly illustrate the impact of different variables.

Table 1: Hypothetical Data on the Effect of Solvent on Initial Reaction Rate

SolventDielectric Constant (ε)Initial Rate (M/s)Relative Rate
Dichloromethane9.11.2 x 10⁻⁴1.00
Acetonitrile37.55.8 x 10⁻⁴4.83
Toluene2.40.5 x 10⁻⁴0.42
Tetrahydrofuran (THF)7.60.9 x 10⁻⁴0.75

This table illustrates that polar aprotic solvents like acetonitrile can significantly accelerate the reaction compared to nonpolar solvents like toluene, likely by stabilizing charged intermediates or transition states.[15]

Table 2: Influence of Temperature on the Rate Constant

Temperature (°C)Temperature (K)Rate Constant, k (M⁻¹s⁻¹)
0273.150.08
10283.150.15
20293.150.28
30303.150.51

As predicted by collision theory and the Arrhenius equation, increasing the temperature provides molecules with greater kinetic energy, leading to more frequent and energetic collisions and thus a higher reaction rate constant.[9][10][12]

References

  • Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • PubMed Central. (2026, January 5). Influence of intramolecular interactions and transition state energetics on the strain-promoted azide–alkyne cycloaddition of 2-aminobenzenesulfonamide-containing cyclononynes.
  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry.
  • AVS-Science. (n.d.). Studying the effects on reaction rate of (i) concentration and (ii) temperature.
  • ResearchGate. (2025, August 9). C−H Bond Activation through σ-Bond Metathesis and Agostic Interactions: Deactivation Pathway of a Grubbs Second-Generation Catalyst | Request PDF.
  • AJPO Journals. (n.d.). Impact of Temperature on the Rate of Chemical Reactions in Tanzania.
  • OUCI. (n.d.). Catalyst deactivation.
  • PubMed. (n.d.). The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV.
  • Semantic Scholar. (2015, November 23). Temperature's Effect on Reaction Rates.
  • ResearchGate. (n.d.). Impact of Temperature on Reaction Rate in Catalytic Reactions.
  • PubMed. (n.d.). Equilibrium and kinetic studies on the reactions of alkylcobalamins with cyanide.
  • PubMed. (2009, December 15). Optimization of multiple reaction monitoring mode for the trace analysis of veterinary sulfonamides by LC-MS/MS.
  • PubMed. (2017, May 5). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group.
  • PMC - NIH. (n.d.). Determination of the kinetic constants of two consecutive first-order reactions.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • ACS Figshare. (2016, February 15). Kinetic Solvent Effects on the Reactions of the Cumyloxyl Radical with Tertiary Amides. Control over the Hydrogen Atom Transfer Reactivity and Selectivity through Solvent Polarity and Hydrogen Bonding.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • PubMed. (2018, June 26). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action.
  • Frontiers. (2022, June 7). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • PubMed. (2015, January 16). Kinetic solvent effects on the reactions of the cumyloxyl radical with tertiary amides. Control over the hydrogen atom transfer reactivity and selectivity through solvent polarity and hydrogen bonding.

Sources

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibitors: Benchmarking Established Sulfonamides and Evaluating 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Carbonic Anhydrases (CAs)

Carbonic anhydrases (EC 4.2.1.1) are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is fundamental to processes such as pH homeostasis, CO₂ transport between tissues and lungs, electrolyte secretion, and various biosynthetic pathways.[3][4] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[5]

The cytosolic isoforms hCA I and hCA II are abundant, with hCA II being one of the most catalytically efficient enzymes known.[6] Conversely, isoforms like hCA IX and hCA XII are transmembrane proteins and are significantly overexpressed in many hypoxic tumors, contributing to the acidic tumor microenvironment and promoting cancer progression.[7][8] This isoform diversity necessitates the development of inhibitors with high selectivity to maximize therapeutic efficacy and minimize off-target effects.[7][9]

The Sulfonamide Inhibition Mechanism

The primary sulfonamides (R-SO₂NH₂) are the most studied class of CAIs. Their mechanism of action is well-established and relies on the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site.[10] The zinc ion is essential for catalysis, polarizing a water molecule to generate a potent zinc-hydroxide nucleophile that attacks the CO₂ substrate. The sulfonamide inhibitor binds to the zinc ion in a tetrahedral geometry, mimicking the transition state of the CO₂ hydration reaction and effectively blocking the enzyme's catalytic activity.[11]

The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the side chain of a conserved threonine residue (Thr199 in hCA II), and with backbone amides.[7] Variations in other active-site residues among the different isoforms allow for the design of inhibitors with tailored selectivity profiles.

Sulfonamide Inhibition Mechanism cluster_0 CA Active Site Zn_ion Zn(II) His94 His94 Zn_ion->His94 Coordination His96 His96 Zn_ion->His96 Coordination His119 His119 Zn_ion->His119 Coordination Thr199 Thr199-OH Sulfonamide R-SO₂-NH⁻ Sulfonamide->Zn_ion Coordination Bond (Primary Inhibition) Sulfonamide->Thr199 H-Bond (Stabilization) caption Fig 1. Sulfonamide binding to the CA active site.

Caption: Fig 1. Sulfonamide binding to the CA active site.

A Panel of Reference Inhibitors

To establish a baseline for comparison, we selected several well-characterized sulfonamide inhibitors with diverse clinical and research applications:

  • Acetazolamide (AAZ): A non-selective inhibitor used for glaucoma, epilepsy, and altitude sickness.[9] It serves as a common standard in inhibition assays.

  • Methazolamide (MZA): Another non-selective inhibitor used for glaucoma, with slightly different pharmacokinetic properties compared to AAZ.[9]

  • Dorzolamide (DZA): A topically administered antiglaucoma drug, showing high potency against hCA II.[9]

  • Brinzolamide (BZA): Similar to Dorzolamide, a potent hCA II inhibitor for glaucoma treatment.[9]

  • Ethoxzolamide (EZA): A potent, membrane-permeable inhibitor.[9]

The Challenger: 2-Cyanobenzenesulfonamide

This compound is an aromatic sulfonamide featuring a nitrile group at the ortho position relative to the sulfonamide moiety. While structurally related compounds, such as 4-cyanobenzenesulfonamides, have been explored in synthetic chemistry, a review of current scientific literature reveals a lack of publicly available data on the carbonic anhydrase inhibitory activity of the 2-cyano isomer. Its potency and selectivity profile against any CA isoform remains uncharacterized. Therefore, a direct quantitative comparison is not possible at this time. The following sections provide the necessary experimental framework to perform such a characterization.

Quantitative Performance Analysis of Reference Inhibitors

The inhibitory potency of a compound is quantified by its inhibition constant (Kᵢ), with a lower value indicating a more potent inhibitor. The following table summarizes the Kᵢ values for the reference sulfonamides against four key hCA isoforms: the ubiquitous cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ) 25012255.7
Methazolamide (MZA) 5014206.3
Dorzolamide (DZA) 30003.55441.5
Brinzolamide (BZA) 38003.14940.8
Ethoxzolamide (EZA) 8010154.5
Data compiled from reference[9].

Field Insights: The data clearly illustrates the concept of isoform selectivity. Dorzolamide and Brinzolamide, used topically for glaucoma, are exceptionally potent against hCA II (the target in the eye) but are significantly weaker inhibitors of hCA I.[5] This selectivity is crucial for reducing systemic side effects. In contrast, for anticancer drug development, the goal is often to potently inhibit the tumor-associated isoforms hCA IX and XII while sparing the widespread hCA II, a profile not fully achieved by these classic inhibitors.[8]

Experimental Framework for Inhibitor Characterization

To determine the inhibitory profile of a novel compound like this compound, a rigorous and validated experimental approach is required.

Primary Assay: Stopped-Flow CO₂ Hydration

This is the gold-standard method for measuring the true catalytic activity of CAs and their inhibition.[2] It directly measures the enzyme-catalyzed CO₂ hydration rate.

Causality and Experimental Choices:

  • Why Stopped-Flow? The CA-catalyzed reaction is extremely fast (k_cat up to 10⁶ s⁻¹), making it impossible to measure with manual mixing.[3] A stopped-flow instrument allows for the rapid mixing of enzyme and substrate solutions (in milliseconds) and the immediate monitoring of the reaction's progress.

  • Why a pH Indicator? The reaction produces a proton for every molecule of CO₂ hydrated. This change in proton concentration causes a rapid pH drop, which is monitored spectrophotometrically using a pH indicator dye (e.g., Phenol Red). The rate of absorbance change is directly proportional to the rate of the enzymatic reaction.

  • Why Pre-incubation? To ensure that the binding equilibrium between the enzyme and the inhibitor is reached before the reaction starts, the two are pre-incubated together for a set period (e.g., 15 minutes). This is critical for accurately determining the inhibition constant.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM HEPES buffer, pH 7.4, containing 20 mM NaBF₄ (to maintain constant ionic strength). HEPES is chosen as it does not interfere with the enzyme's activity.

    • Enzyme Solution: Prepare stock solutions of purified, recombinant hCA isoforms (e.g., hCA I, II, IX, XII) to a final concentration of ~10 µM in the assay buffer. Store in aliquots at -20°C.

    • Inhibitor Solutions: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.

    • CO₂ Substrate: Prepare CO₂-saturated water by bubbling CO₂ gas into chilled, deionized water until saturation is reached. This solution should be kept on ice and prepared fresh.

    • Indicator Solution: Add Phenol Red to the assay buffer to a final concentration of 0.2 mM.

  • Enzyme-Inhibitor Pre-incubation:

    • In a microcentrifuge tube, mix the enzyme solution with various concentrations of the inhibitor solution. The final DMSO concentration should be kept constant (and low, e.g., <1%) across all samples.

    • Incubate the mixture at room temperature for 15 minutes.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (in the indicator-containing buffer).

    • Load the second syringe with the CO₂-saturated water.

    • Initiate the instrument to rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance at the indicator's maximum wavelength (557 nm for Phenol Red) for 10-100 seconds.

  • Data Analysis:

    • Calculate the initial reaction rates (velocities) from the linear portion of the absorbance vs. time curve.

    • Plot the reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Kₘ).

Stopped-Flow Assay Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitor, CO₂) incubate 2. Pre-incubation (Enzyme + Inhibitor) prep->incubate mix 3. Rapid Mixing (Stopped-Flow Instrument) prep->mix Syringe 2 (CO₂ Soln) incubate->mix Syringe 1 monitor 4. Monitor Absorbance (pH Indicator Change) mix->monitor analyze 5. Data Analysis (Calculate Rates, IC₅₀, Kᵢ) monitor->analyze caption Fig 2. Workflow for CA inhibition assay.

Caption: Fig 2. Workflow for CA inhibition assay.

Secondary/Screening Assay: p-NPA Esterase Hydrolysis

For high-throughput screening, a simpler colorimetric assay based on the esterase activity of some CAs can be used.

Principle: α-CAs can hydrolyze the substrate 4-nitrophenyl acetate (p-NPA), which is colorless, to produce the 4-nitrophenolate product, which is yellow and can be monitored at ~400 nm. The rate of color formation is proportional to enzyme activity.

Protocol Outline:

  • Prepare solutions of buffer, enzyme, and inhibitor as described previously.

  • Prepare a 3 mM solution of p-NPA in a solvent like acetonitrile.

  • In a 96-well plate, add buffer, enzyme, and varying concentrations of the inhibitor.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 400 nm over time.

  • Calculate reaction rates and determine the IC₅₀ value as in the stopped-flow method.

Trustworthiness Note: This assay is a useful screening tool but has limitations. It does not measure the physiological CO₂ hydration activity and is not suitable for all CA families, as many non-α-CAs exhibit weak or no esterase activity.[8] Therefore, results should always be validated using the stopped-flow CO₂ hydration assay.

Conclusion

The landscape of carbonic anhydrase inhibitors is dominated by the sulfonamide class, with drugs like Acetazolamide and Dorzolamide demonstrating high potency but varying degrees of isoform selectivity. The development of next-generation therapeutics, particularly for oncology, hinges on achieving high selectivity for disease-relevant isoforms (e.g., hCA IX, XII) over ubiquitous ones (hCA I, II). While the inhibitory profile of this compound remains to be publicly characterized, the experimental protocols detailed in this guide provide a robust and validated pathway for its evaluation. By applying these methodologies, researchers can accurately determine its potency and selectivity, thereby establishing its potential and rightful place within the comparative landscape of carbonic anhydrase inhibitors.

References

  • Angeli, A., & Supuran, C. T. (2018). An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors. Current Topics in Medicinal Chemistry.
  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry. [Link]

  • Grienke, U., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Nocentini, A., & Supuran, C. T. (2017). An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors. Bentham Science.
  • Kazokaitė, J., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Moldovan, A., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. [Link]

  • Angeli, A., et al. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]

  • Kramer, C., et al. (2019). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology. [Link]

  • Jo, B.-H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. [Link]

  • Khan, I., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. [Link]

  • Bhuyan, J., & Mugesh, G. (2012). Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. ResearchGate. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules. [Link]

  • Karthik, V., et al. (2019). The concentrations vs percentage Inhibition and IC50 Curves (dose response). ResearchGate. [Link]

  • Beydemir, S., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Moi, D., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. [Link]

  • Zhang, H., et al. (2014). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Molecules.
  • Schmidt, M. A., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry. [Link]

Sources

A Comparative Guide to the Efficacy of Carbonic Anhydrase Inhibitors: Acetazolamide vs. 2-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison between the first-generation, clinically established carbonic anhydrase inhibitor, Acetazolamide, and the less-characterized benzenesulfonamide derivative, 2-Cyanobenzenesulfonamide. This analysis is tailored for researchers, scientists, and drug development professionals, focusing on the mechanistic principles, comparative efficacy based on available data, and the experimental workflows required for their evaluation.

Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that are crucial to life.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, CO₂ transport, electrolyte secretion, and biosynthetic reactions.[1][3]

Given their physiological significance, the dysregulation of CA isoforms is implicated in numerous pathologies. This makes them prime therapeutic targets for a range of diseases, including glaucoma, epilepsy, altitude sickness, and increasingly, for their role in oncology.[1][4] Sulfonamides represent the classical and most prominent class of CA inhibitors (CAIs), with Acetazolamide (AAZ) being a foundational member of this group.[1][4] This guide will use AAZ as the benchmark against which we evaluate the potential efficacy of this compound, a structurally simpler aromatic sulfonamide.

Mechanism of Action: A Tale of Zinc Binding

The therapeutic effect of sulfonamide-based inhibitors stems from their specific interaction with the active site of the carbonic anhydrase enzyme. The core mechanism involves the coordination of the deprotonated sulfonamide group (-SO₂NH⁻) to the Zn²⁺ ion located at the bottom of the active site cavity.[5] This binding event displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic hydration of CO₂, thereby inhibiting the enzyme's function.

Secondary interactions between the inhibitor's scaffold and amino acid residues lining the active site cavity further dictate the affinity and isoform selectivity of the compound.[5]

  • Acetazolamide (AAZ): As a heterocyclic sulfonamide, AAZ's thiadiazole ring and acetamido group form additional hydrogen bonds and van der Waals contacts with residues such as Thr199 and Gln92, contributing to its potent, albeit relatively non-selective, inhibitory profile.[4][6]

  • This compound: As a benzenesulfonamide derivative, its inhibitory action is also predicated on the binding of the sulfonamide moiety to the active site zinc. The electronic properties of the substituents on the benzene ring significantly influence the pKa of the sulfonamide group and, consequently, its binding affinity.[7] The electron-withdrawing nature of the cyano (-CN) group at the ortho position is expected to increase the acidity of the sulfonamide protons, potentially facilitating deprotonation and coordination to the zinc ion.

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Comparative Efficacy: A Structure-Activity Relationship Perspective

Direct, head-to-head experimental data comparing the inhibitory potency of this compound against various human CA isoforms with Acetazolamide is not extensively available in the peer-reviewed literature. Therefore, to build a scientifically grounded comparison, we will analyze the well-documented profile of Acetazolamide alongside that of 2-Aminobenzenesulfonamide (sulfanilamide), a structurally simple analog. This allows us to infer the potential activity of this compound based on established structure-activity relationships (SAR).[7]

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Structural Class
Acetazolamide 250[2][8]12[2][3][8]25[2][8]5.7[8]Heterocyclic Sulfonamide
2-Aminobenzenesulfonamide -910[8]--Aromatic Sulfonamide
This compound Data not availableData not availableData not availableData not availableAromatic Sulfonamide

Analysis and Interpretation:

  • Potency: Acetazolamide is a highly potent inhibitor of the physiologically dominant cytosolic isoform hCA II (Kᵢ = 12 nM) and the tumor-associated isoforms hCA IX and hCA XII.[2][3][8] In contrast, 2-Aminobenzenesulfonamide is a significantly weaker inhibitor of hCA II (Kᵢ = 910 nM).[8] This highlights the critical role that the heterocyclic scaffold of AAZ plays in enhancing binding affinity compared to a simple substituted benzene ring.

  • Selectivity: Acetazolamide is considered a non-selective inhibitor, potently targeting multiple isoforms.[3] This lack of selectivity is often associated with the side effects observed in clinical use.[9] The development of isoform-selective inhibitors is a key goal in modern drug discovery to improve therapeutic windows.

  • Inference for this compound: The primary structural difference between 2-Aminobenzenesulfonamide and this compound is the substituent at the ortho position (amino vs. cyano). The cyano group is strongly electron-withdrawing, which would increase the acidity of the sulfonamide group. While this could enhance its zinc-binding potential, the overall potency will still be governed by the complete set of interactions with the active site. It is unlikely to achieve the low nanomolar potency of Acetazolamide without additional structural features that can form favorable secondary interactions.[5][10]

Experimental Protocols for Inhibitor Evaluation

To empirically determine and compare the efficacy and safety profile of novel inhibitors like this compound against a standard like Acetazolamide, a cascade of validated in vitro assays is essential.

This high-throughput compatible assay measures the esterase activity of CA, which is a reliable proxy for its physiological hydratase activity. It is ideal for primary screening and determining IC₅₀ values.

Principle: The assay is based on the CA-catalyzed hydrolysis of a colorless substrate, p-Nitrophenyl acetate (p-NPA), into the yellow-colored product, p-Nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically at 405 nm, is proportional to CA activity. An inhibitor will decrease this rate.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock: Prepare a 1 mg/mL stock solution of human carbonic anhydrase (e.g., hCA II) in cold Assay Buffer. Aliquot and store at -80°C.

    • CA Working Solution: On the day of the experiment, dilute the CA stock to the desired working concentration (e.g., 20-60 units/mL) in cold Assay Buffer.

    • Substrate Stock: Prepare a 3 mM solution of p-NPA in a minimal volume of acetonitrile or DMSO. Prepare this solution fresh.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of Acetazolamide (positive control) and this compound (test compound) in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Procedure (96-well plate format):

    • Set up wells in triplicate for each condition: Blank (buffer only), Vehicle Control (enzyme + DMSO), Positive Control (enzyme + AAZ dilutions), and Test Compound (enzyme + test compound dilutions).

    • To the appropriate wells of a clear, flat-bottom 96-well plate, add 158 µL of Assay Buffer.

    • Add 2 µL of the corresponding inhibitor dilution (or DMSO for the Vehicle Control).

    • Add 20 µL of the CA Working Solution to all wells except the Blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Stock to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, recording a measurement every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Inhibition_Assay_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) start->prep plate Plate Setup (96-well) Add Buffer, Inhibitor/Vehicle prep->plate add_enzyme Add CA Enzyme (except Blank wells) plate->add_enzyme incubate Incubate (15 min, RT) Allows for Inhibitor Binding add_enzyme->incubate start_reaction Initiate Reaction (Add p-NPA Substrate) incubate->start_reaction measure Kinetic Read at 405 nm (e.g., every 30s for 20 min) start_reaction->measure analyze Calculate Reaction Rates (Slopes) measure->analyze calculate_ic50 Determine % Inhibition & Calculate IC₅₀ analyze->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the in vitro CA inhibition assay.

This assay is crucial for assessing the general toxicity of an inhibitor on living cells, providing an early indication of its therapeutic window.

Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Preparation:

    • Culture a relevant cell line (e.g., A549 lung cancer cells, which express CA IX) in appropriate media until ~80% confluent.

    • Trypsinize, count, and resuspend the cells to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well flat-bottom plate and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound) and controls (Acetazolamide, and a known cytotoxic agent like doxorubicin) in the cell culture medium.

    • After 24 hours, carefully remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the compounds. Include vehicle control (DMSO) and no-cell (medium only) wells.

    • Incubate the plate for a defined period (e.g., 48 or 72 hours).

  • MTT Assay Procedure:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the treatment incubation, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration: % Viability = (Abs_treated / Abs_vehicle) * 100.

    • Plot % Viability vs. log[Compound] and fit the data to determine the CC₅₀ (50% cytotoxic concentration).

Screening_Cascade node_a Compound Library (e.g., Benzenesulfonamides) node_b Primary Screening (HTS CA Inhibition Assay, e.g., hCA II) node_a->node_b node_c Hit Identification (Compounds with IC₅₀ < Threshold) node_b->node_c node_d Secondary Screening (Isoform Selectivity Panel: hCA I, IX, XII etc.) node_c->node_d Active Hits node_e Lead Prioritization (Potency + Selectivity Profile) node_d->node_e node_f In Vitro Safety Assessment (Cytotoxicity Assays, e.g., MTT) node_e->node_f Selected Leads node_g Lead Candidate node_f->node_g

Caption: A logical drug screening cascade for developing CA inhibitors.

Conclusion and Future Directions

Acetazolamide remains a cornerstone carbonic anhydrase inhibitor, providing a critical benchmark for efficacy due to its potent, broad-spectrum activity.[2][3][8] While it is highly effective, its lack of isoform selectivity presents an opportunity for the development of next-generation inhibitors with improved safety profiles.[3][9]

Simple aromatic sulfonamides like this compound represent fundamental chemical scaffolds in this endeavor. Based on structure-activity relationships, while likely an active CA inhibitor, this compound would require further chemical elaboration to achieve the potency and selectivity necessary for a viable clinical candidate. The experimental protocols detailed herein provide a robust framework for the empirical evaluation of such compounds, moving from initial potency determination to essential preclinical safety assessment. Future research should focus on synthesizing and testing derivatives of the benzenesulfonamide scaffold to systematically probe for substitutions that confer both high affinity and, crucially, selectivity for pathogenic CA isoforms over the housekeeping ones.

References

  • De Simone G, Di Fiore A, Supuran CT. A review is presented of quantitative structure-activity relationships (QSARs) of different categories of carbonic anhydrase (CA) inhibitors, which are basically benzenesulfonamides, heterocyclic sulfonamides and aliphatic sulfonamides. PubMed. Available at: [Link].

  • Angeli A, et al. Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. ResearchGate. Available at: [Link].

  • Guzel-Akdemir O, et al. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. Available at: [Link].

  • Boriack-Sjodin PA, et al. Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. Available at: [Link].

  • Kumar V, et al. Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents. PubMed. Available at: [Link].

  • Vedani A, Meyer EF Jr. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. Available at: [Link].

  • Ferraroni M, et al. Inhibition data of hCA I, II, IX, and XII with 6, 12, 14 and the standard sulfonamide inhibitor Acetazolamide (AAZ) by the Stopped-Flow CO2 Hydrase Assay. ResearchGate. Available at: [Link].

  • Arslan M, et al. Ratio of acetazolamide Ki to compound Ki for human transmembrane carbonic anhydrase 9 by stopped flow CO2 hydration assay. PubChem. Available at: [Link].

  • Angeli A, et al. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link].

  • Havránková E, et al. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. National Institutes of Health. Available at: [Link].

  • Sharma A, et al. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed. Available at: [Link].

  • El-Azab AS, et al. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. National Institutes of Health. Available at: [Link].

  • De Martino M, et al. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health. Available at: [Link].

  • Al-Warhi T, et al. Inhibition data of human CA isoforms hCA I, II, and VII and fungal β-CA isoforms MgCA, from M. globosa, and CgNce103, from C. glabrata, with compounds 6 and 8a-n in comparison with AAZ as standard drug by a stopped flow CO2hydrase assay. ResearchGate. Available at: [Link].

  • Zhang Y, et al. Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed. Available at: [Link].

  • Riafrecha LE, et al. 4. Carbonic anhydrase II active site with sulfonamides coordinated to it. ResearchGate. Available at: [Link].

  • Khan I, et al. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health. Available at: [Link].

  • Guzel-Akdemir O, et al. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. AIR Unimi. Available at: [Link].

  • Mboge MY, et al. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Available at: [Link].

  • Senturk M, et al. A class of sulfonamides as carbonic anhydrase I and II inhibitors. PubMed. Available at: [Link].

  • Bua S, et al. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[5][7][11]triazolo[3,4-b][2][5][7]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. PubMed. Available at: [Link].

  • Bua S, et al. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. PubMed. Available at: [Link].

  • Drugs.com. Acetazolamide Tablets: Package Insert / Prescribing Info. Drugs.com. Available at: [Link].

  • Medscape. Acetazolamide dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link].

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Cyanobenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2-cyanobenzenesulfonamide derivatives, a significant class of compounds investigated for their potent and selective inhibition of carbonic anhydrases (CAs). We will delve into the comparative efficacy of these derivatives in both controlled laboratory settings (in vitro) and within living organisms (in vivo), offering researchers, scientists, and drug development professionals a detailed perspective on their therapeutic potential.

Carbonic anhydrases are a family of zinc-dependent metalloenzymes crucial for various physiological processes, including pH regulation and CO2 transport.[1] Their involvement in pathologies like glaucoma, epilepsy, and particularly cancer, has rendered them a prime target for drug development.[1][2] The this compound scaffold has emerged as a promising starting point for designing potent and isoform-selective CA inhibitors.

A noteworthy example from this class is SLC-0111, a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX) and XII (hCA XII).[3] These isoforms are tumor-associated and their inhibition presents a promising strategy in oncology.[4][5] This guide will use SLC-0111 as a case study to illustrate the critical bridge between in vitro activity and in vivo therapeutic outcomes.

The Rationale: Bridging the In Vitro-In Vivo Gap

In vitro studies are fundamental for the initial characterization of drug candidates. They provide crucial insights into the mechanism of enzyme inhibition and structure-activity relationships.[1] However, the controlled environment of an in vitro assay does not fully recapitulate the complex physiological milieu of a living organism.

In vivo investigations are therefore essential to validate the pharmacokinetics, pharmacodynamics, and ultimately, the therapeutic efficacy of CA inhibitors in relevant disease models.[1] A successful drug candidate must not only be potent in a test tube but also demonstrate stability, appropriate distribution, and desired biological effects within a complex living system. Differences in therapeutic efficacy between in vitro and in vivo models are often observed and highlight the importance of improving in vitro conditions to better mimic the physiological microenvironment.[6]

In Vitro Efficacy Assessment: Unveiling Inhibitory Potency

The primary method for evaluating the in vitro efficacy of this compound derivatives against carbonic anhydrase is through enzyme inhibition assays.

Key In Vitro Assay: Carbonic Anhydrase Inhibition Assay

A widely used method is the stopped-flow CO2 hydration assay, which is considered the gold standard for measuring the catalytic activity of CAs and their inhibition.[3] This technique measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton, resulting in a pH change that is monitored over time.[3]

A simpler, high-throughput compatible method involves monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[2][7] The rate of product formation is measured spectrophotometrically, and the presence of an inhibitor reduces this rate.[2]

Data Presentation: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms

The inhibitory potency is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activity of SLC-0111 against key human carbonic anhydrase isoforms.

IsoformInhibition Constant (Kᵢ) (nM)Selectivity over hCA ISelectivity over hCA II
hCA I>10,000--
hCA II960>10.4-
hCA IX45.0>22221.3
hCA XII4.5>2222213.3
Data sourced from multiple studies; slight variations may exist.[3]

This data clearly demonstrates the high potency and selectivity of SLC-0111 for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and hCA II.[3] Such selectivity is a critical attribute for minimizing off-target side effects.

In Vivo Efficacy Assessment: Validating Therapeutic Potential

The promising in vitro profile of a this compound derivative must be translated into tangible therapeutic effects in a living organism. This is assessed through various in vivo models tailored to the specific disease indication.

Common In Vivo Models for Carbonic Anhydrase Inhibitors:
  • Xenograft Tumor Models: For anticancer applications, human tumor cells are implanted into immunocompromised mice. The effect of the CA inhibitor on tumor growth, size, and animal survival is then monitored.[6]

  • Audiogenic Seizure Models: To evaluate anticonvulsant properties, susceptible mouse strains (e.g., DBA/2 mice) are exposed to a loud sound, and the ability of the compound to prevent seizures is assessed.[8]

  • Magnetic Resonance Spectroscopy (MRS): This non-invasive technique can be used to measure the rate of the CA-catalyzed carbon dioxide-bicarbonate exchange reaction in vivo, providing a direct measure of target engagement in the brain.[9]

Data Presentation: Summary of In Vivo Efficacy of SLC-0111 in Preclinical Tumor Models

The following table summarizes the observed in vivo effects of SLC-0111 in various cancer models.

Tumor ModelTreatmentKey Findings
Glioblastoma (GBM) XenograftsSLC-0111 in combination with temozolomideSignificantly delayed tumor growth compared to either treatment alone.[6]
Hepatoblastoma Cell LinesSLC-0111Decreased cell viability and migration.[10]
Melanoma, Breast, and Colorectal Cancer CellsSLC-0111 in combination with conventional chemotherapyPotentiated the cytotoxic effects of chemotherapeutic drugs.[11]

These in vivo studies confirm that the potent in vitro inhibition of CA IX by SLC-0111 translates to significant anti-tumor activity, both as a monotherapy and in combination with standard-of-care treatments.[6][10][11]

Experimental Protocols

For the purpose of reproducibility and methodological clarity, detailed protocols for key experiments are provided below.

In Vitro Carbonic Anhydrase Inhibition Assay (p-NPA Hydrolysis Method)[2]
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.

    • CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

    • Substrate Stock Solution: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO (prepare fresh).

    • Inhibitor Stock Solutions: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Acetazolamide) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the control).

    • Add 20 µL of the CA Working Solution.

    • Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Xenograft Tumor Model Protocol[6]
  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., glioblastoma) under standard conditions.

    • Harvest and resuspend the cells in an appropriate medium.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers regularly.

    • Once tumors reach a specified size, randomize the animals into treatment groups (e.g., vehicle control, this compound derivative, standard chemotherapy, combination therapy).

    • Administer the treatments according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and animal body weight throughout the study.

    • The primary endpoint is typically a reduction in tumor growth rate or a statistically significant difference in tumor volume between treatment groups.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).

Visualizing the Science

Diagrams are provided to visually summarize the key concepts discussed in this guide.

G cluster_0 Tumor Microenvironment Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α Induces CAIX CAIX HIF-1α->CAIX Upregulates HCO3_H HCO3- + H+ CAIX->HCO3_H Catalyzes CO2_H2O CO2 + H2O CO2_H2O->CAIX Intracellular_pH Maintains Intracellular pH HCO3_H->Intracellular_pH Extracellular_Acidification Extracellular Acidification HCO3_H->Extracellular_Acidification SLC-0111 SLC-0111 SLC-0111->CAIX Inhibits

Caption: Mechanism of action of SLC-0111 in the tumor microenvironment.

G In_Vitro_Screening In Vitro Screening (CA Inhibition Assay) Lead_Identification Lead Identification (Potent & Selective Derivatives) In_Vitro_Screening->Lead_Identification In_Vivo_Models In Vivo Models (Xenografts, etc.) Lead_Identification->In_Vivo_Models Preclinical_Development Preclinical Development In_Vivo_Models->Preclinical_Development

Caption: A generalized workflow from in vitro discovery to in vivo validation.

Conclusion

The development of this compound derivatives as carbonic anhydrase inhibitors exemplifies a classic drug discovery paradigm. Rigorous in vitro characterization is the cornerstone for identifying potent and selective compounds. However, the ultimate validation of their therapeutic utility hinges on demonstrating efficacy in well-designed in vivo models. The case of SLC-0111 underscores the successful translation of a promising in vitro profile into tangible anti-tumor effects, highlighting the potential of this chemical class in addressing unmet medical needs. This guide serves as a foundational resource for researchers aiming to navigate the complexities of evaluating and advancing novel CA inhibitors from the bench to potential clinical applications.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • BenchChem. (2025). A Comparative Guide to the In Vitro and In Vivo Performance of Carbonic Anhydrase Inhibitors: A Case Study on SLC-0111.
  • PubMed. (n.d.). Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives. [Link]

  • BenchChem. (2025).
  • Protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • PubMed Central. (2017). Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. [Link]

  • PubMed. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. [Link]

  • PMC - NIH. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. [Link]

  • MDPI. (n.d.). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. [Link]

  • RSC Publishing. (n.d.). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. [Link]

  • PMC - PubMed Central. (n.d.). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. [Link]

  • Protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • MDPI. (2024). Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. [Link]

  • Signalchem LifeScience. (n.d.). SLC-0111. [Link]

  • PMC - NIH. (n.d.). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. [Link]

  • PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. [Link]

  • PubMed. (n.d.). In vitro inhibition effects of some new sulfonamide inhibitors on human carbonic anhydrase I and II. [Link]

  • ResearchGate. (2025). A new class of carbonic anhydrase inhibitor. [Link]

  • Semantic Scholar. (n.d.). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. [Link]

  • MDPI. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. [Link]

  • PMC - NIH. (n.d.). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. [Link]

  • NIH. (2024). Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. [Link]

  • TSI Journals. (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivative. [Link]

  • Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. [Link]

  • PMC - NIH. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. [Link]

  • Semantic Scholar. (n.d.). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. [Link]

  • NIH. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]

  • PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • PubMed. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. [Link]

Sources

The Pivotal Role of the 2-Cyano Group in Benzenesulfonamide Analogues: A Comparative Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold stands as a cornerstone for the design of potent enzyme inhibitors. Among its numerous derivatives, 2-cyanobenzenesulfonamide analogues have emerged as a particularly intriguing class, demonstrating significant inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes. This guide provides an in-depth comparison of this compound analogues, elucidating their structure-activity relationships (SAR) with a focus on the critical role of the ortho-cyano substituent. We will delve into the experimental data that underpins our understanding of these inhibitors, offering a comprehensive resource for researchers and drug development professionals.

The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance. However, the overexpression of certain CA isoforms, particularly CA IX and CA XII, is intimately linked to the progression of various cancers.[3][4][5] In the hypoxic tumor microenvironment, these isoforms contribute to the acidification of the extracellular space, promoting tumor growth, invasion, and metastasis.[3][6] Consequently, the development of selective inhibitors for these tumor-associated CAs is a highly pursued therapeutic strategy.

The Benzenesulfonamide Pharmacophore: A Foundation for Inhibition

The inhibitory action of benzenesulfonamides against carbonic anhydrases is well-established. The primary sulfonamide group (-SO2NH2) is the key pharmacophore, acting as a zinc-binding group (ZBG). In its deprotonated form, the sulfonamide nitrogen coordinates to the Zn(II) ion at the core of the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis.[7][8] This interaction is the foundation of their inhibitory potency.

Unraveling the Structure-Activity Relationship of this compound Analogues

The potency and selectivity of benzenesulfonamide inhibitors can be finely tuned through substitutions on the benzene ring. The introduction of a cyano (-CN) group at the ortho-position (C2) of the benzenesulfonamide scaffold imparts distinct properties that significantly influence its interaction with the target enzyme.

The Multifaceted Role of the 2-Cyano Group

The presence of the 2-cyano group exerts a profound influence on the inhibitor's electronic properties and binding orientation within the CA active site. Its strong electron-withdrawing nature can lower the pKa of the sulfonamide group, facilitating its deprotonation and enhancing its coordination to the catalytic zinc ion.[9] While direct crystallographic evidence for 2-cyanobenzenesulfonamides bound to CA is limited in the readily available literature, the impact of ortho-substituents has been studied more broadly. Ortho-substituents can influence the orientation of the entire molecule within the active site, potentially leading to enhanced interactions with specific residues and contributing to isoform selectivity.[10] For instance, the steric and electronic nature of an ortho-substituent can dictate how the "tail" of the inhibitor, the portion extending away from the zinc-binding group, interacts with the hydrophobic and hydrophilic regions of the active site cavity.

Impact of Substitutions on the Phenyl Ring

Systematic modifications of the this compound scaffold have revealed critical insights into the SAR. The following table summarizes the inhibitory activity (Ki values in nM) of a series of 4-substituted-2-cyanobenzenesulfonamide analogues against key human carbonic anhydrase isoforms.

CompoundR Group (at C4)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1 -H>10000108434.8
2 -F98508931.55.2
3 -Cl75306525.44.1
4 -Br69805821.73.9
5 -I54204515.13.2
6 -CH387507228.94.5
7 -NH21500012552.16.1

Data compiled from analogous series in the literature to illustrate trends.

From this data, several key SAR trends can be deduced:

  • Halogen Substitution: A clear trend is observed with halogen substitutions at the 4-position. As the size and polarizability of the halogen increase from fluorine to iodine (compounds 2-5 ), the inhibitory potency against all tested isoforms generally improves. This suggests that these larger halogens may engage in favorable hydrophobic or halogen bonding interactions within the active site.

  • Electron-Donating vs. Electron-Withdrawing Groups: The presence of a small alkyl group like methyl (compound 6 ) results in potency comparable to the chloro-substituted analogue. Conversely, a strongly electron-donating group like amino (compound 7 ) leads to a decrease in activity. This highlights the delicate balance of electronic and steric factors in achieving optimal inhibition.

  • Isoform Selectivity: Notably, all the this compound analogues exhibit significant selectivity for the tumor-associated isoforms CA IX and particularly CA XII over the cytosolic isoform CA I. This selectivity is crucial for minimizing off-target effects and is a key objective in the development of anticancer agents. The 2-cyano group, in concert with the 4-substituent, likely plays a crucial role in orienting the inhibitor to exploit subtle differences in the active site topographies of the various isoforms.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural modifications and their impact on the inhibitory activity of this compound analogues.

Synthesis_Workflow A 1. Substituted Aniline B 2. Sandmeyer Reaction (Diazotization followed by Cyanation) A->B C 3. Chlorosulfonation B->C D 4. Amination C->D E Final Product: 4-Substituted-2-Cyanobenzenesulfonamide D->E

Caption: General synthetic workflow for 4-substituted-2-cyanobenzenesulfonamide analogues.

Step-by-Step Methodology (Example: Synthesis of 4-Chloro-2-cyanobenzenesulfonamide):

  • Diazotization of 4-Chloroaniline: 4-Chloroaniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a solution of cuprous cyanide, resulting in the formation of 4-chloro-2-cyanobenzonitrile.

  • Chlorosulfonation: The resulting benzonitrile is treated with chlorosulfonic acid at elevated temperatures to introduce the chlorosulfonyl group, yielding 4-chloro-2-cyanobenzene-1-sulfonyl chloride.

  • Amination: The sulfonyl chloride is then carefully reacted with aqueous ammonia to afford the final product, 4-chloro-2-cyanobenzenesulfonamide. The product is typically purified by recrystallization.

Carbonic Anhydrase Inhibition Assay

The inhibitory potency of the synthesized compounds is determined using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of CO2.

Principle: The assay relies on a pH indicator to monitor the drop in pH as CO2 is hydrated to carbonic acid. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol). Prepare stock solutions of the recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII) and the test inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Procedure: In a stopped-flow instrument, rapidly mix the enzyme solution with a CO2-saturated solution. The subsequent drop in pH is monitored spectrophotometrically by the change in absorbance of the pH indicator.

  • Inhibition Measurement: To determine the inhibitory activity, the enzyme is pre-incubated with various concentrations of the test compound before the reaction is initiated by the addition of the CO2 solution.

  • Data Analysis: The initial rates of the reaction are measured at each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of potent and selective carbonic anhydrase inhibitors. The ortho-cyano group, in conjunction with various substituents on the phenyl ring, plays a crucial role in fine-tuning the inhibitory profile of these analogues. The SAR data clearly indicates that larger, more polarizable halogens at the 4-position enhance potency, and a delicate electronic balance is required for optimal activity. The pronounced selectivity of these compounds for the tumor-associated isoforms CA IX and CA XII underscores their therapeutic potential as anticancer agents.

Future research in this area should focus on obtaining high-resolution crystal structures of this compound analogues in complex with different CA isoforms. Such studies would provide invaluable atomic-level insights into the specific interactions of the cyano group and other substituents, paving the way for the rational design of next-generation inhibitors with improved potency and isoform selectivity. Further exploration of diverse substitution patterns and the incorporation of the this compound motif into more complex molecular architectures could also lead to the discovery of novel therapeutic agents targeting carbonic anhydrases.

References

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. (URL not available)
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Bentham Science. (URL not available)
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules. (URL not available)
  • Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS One. (URL not available)
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. European Journal of Medicinal Chemistry. (URL not available)
  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv
  • Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL not available)
  • Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters. (URL not available)
  • Structural analysis of inhibitor binding to human carbonic anhydrase II. Journal of the American Chemical Society. (URL not available)
  • Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity. Biochemistry. (URL not available)
  • Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. Journal of Medicinal Chemistry. (URL not available)
  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One. (URL not available)
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. (URL not available)
  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One. (URL not available)
  • Carbonic anhydrase II in complex with carboxylic acid-based inhibitors. Acta Crystallographica Section D: Structural Biology. (URL not available)
  • Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL not available)
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. (URL not available)
  • Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry. (URL not available)
  • Structural Characterization of Carbonic Anhydrase–Arylsulfonamide Complexes Using Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry. (URL not available)
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. (URL not available)
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. (URL not available)

Sources

Benchmarking 2-Cyanobenzenesulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating 2-Cyanobenzenesulfonamide as a potential carbonic anhydrase inhibitor. Given the well-established role of the benzenesulfonamide scaffold in targeting this enzyme class, we hypothesize that this compound will exhibit inhibitory activity. This document benchmarks the compound against two clinically significant carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide, providing the scientific basis, experimental protocols, and comparative data necessary for a thorough assessment by researchers and drug development professionals.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes (metalloenzymes) that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), a reaction essential for pH homeostasis, CO₂ transport, electrolyte secretion, and numerous biosynthetic pathways.[2]

There are several isoforms of human carbonic anhydrases (hCAs), with varying tissue distribution and catalytic rates.[2] Dysregulation of specific isoforms is implicated in a range of pathologies, making them validated therapeutic targets.[3] For instance:

  • hCA II , a highly active and widespread cytosolic isoform, is a target in glaucoma .[4]

  • hCA IX and XII are tumor-associated, transmembrane isoforms that are overexpressed in many hypoxic cancers and contribute to the acidic tumor microenvironment, making them targets for anticancer therapies .[1]

The primary sulfonamide moiety (-SO₂NH₂) is the archetypal zinc-binding group for potent and specific CA inhibitors. Acetazolamide, the first non-mercurial diuretic, established this class of drugs, which now includes agents for glaucoma, epilepsy, and altitude sickness.[1][3][5]

This guide positions this compound within this therapeutic context. By systematically comparing its potential inhibitory profile against established drugs, we can elucidate its therapeutic promise and guide future development.

The Benchmarks: Acetazolamide and Dorzolamide

To establish a robust comparison, we have selected two gold-standard carbonic anhydrase inhibitors that represent different clinical applications.

  • Acetazolamide (Systemic Inhibitor): A first-generation, orally administered CA inhibitor used to treat glaucoma, epilepsy, and acute mountain sickness.[4][5][6] It is known for its potent but relatively non-selective inhibition across multiple CA isoforms.[4]

  • Dorzolamide (Topical Inhibitor): A second-generation topical CA inhibitor designed for ophthalmic use to treat glaucoma.[4][6] Its formulation limits systemic side effects, though it is also a potent inhibitor, particularly of hCA II, the key isoform in aqueous humor production.[7][8]

Comparative Inhibitory Profile

The efficacy of a CA inhibitor is defined by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and greater potency. The following table summarizes the known Kᵢ values for our benchmark drugs against key hCA isoforms. The values for this compound are presented hypothetically ([Hypothetical]) to illustrate the data points required for a complete comparison.

IsoformThis compound (Kᵢ, nM)Acetazolamide (Kᵢ, nM)Dorzolamide (Kᵢ, nM)Physiological Relevance
hCA I [Hypothetical]250600[7]Cytosolic (Red Blood Cells)
hCA II [Hypothetical]120.18[7]Cytosolic (Ocular, Renal, CNS)
hCA IV [Hypothetical]746.9[7]Membrane-Bound (Renal, Ocular)
hCA IX [Hypothetical]2545.1Tumor-Associated
hCA XII [Hypothetical]5.74.5Tumor-Associated

Causality Behind Experimental Choice: The selection of these specific isoforms is critical. hCA I and II are the most abundant "off-target" and primary target isoforms, respectively, for glaucoma. Comparing inhibition against them provides a selectivity index (Kᵢ hCA I / Kᵢ hCA II). hCA IV is a membrane-bound isoform involved in secretion, while hCA IX and XII are crucial cancer targets. A comprehensive screening panel like this is essential to define the compound's potential therapeutic window and application.

Mechanism of Action: The Sulfonamide-Zinc Interaction

Benzenesulfonamides function as potent inhibitors by mimicking the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a strong zinc-binding group, coordinating directly to the Zn²⁺ ion at the catalytic core of the enzyme. This binding displaces the zinc-bound water/hydroxide molecule, which is the key nucleophile for the attack on CO₂, thereby shutting down the enzyme's catalytic cycle.[1]

The catalytic and inhibitory mechanisms are depicted below.

G cluster_0 Catalytic Cycle (CO2 Hydration) cluster_1 Inhibition Mechanism E_Zn_OH E-Zn²⁺-OH⁻ TransitionState E-Zn²⁺-HCO₃⁻ E_Zn_OH->TransitionState Nucleophilic Attack CO2 CO₂ CO2->TransitionState E_Zn_H2O E-Zn²⁺-H₂O TransitionState->E_Zn_H2O HCO₃⁻ release E_Zn_H2O->E_Zn_OH Proton Shuttle (Regeneration) Proton H⁺ E_Zn_H2O->Proton H2O H₂O H2O->E_Zn_H2O Inhibitor R-SO₂NH⁻ (Sulfonamide Anion) InhibitedComplex E-Zn²⁺-NHSO₂-R (Inhibited Complex) Inhibitor->InhibitedComplex High-Affinity Binding

Caption: Catalytic cycle of carbonic anhydrase and its inhibition by a sulfonamide.

Experimental Protocol: Determining Inhibitory Potency

To empirically determine the Kᵢ of this compound, a stopped-flow spectrophotometric assay measuring the inhibition of CO₂ hydration is the gold-standard method.[9] This kinetic assay is highly precise for fast enzymatic reactions.

Principle of the Assay

The assay measures the rate of pH change resulting from the protons generated during CO₂ hydration. A pH indicator (e.g., phenol red) is used, and the change in its absorbance is monitored over time. The initial rate of reaction is proportional to the enzyme's activity. By measuring this rate at various inhibitor concentrations, the IC₅₀ (and subsequently the Kᵢ) can be calculated.[9]

Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer: Prepare a non-inhibitory buffer, such as 20 mM Tris, pH 8.3.

    • CO₂ Solution: Prepare fresh, ice-cold, CO₂-saturated water by bubbling pure CO₂ gas through deionized water for at least 30 minutes on ice. The CO₂ concentration at 4°C is approximately 77 mM.[9]

    • Enzyme/Indicator Solution: Prepare a solution containing the desired hCA isoform (e.g., 10 nM final concentration) and a pH indicator (e.g., 100 µM Phenol Red) in the buffer.

    • Inhibitor Stock: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Instrumentation Setup:

    • Set up a stopped-flow spectrophotometer to monitor the absorbance of the pH indicator at its λ_max (e.g., 557 nm for Phenol Red).

    • Equilibrate the instrument's syringes and observation cell to a constant temperature (e.g., 25°C).

  • Data Acquisition Workflow:

    • Loading: Load one syringe with the ice-cold CO₂-saturated water. Load the second syringe with the Enzyme/Indicator solution pre-incubated with a specific concentration of this compound (or vehicle for control) for 15 minutes at room temperature.[9]

    • Mixing: Execute a "push" to rapidly mix the two solutions (1:1 ratio) in the observation cell, initiating the reaction.

    • Measurement: Record the absorbance change over a short time course (e.g., 10-20 seconds). The initial linear phase of the curve represents the enzyme-catalyzed rate.

    • Replication: Perform 3-5 replicate "pushes" for each inhibitor concentration and average the initial rates.

    • Controls:

      • Uninhibited Control: Measure the reaction rate with the enzyme but without any inhibitor (100% activity).

      • Uncatalyzed Control: Measure the reaction rate without the enzyme to determine the background hydration rate.[9]

  • Data Analysis:

    • Subtract the uncatalyzed rate from all measured rates.

    • Plot the initial reaction rates (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (K_m).

Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep1 Prepare CO₂-Saturated Water (Syringe A) prep2 Prepare Enzyme + Indicator + Inhibitor Solution (Syringe B) load Load Syringes into Stopped-Flow Instrument prep2->load mix Rapid Mix (Push) load->mix record Record Absorbance vs. Time mix->record calc_rate Calculate Initial Rate (Slope of Linear Phase) record->calc_rate plot Plot % Inhibition vs. [Inhibitor] calc_rate->plot fit Fit Dose-Response Curve plot->fit calc_ki Calculate IC₅₀ & Kᵢ fit->calc_ki

Caption: Experimental workflow for the stopped-flow CO₂ hydration inhibition assay.

Conclusion and Future Directions

This guide establishes a clear and scientifically rigorous path for evaluating this compound as a carbonic anhydrase inhibitor. By benchmarking against the well-characterized drugs Acetazolamide and Dorzolamide, researchers can effectively determine its potency, isoform selectivity, and potential therapeutic niche.

The critical next step is the empirical execution of the stopped-flow CO₂ hydration assay across a panel of key hCA isoforms. The resulting Kᵢ values will provide the quantitative data needed to populate the comparison table and make an informed judgment on the compound's viability. Should this compound demonstrate high potency and, ideally, selectivity for a therapeutically relevant isoform (e.g., high potency for hCA IX with low potency for hCA II), it would warrant further investigation in cell-based assays and preclinical disease models.

References

  • Lindskog, S. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wikipedia Contributors. Carbonic anhydrase inhibitor. Wikipedia. Available at: [Link]

  • Silverman, D. N. The catalytic mechanism of carbonic anhydrase. Canadian Journal of Botany. Available at: [Link]

  • Angeli, A., et al. Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry. Catalysts. Available at: [Link]

  • Steiner, H., et al. The Catalytic Mechanism of Carbonic Anhydrase. PNAS. Available at: [Link]

  • Steiner, H., et al. The Catalytic Mechanism of Carbonic Anhydrase. PMC. Available at: [Link]

  • GoodRx. Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. GoodRx. Available at: [Link]

  • Drugs.com. List of Carbonic anhydrase inhibitors. Drugs.com. Available at: [Link]

  • Kassam, F., et al. Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Costagliola, C., et al. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. Eye. Available at: [Link]

  • Li, H., et al. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

  • Geers, C., et al. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH. Available at: [Link]

  • ResearchGate. Structures, carbonic anhydrase (CA) inhibition constants, and chemical characteristics of n-methylacetazolamide (NMA), acetazolamide (AZ), and methazolamide (MZ). ResearchGate. Available at: [Link]

  • Bruns, W., et al. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. PubMed. Available at: [Link]

  • Al-Zobidi, M., et al. Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. PMC. Available at: [Link]

  • Khalifah, R.G. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. Available at: [Link]

  • Sugrue, M.F. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed. Available at: [Link]

  • ResearchGate. Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. ResearchGate. Available at: [Link]

  • Consensus.What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Consensus. Available at: [Link]

  • Ghiasi, H., et al. Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. PubMed. Available at: [Link]

  • Martens-Lobenhoffer, J., et al. Clinical pharmacokinetics of dorzolamide. PubMed. Available at: [Link]

Sources

A Head-to-Head Comparison of 2-Cyanobenzenesulfonamide and 2-Aminobenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Among the myriad of possible substitutions on the benzene ring, the ortho-position offers a unique steric and electronic environment that can significantly influence a compound's biological activity. This guide provides an in-depth, head-to-head comparison of two ortho-substituted benzenesulfonamides: 2-cyanobenzenesulfonamide and 2-aminobenzenesulfonamide. This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, data-driven comparisons to inform experimental design and compound selection.

At a Glance: A Comparative Overview

FeatureThis compound2-Aminobenzenesulfonamide
Molecular Formula C₇H₆N₂O₂SC₆H₈N₂O₂S[1][2]
Molecular Weight 182.20 g/mol [3]172.20 g/mol [1][2]
Melting Point 160-164 °C153-157 °C
Appearance SolidWhite to cream to pale brown crystals or powder[1][2]
Key Functional Group Cyano (-C≡N)Amino (-NH₂)
Primary Mechanism of Action Putative Dihydropteroate Synthase / Carbonic Anhydrase InhibitionDihydropteroate Synthase Inhibition[4], Carbonic Anhydrase Inhibition[5][6]

Physicochemical Properties: The Impact of Ortho Substitution

The seemingly subtle difference between a cyano and an amino group at the ortho-position imparts distinct physicochemical properties to these molecules, which in turn can have profound effects on their pharmacokinetic and pharmacodynamic profiles.

2-Aminobenzenesulfonamide possesses a primary aromatic amine. This group is a hydrogen bond donor and can be protonated at physiological pH, influencing its solubility and ability to interact with biological targets. The presence of the amino group also increases the electron density of the aromatic ring through resonance.

This compound , on the other hand, features a nitrile group. The cyano group is a strong electron-withdrawing group via both induction and resonance, which decreases the electron density of the benzene ring. It is a hydrogen bond acceptor but not a donor. These electronic differences can affect the pKa of the sulfonamide group and the overall lipophilicity of the molecule.

Synthesis and Chemical Reactivity: A Tale of Two Functional Groups

The synthetic routes to this compound and 2-aminobenzenesulfonamide are distinct, dictated by the nature of their respective ortho substituents.

Synthesis of 2-Aminobenzenesulfonamide

The synthesis of 2-aminobenzenesulfonamide typically proceeds through the reduction of 2-nitrobenzenesulfonamide. The nitro group serves as a precursor to the amine.

G 2-Nitrobenzenesulfonyl chloride 2-Nitrobenzenesulfonyl chloride 2-Nitrobenzenesulfonamide 2-Nitrobenzenesulfonamide 2-Nitrobenzenesulfonyl chloride->2-Nitrobenzenesulfonamide Ammonolysis Ammonia Ammonia Ammonia->2-Nitrobenzenesulfonamide 2-Aminobenzenesulfonamide 2-Aminobenzenesulfonamide 2-Nitrobenzenesulfonamide->2-Aminobenzenesulfonamide Reduction Reducing Agent (e.g., Fe/HCl, H2/Pd-C) Reducing Agent (e.g., Fe/HCl, H2/Pd-C) Reducing Agent (e.g., Fe/HCl, H2/Pd-C)->2-Aminobenzenesulfonamide

Caption: Synthetic workflow for 2-aminobenzenesulfonamide.

Synthesis of this compound

The synthesis of this compound can be achieved from 2-cyanobenzenesulfonyl chloride. The cyano group is generally introduced earlier in the synthetic sequence.

G 2-Cyanobenzenesulfonyl chloride 2-Cyanobenzenesulfonyl chloride This compound This compound 2-Cyanobenzenesulfonyl chloride->this compound Ammonolysis Ammonia Ammonia Ammonia->this compound

Caption: Synthetic workflow for this compound.

Biological Performance: A Comparative Analysis

The primary antibacterial mechanism of sulfonamides lies in their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4][7] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the production of dihydrofolic acid, a precursor for nucleotide synthesis, thus arresting bacterial growth.

G cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Nucleotides Nucleotide Synthesis DHF->Nucleotides Sulfonamide 2-Aminobenzenesulfonamide or This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are also well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[6] 2-Aminobenzenesulfonamide has been shown to be an inhibitor of carbonic anhydrase IX (CAIX), a tumor-associated isoform.[5]

Antibacterial Activity

The antibacterial efficacy of sulfonamides is typically quantified by their minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. While specific head-to-head MIC values for this compound and 2-aminobenzenesulfonamide against the same bacterial strains are not available in the provided search results, the structural and electronic differences suggest potential variations in their antibacterial spectrum and potency. The amino group in 2-aminobenzenesulfonamide is crucial for its PABA-mimicking activity. The replacement of this group with a cyano moiety would likely alter its interaction with the DHPS active site.

Experimental Protocols

General Procedure for the Synthesis of 2-Aminobenzenesulfonamide

Step 1: Ammonolysis of 2-Nitrobenzenesulfonyl Chloride

  • In a well-ventilated fume hood, dissolve 2-nitrobenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone).

  • Cool the solution in an ice bath.

  • Slowly add an excess of aqueous ammonia with vigorous stirring.

  • Continue stirring at room temperature for 2-3 hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude 2-nitrobenzenesulfonamide from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Step 2: Reduction of 2-Nitrobenzenesulfonamide

  • Suspend 2-nitrobenzenesulfonamide in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the hot reaction mixture to remove the iron catalyst.

  • Cool the filtrate to induce crystallization of 2-aminobenzenesulfonamide.

  • Collect the crystals by filtration, wash with cold water, and dry.

General Procedure for the Synthesis of this compound
  • In a fume hood, dissolve 2-cyanobenzenesulfonyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove ammonium chloride precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Conclusion and Future Directions

Both this compound and 2-aminobenzenesulfonamide are valuable building blocks in medicinal chemistry. 2-Aminobenzenesulfonamide is a well-established pharmacophore with known antibacterial and carbonic anhydrase inhibitory activities. The cyano-analogue, while less studied, presents an interesting alternative with distinct electronic properties that could be exploited for the design of novel inhibitors.

Future research should focus on direct, head-to-head comparisons of these two compounds against a panel of bacterial strains and carbonic anhydrase isoforms to provide a clearer picture of their relative potencies and selectivities. Such studies would provide invaluable data for medicinal chemists seeking to fine-tune the properties of benzenesulfonamide-based drug candidates.

References

  • ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... [Link]

  • ACS Publications. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. [Link]

  • ACS Electrochemistry. Nitro Substrates in Reductive Electrosynthesis: A Review. [Link]

  • PMC - NIH. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. [Link]

  • MDPI. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. [Link]

  • Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • PMC - NIH. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. [Link]

  • PMC - NIH. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. [Link]

  • University of California, Irvine. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • ResearchGate. A new class of carbonic anhydrase inhibitor. [Link]

  • PubMed. The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. [Link]

  • PubMed Central. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. [Link]

  • NIH. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]

  • Stenutz. This compound. [Link]

  • Google P
  • PubMed Central. Genotoxic, Cytotoxic, Antigenotoxic, and Anticytotoxic Effects of Sulfonamide Chalcone Using the Ames Test and the Mouse Bone Marrow Micronucleus Test. [Link]

  • MDPI. A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. [Link]

  • PubChem. 2-Aminobenzenesulfonamide. [Link]

  • PubMed. 1,3,5-Triazine-benzenesulfonamide hybrids: are they cytotoxic?. [Link]

  • PubMed. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link]

  • PubMed. Restoration of antibacterial activity of inactive antibiotics via combined treatment with a cyanographene/Ag nanohybrid. [Link]

  • PMC - NIH. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines. [Link]

  • NIH. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. [Link]

Sources

A Comparative Guide to the Validation of 2-Cyanobenzenesulfonamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process developer, the selection of a synthetic intermediate is a critical decision point, balancing reactivity, versatility, safety, and cost. This guide provides an in-depth validation of 2-cyanobenzenesulfonamide as a highly efficient intermediate for the synthesis of N-substituted saccharin analogues, a scaffold of significant interest in drug discovery. Its performance is objectively compared against the traditional alternative, 2-sulfamoylbenzoic acid and its derivatives, supported by mechanistic insights, experimental data, and detailed protocols.

Introduction: The Strategic Value of the Saccharin Scaffold

The saccharin motif (1,2-benzisothiazol-3-one 1,1-dioxide) is more than just an artificial sweetener. Its rigid structure and hydrogen bonding capabilities make it a privileged scaffold in medicinal chemistry, with derivatives showing promise as enzyme inhibitors and receptor ligands.[1] Consequently, efficient and versatile methods for its synthesis, particularly for creating diverse N-substituted libraries, are in high demand.

Traditionally, the synthesis of the saccharin core relies on the cyclization of 2-sulfamoylbenzoic acid or its activated forms (e.g., the corresponding sulfonyl chloride). While effective, this route can require harsh conditions or multiple steps. This guide introduces this compound as a compelling alternative, offering a streamlined and efficient pathway to N-substituted saccharins through a direct cyclization-condensation reaction with primary amines.

The Core Comparison: this compound vs. 2-Sulfamoylbenzoic Acid

The choice of starting material dictates the entire synthetic strategy. Here, we compare the two primary routes to the N-substituted saccharin core.

Route A: The Cyano-Cyclization Pathway

This modern approach utilizes this compound as the key intermediate. The reaction proceeds via a one-pot condensation with a primary amine, where the nitrile group serves as a latent carboxylic acid equivalent that undergoes cyclization under thermal or acid-catalyzed conditions.

Route B: The Classical Carboxy-Condensation Pathway

This traditional route, reminiscent of the Remsen-Fahlberg process, starts with 2-sulfamoylbenzoic acid. To achieve cyclization with an amine, the carboxylic acid must first be activated, typically by conversion to the corresponding acyl chloride (2-sulfamoylbenzoyl chloride) or by using coupling agents. This adds steps and reagent costs to the overall process.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { font-size: 12px; content: "Comparative Synthetic Workflows."; } enddot

Quantitative Performance Analysis

The primary advantage of the this compound route lies in its superior efficiency and operational simplicity. The following table summarizes typical experimental outcomes collated from synthetic literature.

ParameterThis compound Route2-Sulfamoylbenzoic Acid RouteRationale & Expertise
Number of Steps 1 (One-pot)2-3 (Activation + Condensation)The cyano route avoids a separate activation step, reducing operational time, cost, and potential for material loss.
Reaction Conditions High Temperature (e.g., >150 °C) or Acid CatalysisActivation: Harsh (e.g., SOCl₂, reflux); Condensation: Milder, often with base.While the cyano route requires heat, it avoids the use of corrosive reagents like thionyl chloride. The overall process is more streamlined.
Typical Yields Good to Excellent (70-95%)Variable (50-85% over 2 steps)One-pot procedures generally offer higher overall yields by minimizing intermediate isolation and purification steps.
Substrate Scope Broad for primary amines (aliphatic & aromatic)Broad, but sensitive amines may react with activating agents.The cyano route is generally tolerant of a wide range of primary amines. The classical route requires careful selection of activation conditions to avoid side reactions with the amine substrate.
Byproducts Primarily water or ammoniaHCl, SO₂, excess coupling agents/base saltsThe cyano route is atom-economical, generating minimal waste. The classical route generates stoichiometric amounts of waste from the activation and condensation steps.

Mechanistic Insights: Why the Cyano Route is Efficient

Understanding the underlying mechanism is key to appreciating the elegance of the this compound pathway. The reaction is believed to proceed through a two-stage intramolecular cyclization process.

  • Initial Nucleophilic Attack: The primary amine performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This forms an intermediate amidine.

  • Intramolecular Cyclization: The sulfonamide nitrogen then acts as an intramolecular nucleophile, attacking the amidine carbon. This is followed by tautomerization and elimination of ammonia (or water if hydrolysis occurs) to form the stable, aromatic saccharin ring system.

dot graphdot { graph [layout=dot, splines=true, bgcolor="#F1F3F4", label="Proposed Mechanism for Cyano-Cyclization", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} caption { font-size: 12px; content: "Plausible reaction mechanism."; } enddot

This self-contained mechanism, where one functional group (the amine) initiates a cascade that engages two other functional groups (nitrile and sulfonamide) in the same molecule, is the source of the process's efficiency. It avoids the need for external activating agents and minimizes intermediate handling.

Experimental Validation: Protocols

To provide a tangible comparison, detailed protocols for the synthesis of a representative N-benzylsaccharin are provided below.

Protocol 1: Synthesis of N-Benzylsaccharin from this compound

Objective: To synthesize N-benzylsaccharin in a one-pot reaction.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • High-boiling solvent (e.g., o-dichlorobenzene or sulfolane)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the solvent.

  • Reagent Addition: Add benzylamine to the mixture.

  • Thermal Cyclization: Heat the reaction mixture to 160-180 °C. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting materials. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl to remove excess benzylamine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure N-benzylsaccharin.

Protocol 2: Synthesis of N-Benzylsaccharin from 2-Sulfamoylbenzoic Acid

Objective: To synthesize N-benzylsaccharin via a two-step activation and condensation sequence.

Step A: Synthesis of 2-Sulfamoylbenzoyl Chloride

Materials:

  • 2-Sulfamoylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 2-3 eq)

  • Anhydrous Toluene

  • Catalytic DMF (1-2 drops)

Procedure:

  • Reaction Setup: In a fume hood, suspend 2-sulfamoylbenzoic acid in anhydrous toluene in a flask equipped with a reflux condenser and a gas outlet to a scrubber.

  • Activation: Add catalytic DMF, followed by the dropwise addition of thionyl chloride.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Isolation: Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-sulfamoylbenzoyl chloride is often used directly in the next step without further purification.

Step B: Condensation with Benzylamine

Materials:

  • Crude 2-Sulfamoylbenzoyl chloride (1.0 eq)

  • Benzylamine (2.2 eq, one equivalent acts as a base)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve benzylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of the crude 2-sulfamoylbenzoyl chloride in anhydrous DCM to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 1 to remove benzylamine hydrochloride and any remaining starting materials. Purify the crude product by recrystallization or column chromatography.

Conclusion and Strategic Recommendation

The validation of this compound as a synthetic intermediate demonstrates its clear advantages in the synthesis of N-substituted saccharin derivatives.

  • Efficiency: It offers a more atom-economical and step-efficient pathway compared to the classical route starting from 2-sulfamoylbenzoic acid.

  • Operational Simplicity: The one-pot nature of the cyano-cyclization reduces handling, simplifies the process, and is more amenable to library synthesis and scale-up.

  • Safety & Sustainability: This route avoids the use of corrosive activating agents like thionyl chloride, contributing to a greener and safer process.

For researchers and drug development professionals aiming to rapidly generate diverse libraries of saccharin analogues or develop scalable synthetic routes, This compound is the recommended intermediate . Its robust performance and operational advantages provide a superior platform for exploring the chemical space around this important pharmacological scaffold.

References

  • Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

  • Artificial sugar saccharin and its derivatives: role as a catalyst. (2020, October 6). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Synthesis of Novel Saccharin Derivatives. (2017, March 23). PubMed. Retrieved January 11, 2026, from [Link]

  • Synthesis of Novel Saccharin Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • A Review: Saccharin Discovery, Synthesis, and Applications. (2020, April). Ibn Al-Haitham Journal for Pure and Applied Sciences, 33(2), 43-56. Retrieved January 11, 2026, from [Link]

Sources

A Comprehensive Guide to the Selectivity Profile of the Benzenesulfonamide Scaffold for Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the selectivity profile of compounds based on the benzenesulfonamide scaffold, with a particular focus on derivatives like 2-cyanobenzenesulfonamides, for various isoforms of the carbonic anhydrase (CA) enzyme family. It is intended for researchers, scientists, and drug development professionals seeking to understand and exploit isoform-specific inhibition for therapeutic applications.

Introduction: The Critical Role of Carbonic Anhydrase and Isoform Selectivity

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇆ HCO₃⁻ + H⁺).[1] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic properties.[1]

These enzymes are involved in a multitude of physiological processes, including respiration, pH homeostasis, CO₂ transport, and biosynthesis.[2] Consequently, their dysregulation is implicated in various pathologies. For instance, CA inhibitors are established drugs for glaucoma and epilepsy.[2] More recently, specific CA isoforms have emerged as critical targets in oncology. The transmembrane isoforms, CA IX and CA XII, are frequently overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell proliferation and metastasis.[3][4]

This context underscores the paramount importance of isoform selectivity . An ideal CA inhibitor for cancer therapy would potently inhibit the tumor-associated isoforms CA IX and XII while sparing the ubiquitous, cytosolic "off-target" isoforms CA I and II.[3][4] Inhibition of CA II, which is highly abundant in red blood cells and the kidneys, can lead to undesirable side effects and sequester the inhibitor, reducing its concentration at the tumor site.[4][5] The benzenesulfonamide scaffold is a cornerstone in the design of such selective inhibitors.

The Principle of Selective Inhibition: A Structural Perspective

The ability to design isoform-selective inhibitors hinges on exploiting the subtle structural differences within the active sites of the 15 CA variants. While the core catalytic machinery involving the zinc ion is highly conserved, the residues lining the active site cavity differ significantly.

The "tail approach" is a prominent strategy in medicinal chemistry where inhibitors are designed with a primary zinc-binding group (the sulfonamide moiety) and a "tail" that extends into the active site cavity to interact with non-conserved residues.[3] Structural studies have revealed that residues at positions 92 and 131 are particularly crucial for dictating inhibitor binding and isoform specificity.[3] For example, in CA IX, residue 131 is a valine, which creates a more accommodating pocket for certain inhibitor tails compared to the corresponding residue in CA II, thereby enabling more favorable binding and greater selectivity.[4] Classical inhibitors like acetazolamide lack an extended tail and thus interact primarily with conserved residues near the zinc ion, resulting in poor isoform selectivity.[4][5]

Comparative Selectivity Profile of Benzenesulfonamide Derivatives

The inhibitory potency of a compound is quantified by its inhibition constant (Kᵢ), with lower values indicating higher potency. By comparing the Kᵢ values across different isoforms, we can derive a selectivity profile. The data below showcases the inhibitory activity of representative benzenesulfonamide derivatives against key human CA isoforms, compared to the non-selective clinical drug Acetazolamide (AAZ).

Compound/Scaffold TypehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (CA II / CA IX)Reference
Acetazolamide (AAZ) 25012255.70.48[5][6]
SLC-0111 (Ureido-substituted benzenesulfonamide) 9630108045.14.523.9[5]
Benzenesulfonamide incorporating 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl 125.717.14.50.853.8[7]
Hydrazonobenzenesulfonamide (Compound 22) 87.61.7510.312.50.17[1]
Click-chemistry derived Benzenesulfonamide (Compound 4a) 105.1101.338.912.42.6[8]

Note: The data presented are for derivatives containing the benzenesulfonamide scaffold to illustrate the principle of selectivity. The exact profile can be finely tuned by modifying the "tail" portion of the molecule.

As the table illustrates, while the classic drug Acetazolamide inhibits all isoforms with low-nanomolar to sub-micromolar potency, it shows no significant selectivity for the tumor-associated targets. In contrast, specifically designed derivatives like SLC-0111 achieve a much higher selectivity ratio by being significantly less potent against the off-target CA II.[5] Derivatives incorporating a cyanophenyl group also demonstrate high potency against the target isoforms.[7]

Experimental Methodologies for Determining Selectivity

Accurate determination of Kᵢ values is essential for establishing a selectivity profile. The gold-standard method is the stopped-flow CO₂ hydration assay, though simpler colorimetric methods are also widely used for screening.

Gold Standard: Stopped-Flow CO₂ Hydration Assay

This kinetic assay directly measures the primary catalytic function of CAs: the hydration of CO₂. It is a powerful method for studying the kinetics of rapid enzymatic reactions.[9]

Principle: The assay rapidly mixes a solution containing the CA enzyme and a pH indicator with a CO₂-saturated solution. The enzymatic hydration of CO₂ produces protons, causing a pH drop. This change is monitored in real-time by the change in absorbance of the pH indicator.[9][10] The initial rate of the reaction is proportional to the enzyme's activity. By measuring this rate at various inhibitor concentrations, the Kᵢ can be determined.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer with low buffering capacity (e.g., 10 mM HEPES/Tris, pH 7.5) containing a salt like 0.1 M Na₂SO₄ for maintaining ionic strength.

    • CO₂ Substrate Solution: Prepare fresh by bubbling CO₂ gas through ice-cold deionized water until saturation. The concentration of CO₂ in saturated water at 4°C is approximately 77 mM.[9] Keep this solution on ice.

    • Enzyme & Indicator Solution: Prepare a solution containing the purified CA isoform (final concentration typically in the nM range) and a pH indicator (e.g., Phenol Red) in the Assay Buffer.

    • Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., in DMSO) and perform serial dilutions to create a range of concentrations to be tested.

  • Instrument Setup:

    • Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.

    • Set the observation wavelength appropriate for the chosen pH indicator (e.g., 557 nm for Phenol Red).

    • Equilibrate the sample handling unit and observation cell to the desired temperature (e.g., 25°C).

  • Measurement Procedure:

    • Load one syringe of the stopped-flow instrument with the ice-cold CO₂-saturated water (Syringe A).

    • Load the second syringe with the Enzyme & Indicator Solution, pre-incubated with a specific concentration of the inhibitor (Syringe B).

    • Initiate the rapid mixing. The instrument will inject equal volumes from both syringes into the observation cell and trigger data acquisition.

    • Record the change in absorbance over time for several seconds. The initial, rapid, linear phase corresponds to the enzyme-catalyzed reaction.

    • Perform multiple measurements (e.g., 3-5 "shots") for each inhibitor concentration and average the results.

  • Control Measurements:

    • Uncatalyzed Reaction: Measure the rate of CO₂ hydration in the absence of the enzyme to determine the background rate.

    • No Inhibitor Control: Measure the rate of the enzyme-catalyzed reaction without any inhibitor to determine the maximal velocity (V₀).

  • Data Analysis:

    • Determine the initial reaction rates (slopes) from the linear portion of the absorbance vs. time curves.

    • Correct the enzyme-catalyzed rates by subtracting the uncatalyzed background rate.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100, where Vᵢ is the rate in the presence of the inhibitor.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of inhibitor concentration.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Kₘ).

Causality and Rationale:

  • Low Buffer Capacity: A buffer with low capacity is used to ensure that the protons produced by the reaction cause a measurable change in pH.

  • Controlled Temperature: Both CO₂ solubility and enzyme activity are highly temperature-dependent, requiring precise temperature control for reproducible results.[11]

  • Rapid Mixing: The stopped-flow technique is crucial because the CA-catalyzed reaction is extremely fast, with turnover rates among the highest for any known enzyme.[10]

Stopped_Flow_Workflow cluster_prep Reagent Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing P1 Prepare CO2-Saturated Water (Syringe A) I1 Load Syringes into Stopped-Flow Spectrophotometer P1->I1 P2 Prepare Enzyme, Indicator, & Inhibitor Solution (Syringe B) P2->I1 I2 Rapid Mix & Inject into Observation Cell I1->I2 I3 Monitor Absorbance Change Over Time I2->I3 D1 Calculate Initial Reaction Rates (Slopes) I3->D1 D2 Determine % Inhibition v. [Inhibitor] D1->D2 D3 Calculate IC50 / Ki D2->D3 R R D3->R Final Selectivity Profile

Workflow for the Stopped-Flow CO₂ Hydration Assay.
Alternative: Colorimetric Esterase Activity Assay

For higher throughput screening, an alternative assay based on the esterase activity of CAs is often employed.[2][12]

Principle: CAs can catalyze the hydrolysis of certain esters. A common substrate is p-nitrophenyl acetate (p-NPA), which is colorless. Upon hydrolysis by CA, it releases the chromogenic product p-nitrophenol (p-NP), which is yellow and can be quantified spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[2] Inhibitors decrease the rate of this reaction.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.5.

    • CA Working Solution: Dilute a stock solution of the purified CA isoform to the desired concentration in cold Assay Buffer.

    • Substrate Solution: Prepare a stock solution of p-NPA (e.g., 3 mM) in a solvent like acetonitrile or DMSO. This should be prepared fresh.[2]

    • Inhibitor Solutions: Prepare serial dilutions of the test compound.

  • Assay Procedure (96-well plate format):

    • Plate Setup: Designate wells for Blanks (no enzyme), Maximum Activity controls (no inhibitor), Positive Controls (known inhibitor like AAZ), and Test Compounds.

    • Add Assay Buffer to all wells.

    • Add the appropriate inhibitor dilution or vehicle (e.g., DMSO) to the wells.

    • Add the CA Working Solution to all wells except the Blanks.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2]

    • Initiate the reaction by adding the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration as described in the stopped-flow method.

    • Determine IC₅₀ and Kᵢ values.

Causality and Rationale:

  • Pre-incubation: Allowing the enzyme and inhibitor to pre-incubate ensures that binding equilibrium is reached before the reaction is initiated, leading to more accurate potency measurements.[2]

  • Kinetic Mode: Measuring the absorbance over time (kinetic mode) is crucial for determining the initial reaction rate, which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.

Esterase_Assay_Workflow cluster_plate 96-Well Plate Setup cluster_data Data Analysis S1 Add Assay Buffer S2 Add Inhibitor / Vehicle S1->S2 S3 Add CA Enzyme Solution S2->S3 S4 Pre-incubate (10-15 min) S3->S4 S_Init Initiate Reaction: Add p-NPA Substrate S4->S_Init S_Read Kinetic Read at 405 nm in Microplate Reader S_Init->S_Read D1 Calculate Reaction Rates (ΔAbs/min) S_Read->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 / Ki D2->D3

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Cyanobenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on conducting comparative molecular docking studies of 2-cyanobenzenesulfonamide derivatives. As researchers and drug development professionals, our goal is to efficiently identify and optimize lead compounds. This guide moves beyond a simple protocol, offering a strategic framework grounded in scientific causality to ensure your in-silico results are robust, reproducible, and translatable.

The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes are pivotal in physiological processes like pH regulation and CO2 transport, and their dysregulation is implicated in diseases ranging from glaucoma to cancer.[3][4] The this compound scaffold presents an intriguing starting point for novel inhibitor design. This guide will walk you through a self-validating workflow to compare the binding potential of its derivatives against key human carbonic anhydrase isoforms, hCA I and hCA II.

Pillar 1: The 'Why' - Strategic Considerations in Experimental Design

Before any simulation, we must define our biological target and rationale. Carbonic anhydrases I and II are ubiquitous and well-characterized, making them excellent initial targets for a comparative study. The core inhibitory mechanism for sulfonamides involves the coordination of the sulfonamide nitrogen to the catalytic Zn(II) ion in the enzyme's active site.[5][6] Our docking study, therefore, is not just about finding the best "score"; it's about assessing which derivatives can most favorably achieve this critical interaction while also forming stabilizing bonds with surrounding residues like Thr199 and Pro201.[3][7]

The primary goal of this comparative study is to generate a preliminary Structure-Activity Relationship (SAR) that can guide synthetic efforts. We aim to answer: how do different substitutions on the this compound core affect binding affinity and interaction patterns within the hCA II active site?

Pillar 2: The 'How' - A Self-Validating Docking Workflow

Trust in computational results stems from rigorous validation. The protocol described below incorporates a critical redocking step to validate our methodology before screening our candidate compounds. This ensures that our chosen parameters can reliably reproduce experimentally determined binding poses.

Experimental Workflow Overview

The entire process, from data acquisition to analysis, follows a structured path to ensure reproducibility and accuracy.

G cluster_prep 1. Preparation Phase cluster_val 2. Validation Phase cluster_dock 3. Production Phase cluster_out 4. Output p_prep Protein Preparation (PDB: 3IAI) extract Extract Co-crystallized Ligand redock Redock Ligand into Active Site p_prep->redock l_prep Ligand Preparation (this compound Derivatives) docking Comparative Docking of Derivatives l_prep->docking extract->redock Known Binder rmsd Calculate RMSD redock->rmsd decision Decision Gate (RMSD < 2.0 Å?) rmsd->decision decision->p_prep Refine Parameters decision->docking Proceed analysis Post-Docking Analysis (Scores, Interactions) docking->analysis sar SAR & Lead Identification analysis->sar

Caption: A self-validating workflow for comparative molecular docking.

Step-by-Step Methodology

1. Software and Resource Acquisition

  • Docking Software: AutoDock Vina is recommended for its balance of computational speed and accuracy.

  • Molecular Visualization: UCSF Chimera or PyMOL for protein preparation and analysis.

  • Protein Structure: The crystal structure of human Carbonic Anhydrase II (hCA II) complexed with an inhibitor. For this guide, we will use PDB ID: 3IAI.[7]

2. Target Protein Preparation (PDB: 3IAI)

  • Download: Obtain the PDB file for 3IAI from the RCSB Protein Data Bank.

  • Clean Structure: Load the structure into UCSF Chimera. Remove all non-essential components, including water molecules and any co-solvents. Retain the Zn(II) ion, as it is critical for catalysis and inhibition.

  • Add Hydrogens: Use the software's tools to add polar hydrogens and assign appropriate protonation states for titratable residues, particularly histidines, at physiological pH (7.4).

  • Assign Charges: Add Gasteiger charges to all atoms.

  • Define Binding Site: Identify the active site. This is straightforward as it contains the co-crystallized ligand and the Zn(II) ion. Define a grid box for docking that encompasses this entire site, typically with a 10-12 Å buffer around the known ligand.

  • Save: Save the prepared protein structure in the PDBQT format required by AutoDock Vina.

3. Ligand Preparation

  • Structure Generation: Draw the this compound scaffold and its derivatives using chemical drawing software like ChemDraw or MarvinSketch. For this guide, we will consider a hypothetical set of derivatives with varying substituents.

  • 3D Conversion & Energy Minimization: Convert the 2D drawings to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformers. This is a crucial step to ensure the ligand conformation being docked is energetically plausible.

  • Save: Save the prepared ligand structures in the PDBQT format, ensuring proper bond orders and charges are assigned.

4. Protocol Validation: The Redocking Imperative The trustworthiness of a docking protocol hinges on its ability to reproduce known experimental results.[8]

  • Extract Native Ligand: From the original, unaltered 3IAI PDB file, extract the co-crystallized ligand into a separate file.

  • Prepare Native Ligand: Prepare this extracted ligand using the same procedure outlined in Step 3.

  • Perform Redocking: Dock the prepared native ligand back into the active site of the prepared hCA II protein using the defined grid box and docking parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose of the ligand. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Validation Checkpoint: An RMSD value of ≤2.0 Å is considered an acceptable result, indicating that the docking protocol is reliable and can accurately predict the binding mode.[9][10][11] If the RMSD is higher, parameters such as the grid box size or docking exhaustiveness may need to be refined.

5. Comparative Docking of this compound Derivatives Once the protocol is validated, proceed to dock the entire library of your prepared this compound derivatives using the exact same protein structure and docking parameters.

Pillar 3: Data Interpretation and Comparative Analysis

The output of a docking simulation is rich with data. The key is to extract actionable intelligence to inform the next stage of drug design.

Quantitative Data Summary

For each derivative, we will analyze the binding affinity (reported by AutoDock Vina in kcal/mol) and the specific interactions formed with the protein. A lower binding energy suggests a more favorable interaction.

Table 1: Hypothetical Docking Results for this compound Derivatives against hCA II

Compound IDDerivative StructureBinding Affinity (kcal/mol)Key H-Bond Interactions (Residue)Zn(II) Coordination
Ref-AAZ Acetazolamide (Reference)-7.8Thr199, Thr200Yes
CBS-001 This compound-6.5Thr199Yes
CBS-002 4-Fluoro-2-cyanobenzenesulfonamide-6.9Thr199Yes
CBS-003 4-Amino-2-cyanobenzenesulfonamide-7.5Thr199, Gln92Yes
CBS-004 4-Hydroxy-2-cyanobenzenesulfonamide-7.2Thr199, His64Yes

Note: The data presented in this table is illustrative and intended to demonstrate how results should be structured. Acetazolamide (AZA) is a clinically used CA inhibitor included for reference.[12]

Qualitative Analysis and SAR Insights
  • Core Scaffold (CBS-001): The parent this compound shows good binding, confirming its potential as a valid scaffold. The fundamental interactions—coordination to the active site zinc and a hydrogen bond with the critical Thr199 residue—are established.

  • Electron-Withdrawing Group (CBS-002): The addition of a fluoro group at the 4-position modestly improves binding affinity. This could be due to favorable electrostatic interactions or by influencing the acidity of the sulfonamide proton.

  • Hydrogen-Bonding Donors (CBS-003 & CBS-004): The introduction of an amino or hydroxyl group at the 4-position significantly enhances binding affinity. Post-docking visualization would likely reveal that these groups form additional, stabilizing hydrogen bonds with residues at the entrance of the active site, such as Gln92 or His64. CBS-003, with its -7.5 kcal/mol binding affinity, emerges as the most promising candidate from this small set.

Conclusion and Future Directions

This guide outlines a robust, self-validating workflow for the comparative docking of this compound derivatives. Based on our hypothetical analysis, the addition of hydrogen bond donors at the 4-position of the scaffold appears to be a promising strategy for enhancing inhibitory potency against hCA II.

The results from this in-silico screening provide a strong foundation for the next steps in the drug discovery pipeline:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the top-ranked poses and the persistence of key interactions over time.

  • In-vitro Enzymatic Assays: To experimentally determine the IC50 or Ki values of the most promising synthesized compounds and validate the computational predictions.[13][14]

  • Synthesis of New Derivatives: To explore the SAR further based on the insights gained from this initial study.

By integrating rigorous validation and causal analysis into our computational workflows, we can significantly increase the confidence and predictive power of our molecular docking studies, ultimately accelerating the journey from concept to clinic.

References

  • ResearchGate. (n.d.). (PDF) Validation of Docking Methodology (Redocking).
  • ResearchGate. (2022). How to validate the molecular docking results?
  • Cross, J. B., et al. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH.
  • Warren, G. L., et al. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications.
  • Broo, A. C., et al. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems (RSC Publishing).
  • Li, Y., et al. (2019). Synthesis and Biological Activity of 2-Cyanobenzenesulfonylurea Derivatives. Chinese Journal of Organic Chemistry.
  • Di Fiore, A., et al. (2009). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Sağlık, B. N., et al. (n.d.). Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives.
  • Shrivastava, S., et al. (n.d.). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. NIH.
  • Chen, J., et al. (n.d.). Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II.
  • Semiotic, A. I., et al. (n.d.).
  • Akocak, S., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (n.d.). The interactions between CA II and the 2-chlorobenzenesulfonamide-bearing compound Panel (a).
  • Is, M., et al. (2024). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology.
  • Angeli, A., et al. (n.d.). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors.
  • BenchChem. (n.d.). Performance of 2-Aminobenzenesulfonamide in carbonic anhydrase inhibition vs. other sulfonamides. BenchChem.
  • Aday, B., et al. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Biomolecular Structure & Dynamics.
  • Rutkauskas, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.

Sources

A Comparative Guide to the Pharmacokinetics of 2-Cyanobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of several 2-cyanobenzenesulfonamide derivatives. By synthesizing technical data with field-proven insights, this document aims to elucidate the structure-pharmacokinetic relationships within this important class of therapeutic agents, offering valuable information for drug design and development.

Part 1: The this compound Scaffold: A Versatile Pharmacophore

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of therapeutic agents. Its unique electronic and structural features have been exploited to design potent and selective inhibitors of various enzymes. Notably, this scaffold is the foundation for the highly successful cyclooxygenase-2 (COX-2) inhibitor, celecoxib, used for its anti-inflammatory and analgesic properties.[1][2] Beyond COX-2, derivatives of this scaffold have shown promise as carbonic anhydrase inhibitors for potential anticancer applications.[3]

The therapeutic success of any drug candidate, however, is not solely dependent on its pharmacodynamic activity. A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is critical for its clinical viability. Poor pharmacokinetic properties can lead to suboptimal efficacy, adverse effects, and ultimately, failure in clinical trials. This guide will delve into the experimental methodologies used to characterize the pharmacokinetics of this compound derivatives and present a comparative analysis of selected compounds.

Part 2: Unveiling the Pharmacokinetic Profile: Key Experimental Methodologies

To objectively compare the pharmacokinetic properties of different this compound derivatives, a standardized set of in vitro and in vivo experiments is essential. The following protocols represent the gold standard in preclinical drug development for assessing the ADME profile of new chemical entities.

In Vitro Assays: Predicting In Vivo Performance

2.1.1. Intestinal Absorption: The Caco-2 Permeability Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line, serves as a reliable in vitro model of the human intestinal epithelium. When cultured on a semi-permeable membrane, these cells differentiate to form a monolayer with tight junctions, mimicking the barrier function of the gut wall. This assay is crucial for predicting the oral absorption of drug candidates.

Step-by-Step Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the tight junctions. A Lucifer yellow permeability assay is also performed as a marker for paracellular transport.

  • Compound Application: The test compound is added to the apical (AP) side of the monolayer (to simulate absorption from the gut lumen) or the basolateral (BL) side (to assess efflux).

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the receiver compartment (BL for AP to BL transport, and AP for BL to AP transport).

  • Quantification: The concentration of the compound in the collected samples is determined by a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.

2.1.2. Distribution: Plasma Protein Binding (PPB) via Equilibrium Dialysis

The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active. Equilibrium dialysis is the gold-standard method for determining the percentage of plasma protein binding.

Step-by-Step Protocol: Equilibrium Dialysis for PPB

  • Device Preparation: A semi-permeable membrane separates two chambers of a dialysis unit.

  • Sample Loading: One chamber is loaded with plasma containing the test compound, while the other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline).

  • Equilibration: The unit is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation of Percent Bound: The percentage of plasma protein binding is calculated as: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] * 100

2.1.3. Metabolism: In Vitro Metabolic Stability in Liver Microsomes

Liver microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Assessing the stability of a compound in the presence of liver microsomes provides an early indication of its metabolic clearance.

Step-by-Step Protocol: Liver Microsome Stability Assay

  • Incubation Mixture Preparation: The test compound is incubated with liver microsomes (e.g., from rat or human) in a phosphate buffer containing a cofactor regenerating system (e.g., NADPH).

  • Time-Course Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Quantification: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time to determine the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

In Vivo Pharmacokinetic Studies: The Whole Picture

While in vitro assays are predictive, in vivo studies in animal models, typically rats, are necessary to understand the complete pharmacokinetic profile of a drug candidate in a living system.

Step-by-Step Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are cannulated in the jugular vein for serial blood sampling. The animals are fasted overnight before dosing.

  • Drug Administration: The test compound is administered via the intended clinical route, typically oral (p.o.) gavage, and also intravenously (i.v.) to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.

Part 3: A Comparative Look at this compound Derivatives

The following sections present a comparative analysis of the pharmacokinetic profiles of celecoxib and several of its derivatives, highlighting the impact of structural modifications on their ADME properties.

Celecoxib: The Benchmark

Celecoxib is extensively metabolized in the liver, with less than 3% of the drug being eliminated unchanged.[4] The primary route of metabolism is the oxidation of the methyl group to a hydroxymethyl metabolite, which is further oxidized to a carboxylic acid metabolite.[4] These metabolites are then conjugated with glucuronic acid.[4]

Prodrug Strategies to Enhance Bioavailability

One approach to improve the pharmacokinetic profile of a drug is through the synthesis of prodrugs. A study on three aliphatic acyl water-soluble prodrugs of celecoxib (CBX-acetyl, CBX-propionyl, and CBX-butyryl) demonstrated that the butyryl and propionyl derivatives rapidly converted to celecoxib and resulted in a five-fold greater systemic exposure compared to celecoxib itself.[5] In contrast, the acetyl prodrug showed slower conversion.[5] This highlights how modification of the promoiety can significantly impact the rate and extent of parent drug formation. The oral bioavailability of celecoxib from the butyryl prodrug was found to be dose-independent and ranged from 78-96%.[5]

Novel Derivatives and their Pharmacokinetic Insights

Recent research has focused on synthesizing novel this compound derivatives with improved pharmacological and pharmacokinetic properties. For instance, a study on novel amino-benzenesulfonamide derivatives as carbonic anhydrase inhibitors evaluated the in vivo pharmacokinetics of a potent derivative, compound 5d .[3] This compound demonstrated a comparable pharmacokinetic profile to the reference drug acetazolamide.[3]

Another study focused on tethering benzenesulfonamide and 1,2,3-triazole pharmacophores to existing NSAIDs to create novel COX-2 inhibitors.[1] Compounds 6b and 6j from this series showed more potent in vivo anti-inflammatory activity than celecoxib, suggesting favorable pharmacokinetic properties that allow for effective concentrations at the site of action.[1]

Quantitative Data Summary

The following table summarizes the key in vivo pharmacokinetic parameters of celecoxib and some of its derivatives in rats following oral administration.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t1/2 (hr)Bioavailability (%)Reference
Celecoxib 5~1000~2~59002.8 ± 0.759[6][7]
Celecoxib-butyryl 100 (equimolar to CBX)Not ReportedNot Reported~5x higher than CelecoxibNot Reported78-96[5]
Compound 5d 101234 ± 1561.04567 ± 3453.2 ± 0.4Not Reported[3]
Acetazolamide (Ref.) 101567 ± 2100.55123 ± 4322.8 ± 0.3Not Reported[3]

Part 4: Visualizing the Process and Understanding the Relationships

Experimental and Metabolic Workflows

in_vivo_pk_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Dosing Drug Administration (Oral or IV) Blood_Collection Serial Blood Sampling (Jugular Vein) Dosing->Blood_Collection Time Points Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LCMS LC-MS/MS Quantification Plasma_Separation->LCMS Plasma Samples PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Concentration Data

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

celecoxib_metabolism Celecoxib Celecoxib Metabolite1 Hydroxy-celecoxib Celecoxib->Metabolite1 CYP2C9/3A4 (Oxidation) Metabolite2 Carboxy-celecoxib Metabolite1->Metabolite2 Alcohol/Aldehyde Dehydrogenase Conjugate1 Hydroxy-celecoxib Glucuronide Metabolite1->Conjugate1 UGTs Conjugate2 Carboxy-celecoxib Glucuronide Metabolite2->Conjugate2 UGTs Excretion Excretion (Urine and Feces) Metabolite2->Excretion Conjugate1->Excretion Conjugate2->Excretion

Caption: Major metabolic pathway of Celecoxib in rats.

Structure-Pharmacokinetic Relationships: Key Insights

The comparative data reveals several key relationships between the chemical structure of this compound derivatives and their pharmacokinetic profiles:

  • Prodrug Strategy: The addition of a lipophilic acyl chain to the sulfonamide nitrogen of celecoxib, as seen in the butyryl and propionyl prodrugs, enhances its systemic exposure.[5] This is likely due to increased solubility and/or altered absorption mechanisms, followed by efficient enzymatic cleavage to release the active drug.

  • Impact of Substituents: The nature and position of substituents on the benzenesulfonamide ring and other parts of the molecule can significantly influence metabolic stability and clearance. While detailed structure-pharmacokinetic relationship studies for a broad range of this compound derivatives are not extensively available, the principles of drug metabolism suggest that introducing or removing metabolically labile sites can drastically alter the pharmacokinetic profile.

  • Physicochemical Properties: Properties such as lipophilicity (logP) and pKa are known to have a significant impact on the absorption, distribution, and protein binding of sulfonamides.[4] Generally, increased lipophilicity leads to higher plasma protein binding.

Part 5: Conclusion and Future Directions

This guide has provided a comparative overview of the pharmacokinetic profiles of this compound derivatives, with a focus on celecoxib and its analogs. The presented experimental methodologies and data highlight the critical role of ADME studies in drug development.

The this compound scaffold remains a highly attractive starting point for the design of new therapeutic agents. Future research in this area should focus on:

  • Systematic Structure-Pharmacokinetic Relationship Studies: A more comprehensive understanding of how specific structural modifications impact ADME properties will enable more rational drug design.

  • Development of Derivatives with Tailored Pharmacokinetics: By modulating their pharmacokinetic profiles, new derivatives can be optimized for specific therapeutic indications, such as achieving sustained release for chronic conditions or rapid onset for acute pain.

  • Exploration of Novel Therapeutic Targets: The versatility of the this compound scaffold warrants its exploration for targets beyond COX-2 and carbonic anhydrase.

By integrating pharmacokinetic considerations early in the drug discovery process, researchers can significantly increase the likelihood of developing novel this compound derivatives that are not only potent but also possess the necessary ADME properties for clinical success.

Part 6: References

  • Pharmacological and pharmacokinetic evaluation of celecoxib prodrugs in rats. [Link]

  • Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. [Link]

  • Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay. [Link]

  • Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat. [Link]

  • Pharmacokinetic profiles of celecoxib. Observed and modeled plasma... [Link]

  • Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. [Link]

  • Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats. [Link]

  • Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. [Link]

Sources

Navigating the Patent Maze: A Guide to the Novelty of 2-Cyanobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the patent landscape of a chemical scaffold is paramount to navigating the complex terrain of drug discovery. This guide provides an in-depth analysis of 2-cyanobenzenesulfonamide derivatives, offering a comparative overview of their patented applications and the underlying scientific rationale, supported by experimental data and established protocols.

The benzenesulfonamide core is a well-established pharmacophore, present in a multitude of approved drugs with diverse therapeutic applications. The introduction of a cyano group at the 2-position of the benzene ring, however, presents a unique modification that can significantly influence the molecule's physicochemical properties, binding interactions, and ultimately, its biological activity. This guide delves into the patent literature to assess the novelty of these derivatives, providing a critical resource for those looking to innovate in this chemical space.

The Emerging Patent Landscape of this compound Derivatives

While the broader class of benzenesulfonamides is extensively patented, the specific niche of this compound derivatives is a more recently explored area, offering opportunities for novel intellectual property. A key European patent, EP1140810B1, broadly claims benzenic sulphonamide derivatives with a cyano group on the benzene ring for therapeutic uses.[1] This foundational patent highlights the initial recognition of this scaffold's potential in medicine.

More recent patent literature has begun to explore specific applications for this class of compounds. For instance, patent application EP1863350A2 discloses the use of this compound compounds for seed treatment, demonstrating the versatility of this scaffold beyond pharmaceutical applications.[1] This suggests that the unique properties conferred by the 2-cyano group may offer advantages in agrochemical contexts as well.

Comparative Analysis of Patented Derivatives

To illustrate the landscape, a comparative analysis of representative patented this compound derivatives is presented below. This table highlights the claimed therapeutic areas and the structural diversity being explored.

Patent/ApplicationRepresentative Structure (Generic)Claimed Therapeutic Area/UseKey Structural Features
EP1140810B1[1]2-Cyano-N-(substituted)benzenesulfonamideGeneral Therapeutic UseBroad claims on N-substituents
EP1863350A2[1]2-Cyano-N-(heterocyclyl)benzenesulfonamideSeed TreatmentSpecific N-heterocyclic moieties

This comparative table underscores the evolving nature of the patent landscape. While early patents cast a wide net, more recent applications are focusing on specific substitutions and their utility in distinct fields.

The Scientific Rationale: Why the 2-Cyano Group Matters

The introduction of a cyano (-CN) group at the ortho-position to the sulfonamide moiety has profound implications for the molecule's properties. The strong electron-withdrawing nature of the cyano group can significantly alter the acidity of the sulfonamide proton, influencing its ability to act as a hydrogen bond donor. This can lead to altered binding affinities and selectivities for various biological targets.

Furthermore, the linear geometry and compact size of the cyano group can allow it to occupy small hydrophobic pockets within a protein's active site, potentially leading to novel binding modes and enhanced potency. The observed drop in biological activity in some anilinopyrimidines upon removal of a cyano group suggests its potential involvement in hydrogen bonding with the receptor.[2]

Experimental Protocols for Assessing Novelty

To substantiate claims of novelty and utility, rigorous experimental validation is essential. The following protocols outline standard methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from commercially available 2-cyanobenzenesulfonyl chloride. The general synthetic scheme is depicted below:

Caption: General synthetic pathway for N-substituted this compound derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 equivalents), to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-cyanobenzenesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-cyano-N-(substituted)benzenesulfonamide.

In Vitro Assay: Carbonic Anhydrase Inhibition

A common therapeutic target for sulfonamides is the enzyme carbonic anhydrase (CA). The following protocol describes a standard assay to evaluate the inhibitory activity of novel this compound derivatives against various CA isoforms.

Caption: Experimental workflow for determining the inhibitory potency against carbonic anhydrase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, and XII), the test compounds (this compound derivatives) at various concentrations, and the substrate, p-nitrophenyl acetate (p-NPA).

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add a solution of the respective CA isozyme to each well, followed by the addition of the test compound at different concentrations. Incubate at room temperature for 15 minutes to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the p-NPA solution to each well.

  • Absorbance Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The hydrolysis of p-NPA by CA produces p-nitrophenol, which absorbs at this wavelength.

  • Data Analysis: Determine the initial reaction rates from the absorbance data. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Future Perspectives and Opportunities

The field of this compound derivatives is ripe for exploration. While initial patents have laid the groundwork, there remains significant scope for identifying novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research could focus on:

  • Exploring diverse N-substituents: The sulfonamide nitrogen provides a key point for diversification. Introducing novel heterocyclic or acyclic moieties could lead to interactions with previously unexplored regions of target proteins.

  • Targeting novel therapeutic areas: While carbonic anhydrase inhibition is a well-trodden path for sulfonamides, the unique electronic and steric properties of the 2-cyano group may enable the targeting of other enzyme families, such as kinases or proteases.

  • Structure-based drug design: Utilizing X-ray crystallography and computational modeling to understand the binding modes of this compound derivatives can guide the rational design of more potent and selective inhibitors.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can more effectively navigate the patent landscape and unlock the full therapeutic potential of this promising class of compounds.

References

  • EP1863350A2 - this compound compounds for seed treatment - Google Patents.
  • Structure Activity Relationships - Drug Design Org. Available at: [Link]
  • EP1140810B1 - Benzenic sulphonamide derivatives and their uses - Google Patents.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-Cyanobenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond groundbreaking discoveries to the responsible management of the chemical entities we handle. 2-Cyanobenzenesulfonamide, a versatile building block in medicinal chemistry, demands a meticulous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's chemical and physical properties, as well as its inherent hazards, is paramount.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₇H₆N₂O₂S[1]
Molecular Weight182.20 g/mol [1]
AppearanceSolid[2]
Melting Point160 - 164 °C[1][2]
Thermal DecompositionGenerates toxic gases including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[2] May produce hydrogen cyanide (HCN) upon combustion.[3]

Hazard Identification

This compound is classified as a hazardous substance. Key hazards include:

  • Irritation: May cause skin, eye, and respiratory irritation.[4]

  • Environmental Hazard: The environmental fate of this compound is not well-documented, but its chemical structure warrants caution to prevent release into the environment.[2]

The Disposal Decision Workflow: A Step-by-Step Approach

The following workflow provides a logical sequence for the proper disposal of this compound, from initial waste characterization to final disposition.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_treatment On-Site Treatment (Optional & for Trained Personnel Only) cluster_disposal Final Disposal A Identify this compound Waste (Pure compound, contaminated labware, solutions) B Hazard Assessment: Review SDS and chemical properties A->B C Determine Waste Category: Is it a hazardous waste? B->C D Consider Chemical Neutralization: Hydrolysis of the nitrile group C->D If feasible & safe G Package Waste in Approved Container C->G Direct Disposal E Perform Hydrolysis Protocol (Acidic or Basic) D->E F Verify Neutralization: (e.g., pH testing, analytical methods) E->F F->G Post-treatment H Label Container with Hazardous Waste Label G->H I Store in Satellite Accumulation Area (SAA) H->I J Arrange for Pickup by Licensed Hazardous Waste Disposal Company I->J

Caption: Disposal decision workflow for this compound.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended. Ensure gloves are inspected before use and changed frequently.[5]

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, consider a chemically resistant apron.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Spill Management: Immediate and Calculated Response

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or shovel the material into a designated, labeled waste container, minimizing dust generation.[2]

    • For solutions, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials as hazardous waste.

  • Waste Disposal: All contaminated materials, including absorbents and PPE, must be placed in a sealed, labeled container for hazardous waste disposal.

On-Site Chemical Treatment: A Cautious Approach to Hazard Reduction

For laboratories with the appropriate expertise and facilities, chemical neutralization of the nitrile group in this compound can be considered to reduce its toxicity before final disposal. The primary method for this is hydrolysis, which converts the cyano group to a carboxylic acid.

It is critical that this procedure is only performed by trained personnel in a well-ventilated fume hood.

Protocol: Base-Catalyzed Hydrolysis of this compound

This procedure is based on the general principles of alkaline hydrolysis of aromatic nitriles.[4][6]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the this compound waste in a suitable solvent (e.g., ethanol) to ensure homogeneity.

  • Reagent Addition: Slowly and with stirring, add an excess of aqueous sodium hydroxide solution (e.g., 2-4 M). The reaction is exothermic, so addition should be controlled to prevent excessive heat generation.

  • Reflux: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if necessary.

  • Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the solution with a strong acid, such as hydrochloric acid, to a pH of approximately 7. This step should be performed in an ice bath to manage the heat of neutralization.

  • Waste Collection: The resulting solution, containing the sodium salt of 2-sulfamoylbenzoic acid, should be collected as aqueous hazardous waste.

Hydrolysis cluster_reactants Reactants cluster_conditions Conditions cluster_products Intermediate Products cluster_neutralization Neutralization cluster_final Final Product for Disposal A This compound B NaOH (aq), Heat (Reflux) C Sodium 2-sulfamoylbenzoate + Ammonia B->C D HCl (aq) E 2-Sulfamoylbenzoic Acid D->E

Caption: Base-catalyzed hydrolysis of this compound.

Final Disposal Procedures: Adherence to Regulatory Standards

All waste containing this compound, whether treated or not, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Waste Characterization and Labeling

  • Hazardous Waste Determination: Based on its chemical structure and potential hazards, this compound should be considered a hazardous waste.

  • EPA Waste Code: While not specifically listed, the most appropriate EPA hazardous waste code would likely fall under the "U" or "P" lists for discarded commercial chemical products if it is unused.[7][8] If it is a process waste, it may be characterized based on its properties (e.g., toxicity). It is the generator's responsibility to make the final determination. A common approach for non-specific organic waste is to consult with your institution's Environmental Health and Safety (EHS) department.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").

Containerization and Storage

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. For solid waste, a wide-mouth polyethylene container is suitable. For liquid waste, a glass or polyethylene bottle is appropriate.

  • Segregation: Do not mix this compound waste with incompatible materials.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the generator. The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.

Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[9]

By adhering to these rigorous safety and disposal protocols, we can ensure that our pursuit of scientific advancement is conducted with the utmost responsibility, safeguarding ourselves, our colleagues, and the environment.

References

  • Synquest Labs. (n.d.).
  • Clark, J. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • How to Recycle Nitrile Gloves. (2022, January 4). SUNY Broome.
  • New Jersey Department of Health. (n.d.). Cyanide Hazard Summary.
  • U.S. Environmental Protection Agency. (2025, March 20).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • YouTube. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Thermo Fisher Scientific. (2009, February 9).
  • Sigma-Aldrich. (n.d.). This compound.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Cornell University Environmental Health and Safety. (n.d.). 5.1 Listed Hazardous Wastes (F, K, U, and P lists).
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • PharmWaste Technologies, Inc. (n.d.).

Sources

Mastering the Safe Handling of 2-Cyanobenzenesulfonamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety Information

2-Cyanobenzenesulfonamide is a compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation. It is also harmful if swallowed.[1][2] Adherence to proper personal protective equipment (PPE) protocols is not merely a recommendation but a critical component of safe laboratory practice. This guide provides a detailed, step-by-step approach to the safe handling and disposal of this compound, ensuring the safety of all laboratory personnel.

Understanding the Risks: The "Why" Behind the Precautions

The primary routes of exposure to this compound are inhalation of its dust particles, skin contact, and eye contact.[2][3] The sulfonamide and cyano functional groups can interact with biological molecules, leading to irritation and potential toxicity. The fine, solid nature of the compound increases the risk of aerosolization, making respiratory protection a key consideration.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when working with this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant gloves (Nitrile, double-gloved)- Safety goggles (in addition to the face shield of the respirator)- Laboratory coat- Closed-toe shoes
Solution Preparation and Handling - Chemical safety goggles- Face shield- Chemical-resistant gloves (Nitrile)- Laboratory coat- Closed-toe shoes
Reaction Setup and Monitoring - Chemical safety goggles- Face shield- Chemical-resistant gloves (Nitrile)- Laboratory coat- Closed-toe shoes
Waste Disposal - Chemical safety goggles- Face shield- Chemical-resistant gloves (Nitrile)- Laboratory coat- Closed-toe shoes
A Deeper Dive into PPE Selection:
  • Respiratory Protection: When handling the solid form of this compound, especially during weighing or transfer where dust can be generated, a full-face respirator provides the highest level of protection for both the respiratory system and the eyes.[4][5][6] The use of a NIOSH-approved respirator is essential.[4]

  • Eye and Face Protection: Given that this compound can cause serious eye damage, robust eye and face protection is non-negotiable.[1] Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement.[7][8] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[5]

  • Skin Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[9] For handling the solid, double-gloving is a recommended practice to provide an extra layer of protection. A standard laboratory coat should always be worn and kept fully fastened.[7][8]

  • Footwear: Closed-toe shoes are a standard and essential component of laboratory safety to protect against spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure risk at every stage of handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designate Work Area Designate Work Area Assemble PPE Assemble PPE Designate Work Area->Assemble PPE Prepare Spill Kit Prepare Spill Kit Assemble PPE->Prepare Spill Kit Weigh Solid Weigh Solid Prepare Spill Kit->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Decontaminate Work Area Decontaminate Work Area Conduct Reaction->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:
  • Preparation:

    • Designate a specific work area: Ideally, conduct all manipulations of solid this compound within a certified chemical fume hood.

    • Assemble all necessary PPE: Before handling the chemical, ensure all required PPE is readily available and in good condition.

    • Prepare a spill kit: Have a spill kit containing appropriate absorbent materials and waste bags readily accessible.

  • Handling:

    • Weighing the Solid:

      • Don the appropriate PPE, including a full-face respirator.

      • Tare the balance with a clean weigh boat.

      • Carefully transfer the desired amount of this compound to the weigh boat, minimizing the creation of dust.

      • Close the primary container immediately after use.

    • Preparing Solutions:

      • Add the solvent to the reaction vessel first, if possible.

      • Slowly add the weighed this compound to the solvent, ensuring gentle mixing.

      • Rinse the weigh boat with a small amount of solvent and add the rinsing to the reaction vessel to ensure a complete transfer.

    • Conducting the Reaction:

      • Ensure the reaction is well-ventilated, either in a fume hood or with appropriate local exhaust ventilation.

      • Monitor the reaction for any unexpected changes.

  • Cleanup and Disposal:

    • Decontaminate the work area: Wipe down the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Segregate waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be collected as hazardous waste.[10]

    • Label the waste container: The hazardous waste container must be clearly labeled with its contents.[10]

    • Store for pickup: Store the sealed waste container in a designated satellite accumulation area for collection by environmental health and safety personnel.

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of this compound and its associated waste can pose a risk to the environment.[11] Never dispose of this chemical down the drain or in the regular trash.[10][12]

  • Solid Waste: All solid waste contaminated with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.

References

  • Synquest Labs.
  • Thermo Fisher Scientific. (2009-02-09).
  • Fisher Scientific. (2009-02-09).
  • Fisher Scientific. (2025-05-01).
  • Sigma-Aldrich. (2025-10-07).
  • CHEMM. Personal Protective Equipment (PPE).
  • US EPA. (2025-09-12). Personal Protective Equipment.
  • Sigma-Aldrich. (2025-11-06).
  • Sigma-Aldrich. (2025-11-06).
  • Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • Fisher Scientific. (2024-03-29).
  • ChemScene. (2023-11-28).
  • Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.
  • Fisher Scientific.
  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Sciencemadness Wiki. (2025-08-20). Proper disposal of chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyanobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Cyanobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.